molecular formula C10H9NO B1297093 7-Methylquinolin-8-ol CAS No. 5541-68-4

7-Methylquinolin-8-ol

Cat. No.: B1297093
CAS No.: 5541-68-4
M. Wt: 159.18 g/mol
InChI Key: LUOZEWPJSYBORW-UHFFFAOYSA-N
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Description

7-Methylquinolin-8-ol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOZEWPJSYBORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344104
Record name 7-methylquinolin-8-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-68-4
Record name 7-Methyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5541-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of 7-Methylquinolin-8-ol from m-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth protocol for the synthesis of 7-Methylquinolin-8-ol, a valuable quinoline derivative, using m-toluidine as the primary starting material. The core of this synthesis is the Skraup-Doebner-von Miller reaction, a robust and classical method for constructing the quinoline scaffold. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and addresses critical safety considerations. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Theoretical Background

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a key intermediate for more complex molecular architectures.[3]

The synthesis described herein employs the Skraup reaction, a venerable method dating back to 1880, which condenses an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent to form the quinoline ring system.[4][5] The use of m-toluidine as the aromatic amine leads to the formation of a methyl-substituted quinoline.

The Skraup-Doebner-von Miller Reaction Mechanism

The reaction proceeds through a series of well-established steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] This is the crucial three-carbon unit that will form the pyridine ring portion of the quinoline.

  • Michael Addition: The amino group of m-toluidine performs a conjugate (Michael) addition to the acrolein intermediate.[7]

  • Electrophilic Cyclization: Under the strongly acidic conditions, the intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the protonated carbonyl group, leading to ring closure.[6][8]

  • Dehydration and Oxidation: The resulting dihydroquinoline intermediate is not stable and readily dehydrates. A dedicated oxidizing agent is then required to aromatize the newly formed heterocyclic ring, yielding the final quinoline product.[7][8]

A critical aspect of using a meta-substituted aniline like m-toluidine is the regioselectivity of the cyclization. The cyclization can occur either ortho or para to the methyl group. Electrophilic substitution is sterically hindered at the position between the two substituents (C-2), and the methyl group directs ortho and para. This results in cyclization occurring at the C-2 and C-6 positions, leading to a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio.[1]

Experimental Protocol

This protocol is adapted from established Skraup synthesis methodologies and is designed for laboratory-scale preparation.[1][9]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mol)
m-ToluidineC₇H₉N107.1550.5 g0.47
Glycerol (99%)C₃H₈O₃92.0983.5 g0.91
Arsenic Pentoxide*As₂O₅229.84~60 g~0.26
Sulfuric Acid (98%)H₂SO₄98.08150 mL~2.75
Sodium HydroxideNaOH40.00As needed-
Diethyl Ether(C₂H₅)₂O74.12~600 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

*See Section 4 for critical safety information and potential alternative oxidizing agents.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a powerful mechanical stirrer, a reflux condenser, and a dropping funnel, add m-toluidine (50.5 g), glycerol (83.5 g), and arsenic pentoxide (60 g). Perform this in a certified chemical fume hood.

  • Acid Addition: Begin vigorous stirring to create a homogeneous slurry. Through the dropping funnel, add concentrated sulfuric acid (150 mL) slowly and carefully over at least 30-45 minutes. The reaction is highly exothermic; use an ice-water bath to maintain the internal temperature below 120°C during the addition.[1]

  • Heating and Reflux: Once the acid addition is complete, remove the ice bath. Heat the mixture gently using a heating mantle. The reaction will become self-sustaining and begin to boil.[10] Control the heating to maintain a steady reflux for 3-4 hours. The mixture will darken significantly and become viscous.

  • Quenching and Basification: Allow the reaction mixture to cool to room temperature. Very cautiously, pour the thick, dark mixture into a large beaker containing 1 L of crushed ice and water. Once the mixture has cooled, slowly neutralize it by adding a concentrated solution of sodium hydroxide (e.g., 50% w/v) with external cooling. The goal is to make the solution strongly alkaline (pH > 10). This step is also highly exothermic.

  • Workup and Extraction: The product is typically isolated from the tarry mixture by steam distillation.[10] Transfer the alkaline mixture to a steam distillation apparatus and distill until the distillate is no longer cloudy.

  • Isolation: Collect the distillate and extract it three times with diethyl ether (3 x 200 mL).[1] Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting oil contains a mixture of 7-methylquinoline and 5-methylquinoline.[1] This mixture can be purified by vacuum distillation. Collect the fraction boiling at approximately 91°C at 3 mmHg.[1]

Characterization of 7-Methylquinoline

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule.

    • Expected ¹H NMR Peaks (500 MHz, CDCl₃) for 7-Methylquinoline: δ 8.85 (d, 1H), 8.07 (d, 1H), 7.88 (s, 1H), 7.68 (d, 1H), 7.35 (m, 2H), 2.55 (s, 3H).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for confirming the molecular weight (m/z = 143.19 for C₁₀H₉N) and assessing the ratio of the 7-methyl and 5-methyl isomers in the product mixture.

Safety Considerations and Alternative Reagents

The Skraup synthesis is notoriously hazardous and requires stringent safety protocols.

  • Exothermic Reaction: The reaction is highly exothermic and can become violent if the initial addition of sulfuric acid is too rapid or cooling is inadequate.[4][7] Always add the acid slowly with efficient stirring and cooling.

  • Arsenic Pentoxide Toxicity: Arsenic pentoxide is extremely toxic if ingested or inhaled, and is a known carcinogen.[11][12][13] It must be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, within a fume hood.

  • Alternative Oxidizing Agents: Due to the high toxicity of arsenic compounds, researchers have explored alternatives.

    • Nitrobenzene: Often used in the classic Skraup synthesis, it can serve as both the solvent and the oxidizing agent. However, the reaction can be even more vigorous.[4]

    • Sodium m-nitrobenzenesulfonate: A solid, easier-to-handle alternative that has been used successfully.[1]

    • Iodine: Can be used in catalytic amounts, offering a milder option.[10]

    • Ionic Liquids: Modern approaches have used certain ionic liquids which can act as the catalyst and may not require an additional oxidizing agent, representing a greener alternative.[5]

Visualization of Synthesis and Workflow

Reaction Mechanism Diagram

Skraup_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products m_toluidine m-Toluidine step2 Michael Addition m_toluidine->step2 glycerol Glycerol step1 Dehydration glycerol->step1 -2H₂O (via H₂SO₄) h2so4 H₂SO₄ oxidant As₂O₅ step4 Dehydration & Aromatization step1->step2 Acrolein step3 Cyclization step2->step3 Adduct step3->step4 Dihydroquinoline Intermediate product_mix Mixture: 7-Methylquinoline 5-Methylquinoline step4->product_mix Oxidation

Caption: Simplified mechanism of the Skraup synthesis of methylquinolines.

Experimental Workflow Diagram

Workflow A 1. Combine Reactants (m-Toluidine, Glycerol, As₂O₅) B 2. Slow Addition of H₂SO₄ (with cooling) A->B C 3. Heat to Reflux (3-4 hours) B->C D 4. Cool and Quench (Pour onto ice) C->D E 5. Basify with NaOH (pH > 10) D->E F 6. Steam Distillation E->F G 7. Extract with Ether F->G H 8. Dry and Evaporate G->H I 9. Vacuum Distillation H->I J 10. Characterization (NMR, GC-MS) I->J

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 54(6), 1269–1274.
  • Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Eisch, J. J., & Sanchez, R. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated anils to quinolines. The Journal of Organic Chemistry, 51(10), 1848-1854.
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
  • Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 179-182.
  • Semantic Scholar. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Nakamura, I., & Yamamoto, Y. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 990.
  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • Unknown. (n.d.).
  • PubChem. (n.d.). Arsenic pentoxide. Retrieved from [Link]

  • Semantic Scholar. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • NICNAS. (2013). Arsenic pentoxide and arsenic acid: Human Health Tier II assessment.
  • Wikipedia. (n.d.). Arsenic pentoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Arsenic pentoxide – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Kanizsai, I., Madacsi, R., Hackler, L. Jr., Gyuris, M., Szebeni, G. J., Huzian, O., & Puskas, L. G. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1934.
  • Kanizsai, I., Madacsi, R., Hackler, L. Jr., Gyuris, M., Szebeni, G. J., Huzian, O., & Puskas, L. G. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1934.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates are built. This guide delves into the core physicochemical characteristics of 7-Methylquinolin-8-ol, a substituted quinoline derivative with potential for further investigation in medicinal chemistry.

It is important to note at the outset that while the theoretical framework and computational data for this compound are accessible, specific, experimentally determined values for several key properties are not widely available in the public domain. This guide, therefore, adopts a dual approach. Firstly, it provides a thorough analysis of the predicted and known structural and electronic properties of this compound. Secondly, it leverages the well-characterized parent compound, 8-hydroxyquinoline, as a comparative benchmark to infer the likely impact of the 7-methyl substitution.

Crucially, this document serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of critical parameters such as pKa and aqueous solubility. By equipping researchers with these robust methodologies, this guide aims to empower the scientific community to fill the existing data gaps and unlock the full potential of this compound and its analogs.

Molecular Structure and Core Attributes

This compound is a heterocyclic aromatic compound featuring a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. A hydroxyl (-OH) group is located at position 8, and a methyl (-CH3) group is at position 7.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem
Molecular Weight 159.18 g/mol PubChem
CAS Number 5541-68-4PubChem
IUPAC Name This compoundPubChem

The strategic placement of the hydroxyl and methyl groups on the quinoline scaffold is expected to significantly influence its electronic distribution, lipophilicity, and metal-chelating properties, which are hallmarks of the 8-hydroxyquinoline family of compounds.[1]

Ionization Behavior: The Critical Role of pKa

The acid dissociation constant (pKa) is a paramount parameter in drug development, governing a molecule's charge state at a given pH. This, in turn, dictates its solubility, permeability across biological membranes, and potential for target engagement. This compound possesses two ionizable centers: the phenolic hydroxyl group and the pyridine nitrogen.

The introduction of a methyl group at the 7-position is anticipated to have a modest electron-donating effect through hyperconjugation. This would be expected to slightly increase the basicity of the pyridine nitrogen (leading to a slightly higher pKa₁) and slightly decrease the acidity of the hydroxyl group (leading to a slightly higher pKa₂). However, without experimental verification, these remain informed predictions.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for the accurate determination of pKa values.[3] The underlying principle involves the gradual titration of a solution of the compound with a strong acid or base and monitoring the corresponding change in pH.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) due to its presumed low aqueous solubility, and then dilute with water to a known concentration (e.g., 1 mM). The final co-solvent concentration should be kept to a minimum (e.g., <10%) to minimize its effect on the apparent pKa.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

  • Titration Process: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the hydroxyl group. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. For more precise results, the first or second derivative of the titration curve can be plotted to accurately identify the equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) calibrate Calibrate pH Meter prep_analyte->calibrate prep_titrant Prepare Standardized Titrant (0.1 M HCl or NaOH) prep_titrant->calibrate titrate Titrate with Incremental Additions calibrate->titrate record Record pH after Each Addition titrate->record record->titrate Loop until titration is complete plot Plot pH vs. Titrant Volume record->plot determine_ep Determine Equivalence Point(s) plot->determine_ep calculate_pka Calculate pKa at Half-Equivalence Point determine_ep->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Key Determinant of Bioavailability

Aqueous solubility is a critical factor influencing the absorption and bioavailability of a drug candidate.[4] The lipophilic nature of the quinoline ring system suggests that this compound will have limited solubility in water.

The computed XLogP3-AA value of 2.2 for this compound indicates a moderate level of lipophilicity. The addition of the methyl group at the 7-position, compared to the parent 8-hydroxyquinoline (XLogP3-AA ≈ 1.9), likely contributes to a slight increase in lipophilicity and, consequently, a potential decrease in aqueous solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing the solvent of interest (e.g., purified water, phosphate-buffered saline at various pH values).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Compound to Solvent agitate Agitate at Constant Temperature (24-48 hours) add_excess->agitate centrifuge Centrifuge or Let Settle agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Filtrate by HPLC-UV/MS filter->analyze prepare_standards Prepare Calibration Standards prepare_standards->analyze quantify Quantify Concentration analyze->quantify

Caption: Workflow for the shake-flask solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is available on PubChem.[6] The spectrum would be expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule, confirming the asymmetry of the structure. The chemical shifts of the aromatic carbons will be in the downfield region (typically 110-160 ppm), with the carbon attached to the hydroxyl group (C8) and the carbons of the pyridine ring showing characteristic shifts. The methyl carbon will appear in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

  • Aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

  • C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.

  • C-O stretching of the phenolic hydroxyl group around 1200 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The quinoline ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show multiple absorption bands characteristic of the π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and pH.

Melting and Boiling Points

Experimentally determined melting and boiling points for this compound are not widely reported. For comparison, the related compound 2-methyl-8-hydroxyquinoline has a reported melting point of 73.8 °C and a boiling point of 64-65 °C at a reduced pressure of 0.2 Torr.[6] The position of the methyl group can influence the crystal packing and intermolecular forces, so the melting and boiling points of the 7-methyl isomer may differ.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further exploration in drug discovery and materials science. While computational data provides a solid foundation, this guide highlights the current gap in publicly available, experimentally determined physicochemical data. The provided protocols for pKa and solubility determination offer a clear path for researchers to characterize this molecule and its analogs comprehensively.

Future work should focus on the experimental determination of the key physicochemical properties outlined in this guide. Such data will be invaluable for building robust structure-activity relationships (SAR) and for the rational design of novel 8-hydroxyquinoline derivatives with optimized drug-like properties.

References

  • Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal of Pharmacy and Biological Sciences.
  • Shake-Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (URL: [Link])

  • PubChem. This compound. (URL: [Link])

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (URL: [Link])

  • PubChem. Quinoline. (URL: [Link])

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (URL: [Link])

  • Comparative Properties of Some Methyl Substituted 8-Quinolinols | Journal of the American Chemical Society. (URL: [Link])

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - MDPI. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules - MDPI. (URL: [Link])

  • 2-Methyl-8-hydroxyquinoline - Common Chemistry - CAS.org. (URL: [Link])

  • Modified POM Analysis of Substituted 8-Hydroxyquinolines as Perspective Antibacterial Agents In Silico and Their In Vitro Antibacterial Activity Screening[v1] | Preprints.org. (URL: [Link])

  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3) - Cheméo. (URL: [Link])

  • WO2016162706A1 - Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof - Google P
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (URL: [Link])

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL: [Link])

  • SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (URL: [Link])

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. (URL: [Link])

Sources

An In-depth Technical Guide to 7-Methylquinolin-8-ol (CAS 5541-68-4): Properties, Synthesis, and Applications in Metal Chelation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Methyl Substituent on the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in coordination chemistry and medicinal drug development, renowned for its potent metal-chelating properties.[1] The introduction of substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a key derivative, 7-Methylquinolin-8-ol (CAS 5541-68-4), a molecule where the addition of a methyl group at the 7-position sterically and electronically influences the core 8-hydroxyquinoline structure. This modification can impact lipophilicity, pKa, and the stability of its metal complexes, thereby modulating its efficacy and selectivity in various applications.[2] This document serves as a comprehensive technical resource, providing insights into its synthesis, physicochemical properties, and detailed protocols for its application in metal chelation, aimed at empowering researchers in their scientific endeavors.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are crucial for its application in research and development. The methyl group, being electron-donating, can influence the acidity of the hydroxyl group and the basicity of the quinoline nitrogen, which in turn affects its metal-binding affinities.

PropertyValueSource
CAS Number 5541-68-4[3]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
IUPAC Name This compound[3]
Synonyms 7-Methyl-8-quinolinol, 8-Hydroxy-7-methylquinoline[3]
Aqueous Solubility Low (qualitative)[4]
pKa Data not available in searched literature.
Melting Point Not specified in searched literature.
Boiling Point Not specified in searched literature.

Note: While specific experimental data for the pKa and aqueous solubility of this compound were not found in the surveyed literature, the general low aqueous solubility of methylated quinolines is a known characteristic.[4] Researchers can determine these values experimentally using the protocols outlined in a later section.

Synthesis of this compound: A Multi-step Approach

A robust and selective synthesis of this compound can be achieved through a three-step process starting from m-toluidine. This pathway involves the Skraup synthesis to form the quinoline core, followed by regioselective nitration and subsequent conversion of the nitro group to a hydroxyl group.

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for constructing the quinoline ring system.[5] In this step, m-toluidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., m-nitrobenzene-sulfonate) to yield a mixture of 7-methylquinoline and 5-methylquinoline.[6]

Protocol:

  • In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).[6]

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) dropwise while stirring vigorously.[6] Maintain the temperature with the ice bath to control the exothermic reaction.[6]

  • After the addition is complete, heat the reaction mixture to initiate the reaction, which is often vigorous.

  • Upon completion of the reaction (monitored by TLC), the mixture is worked up to isolate the methylquinoline isomers. The resulting product is a mixture of 7-methylquinoline and 5-methylquinoline, which can be used in the next step without further purification.[6]

Step 2: Regioselective Nitration to 7-Methyl-8-nitroquinoline

The subsequent nitration of the methylquinoline mixture selectively yields 7-methyl-8-nitroquinoline. The directing effects of the methyl group and the quinoline nitrogen favor substitution at the C-8 position of the 7-methyl isomer.[7]

Protocol:

  • To a mechanically stirred mixture of 7-methylquinoline (0.398 mol, from the previous step) and 142.5 mL of concentrated sulfuric acid, add a solution of 28.5 mL of fuming nitric acid and 85.5 mL of 98% sulfuric acid dropwise at -5°C.[6]

  • After the addition, remove the cooling bath and continue stirring for 40 minutes.[6]

  • Pour the reaction mixture over ice and allow it to dissolve completely.[6]

  • Collect the precipitated 7-methyl-8-nitroquinoline by vacuum filtration. Further precipitation can be induced by adding more cold water to the filtrate and refrigerating overnight.[6]

Step 3: Conversion to this compound

The final step involves the conversion of the nitro group to a hydroxyl group. This is a standard transformation in organic synthesis and can be achieved in two stages: reduction of the nitro group to an amine, followed by diazotization and hydrolysis.

Protocol:

  • Reduction to 7-Methylquinolin-8-amine: The 7-methyl-8-nitroquinoline can be reduced to 7-methylquinolin-8-amine using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like tin(II) chloride in hydrochloric acid.

  • Diazotization and Hydrolysis:

    • Dissolve the 7-methylquinolin-8-amine in a cold, aqueous acidic solution (e.g., H₂SO₄ or HCl).

    • Add a solution of sodium nitrite (NaNO₂) dropwise at a low temperature (0-5°C) to form the diazonium salt.

    • Heat the solution of the diazonium salt. The diazonium group will be hydrolyzed to a hydroxyl group, yielding this compound.

    • The product can then be isolated and purified by recrystallization or chromatography.

Mechanism of Action: Metal Chelation

The biological and analytical applications of this compound are primarily rooted in its ability to act as a bidentate chelating agent. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion.[1] The methyl group at the 7-position can influence the stability of these metal complexes through steric and electronic effects.

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Experimental Protocols for Characterization and Application

Determination of pKa by Potentiometric Titration

The pKa values corresponding to the protonation of the quinoline nitrogen and the deprotonation of the hydroxyl group are critical for understanding the pH-dependent chelation behavior of this compound.

Protocol:

  • Solution Preparation: Prepare a standard solution of this compound in a suitable solvent mixture (e.g., dioxane-water) to ensure solubility. Also, prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[8]

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature using a water bath.[9]

  • Titration Procedure:

    • Titrate a known volume of the this compound solution with the standardized strong base.

    • Record the pH after each addition of the titrant.

    • Perform a blank titration of the solvent mixture with the strong base.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

Determination of Metal-Ligand Stability Constants using UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a powerful technique to study the formation of metal complexes and determine their stability constants.[10]

Protocol:

  • Solution Preparation: Prepare stock solutions of this compound and the metal salts of interest (e.g., CuSO₄, FeCl₃, ZnCl₂) in a suitable buffer solution with a constant ionic strength.[10]

  • Spectral Scans: Record the UV-Vis spectrum of the free ligand. Then, in a series of experiments, add increasing concentrations of the metal salt to a constant concentration of the ligand and record the spectrum after each addition.

  • Data Analysis: The formation of the metal complex will result in changes in the absorption spectrum (e.g., a shift in λmax or a change in molar absorptivity). By analyzing these changes as a function of the metal ion concentration, the stoichiometry and the stability constant (log β) of the complex can be determined using methods such as the mole-ratio method or Job's plot.[11]

Potential Applications

The unique properties of this compound position it as a valuable compound in several research areas:

  • Analytical Chemistry: Its ability to form colored or fluorescent complexes with metal ions makes it a potential reagent for the spectrophotometric or fluorometric determination of trace metals.[12]

  • Medicinal Chemistry: As a derivative of 8-hydroxyquinoline, it holds promise for the development of novel therapeutic agents. The parent compound and its derivatives have been investigated for their anticancer, antimicrobial, and neuroprotective properties, which are often linked to their ability to modulate metal ion homeostasis.[1] The 7-methyl substituent can enhance cellular uptake and modify the biological activity.

  • Catalysis: Metal complexes of this compound could serve as catalysts in various organic transformations. The ligand can stabilize the metal center and influence its catalytic activity and selectivity.

Conclusion

This compound is a strategically important derivative of 8-hydroxyquinoline with significant potential in diverse scientific fields. Its synthesis is achievable through well-established organic reactions, and its metal-chelating properties can be thoroughly characterized using standard analytical techniques. This guide provides a foundational framework for researchers to explore the full potential of this versatile molecule. Further investigation into its specific biological activities and the stability of its metal complexes will undoubtedly open new avenues for its application in drug discovery and materials science.

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The Multifaceted Biological Activities of 7-Methylquinolin-8-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Within this extensive family, derivatives of 8-hydroxyquinoline (8-HQ) have garnered significant attention for their potent metal-chelating properties and consequent biological effects, including antineurodegenerative, anticancer, and antimicrobial activities.[2][3] This technical guide focuses on a specific, yet promising, subset: the derivatives of 7-Methylquinolin-8-ol. By delving into their synthesis, mechanisms of action, and structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential encapsulated within this chemical scaffold. We will explore the causal relationships behind experimental designs and present validated protocols to empower further research and development in this exciting area.

The Central Role of Metal Chelation in Biological Activity

The biological activities of 8-hydroxyquinoline and its derivatives are intrinsically linked to their ability to act as bidentate chelating agents, forming stable complexes with various divalent and trivalent metal ions.[2] The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group at the 8-position create a pincer-like structure that effectively sequesters metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). This metal chelation is not merely a chemical curiosity; it is the cornerstone of their therapeutic effects.

Metal ions are crucial for a vast number of physiological and pathological processes. While essential for the function of many enzymes and proteins, their dysregulation is implicated in numerous diseases.[2] For instance, the accumulation of iron and copper in the brain is associated with oxidative stress and amyloid plaque aggregation in neurodegenerative diseases. In cancer cells, these metals are vital cofactors for enzymes involved in proliferation and DNA synthesis.[3] Similarly, bacteria and fungi rely on a delicate balance of metal ions for their survival and virulence.

This compound derivatives exert their biological effects by disrupting this metal homeostasis in pathological settings. By chelating and sequestering these metal ions, they can:

  • Inhibit Metalloenzymes: Deprive essential enzymes in cancer cells or microbes of their necessary metal cofactors, thereby halting critical metabolic processes.[3]

  • Reduce Oxidative Stress: Sequester redox-active metals like iron and copper, preventing them from participating in the Fenton reaction, which generates highly damaging reactive oxygen species (ROS).[4]

  • Modulate Signaling Pathways: The complexes formed between the quinoline derivatives and metal ions can themselves be biologically active, influencing cellular signaling pathways that control proliferation, apoptosis, and inflammation.

The addition of a methyl group at the 7-position of the quinoline ring can subtly modify the electronic properties and lipophilicity of the molecule, potentially enhancing its cell permeability and modulating the stability of the metal complexes formed, thereby fine-tuning its biological activity.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the 8-hydroxyquinoline scaffold have shown significant promise as anticancer agents, with their mechanism of action often involving the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that drive cancer cell proliferation.[5][6]

Mechanism of Action: Induction of Apoptosis and Pathway Inhibition

The anticancer effects of these compounds are frequently attributed to their ability to disrupt metal homeostasis within tumor cells. Cancer cells often have a higher demand for metals like iron and copper to support their rapid proliferation and metabolism. By chelating these essential metals, this compound derivatives can inhibit critical metalloenzymes, such as ribonucleotide reductase, which is essential for DNA synthesis and repair.[3]

Furthermore, these compounds are known to induce apoptosis, the cell's natural mechanism for self-destruction, in cancer cells. This can occur through multiple pathways. One key mechanism involves the generation of reactive oxygen species (ROS) due to the formation of redox-active copper complexes, which can lead to DNA damage and trigger the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes that execute cell death. Some quinoline derivatives have also been shown to inhibit topoisomerases, enzymes that are critical for resolving DNA tangles during replication, leading to DNA damage and apoptotic cell death.[7][8][9]

The following diagram illustrates a plausible pathway for the induction of apoptosis by a this compound derivative.

apoptosis_pathway cluster_cell Cancer Cell Compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Topoisomerase Topoisomerase Inhibition Compound->Topoisomerase Inhibits Mito Mitochondrion ROS->Mito Damages CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis Topoisomerase->DNA_Damage

Caption: Proposed mechanism of apoptosis induction by this compound derivatives in cancer cells.

Comparative Cytotoxicity Data

The cytotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC₅₀ values for a series of 2-methyl-8-hydroxyquinoline derivatives, which serve as close structural analogs to this compound derivatives, against various human cancer cell lines.

Compound DerivativeCancer Cell LineIC₅₀ (µM)
2-Methyl-8-hydroxyquinolineA549 (Lung)> 50
5,7-Dichloro-2-methyl-8-hydroxyquinolineA549 (Lung)2.2
5,7-Dibromo-2-methyl-8-hydroxyquinolineA549 (Lung)5.8
2-Methyl-8-hydroxyquinoline-Naphthoquinone HybridMCF-7 (Breast)1.8
2-Methyl-8-hydroxyquinoline-Naphthoquinone HybridA549 (Lung)1.1
2-Methyl-8-hydroxyquinoline-Naphthoquinone HybridC-32 (Melanoma)2.3
2-Methyl-8-hydroxyquinoline-Naphthoquinone HybridSNB-19 (Glioma)2.0

Data synthesized from multiple sources for illustrative purposes.[5][6]

Structure-Activity Relationship (SAR)

The anticancer activity of 8-hydroxyquinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring.[3]

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at the 5 and 7 positions often enhances cytotoxic activity.[5] This is likely due to increased lipophilicity, which improves cell membrane penetration, and modulation of the electronic properties of the chelating moiety.

  • Substitution at the 2-position: As seen in the table, the introduction of a methyl group at the 2-position, combined with other modifications, can lead to potent anticancer activity.[6]

  • Hybrid Molecules: Creating hybrid molecules that link the 8-hydroxyquinoline scaffold to other known anticancer pharmacophores, such as naphthoquinones, can result in compounds with significantly enhanced potency and potentially novel mechanisms of action.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 8-hydroxyquinoline have a long history of use as antimicrobial agents. Their efficacy stems from their ability to disrupt essential cellular processes in bacteria and fungi, primarily through metal chelation.[10]

Mechanism of Action: Disruption of Microbial Homeostasis

The antimicrobial mechanism of this compound derivatives is multifaceted. By chelating essential metal ions like iron, zinc, and manganese, these compounds can inhibit a wide range of microbial enzymes that are critical for processes such as respiration, DNA replication, and nutrient uptake.[3] The lipophilic nature of the quinoline scaffold allows these molecules to penetrate the microbial cell wall and membrane. The formation of an "unsaturated" metal complex, for example, a 2:1 complex of the quinoline derivative to iron, can be even more potent than the chelating agent alone, as this complex can act as a membrane-active agent, disrupting membrane integrity and leading to cell death.[3]

antimicrobial_workflow cluster_workflow Antimicrobial Evaluation Workflow Start Synthesize This compound Derivatives MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay MBC_Assay Determine Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) MIC_Assay->Mechanism_Study End Identify Lead Antimicrobial Compound MBC_Assay->End Mechanism_Study->End

Caption: A typical experimental workflow for the evaluation of antimicrobial activity.

Comparative Antimicrobial Activity Data

The antimicrobial efficacy of a compound is typically expressed as its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for a series of 7-substituted-8-hydroxyquinoline derivatives against various bacterial strains.

Compound (Substituent at C-7)B. subtilis (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)E. ludwigii (µg/mL)
7-(morpholinomethyl)->1001007020
7-(piperidin-1-ylmethyl)-10604010
7-((4-methylpiperazin-1-yl)methyl)-20101010
7-((4-ethylpiperazin-1-yl)methyl)-40202010
7-((4-phenylpiperazin-1-yl)methyl)-50401020
Nitroxoline (Standard) 20 10 10 10

Data adapted from Faydy et al. (2020).[11]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 7-substituted-8-hydroxyquinoline derivatives is highly dependent on the nature of the substituent at the 7-position.

  • Aminoalkyl Groups: The introduction of various aminoalkyl groups via the Mannich reaction is a common strategy to enhance antimicrobial activity.[11]

  • Piperazine Moiety: Derivatives containing a piperazine ring at the 7-position generally exhibit good to excellent antibacterial activity. The substitution on the distal nitrogen of the piperazine ring (e.g., methyl, ethyl, phenyl) can fine-tune the activity against different bacterial strains.[11]

  • Lipophilicity and Charge: The overall lipophilicity and the basicity of the amino group play a crucial role in the compound's ability to penetrate the bacterial cell wall and interact with its targets.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.

    • Add 100 µL of the test compound at a starting concentration (e.g., 200 µg/mL in MHB) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as the positive control (broth and inoculum, no compound), and column 12 serves as the negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13] The brains of patients with these conditions often exhibit an accumulation of iron and copper, which contributes to oxidative stress and the aggregation of pathological proteins like amyloid-beta.

Mechanism of Action: Restoring Metal Homeostasis and Reducing Oxidative Damage

This compound derivatives, as potent metal chelators, are proposed to exert neuroprotective effects by:

  • Sequestering Redox-Active Metals: By binding to excess iron and copper in the brain, they prevent these metals from participating in Fenton chemistry, thereby reducing the production of neurotoxic reactive oxygen species.[4]

  • Inhibiting Protein Aggregation: Metal ions like copper and zinc can promote the aggregation of amyloid-beta peptides into toxic oligomers and plaques. Chelating these metals can inhibit this aggregation process.

  • Modulating Signaling Pathways: 8-Hydroxyquinoline derivatives have been shown to protect neuronal cells (such as the human neuroblastoma cell line SH-SY5Y) from various insults, including high glucose-induced toxicity, by modulating pathways related to calcium homeostasis and apoptosis, such as the calpain-calpastatin system.[12][13][14]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The core of their biological activity lies in their ability to modulate metal ion homeostasis, a fundamental process that is dysregulated in a wide range of diseases. The evidence presented in this guide highlights their significant potential as anticancer, antimicrobial, and neuroprotective agents.

The structure-activity relationships discussed underscore the "tunability" of this scaffold. Through rational chemical modifications, it is possible to optimize potency, selectivity, and pharmacokinetic properties for a desired therapeutic application. The detailed experimental protocols provided herein offer a validated framework for researchers to further explore the biological activities of novel this compound derivatives.

Future research in this area should focus on:

  • Synthesis of Diverse Libraries: The creation of a wider range of derivatives with systematic modifications will allow for a more comprehensive understanding of the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their translation into clinical candidates.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

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chelating properties of 7-Methylquinolin-8-ol with metal ions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chelating Properties of 7-Methylquinolin-8-ol with Metal Ions

Foreword

The intricate dance between organic ligands and metal ions is fundamental to advancements across chemistry, biology, and medicine. Within the vast family of chelating agents, 8-hydroxyquinoline (8-HQ) and its derivatives stand out as a "privileged scaffold," renowned for their versatile coordination chemistry.[1][2][3][4] This guide focuses on a specific, yet significant, member of this family: this compound. The introduction of a methyl group at the 7-position subtly modulates the electronic and steric properties of the parent 8-HQ molecule, influencing its lipophilicity, solubility, and the stability of its metal complexes.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a foundational understanding of the coordination chemistry of this compound, detailed experimental protocols for its characterization, and insights into the interpretation of results. Our objective is to equip scientists with the knowledge to harness the unique properties of this compound for applications ranging from selective metal ion sensing and separation to the development of novel therapeutic agents.[1][2][4][5][6]

Part 1: The Core Principles of Chelation

Coordination Chemistry: The Bidentate Embrace

The chelating capability of this compound is rooted in its molecular architecture. Like its parent, 8-hydroxyquinoline, it functions as a bidentate monoanionic ligand. Chelation occurs through the concerted action of two donor atoms:

  • The Phenolic Oxygen: The hydroxyl group at the 8-position is acidic. Upon deprotonation, the resulting phenolate oxygen becomes a primary coordination site.

  • The Quinoline Nitrogen: The nitrogen atom within the quinoline ring possesses a lone pair of electrons, acting as a Lewis base to coordinate with the metal ion.

This dual binding to a single metal ion forms a highly stable five-membered ring, a structural motif known as a chelate ring.[3][4] This "chelate effect" endows the resulting complex with significantly greater thermodynamic stability compared to complexes formed by analogous monodentate ligands.

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

The stoichiometry of the resulting complexes (e.g., ML, ML₂, ML₃) is dictated by the coordination number and preferred geometry of the central metal ion.[1][2] For instance, a metal ion with a coordination number of six, like Al³⁺ or Fe³⁺, will typically form a 1:3 (metal:ligand) complex, resulting in a stable octahedral geometry.

Thermodynamics of Complex Formation: Quantifying Stability

The strength of the interaction between this compound and a metal ion is quantified by the stability constant (also known as the formation constant).[7] This equilibrium constant can be expressed in two ways:

  • Stepwise Stability Constant (Kₙ): Represents the equilibrium for the addition of a single ligand to the metal ion or a lower-order complex.

    • M + L ⇌ ML;     K₁ = [ML] / ([M][L])

    • ML + L ⇌ ML₂;   K₂ = [ML₂] / ([ML][L])

  • Overall Stability Constant (βₙ): Represents the equilibrium for the formation of the complex from the free metal ion and multiple ligands.

    • M + 2L ⇌ ML₂;   β₂ = [ML₂] / ([M][L]²) = K₁ × K₂

A higher stability constant value signifies a stronger metal-ligand bond and a more stable complex.[8] The stability is influenced by several factors:

  • The Metal Ion: The stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[9]

  • pH: The pH of the medium is critical as it governs the deprotonation of the ligand's hydroxyl group, which is a prerequisite for chelation.

  • Steric Effects: The methyl group at the 7-position can introduce steric hindrance, potentially influencing the binding of very large metal ions or affecting the packing of ligands in higher-order complexes compared to the unsubstituted 8-HQ.

Part 2: Experimental Characterization Protocols

This section provides validated, step-by-step methodologies for the quantitative analysis of metal chelation by this compound.

Protocol 1: Potentiometric Titration for Stability Constant Determination

Expertise & Causality: Potentiometric titration is the gold standard for determining stability constants in solution.[10] The underlying principle, based on the work of Calvin and Bjerrum, is that the chelation of a metal ion by a ligand like this compound releases protons (H⁺) from the ligand's hydroxyl group.[10][11] By meticulously monitoring the pH of the solution as a standard base is added, we can calculate the degree of complex formation and, subsequently, the stability constants.[12][13]

PotentiometricWorkflow prep 1. Solution Preparation (Ligand, Metal, Acid, Base, Background Electrolyte) calib 2. Electrode System Calibration prep->calib titr 3. Perform Titrations a) Ligand Protonation (L+H⁺) b) Complex Formation (M+L+H⁺) calib->titr data 4. Data Acquisition (Volume of Titrant vs. pH/mV) titr->data calc 5. Calculation (n̄ and pL values) data->calc curve 6. Plot Formation Curve (n̄ vs. pL) calc->curve result 7. Determine Stability Constants (log K₁, log K₂, log βₙ) curve->result

Caption: Workflow for determining stability constants via potentiometry.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ligand Stock Solution: Prepare a precise concentration (e.g., 1.0 mM) of this compound in a suitable solvent mixture (e.g., dioxane-water or ethanol-water) to ensure solubility.

    • Metal Ion Stock Solution: Prepare standardized stock solutions (e.g., 10.0 mM) of the desired metal salts (e.g., Cu(NO₃)₂, ZnCl₂, NiSO₄) in deionized water.

    • Titrant: Prepare a carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH or KOH).[14]

    • Acid: Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃).

    • Background Electrolyte: Prepare a concentrated solution (e.g., 1.0 M) of an inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength throughout the titration.

  • Electrode Calibration: Calibrate the pH meter and combined glass electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 9.21) at the desired experimental temperature (e.g., 25.0 ± 0.1 °C).[11][14]

  • Titration Procedure:

    • In a double-walled, thermostatted titration vessel, perform three separate titrations: a. Acid Calibration: A known volume of standard acid and background electrolyte. This determines the exact concentration of the base and the standard potential of the electrode. b. Ligand Protonation: The same as (a), plus a known volume of the ligand stock solution. This titration is used to determine the protonation constants (pKa) of this compound. c. Complex Formation: The same as (b), plus a known volume of the metal ion stock solution (typically at a ligand-to-metal ratio between 2:1 and 5:1).[10][12]

    • Titrate each solution with the standardized base, recording the pH/mV reading after each incremental addition.

  • Data Analysis:

    • Use specialized software (e.g., Hyperquad, BEST) to process the titration data.

    • The software calculates the average number of ligands bound per metal ion (n̄) and the negative logarithm of the free ligand concentration (pL) for each point in the complex formation titration.[13]

    • A plot of n̄ versus pL generates the formation curve . The stability constants (log Kₙ) are the values of pL at half-integral values of n̄ (e.g., log K₁ at n̄ = 0.5, log K₂ at n̄ = 1.5).

Protocol 2: UV-Visible Spectrophotometry for Stoichiometry Determination

Expertise & Causality: The formation of a metal-ligand complex alters the electronic structure of the ligand, frequently resulting in a distinct color change and a shift in its UV-Vis absorption spectrum.[15] We can leverage this phenomenon to determine the binding stoichiometry using methods like the Mole Ratio Method or Job's Plot of continuous variation.[16] This technique is rapid, requires only small amounts of sample, and provides direct visual and quantitative evidence of complexation.

Step-by-Step Methodology (Mole Ratio Method):

  • Determine λₘₐₓ:

    • Prepare a solution containing the metal ion and this compound in a molar ratio expected to favor complex formation (e.g., 1:5).

    • Scan the absorbance from ~300 to 600 nm to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex, which is distinct from the λₘₐₓ of the free ligand.

  • Prepare Sample Series:

    • Prepare a series of solutions in volumetric flasks. In each flask, maintain a constant concentration of the metal ion (e.g., 0.1 mM).[17]

    • Add progressively increasing amounts of the this compound ligand to create a range of molar ratios (e.g., [L]/[M] from 0:1 to 5:1).

    • Ensure the pH is buffered to a value where complex formation is optimal (determined from potentiometric studies or preliminary tests).

  • Measure Absorbance: Measure the absorbance of each solution at the predetermined λₘₐₓ of the complex, using a reagent blank (containing all components except the metal ion) to zero the spectrophotometer.[17]

  • Plot and Interpret:

    • Plot the measured absorbance (Y-axis) against the molar ratio [L]/[M] (X-axis).

    • The plot will typically show two linear segments. The point where these lines intersect indicates the stoichiometric ratio of the complex. For example, an inflection point at a molar ratio of 2.0 suggests the formation of an ML₂ complex.

Protocol 3: Fluorescence Spectroscopy for High-Sensitivity Detection

Expertise & Causality: 8-HQ derivatives often exhibit weak intrinsic fluorescence due to efficient non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT).[1][2] Upon chelation with certain metal ions, particularly diamagnetic ions with filled d-orbitals (e.g., Zn²⁺, Al³⁺, Mg²⁺), this process is blocked. The resulting rigid complex restricts molecular vibrations, leading to a dramatic increase in fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[18] Conversely, paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) often quench fluorescence through energy or electron transfer mechanisms.[5] This "on/off" signaling makes this compound a prime candidate for highly sensitive and selective fluorescent chemosensors.

Step-by-Step Methodology (Fluorescence Titration):

  • Instrument Setup:

    • Set the excitation wavelength (λₑₓ) to the absorbance maximum of the ligand or complex.

    • Set the spectrofluorometer to scan a range of emission wavelengths (e.g., 400-650 nm).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable buffered solvent in a quartz cuvette.

  • Titration Procedure:

    • Record the initial fluorescence emission spectrum of the ligand solution.

    • Make small, incremental additions of a concentrated stock solution of the target metal ion into the cuvette.

    • After each addition, mix thoroughly and record the new emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the added metal ion.

    • The resulting binding isotherm can be used to calculate the binding constant (Kₐ). The initial slope of a calibration curve (at low metal concentrations) can be used to determine the limit of detection (LOD), showcasing the sensor's sensitivity.

Part 3: Data Interpretation and Applications

Quantitative Data Summary

The stability of metal complexes with this compound can be compared using their overall stability constants. The following table provides representative data for key divalent and trivalent metal ions.

Metal IonIonic Radius (Å)Log β₁Log β₂Log β₃Expected Stoichiometry
Cu²⁺0.73~12-13~23-25-ML₂
Ni²⁺0.69~10-11~20-22-ML₂
Zn²⁺0.74~9-10~18-20-ML₂
Fe³⁺0.65~13-14~25-26~36-38ML₃
Al³⁺0.54~10-11~19-21~28-30ML₃

Note: These are illustrative values based on trends for 8-hydroxyquinoline derivatives. Actual values must be determined experimentally under specific conditions (temperature, ionic strength, solvent).

Insight: The data generally follows the Irving-Williams order (Ni²⁺ < Cu²⁺ > Zn²⁺) for stability. The high stability of the Fe³⁺ complex is attributed to its high charge density.

Applications in Research and Drug Development

The unique ability of this compound to selectively bind metal ions opens doors to numerous applications:

  • Analytical Chemistry & Sensing: Its CHEF response with ions like Zn²⁺ and Al³⁺ allows for its use as a highly sensitive fluorescent probe for detecting these ions in biological and environmental samples.[2][19][20]

  • Medicinal Chemistry:

    • Antineurodegenerative Agents: Metal dyshomeostasis, particularly of copper, zinc, and iron, is implicated in neurodegenerative diseases like Alzheimer's.[4] As a lipophilic chelator, this compound can cross the blood-brain barrier, potentially acting as an ionophore to restore metal balance, similar to the well-studied derivative Clioquinol.[6][21][22]

    • Anticancer & Antimicrobial Agents: The biological activity of many 8-HQ derivatives is linked to their ability to chelate metal ions essential for pathogen or cancer cell survival and proliferation.[1][4][23] The increased lipophilicity from the 7-methyl group may enhance cell membrane penetration and bioavailability.[22]

  • Separation Science: The formation of neutral, organic-soluble complexes with metal ions makes this compound an effective extractant for liquid-liquid extraction and separation of metals.[1]

Conclusion

This compound is a versatile and powerful chelating agent whose properties are a subtle but significant refinement of the parent 8-hydroxyquinoline scaffold. Its robust coordination chemistry, characterized by the formation of stable chelate complexes, gives rise to distinct and measurable spectroscopic changes. This guide has provided the fundamental principles and detailed experimental frameworks necessary for researchers to confidently investigate and exploit these properties. From quantifying the thermodynamics of complexation to designing high-sensitivity fluorescent sensors and exploring novel therapeutic strategies, the potential applications for this compound are both broad and profound. Future work may focus on the synthesis of novel derivatives with tailored solubility and selectivity, and their integration into advanced materials and targeted drug delivery systems.

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A Guide to 7-Methylquinolin-8-ol: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methylquinolin-8-ol, a derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold, has emerged as a significant and versatile building block in organic synthesis. Its unique structural features—a bidentate N,O-chelating system, a nucleophilic phenol ring, and a strategically placed methyl group—impart distinct steric and electronic properties that chemists can exploit for a multitude of applications. This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and its multifaceted roles in coordination chemistry, the development of advanced functional materials, and as a foundational scaffold in medicinal chemistry. We will delve into the causality behind its reactivity and provide field-proven experimental protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Introduction: The Quinoline Scaffold and the Significance of the 7-Methyl Substituent

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural alkaloids, pharmaceuticals, and functional materials[1][2]. Within this class, 8-hydroxyquinoline (8-HQ) is particularly distinguished. Its ability to form stable complexes with a vast array of metal ions has made it indispensable in analytical chemistry, and its derivatives are widely investigated for their potent biological activities, including antimicrobial, anticancer, and neuroprotective properties[3][4][5].

This guide focuses on a specific, valuable derivative: This compound . The introduction of a methyl group at the C7 position, adjacent to the hydroxyl group, is not a trivial modification. This substitution sterically shields the C7 position from electrophilic attack, which often occurs in the parent 8-HQ molecule, thereby directing functionalization to other sites, most notably the C5 position. Electronically, the methyl group acts as a weak electron-donating group, subtly modulating the nucleophilicity of the phenoxide and the basicity of the quinoline nitrogen. These modifications make this compound a unique building block, enabling synthetic strategies that are distinct from those available for unsubstituted 8-HQ.

This document serves as a technical primer on the synthesis and application of this compound, demonstrating its utility as a precursor for sophisticated molecular architectures.

Physicochemical Properties and Characterization

The physical and spectral properties of this compound are foundational to its application. Its identity is confirmed through standard analytical techniques.

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 5541-68-4[6][7]
Molecular Formula C₁₀H₉NO[6]
Molecular Weight 159.18 g/mol [6]
Appearance Off-white to light yellow crystalline solidGeneric
Melting Point 71-73 °C
Boiling Point 267 °C
Solubility Soluble in DMSO, methanol, chloroform; sparingly soluble in waterGeneric

Spectroscopic Signature:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct aromatic signals for the quinoline core, a singlet for the methyl group's protons (typically around δ 2.5 ppm), and a broad singlet for the phenolic hydroxyl proton, whose chemical shift is solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show ten distinct signals, including one in the aliphatic region for the methyl carbon and nine in the aromatic region, with the carbon bearing the hydroxyl group (C8) appearing at a characteristic downfield shift.

  • IR Spectroscopy: Key vibrational bands include a broad O-H stretch for the hydroxyl group (around 3400-3200 cm⁻¹), C-H stretches for the aromatic and methyl groups (~3100-2900 cm⁻¹), and characteristic C=C and C=N stretching frequencies for the quinoline ring system (1600-1400 cm⁻¹).

Synthesis of the Building Block

The most direct and established method for synthesizing substituted quinolines is the Skraup synthesis . For this compound, this involves a one-pot reaction of 2-amino-6-methylphenol with glycerol under acidic and oxidizing conditions.

The causality of this reaction is elegant:

  • Dehydration: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 2-amino-6-methylphenol acts as a nucleophile, attacking the acrolein in a Michael-type addition.

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: An oxidizing agent, such as sodium m-nitrobenzenesulfonate, is required to oxidize the dihydroquinoline intermediate to the final aromatic quinoline product. The choice of starting material, 2-amino-6-methylphenol, directly installs the required methyl and hydroxyl groups at the 7- and 8-positions, respectively.

Synthesis_of_7_Methylquinolin_8_ol A 2-Amino-6-methylphenol P This compound A->P Skraup Reaction: 1. Michael Addition 2. Cyclization 3. Oxidation B Glycerol I1 Acrolein (from Glycerol) B->I1 Dehydration (H₂SO₄) C H₂SO₄ D Oxidizing Agent (e.g., Sodium m-nitrobenzenesulfonate) I1->P Skraup Reaction: 1. Michael Addition 2. Cyclization 3. Oxidation

Caption: Skraup synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add concentrated sulfuric acid (e.g., 100 mL) to water (e.g., 25 mL) with cooling. To this cooled acid solution, add 2-amino-6-methylphenol (e.g., 0.1 mol) and sodium m-nitrobenzenesulfonate (e.g., 0.25 mol).

  • Reaction Initiation: Slowly and carefully add glycerol (e.g., 0.3 mol) to the stirred mixture. The addition is exothermic and should be controlled with an ice bath.

  • Reflux: Once the addition is complete, heat the mixture to reflux (typically around 140-150 °C) for 3-4 hours. The reaction is vigorous and should be monitored.

  • Work-up: Cool the reaction mixture and carefully pour it into a large beaker of ice water. Neutralize the solution by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. This step must be performed with caution in a well-ventilated fume hood due to the heat generated.

  • Extraction: The product often precipitates upon neutralization. If not, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications as a Synthetic Building Block

A. Ligand in Coordination Chemistry

Like its parent, this compound is an excellent bidentate chelating ligand, coordinating to metal ions through the quinoline nitrogen and the deprotonated phenolic oxygen[3][8]. The 7-methyl group introduces steric hindrance that can influence the geometry and stability of the resulting metal complexes compared to those of 8-HQ[9]. These complexes are investigated for applications ranging from catalysis to materials science, where the ligand framework helps to tune the electronic and photophysical properties of the metal center[5][10].

Chelation cluster_complex Metal Complex M M N N M->N O O M->O Me CH₃ Quinoline ligand This compound metal_ion Metal Ion (Mⁿ⁺)

Caption: Bidentate (N,O) chelation of a metal ion by this compound.

B. Precursor for C5-Functionalized Quinolines

The true synthetic power of this compound lies in its predictable reactivity in electrophilic aromatic substitution. The powerful activating, ortho-, para-directing hydroxyl group at C8, combined with the blocked C7 position, strongly directs incoming electrophiles to the C5 position. This provides a clean and regioselective route to 5-substituted-7-methylquinolin-8-ols, a class of compounds that is more challenging to access from unsubstituted 8-HQ.

Key Transformations at the C5 Position:

  • Mannich/Betti-type Reactions: The reaction of this compound with an aldehyde and an amine (or amide) provides a direct route to aminomethylated or amidomethylated derivatives at the C5 position. These reactions are crucial in medicinal chemistry for introducing diverse side chains that can modulate solubility and target binding[11][12][13].

  • Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can selectively install bromine or chlorine atoms at the C5 position. These halogenated derivatives are themselves versatile intermediates for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Nitration: Controlled nitration can introduce a nitro group at C5, which can then be reduced to an amino group, opening up a vast range of further derivatization chemistry[14].

Derivatization_Workflow Start This compound R1 Mannich Reaction (R'CHO, R''₂NH) Start->R1 R2 Halogenation (NBS / NCS) Start->R2 R3 Nitration (HNO₃ / H₂SO₄) Start->R3 P1 5-Aminomethyl Derivatives R1->P1 P2 5-Halo Derivatives R2->P2 P3 5-Nitro Derivative R3->P3 P2_sub Cross-Coupling Reactions P2->P2_sub P3_sub Reduction to Amine P3->P3_sub

Sources

UV-Visible Absorption Spectroscopy: Probing the Electronic Transitions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Methylquinolin-8-ol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This compound, a derivative of the versatile quinoline scaffold, presents a unique profile of interest for applications ranging from medicinal chemistry to materials science.[1] The quinoline ring system is a foundational element in numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The specific substitution of a methyl group at the 7-position and a hydroxyl group at the 8-position introduces distinct electronic and steric features that modulate its chemical behavior, metal-chelating ability, and photophysical properties.

This guide provides a multi-faceted approach to the spectroscopic characterization of this compound, moving beyond a mere listing of techniques to explain the causal links between molecular structure and spectral output. We will explore the core spectroscopic methodologies—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—that together provide a definitive analytical fingerprint of this compound.

UV-Visible spectroscopy is the initial and most accessible method for examining the conjugated π-system of this compound. The technique measures the absorption of light by the molecule, which promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic systems like quinoline, the most significant absorptions are typically due to π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure and the solvent environment.

The presence of the hydroxyl (-OH) group at C-8 and the methyl (-CH₃) group at C-7 are expected to induce bathochromic (red) shifts in the absorption bands compared to the parent quinoline molecule, due to their electron-donating nature which extends the conjugation and lowers the energy gap between the ground and excited states.

Data Presentation: Expected UV-Visible Absorption Data
Spectroscopic ParameterExpected ValueSolventRationale & Comparative Notes
λmax 1 ~240-250 nmEthanolCorresponds to a high-energy π → π* transition within the quinoline ring system.
λmax 2 ~300-320 nmEthanolA lower-energy π → π* transition, characteristic of the extended aromatic system. The position is influenced by substituents.[4]
Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation : Prepare a 1 mM stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this, create a dilute working solution (typically 10-50 µM) to ensure the maximum absorbance falls within the optimal range of 0.1-1.0, adhering to the Beer-Lambert law.[5]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Blanking : Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path to record a baseline spectrum.

  • Measurement : Replace the solvent in the sample cuvette with the this compound solution.

  • Data Acquisition : Scan the wavelength range from 200 to 800 nm to obtain the full absorption spectrum and identify all λmax values.[5]

Fluorescence Spectroscopy: Harnessing Luminescence

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the pathways by which a molecule returns to the ground state. Quinoline derivatives are often fluorescent, and their emission properties are highly dependent on substitution and environment.[5][6] The hydroxyl group of this compound is particularly important as it can participate in excited-state intramolecular proton transfer (ESIPT), which can significantly affect the fluorescence profile.[7][8] However, blocking this proton transfer, for instance through chelation with metal ions, often leads to a dramatic enhancement of fluorescence, a property exploited in designing fluorescent sensors.[4][6]

Causality in Experimental Design

The choice of solvent is critical. Protic solvents (like ethanol) can form hydrogen bonds with the nitrogen and hydroxyl groups, influencing both absorption and emission spectra, while aprotic solvents (like acetonitrile) will result in different spectral behavior. Comparing spectra in various solvents helps to elucidate the nature of the emitting species.

Data Presentation: Expected Fluorescence Data
Spectroscopic ParameterExpected ValueSolventRationale & Comparative Notes
Excitation λmax ~310-320 nmAcetonitrileShould closely correspond to the lowest energy absorption band observed in the UV-Vis spectrum.
Emission λmax ~400-500 nmAcetonitrileA significant Stokes shift (difference between excitation and emission maxima) is expected. The exact wavelength is sensitive to substituent effects. For comparison, 8-hydroxyquinoline itself shows dual fluorescence in some solvents.
Quantum Yield (Φ) VariableAcetonitrileThe efficiency of fluorescence will depend on the competition between radiative (fluorescence) and non-radiative decay pathways. Ether derivatives of 8-hydroxyquinoline, which block ESIPT, show enhanced quantum yields.[4]
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation : Prepare a highly dilute solution (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent to avoid inner-filter effects.[5]

  • Instrumentation : Use a calibrated spectrofluorometer.

  • Excitation Spectrum : Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator to confirm the optimal excitation wavelength.

  • Emission Spectrum : Set the excitation monochromator to the λmax determined from the UV-Vis or excitation spectrum. Scan the emission monochromator over a range starting just above the excitation wavelength (e.g., 330 nm to 700 nm) to capture the full emission profile.

  • Quantum Yield Measurement (Optional) : Measure the integrated fluorescence intensity of the sample and a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions. The quantum yield is calculated using the comparative method.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Expert Insights: Interpreting the Spectrum

For this compound, the key diagnostic signals will be:

  • Aromatic Protons : The protons on the quinoline ring will appear as doublets and triplets in the characteristic aromatic region (δ 7.0-9.0 ppm). Their specific chemical shifts and coupling constants (J-values) allow for unambiguous assignment to their positions on the ring system.[3]

  • Methyl Protons : The methyl group at C-7 will appear as a sharp singlet in the upfield region (δ 2.0-3.0 ppm), as it has no adjacent protons to couple with.[9]

  • Hydroxyl Proton : The phenolic -OH proton will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It can be confirmed by D₂O exchange, where the peak disappears.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.7 dd
H-3 ~7.5 dd
H-4 ~8.3 dd
H-5 ~7.6 d
H-6 ~7.2 d
7-CH₃ ~2.4 s

| 8-OH | ~9.8 | br s |

¹³C NMR

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~148
C-3 ~122
C-4 ~136
C-4a ~128
C-5 ~129
C-6 ~118
C-7 ~127
C-8 ~153
C-8a ~139

| 7-CH₃ | ~18 |

Note: These are predicted values based on known substituent effects and data from similar quinoline structures. Actual experimental values may vary slightly.[9][10][11]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it helps in observing the -OH proton signal.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (for full assignment) : If necessary, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all proton and carbon signals.[10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₁₀H₉NO), the expected exact mass is 159.0684 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, which validates the elemental composition.[10]

Fragmentation Pathway Analysis

Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be prominent. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals:

  • Loss of CO : A common fragmentation for phenolic compounds, leading to a fragment ion at m/z 131.

  • Loss of H˙ : Loss of a hydrogen radical to give a fragment at m/z 158.

  • Loss of CH₃˙ : Loss of the methyl radical to yield a fragment at m/z 144.

G M This compound (M⁺˙) m/z = 159 M_minus_H [M-H]⁺ m/z = 158 M->M_minus_H - H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 144 M->M_minus_CH3 - CH₃˙ M_minus_CO [M-CO]⁺˙ m/z = 131 M->M_minus_CO - CO

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : The sample can be introduced directly via a solids probe (for EI-MS) or dissolved in a suitable solvent like methanol/acetonitrile for electrospray ionization (ESI-MS).[12]

  • Ionization : Choose an appropriate ionization method. EI is a hard ionization technique that provides rich fragmentation data, while ESI is a soft technique ideal for determining the molecular weight of the protonated molecule ([M+H]⁺ at m/z 160).[13]

  • Mass Analysis : Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements.

  • MS/MS Analysis : To confirm fragmentation pathways, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 159 or 160) and subjecting it to collision-induced dissociation (CID) to generate and analyze its product ions.[13]

Integrated Spectroscopic Workflow

A robust characterization relies on the integration of these techniques. The workflow ensures that the data from each method corroborates the others, leading to a self-validating and trustworthy structural elucidation.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Sample This compound (Purified Solid) UV_Vis UV-Visible Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence NMR NMR (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS Data_UV λmax, ε (Electronic Transitions) UV_Vis->Data_UV Data_Fluor λem, Stokes Shift, Φ (Photophysical Properties) Fluorescence->Data_Fluor Data_NMR δ, J-coupling (Molecular Structure) NMR->Data_NMR Data_MS m/z, Fragmentation (Molecular Formula) MS->Data_MS Validation Structure Validation & Purity Assessment Data_UV->Validation Data_Fluor->Validation Data_NMR->Validation Data_MS->Validation

Caption: Integrated Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. UV-Visible and Fluorescence spectroscopy reveal its electronic and photophysical properties, which are fundamental to its potential use in sensors and optical materials. NMR spectroscopy provides the definitive map of its atomic connectivity, confirming the regiochemistry of the substituents. Finally, high-resolution mass spectrometry validates its elemental composition and offers insight into its stability and fragmentation. Together, these methods provide the comprehensive, high-integrity data required by researchers to confidently utilize this valuable heterocyclic compound in drug discovery and materials development.

References

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  • Photo physical properties of 8-hydroxy quinoline.
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An In-depth Technical Guide to the Crystal Structure of 7-Methylquinolin-8-ol: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 7-Methylquinolin-8-ol, a molecule of significant interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecular architecture, intermolecular forces, and physicochemical properties that arise from its solid-state arrangement. Understanding the crystal structure is paramount for predicting bioavailability, optimizing formulation, and designing novel derivatives with enhanced therapeutic efficacy.

Introduction: The Significance of this compound in Drug Discovery

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The therapeutic potential of these molecules is often linked to their ability to chelate metal ions, a property intricately governed by their three-dimensional structure.[1] this compound, a methylated analog of 8-hydroxyquinoline, presents a unique scaffold for the development of targeted therapeutics. The addition of the methyl group at the 7-position can significantly influence its lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets.

A profound understanding of the crystal structure of this compound provides a foundational blueprint for structure-activity relationship (SAR) studies. It allows for the rational design of new chemical entities with improved pharmacological profiles, such as enhanced target specificity and reduced off-target toxicity. This guide will illuminate the key structural features of this compound, offering insights that can be leveraged in the drug development pipeline.

Molecular and Crystal Structure: A Hypothetical Model Based on Analogous Compounds

As of the latest literature search, a definitive single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CCDC).[3][4][5][6] Therefore, this guide presents a robust, hypothetical model of its crystal structure, meticulously constructed from the crystallographic data of closely related 8-hydroxyquinoline derivatives and fundamental principles of crystal engineering.

The Molecular Conformation

The molecule consists of a planar quinoline ring system with a hydroxyl group at the 8-position and a methyl group at the 7-position.[7] Intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen is a defining feature of 8-hydroxyquinoline derivatives, and it is anticipated to be present in this compound as well.[8] This interaction imparts a degree of rigidity to the molecule and influences its electronic distribution.

Predicted Crystal Packing and Intermolecular Interactions

Based on the crystal structures of analogous compounds, this compound is predicted to crystallize in a centrosymmetric space group, likely in the monoclinic or orthorhombic system. The crystal packing is expected to be dominated by a network of intermolecular interactions, including:

  • Hydrogen Bonding: The primary interaction governing the crystal packing is expected to be intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. This would lead to the formation of hydrogen-bonded chains or dimers.

  • π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. These interactions can be in a parallel-displaced or T-shaped arrangement.

  • C-H···π Interactions: The methyl group and aromatic protons can participate in weaker C-H···π interactions with the electron-rich quinoline ring system of adjacent molecules.

A summary of the predicted crystallographic parameters is presented in Table 1.

Parameter Predicted Value/System Rationale
Crystal SystemMonoclinic or OrthorhombicCommon for planar aromatic molecules.
Space GroupCentrosymmetric (e.g., P2₁/c)Energetically favorable for achiral molecules to pack in a centrosymmetric arrangement.
Key Intermolecular ForcesO-H···N Hydrogen Bonding, π-π StackingBased on analysis of known crystal structures of 8-hydroxyquinoline derivatives.[8]

The interplay of these non-covalent interactions dictates the dense packing of the molecules in the solid state, which in turn influences the material's physical properties such as melting point, solubility, and stability.

Experimental Workflow for Structural Elucidation

The following section outlines a detailed, field-proven protocol for the synthesis, crystallization, and structural analysis of this compound. This self-validating system ensures the generation of high-quality crystals suitable for single-crystal X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from m-toluidine. A reliable method involves the Skraup synthesis to produce 7-methylquinoline, followed by nitration and subsequent reduction and diazotization to introduce the hydroxyl group.

Step-by-Step Protocol:

  • Synthesis of 7-Methylquinoline: React m-toluidine with glycerol, sulfuric acid, and an oxidizing agent (e.g., m-nitrobenzenesulfonate) in a Skraup reaction. Purify the resulting 7-methylquinoline by distillation.

  • Nitration to 7-Methyl-8-nitroquinoline: Treat 7-methylquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures to selectively nitrate the 8-position.

  • Reduction to 8-Amino-7-methylquinoline: Reduce the nitro group of 7-methyl-8-nitroquinoline to an amino group using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid.

  • Hydroxylation to this compound: Convert the amino group to a hydroxyl group via a diazotization reaction with sodium nitrite in an acidic medium, followed by heating.

Crystallization

Obtaining single crystals of high quality is the most critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.

Step-by-Step Protocol:

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine the optimal solvent system for solubility and crystal growth.

  • Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Workflow Diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation crystal_harvesting Crystal Harvesting slow_evaporation->crystal_harvesting crystal_mounting Crystal Mounting crystal_harvesting->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis & Visualization structure_solution->data_analysis

Caption: Experimental workflow for the structural elucidation of this compound.

Spectroscopic Characterization: Corroborating the Molecular Structure

Spectroscopic techniques provide valuable information that complements the crystallographic data by confirming the molecular structure and providing insights into the electronic environment of the atoms.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretching vibration, likely shifted to a lower frequency due to hydrogen bonding. Other prominent peaks would correspond to C-H, C=C, and C-N stretching and bending vibrations of the quinoline ring.

  • UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum will show absorption bands corresponding to the π-π* electronic transitions within the aromatic system.

Molecular Interactions and Crystal Packing Visualization

The following diagram, generated using Graphviz, illustrates the predicted key intermolecular interactions in the crystal lattice of this compound.

molecular_interactions cluster_packing Hypothetical Crystal Packing of this compound mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···N Hydrogen Bond mol3 Molecule C mol1->mol3 π-π Stacking

Sources

An In-Depth Technical Guide to Quantum Chemical Calculations for 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical and practical application of quantum chemical calculations for the analysis of 7-Methylquinolin-8-ol. As a quinoline derivative, this molecule holds potential in various pharmacological and material science applications.[1][2] Understanding its electronic structure, reactivity, and spectroscopic properties through computational methods is paramount for accelerating research and development. This document outlines established protocols based on Density Functional Theory (DFT), offering insights into the molecule's behavior at a quantum level.

I. Foundational Concepts: The "Why" Behind the "How"

Quantum chemical calculations serve as a powerful in-silico microscope, allowing us to predict and understand molecular properties that can be challenging or time-consuming to determine experimentally.[3] For a molecule like this compound, with its fused aromatic rings and functional groups, these calculations can elucidate:

  • Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Electronic Structure: The distribution of electrons and the energies of molecular orbitals (HOMO/LUMO).

  • Reactivity: Predictions of how the molecule will interact with other chemical species.[1]

  • Spectroscopic Properties: Theoretical prediction of IR, Raman, and UV-Vis spectra to aid in experimental characterization.[4][5]

The choice of computational methodology is critical. Density Functional Theory (DFT) has emerged as a robust and widely used method for systems of this size due to its balance of accuracy and computational cost.[3] The B3LYP functional, a hybrid functional, is frequently employed for organic molecules as it provides reliable results for a variety of properties.[4][6]

II. The Computational Workflow: A Step-by-Step Protocol

The following workflow represents a standard and validated approach for the quantum chemical analysis of this compound.

Caption: A typical workflow for quantum chemical calculations of this compound.

1. Molecular Structure Input: The initial 3D coordinates of this compound can be obtained from databases like PubChem (CID: 594448).[7] This structure serves as the starting point for the calculations.

2. Geometry Optimization: This is a crucial first step to find the lowest energy conformation of the molecule.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) (A triple-zeta basis set with diffuse and polarization functions, suitable for capturing the electronic details of a molecule with heteroatoms and potential for hydrogen bonding).[8][9]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

3. Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the IR and Raman spectra.[4]

4. Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.[1]

  • Mulliken Atomic Charges: These provide insight into the charge distribution across the molecule.[10]

5. Spectroscopic Predictions:

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Visible absorption spectrum.[5]

III. Analysis and Interpretation of Results

The output from these calculations provides a wealth of information. The following table summarizes the key parameters and their significance.

Calculated Property Significance Example Interpretation for this compound
Optimized Bond Lengths & Angles Provides the most stable geometric structure.Comparison with experimental crystallographic data, if available, validates the computational method. The planarity of the quinoline ring system can be assessed.
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability.A smaller gap suggests the molecule is more reactive and can be more easily excited.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and reactive sites.Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) suggest sites for nucleophilic attack.
Vibrational Frequencies Predicts IR and Raman spectra.Comparison with experimental spectra can aid in the identification and characterization of the molecule. For example, the O-H stretching frequency can indicate the presence of intramolecular hydrogen bonding.[4]
Electronic Transitions (TD-DFT) Predicts UV-Visible absorption maxima (λmax).Helps in understanding the electronic structure and can be correlated with experimental UV-Vis spectra.
Global Reactivity Descriptors Quantifies chemical reactivity.Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from HOMO and LUMO energies.[1]

IV. Advanced Calculations and Applications

Beyond the core calculations, more advanced methods can be employed for specific research questions:

  • Solvent Effects: The calculations can be performed in the presence of a solvent using models like the Polarizable Continuum Model (PCM) to simulate more realistic experimental conditions.

  • Molecular Docking: The optimized structure of this compound can be used in molecular docking simulations to predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors.[11][12]

  • Non-Linear Optical (NLO) Properties: The first and second hyperpolarizabilities can be calculated to assess the potential of the molecule in NLO applications.[1]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a classic "privileged structure" in medicinal chemistry, renowned for its metal-chelating properties and a broad spectrum of biological activities.[1] Derivatives of 8-HQ have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents.[1][2] This guide focuses on a specific, less-explored derivative: 7-Methylquinolin-8-ol. While direct experimental data on this compound is sparse, this document synthesizes the wealth of knowledge on structurally related 8-HQ analogues to build a robust scientific rationale for its therapeutic potential. By examining established structure-activity relationships (SAR), we project the likely mechanisms and applications of this compound, presenting it as a compelling candidate for further investigation in oncology, infectious disease, and neurodegenerative disorders. This guide provides the theoretical framework, key experimental protocols, and mechanistic insights necessary for researchers to embark on the systematic evaluation of this promising molecule.

The 8-Hydroxyquinoline Scaffold: A Foundation of Potent Bioactivity

8-Hydroxyquinoline (8-HQ), or oxine, is a bicyclic aromatic compound consisting of a pyridine ring fused to a phenol. Its defining feature is the hydroxyl group at position 8 and the nitrogen atom at position 1, which together form a powerful bidentate chelating site for divalent and trivalent metal ions.[1][3] This ability to bind essential transition metals like iron (Fe), copper (Cu), and zinc (Zn) is central to its biological effects.[1]

The core mechanisms of 8-HQ derivatives are frequently tied to their impact on cellular metal homeostasis:

  • Deprivation of Essential Metals: By sequestering metal ions, 8-HQs can inhibit metalloenzymes crucial for pathogen or cancer cell survival and proliferation, such as ribonucleotide reductase, which is vital for DNA synthesis.[3]

  • Ionophore Activity: 8-HQ-metal complexes can be lipophilic, enabling them to transport metal ions across cell membranes.[1] This can disrupt intracellular metal balance, and in the case of copper, lead to the catalytic generation of cytotoxic reactive oxygen species (ROS), triggering oxidative stress and apoptosis.[4]

  • Direct Complex Activity: The metal complexes themselves can possess intrinsic biological activity, such as intercalating with DNA to induce apoptosis.[3]

The versatility of the 8-HQ scaffold lies in its amenability to substitution. Modifications at positions 2, 5, and 7 can fine-tune lipophilicity, steric properties, and electronic effects, thereby modulating the compound's potency, selectivity, and pharmacokinetic profile.[5] The presence of a simple, small alkyl group like a methyl group at position 7, as in this compound, is expected to subtly increase lipophilicity without introducing significant steric hindrance, making it an intriguing candidate for study.

Potential Therapeutic Application I: Oncology

The fight against cancer is a primary area of research for 8-HQ derivatives due to their multi-pronged attack on cancer cell biology. The proposed anticancer activity of this compound is grounded in these established mechanisms.

Mechanism of Action in Cancer

The anticancer effects of 8-HQs are primarily driven by their interaction with cellular metals, leading to the induction of apoptosis through multiple pathways. As a potent chelator, this compound is hypothesized to form a complex with endogenous copper, acting as an ionophore to increase intracellular copper concentrations. This disrupts the cell's redox balance, leading to a surge in ROS. The elevated oxidative stress damages cellular components, including DNA, and activates apoptotic signaling cascades involving caspases. Concurrently, chelation of iron can inhibit iron-dependent enzymes required for DNA replication, arresting the cell cycle and contributing to cell death.[1][4]

G cluster_membrane Cell Membrane cluster_cell Cancer Cell Cytoplasm MQO This compound Complex [MQO-Cu]²⁺ Complex MQO->Complex Chelation Cu_ext Extracellular Cu²⁺ Cu_ext->Complex Complex_in [MQO-Cu]²⁺ Complex Complex->Complex_in Membrane Transport ROS ↑ Reactive Oxygen Species (ROS) Mito Mitochondrial Dysfunction ROS->Mito DNA_damage DNA Damage ROS->DNA_damage Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_damage->Caspase Cu_int Intracellular Cu²⁺ Complex_in->Cu_int Release Cu_int->ROS Catalysis

Figure 1: Proposed anticancer mechanism of this compound.

Supporting Data from Structurally Related Analogues

While specific IC₅₀ values for this compound are not available in the literature, numerous derivatives with substitutions at or near position 7 exhibit potent anticancer activity. This strongly suggests that the 7-methyl analogue warrants investigation.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)~14.4 (6.25 µg/mL)[6]
5,7-Dihalo-8-hydroxyquinolines (Cu/Zn complexes)Various (Hepatoma, Ovarian)0.0014 - 32.13[4]
2-Substituted-8-HQs (with Fe/Cu)HeLa (Cervical Cancer)Low micromolar range[4]
Tris(8-Hydroxyquinoline)iron (Feq₃)HNSCC (Head and Neck)Induces apoptosis[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa, Hep3B) by measuring metabolic activity.[9][10][11]

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression.

Potential Therapeutic Application II: Antimicrobial Agents

The 8-HQ scaffold is a well-established antimicrobial framework. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was historically used as an antimicrobial agent.[1] The potential of this compound as a novel antibiotic is significant, particularly in an era of growing antimicrobial resistance.

Mechanism of Action against Microbes

The primary antimicrobial mechanism of 8-HQs is the chelation of essential metal ions from the bacterial environment or from key bacterial metalloenzymes, leading to metabolic disruption and cell death.[2] Furthermore, 8-HQ derivatives can act as membrane-active agents. The formation of an iron chelate, for instance, has been shown to increase the susceptibility of E. coli to detergents, suggesting it disrupts the integrity of the bacterial cell membrane.[6] This dual action—enzyme inhibition via metal deprivation and membrane disruption—makes it a powerful antimicrobial strategy.

Supporting Data from Structurally Related Analogues

Derivatives of 8-HQ have demonstrated potent activity against a wide range of bacteria, including resistant strains and mycobacteria. The substitution pattern significantly influences this activity.

Compound/Derivative ClassBacterial StrainMIC (µM)Reference
5,7-Dichloro-2-methylquinoline-8-olM. tuberculosis0.1[13]
5,7-Dichloro-2-methylquinoline-8-olMRSA1.1[13]
7-Substituted quinolin-8-olsB. subtilisAs low as ~39 (10 µg/mL)[14]
Nitroxoline (5-nitroquinolin-8-ol)E. coli2-4 µg/mL[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.[15][16][17]

Materials:

  • Target bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer (for standardizing inoculum)

  • Incubator at 37°C

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the this compound working solution (at twice the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[15]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (clear well).[17] The sterility control should be clear, and the growth control should be turbid.

Potential Therapeutic Application III: Neuroprotection

Metal dyshomeostasis, particularly of iron, copper, and zinc, is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] The ability of 8-HQ derivatives to chelate these metals and cross the blood-brain barrier makes them promising candidates for neuroprotective therapies.[18]

Role in Neuroprotection

The neuroprotective mechanism of 8-HQs is multifaceted. As metal chelators, they can sequester excess metal ions that contribute to the aggregation of amyloid-beta plaques in Alzheimer's disease.[1] By binding redox-active metals like copper and iron, they prevent these ions from participating in Fenton-like reactions that generate high levels of ROS, thus reducing oxidative stress and neuronal damage.[19] Furthermore, some 8-HQ derivatives have been shown to possess additional activities, such as inhibiting monoamine oxidase B (MAO-B), which is a target in Parkinson's disease therapy.[20]

G cluster_workflow Screening Workflow for this compound cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation S1 Synthesis & Purification S2 Structural Verification (NMR, MS) S1->S2 T1 Cytotoxicity Assay (e.g., MTT) S2->T1 T2 Antimicrobial Assay (e.g., MIC) S2->T2 T3 ROS/Antioxidant Assay (e.g., DCFDA) S2->T3 M1 Metal Chelation Studies T1->M1 M2 Apoptosis Assays T1->M2 M3 Enzyme Inhibition Assays T2->M3 V2 Animal Model of Infection T2->V2 V3 Animal Model of Neurodegeneration T3->V3 V1 Animal Model of Cancer M2->V1

Figure 2: General workflow for evaluating this compound.

Supporting Evidence from Analogues

The 8-HQ derivative PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) progressed to Phase IIa clinical trials for Alzheimer's disease, demonstrating the clinical potential of this scaffold.[18] Other derivatives, such as M30 (5-(N-methyl-N-propargylaminomethyl)-8-hydroxyquinoline), have shown potent neuroprotective and neurorestorative activities in preclinical models by combining iron chelation with MAO inhibition.[19]

Experimental Protocol: Cellular Reactive Oxygen Species (ROS) Assay

This protocol uses the cell-permeable probe H₂DCFDA to measure intracellular ROS levels in a neuronal cell line (e.g., SH-SY5Y) after induction of oxidative stress, and to assess the protective effect of this compound.[21][22][23][24][25]

Materials:

  • SH-SY5Y neuronal cell line

  • Culture medium (e.g., DMEM/F12)

  • H₂O₂ (hydrogen peroxide) or 6-OHDA (6-hydroxydopamine) as an oxidative stressor

  • H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Phenol red-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em: ~485/535 nm)

Procedure:

  • Cell Seeding: Seed 20,000-50,000 SH-SY5Y cells per well in a black, clear-bottom 96-well plate and incubate for 24 hours.[21]

  • Compound Pre-treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Probe Loading: Remove the medium and wash cells gently with warm PBS. Add 100 µL of 20 µM H₂DCFDA solution in phenol red-free medium to each well.[25]

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[22]

  • Induction of Oxidative Stress: Remove the H₂DCFDA solution and wash the cells. Add 100 µL of the oxidative stressor (e.g., 100 µM H₂O₂) in phenol red-free medium to the appropriate wells. Include control wells (no stressor) and positive control wells (stressor, no compound).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm. Readings can be taken kinetically over time or as an endpoint measurement after a fixed period (e.g., 60 minutes).

  • Data Analysis: Normalize the fluorescence readings to a cell viability assay (e.g., SRB or crystal violet) performed in a parallel plate to account for any cytotoxicity. Express the reduction in ROS as a percentage of the positive control (stressor only).

Conclusion and Future Directions

This compound stands as a promising yet underexplored member of the pharmacologically potent 8-hydroxyquinoline family. Based on extensive structure-activity relationship data from its analogues, there is a strong scientific rationale to propose its efficacy in oncology, infectious disease, and neuroprotection. Its core mechanism is likely rooted in the chelation of key transition metals, leading to the induction of oxidative stress in pathological cells or the restoration of metal homeostasis in the brain. The provided experimental protocols offer a clear and validated pathway for researchers to systematically test these hypotheses. The next critical steps involve the chemical synthesis and purification of this compound, followed by a comprehensive in vitro screening campaign using the assays detailed in this guide. Positive hits would warrant further mechanistic studies and eventual validation in preclinical animal models, potentially unlocking a new therapeutic agent from a classic medicinal scaffold.

References

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  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

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  • National Institutes of Health. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol, 11(1). Available from: [Link]

  • Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

  • Frontiers. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. Available from: [Link]

  • PubMed. (2019). Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. Phytomedicine, 63, 153005. Available from: [Link]

  • ResearchGate. (2025). Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. Available from: [Link]

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  • ResearchGate. (2025). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Available from: [Link]

  • Frontiers. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13. Available from: [Link]

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  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics. Available from: [Link]

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An In-depth Technical Guide to 7-Methylquinolin-8-ol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal and Coordination Chemistry

7-Methylquinolin-8-ol is a heterocyclic aromatic compound belonging to the illustrious 8-hydroxyquinoline family. These compounds are renowned for their potent metal-chelating properties, a characteristic that underpins their diverse and significant biological activities. The strategic placement of a hydroxyl group at the C-8 position and a nitrogen atom within the quinoline ring system creates a bidentate ligand capable of forming stable complexes with a wide array of metal ions. This ability to sequester and interact with metal ions is central to the myriad applications of 8-hydroxyquinoline derivatives, ranging from antimicrobial and anticancer agents to analytical reagents and corrosion inhibitors. The introduction of a methyl group at the C-7 position subtly modulates the electronic and steric properties of the parent molecule, influencing its reactivity, solubility, and biological efficacy. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented, its historical context is intrinsically linked to the development of quinoline chemistry. The parent compound, 8-hydroxyquinoline, has been a subject of scientific inquiry for over a century. The advent of the Skraup synthesis in 1880 by Czech chemist Zdenko Hans Skraup provided a versatile method for the preparation of the quinoline core structure from anilines and glycerol.[1] This foundational reaction paved the way for the synthesis of a vast number of substituted quinolines.

Research into methyl-substituted 8-hydroxyquinolines was evident by the mid-20th century, as indicated by publications such as a 1960 paper on the synthesis of methyl-8-hydroxyquinoline aldehydes.[2] The development of synthetic routes to 7-methylquinoline, a key precursor, allowed for the subsequent introduction of the crucial 8-hydroxyl group, leading to the targeted synthesis of this compound.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the 7-methylquinoline core, followed by functionalization to introduce the 8-hydroxyl group. A common and effective route starts from m-toluidine.

Step 1: Skraup Synthesis of 7-Methylquinoline

The initial step involves the Skraup reaction, a classic method for quinoline synthesis, to produce a mixture of 7-methylquinoline and its isomer, 5-methylquinoline, from m-toluidine and glycerol in the presence of an oxidizing agent and sulfuric acid.[3]

Experimental Protocol:

  • In a suitably sized round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine, glycerol, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene).

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The reaction is highly exothermic and should be controlled by cooling in an ice bath.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • After cooling, cautiously dilute the reaction mixture with water and neutralize it with a strong base, such as sodium hydroxide, to liberate the free methylquinoline bases.

  • The mixture of 7-methylquinoline and 5-methylquinoline can then be isolated by steam distillation.[4]

  • Further purification and separation of the isomers can be achieved by fractional distillation under reduced pressure.

Skraup_Synthesis m_toluidine m-Toluidine reaction_mixture Reaction Mixture m_toluidine->reaction_mixture glycerol Glycerol glycerol->reaction_mixture oxidizing_agent Oxidizing Agent (e.g., Arsenic Pentoxide) oxidizing_agent->reaction_mixture h2so4 H₂SO₄ h2so4->reaction_mixture reactants Reactants workup Work-up (Neutralization, Steam Distillation) reaction_mixture->workup product 7-Methylquinoline & 5-Methylquinoline Mixture workup->product

Caption: Workflow for the Skraup Synthesis of 7-Methylquinoline.

Step 2: Nitration of 7-Methylquinoline

The subsequent step is the selective nitration of 7-methylquinoline to yield 7-methyl-8-nitroquinoline. This reaction takes advantage of the directing effects of the methyl group and the quinoline nitrogen, which favor electrophilic substitution at the C-8 position.[5]

Experimental Protocol:

  • Dissolve 7-methylquinoline in concentrated sulfuric acid and cool the mixture in an ice-salt bath to -5°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed at room temperature for a short period.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid 7-methyl-8-nitroquinoline by vacuum filtration and wash with cold water.[5]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]

Step 3: Reduction of the Nitro Group

The nitro group of 7-methyl-8-nitroquinoline is then reduced to an amino group to form 7-amino-8-methylquinoline.

Experimental Protocol:

  • A common method for this reduction is catalytic hydrogenation. Dissolve 7-methyl-8-nitroquinoline in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter off the catalyst and evaporate the solvent to obtain 7-amino-8-methylquinoline.

Step 4: Diazotization and Hydrolysis

The final step involves the conversion of the amino group of 7-amino-8-methylquinoline to a hydroxyl group via a diazotization reaction followed by hydrolysis.[6][7]

Experimental Protocol:

  • Dissolve 7-amino-8-methylquinoline in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution to form the diazonium salt.

  • Gently warm the solution containing the diazonium salt. The diazonium group is a good leaving group and will be displaced by water, leading to the formation of this compound. Nitrogen gas will be evolved during this process.

  • After the reaction is complete, cool the solution and adjust the pH to precipitate the product.

  • Collect the solid this compound by filtration and purify by recrystallization.

Synthesis_Workflow start m-Toluidine step1 Skraup Synthesis start->step1 intermediate1 7-Methylquinoline step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 7-Methyl-8-nitroquinoline step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C) intermediate2->step3 intermediate3 7-Amino-8-methylquinoline step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO₂, H₂SO₄; H₂O, Δ) intermediate3->step4 final_product This compound step4->final_product

Caption: Overall synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported, but expected to be a solid at room temperature.
Solubility Sparingly soluble in water, soluble in common organic solvents.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the methyl carbon and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be present.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like methanol or DMSO will show absorption bands corresponding to the π-π* transitions within the quinoline chromophore. Upon chelation with metal ions, significant shifts in these absorption bands are observed, which forms the basis for its use in spectrophotometric analysis.[8][9]

The Core Functionality: A Potent Chelating Agent

The defining characteristic of this compound, like other 8-hydroxyquinolines, is its ability to act as a bidentate chelating agent for a wide range of metal ions.[10] The nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered ring with the metal ion.

Chelation cluster_ligand This compound cluster_complex Metal Complex ligand ligand plus + metal Mⁿ⁺ arrow Chelation metal->arrow complex Schematic of Chelate Ring Formation arrow->complex

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Representative Stability Constants for 8-Hydroxyquinoline Metal Complexes:

Metal IonLog K₁Log K₂Log K₃
Cu(II)12.111.2-
Ni(II)9.88.5-
Co(II)9.58.2-
Zn(II)8.67.9-
Fe(III)12.311.510.0

Data for the parent 8-hydroxyquinoline, serving as a reference.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule in various scientific and industrial applications.

Antimicrobial and Anticancer Activity

A significant body of research has demonstrated the potent antimicrobial and anticancer activities of 8-hydroxyquinoline derivatives.[13][14] The mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic processes in pathogens and cancer cells. The formation of lipophilic metal complexes can also facilitate their transport across cell membranes, leading to intracellular accumulation and enhanced cytotoxicity.

Representative Antimicrobial Activity (MIC values):

While specific MIC values for this compound are not extensively reported across a wide range of organisms, the following table provides data for related 8-hydroxyquinoline derivatives to illustrate their potential.

CompoundOrganismMIC (µg/mL)
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis~0.016
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)~0.17
7-substituted quinolin-8-ol derivativeB. subtilis10
Nitroxoline (standard antibiotic)B. subtilis20

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[1][13]

Analytical Chemistry

The ability of this compound to form colored or fluorescent complexes with metal ions makes it a useful reagent in analytical chemistry for the detection and quantification of metals.[6] Spectrophotometric and fluorometric methods can be developed based on the changes in the absorption or emission spectra upon complexation.

Corrosion Inhibition

Like other quinoline derivatives, this compound has potential applications as a corrosion inhibitor for metals and alloys, particularly in acidic environments. The molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring relevance of the 8-hydroxyquinoline scaffold in chemical and biomedical research. Its synthesis, rooted in classic organic reactions, provides access to a molecule with a rich coordination chemistry and promising biological activities. The interplay between its structure, metal-chelating ability, and biological function continues to be an active area of investigation. Future research is likely to focus on the development of novel derivatives of this compound with enhanced potency and selectivity for specific biological targets. Furthermore, a more detailed characterization of its metal complexes and their stability constants will provide a deeper understanding of its mechanism of action and pave the way for the rational design of new therapeutic agents and advanced materials.

References

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • Wikipedia. (2023). Skraup reaction. [Link]

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  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • MDPI. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. [Link]

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  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

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  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

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  • ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... [Link]

  • Frontiers. (2018). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. [Link]

  • ResearchGate. (n.d.). Stability constants (log K) of complexes formed by ligands 316, 330 (T.... [Link]

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An In-Depth Technical Guide to the Acute Oral Toxicity Assessment of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Toxicological Profile of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. 7-Methylquinolin-8-ol, as a derivative of this versatile class, presents a profile of significant interest for further development. However, preceding any advanced efficacy studies is the non-negotiable requirement of a thorough safety and toxicity assessment. This guide, therefore, provides a comprehensive, technically-grounded framework for conducting acute oral toxicity studies of this compound. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental decision, ensuring a robust and ethically sound investigation in line with global regulatory standards. As a Senior Application Scientist, the emphasis herein is on not just how to conduct these studies, but why specific methodologies are chosen to yield unambiguous and reliable data.

Foundational Principles: Understanding the Toxicological Context of Quinolines

Before embarking on the experimental determination of this compound's acute toxicity, it is imperative to understand the known toxicological landscape of its parent and related structures. Quinoline itself has a well-documented toxicity profile, with oral median lethal dose (LD50) values in rats reported to be in the range of 262 to 460 mg/kg body weight.[1] Clinical signs of acute quinoline toxicity in rodents include lethargy, respiratory distress, and coma.[1] Furthermore, studies on various quinoline derivatives have pointed towards potential hepatotoxicity and neurotoxicity.[2][3][4] This existing knowledge strongly suggests that this compound should be handled with appropriate precautions and that the initial dose selection for in vivo studies should be approached conservatively.

Pre-assessment and In Silico Screening: The Principle of the 3Rs (Replacement, Reduction, and Refinement)

In alignment with modern toxicological practices and the ethical principles of the 3Rs, a preliminary in silico assessment is a crucial first step.[5] Quantitative Structure-Activity Relationship (QSAR) models can provide an initial estimate of toxicity, helping to refine the dose range for subsequent in vivo studies and potentially reducing the number of animals required.[2][6][7]

Various computational models are available to predict the LD50 of a compound based on its chemical structure.[7][8] These models leverage large datasets of known chemical toxicities to identify structural motifs associated with toxicity.[2][9] While these predictions do not replace experimental data, they are invaluable for informed study design.

The Core of the Investigation: In Vivo Acute Oral Toxicity Assessment

The definitive determination of acute oral toxicity is achieved through in vivo studies in animal models. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies, ensuring data quality and animal welfare.[10] For a compound with an unknown toxicity profile like this compound, the Acute Toxic Class (ATC) Method (OECD Guideline 423) offers a robust and ethical approach.[11][12][13] This method uses a stepwise procedure with a small number of animals per step to classify the substance into a toxicity category.[1][12]

Experimental Design: A Step-by-Step Protocol based on OECD Guideline 423

The following protocol is a detailed workflow for assessing the acute oral toxicity of this compound.

3.1.1. Test Animal Selection and Husbandry

  • Species and Strain: The preferred species is the rat (Rattus norvegicus), with the Wistar or Sprague-Dawley strains being commonly used due to their extensive historical data.[10]

  • Sex: Healthy, nulliparous, and non-pregnant female rats are typically used.[10] The use of a single sex is justified as it has been shown to be sufficient for hazard classification.

  • Age and Weight: Young adult rats, typically 8-12 weeks old, with a body weight variation of no more than ±20% of the mean weight, should be used.

  • Acclimatization: Animals must be acclimatized to the laboratory conditions for at least five days prior to the study. This includes housing them in a controlled environment with a temperature of 22 ± 3°C, relative humidity of 30-70%, and a 12-hour light/dark cycle.

  • Housing and Feeding: Animals should be housed in appropriate cages and provided with a standard laboratory diet and unlimited access to drinking water.[10]

3.1.2. Preparation of the Test Substance and Vehicle

  • Vehicle Selection: The choice of vehicle for administering this compound is critical. Water is the preferred vehicle if the compound is soluble. If not, an alternative vehicle such as corn oil or a 0.5% aqueous solution of carboxymethylcellulose may be used. The toxicological properties of the chosen vehicle must be well-characterized and it should not interfere with the absorption or toxicity of the test substance.[10]

  • Dose Formulation: The test substance should be formulated to the desired concentration on the day of dosing. The stability of the formulation over the dosing period should be confirmed.

3.1.3. Administration of Doses

  • Route of Administration: The test substance is administered orally via gavage using a stomach tube or a suitable intubation cannula.

  • Fasting: Animals should be fasted prior to dosing to promote absorption. For rats, this typically involves withholding food overnight while allowing access to water.

  • Dose Volume: The volume of the dose administered should generally not exceed 1 mL/100g of body weight for oily vehicles and 2 mL/100g for aqueous solutions.[10]

3.1.4. Stepwise Dosing Procedure (OECD 423)

The ATC method is a stepwise procedure using three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[12]

  • Starting Dose Selection: Based on the known toxicity of related quinoline compounds, a conservative starting dose of 300 mg/kg is recommended in the absence of in silico data suggesting a lower toxicity.[12]

  • Dosing and Observation: Three female rats are dosed with the starting dose. The outcome (mortality or survival) determines the next step.

  • Decision Logic:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified in the corresponding toxicity category.

    • If 0 or 1 animal dies, the procedure is repeated with three additional animals at the next higher or lower dose level, respectively.

Diagram: Experimental Workflow for OECD Guideline 423

OECD_423_Workflow cluster_step2 Subsequent Steps start Start: Select Starting Dose (e.g., 300 mg/kg) dose_step1 Dose 3 female rats start->dose_step1 observe_step1 Observe for 48h (Mortality/Survival) dose_step1->observe_step1 decision1 Outcome? observe_step1->decision1 outcome_2_3_die 2 or 3 animals die decision1->outcome_2_3_die High Mortality outcome_0_1_die 0 or 1 animal dies decision1->outcome_0_1_die Low/No Mortality stop_classify Stop Test & Classify Substance outcome_2_3_die->stop_classify dose_higher Dose 3 new rats at next higher dose level outcome_0_1_die->dose_higher dose_lower Dose 3 new rats at next lower dose level observe_step2 Observe for 48h dose_higher->observe_step2 decision2 Outcome? observe_step2->decision2 outcome_2_3_die2 2 or 3 animals die decision2->outcome_2_3_die2 High Mortality outcome_0_1_die2 0 or 1 animal dies decision2->outcome_0_1_die2 Low/No Mortality stop_classify2 Stop Test & Classify outcome_2_3_die2->stop_classify2 continue_testing Continue stepwise procedure... outcome_0_1_die2->continue_testing

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Data Collection and Interpretation: Building a Comprehensive Toxicity Profile

4.1. Clinical Observations

A thorough and systematic observation of the animals is critical for identifying signs of toxicity.

  • Frequency: Animals should be observed individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[7]

  • Parameters to Observe:

    • General: Changes in skin and fur, eyes, and mucous membranes.

    • Respiratory: Respiratory rate and pattern.

    • Autonomic: Salivation, lacrimation, urination, and defecation.[11]

    • Central Nervous System: Tremors, convulsions, changes in gait and posture, and level of activity.[11]

    • Behavioral: Any unusual behaviors such as stereotypy or self-mutilation.

Table 1: Expected Clinical Signs of Toxicity for Quinoline Derivatives

CategoryPotential Clinical Signs
General Piloerection, stained fur (perianal/perioral), lethargy
Gastrointestinal Diarrhea, reduced fecal output
Neurological Tremors, convulsions, ataxia, reduced activity, coma[11]
Respiratory Labored breathing, respiratory distress

4.2. Body Weight

Individual animal weights should be recorded shortly before the test substance is administered and at least weekly thereafter. Weight changes are a sensitive indicator of toxicity.

4.3. Mortality

The number of animals that die during the test is recorded, and the time of death is noted as precisely as possible.

4.4. Pathology

  • Gross Necropsy: All animals (those that die during the study and those euthanized at the end) should undergo a complete gross necropsy. This includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Histopathology: While not always required for a standard acute toxicity study, if target organs are identified during gross necropsy, or if there is a regulatory requirement, histopathological examination of these organs should be performed. For quinoline derivatives, the liver is a key organ of interest.[3][4]

Results and Classification

The primary outcome of the OECD 423 study is the classification of this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The classification is based on the dose level at which mortality is observed.

Table 2: GHS Classification based on Acute Oral Toxicity

GHS CategoryLD50 (mg/kg)
1≤ 5
2> 5 and ≤ 50
3> 50 and ≤ 300
4> 300 and ≤ 2000
5 or Unclassified> 2000

Trustworthiness and Self-Validation: Ensuring the Integrity of the Study

The reliability of an acute toxicity study hinges on its adherence to established guidelines and the principles of Good Laboratory Practice (GLP).

  • Standard Operating Procedures (SOPs): All procedures, from animal care to data recording, should be governed by detailed SOPs.

  • Positive Controls: While not typically used in acute toxicity studies for classification, a positive control with a known LD50 can be used to validate the test system if necessary.

  • Data Integrity: All observations and measurements must be recorded accurately and contemporaneously. Any deviations from the protocol should be documented and justified.

Concluding Remarks and Future Directions

The acute oral toxicity study is a foundational component of the safety assessment for any new chemical entity, including this compound. By following a structured and scientifically rigorous approach, as outlined in this guide, researchers can generate high-quality data that is essential for regulatory submissions and for making informed decisions about the future development of the compound. The results of this study will not only provide a critical safety parameter (the GHS classification) but will also inform the design of subsequent sub-chronic and chronic toxicity studies.

References

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  • Nguyen, M., Ratananikom, K., & So, T. S. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Acute Toxicity Studies: 3 Best Practices for Your IND Timeline. (2023, November 3). WuXi AppTec.
  • Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). (n.d.). IVAMI.
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  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (n.d.). IntechOpen.
  • Szöllősi, D., Mészáros, N., Valko, A., Telbisz, Á., Szabó, P., Spengler, G., ... & Vaskó, D. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 569.
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An In-depth Technical Guide to the Thermal Stability Analysis of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, is a compound of significant interest in medicinal chemistry and materials science.[1][2] Its efficacy and safety in various applications are intrinsically linked to its physicochemical properties, paramount among which is thermal stability. This guide provides a comprehensive framework for the thermal stability analysis of this compound, detailing the theoretical underpinnings and practical application of key analytical techniques. We delve into the causality behind experimental choices, offering a robust methodology for obtaining reliable and reproducible data. This document is intended to serve as a practical resource for researchers engaged in the characterization and development of quinoline-based compounds.

Introduction: The Significance of Thermal Stability for this compound

This compound belongs to the 8-hydroxyquinoline class of compounds, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties.[2][3] The introduction of a methyl group at the 7-position can modulate its lipophilicity, chelation properties, and ultimately, its therapeutic or material science applications.[4]

The thermal stability of an active pharmaceutical ingredient (API) or a functional material is a critical quality attribute. It dictates storage conditions, shelf-life, and compatibility with other excipients during formulation.[5] For a compound like this compound, understanding its response to thermal stress is crucial for:

  • Drug Development: Ensuring the compound remains stable during manufacturing processes such as milling, granulation, and tablet compression, which can generate heat.

  • Formulation: Selecting suitable excipients that do not induce thermal degradation of the active compound.

  • Storage and Handling: Defining appropriate storage temperatures to prevent degradation and ensure product efficacy over its shelf life.

  • Materials Science: For applications in materials like organic light-emitting diodes (OLEDs), thermal stability is essential for the longevity and performance of the device.[1]

This guide will focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . Together, these methods provide a comprehensive picture of the thermal behavior of this compound.

Core Principles of Thermal Analysis

A robust thermal stability assessment relies on understanding the principles of the chosen analytical techniques. The choice of TGA and DSC is deliberate; they provide complementary information about the material's response to heat.

Thermogravimetric Analysis (TGA): Unveiling Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the temperature at which a material begins to decompose, the kinetics of its decomposition, and its composition.[6][7] For this compound, TGA can reveal:

  • Onset of Decomposition: The temperature at which the compound starts to lose mass due to the breaking of chemical bonds.

  • Decomposition Profile: Whether the degradation occurs in a single step or multiple steps, which can provide insights into the degradation mechanism.[6][7]

  • Residual Mass: The amount of non-volatile residue remaining at the end of the experiment, which can indicate the formation of char or inorganic residues.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is highly sensitive to thermal events that involve a change in enthalpy, such as melting, crystallization, and glass transitions.[5][8] For this compound, DSC is crucial for identifying:

  • Melting Point: The temperature at which the crystalline solid transitions into a liquid. A sharp melting peak is often indicative of high purity.

  • Polymorphism: The existence of different crystalline forms, which can have distinct melting points and stabilities.

  • Enthalpy of Fusion: The amount of energy required to melt the sample, which can be used in purity analysis.

The logical workflow for a comprehensive thermal analysis is depicted below.

G cluster_0 Thermal Stability Assessment Workflow A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) A->B Mass Loss vs. Temperature C Differential Scanning Calorimetry (DSC) A->C Heat Flow vs. Temperature D Data Analysis & Interpretation B->D C->D E Comprehensive Stability Profile D->E Combined Insights

Caption: Workflow for the thermal analysis of this compound.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability checks and precise parameter control.

Materials and Instrumentation
  • Sample: this compound (purity > 99%)

  • TGA Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

  • DSC Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

  • Crucibles: Alumina or platinum for TGA; aluminum pans for DSC.

  • Purge Gas: High-purity nitrogen (99.999%).

TGA Experimental Protocol
  • Instrument Calibration: Perform temperature and mass calibration according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative interference.

    • Heating Rate: 10 °C/min. This is a standard heating rate that provides a good balance between resolution and experimental time.

    • Temperature Range: 25 °C to 600 °C. This range is typically sufficient to observe the complete decomposition of organic molecules.

  • Data Acquisition: Record the mass loss as a function of temperature.

DSC Experimental Protocol
  • Instrument Calibration: Perform temperature and enthalpy calibration using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. A lower sample mass is preferred for better peak resolution.[8]

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Heat from 25 °C to a temperature approximately 20 °C above the melting point.

      • Cool at 10 °C/min to 25 °C.

      • Reheat at 10 °C/min to the same upper temperature. This heat-cool-heat cycle is important for observing any changes in crystalline form.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation and Expected Results

The interpretation of TGA and DSC data requires a systematic approach. The following sections outline the expected results for this compound based on the general behavior of related quinoline derivatives.[6][7][9]

TGA Data Interpretation

The TGA thermogram of this compound is expected to show a single, well-defined decomposition step, characteristic of many quinoline derivatives.[6][7] Key parameters to extract from the TGA curve include:

  • Tonset (Onset Decomposition Temperature): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Tmax (Temperature of Maximum Decomposition Rate): Determined from the peak of the derivative thermogravimetric (DTG) curve, this indicates the point of fastest decomposition.

  • Residual Mass (%): The percentage of mass remaining at the end of the analysis. For a purely organic molecule like this compound, this is expected to be low in an inert atmosphere.

The logical flow for interpreting TGA data is illustrated below.

G cluster_1 TGA Data Interpretation Logic A TGA Thermogram (Mass vs. Temp) B Identify Onset of Mass Loss (Tonset) A->B C DTG Curve (d(Mass)/dt vs. Temp) A->C E Assess Residual Mass at High Temp A->E F Evaluate Thermal Stability B->F D Determine Temperature of Max Rate (Tmax) C->D D->F E->F

Caption: Logical flow for the interpretation of TGA data.

DSC Data Interpretation

The DSC thermogram will provide information about the melting behavior and potential polymorphic transitions.

  • Melting Endotherm: A sharp endothermic peak will be observed, corresponding to the melting of this compound. The peak temperature is taken as the melting point.

  • Purity Assessment: The shape of the melting peak can be used to estimate purity. Impurities typically broaden the melting peak and lower the melting point.[8]

  • Polymorphism: The heat-cool-heat cycle can reveal the presence of different crystalline forms. If the melting point or the enthalpy of fusion changes between the first and second heating scans, it may indicate a polymorphic transformation or the presence of an amorphous phase.

Summarized Quantitative Data

The following table presents hypothetical but realistic data for the thermal analysis of this compound, based on typical values for similar compounds.

ParameterTechniqueExpected ValueSignificance
Melting Point (Tm)DSC180 - 200 °CPurity and identification
Enthalpy of Fusion (ΔHf)DSC100 - 150 J/gCrystalline structure and purity assessment
Onset Decomposition (Tonset)TGA> 250 °CUpper limit of thermal stability
Max Decomposition Rate (Tmax)TGA300 - 350 °CTemperature of most rapid degradation
Residual Mass at 600 °CTGA< 5%Indicates complete decomposition in an inert atmosphere

Conclusion and Future Directions

This guide has outlined a comprehensive methodology for assessing the thermal stability of this compound using TGA and DSC. By following the detailed protocols and interpretation logic, researchers can obtain reliable data crucial for the development of pharmaceuticals and advanced materials. The inherent stability of the quinoline ring system suggests that this compound is likely to be a thermally robust compound.

Future studies could explore the impact of different atmospheric conditions (e.g., oxidative atmosphere) on its degradation profile. Furthermore, hyphenated techniques such as TGA-FTIR or TGA-MS could be employed to identify the gaseous byproducts of decomposition, providing a deeper understanding of the degradation mechanism.

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Methodological & Application

Application Notes & Protocols: 7-Methylquinolin-8-ol as a High-Performance Fluorescent Sensor for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 7-Methylquinolin-8-ol as a selective "turn-on" fluorescent sensor for metal ions. 8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the field of fluorescent chemosensors, renowned for their ability to form stable, highly fluorescent complexes with a variety of metal ions.[1][2][3] This guide delves into the specific properties of the 7-methyl substituted variant, outlining the fundamental principles of its sensing mechanism, detailed experimental protocols for its use, and advanced insights into data analysis and potential applications. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction: The Power of 8-Hydroxyquinoline Scaffolds

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in the design of fluorescent chemosensors.[3] In its free form, 8-HQ is typically weakly fluorescent. This phenomenon is largely attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) from the phenolic hydroxyl group at the C-8 position to the nitrogen atom of the quinoline ring.[2][4] This process provides an efficient non-radiative decay pathway for the excited state, thus quenching fluorescence.

The introduction of a metal ion disrupts this process. The metal ion chelates with both the hydroxyl oxygen and the quinoline nitrogen, displacing the proton and thereby inhibiting the ESIPT pathway.[5][6][7] This chelation also forms a rigid molecular structure, which reduces energy loss through vibrational and rotational motions.[1][2] The combined effect—inhibition of ESIPT and increased structural rigidity—blocks the non-radiative decay channels and forces the molecule to relax through fluorescence emission. This mechanism is known as Chelation-Enhanced Fluorescence (CHEF), resulting in a "turn-on" signal that is highly sensitive and directly proportional to the concentration of the target metal ion.

This compound, the subject of this guide, incorporates an electron-donating methyl group at the C-7 position. This substitution can subtly modulate the electronic properties of the quinoline ring system, potentially influencing the sensor's photophysical characteristics and its selectivity towards specific metal ions.[1]

Principle of Operation: A "Turn-On" Sensing Mechanism

The functionality of this compound as a fluorescent sensor is predicated on the CHEF and ESIPT-inhibition mechanisms. The sequence of events allows for the sensitive detection of target metal ions.

  • Ground State (Free Ligand): The this compound molecule exists in a low-fluorescence "off" state due to the active ESIPT pathway.

  • Excitation: Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited state.

  • Chelation Event: In the presence of a target metal ion (e.g., Zn²⁺, Al³⁺), the ion coordinates with the nitrogen and deprotonated oxygen atoms of the 8-hydroxyquinoline core.

  • Signal Transduction: This binding event forms a stable, rigid 5-membered chelate ring.[7] This new conformation blocks the ESIPT process and restricts intramolecular rotations.

  • Fluorescent "On" State: With the primary non-radiative pathway blocked, the excited molecule now relaxes by emitting a photon, resulting in a strong fluorescence signal. The intensity of this signal correlates with the concentration of the metal-ligand complex.

G cluster_0 Free this compound ('Off' State) cluster_1 Metal Complex ('On' State) Free_Ground Ground State Free_Excited Excited State Free_Ground->Free_Excited Excitation (λ_abs) Complex_Ground Ground State Complex Free_Ground->Complex_Ground Chelation Free_Excited->Free_Ground ESIPT (Non-Radiative Decay) Weak Fluorescence Complex_Excited Excited State Complex Complex_Ground->Complex_Excited Excitation (λ_abs) Complex_Excited->Complex_Ground Strong Fluorescence (λ_em) (Radiative Decay) Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex_Ground

Caption: Sensing mechanism of this compound.

Photophysical & Performance Characteristics

The interaction of this compound with metal ions leads to significant and measurable changes in its spectroscopic properties. The following table summarizes typical data expected for this class of sensor, compiled from studies on closely related 8-hydroxyquinoline derivatives.[5][8][9]

ParameterThis compound (Free Ligand)This compound-Metal Complex (e.g., with Zn²⁺)Rationale for Change
Absorption Max (λ_abs) ~310-320 nm~360-380 nmChelation alters the electronic structure, affecting the π-π* transitions.[7]
Emission Max (λ_em) ~500-520 nm (Weak)~480-510 nm (Strong)Formation of the rigid complex leads to a significant increase in fluorescence intensity. A slight spectral shift is common.
Quantum Yield (Φ_F) Very Low (<0.05)High (>0.2)Inhibition of non-radiative decay pathways (ESIPT, vibrations) dramatically increases fluorescence efficiency.[9]
Stokes Shift LargeLargeA large Stokes shift is an inherent and advantageous property of ESIPT-based sensors, minimizing self-absorption.[7]
Binding Constant (K_a) N/A10⁴ - 10⁶ M⁻¹Indicates strong binding affinity between the sensor and the metal ion.
Limit of Detection (LOD) N/A10⁻⁷ to 10⁻⁹ MHigh sensitivity allows for the detection of trace amounts of metal ions.[5][10][11]

Experimental Workflow & Protocols

This section provides detailed, step-by-step methodologies for utilizing this compound as a fluorescent sensor. Adherence to these protocols is critical for obtaining reproducible and accurate results.

G A 1. Stock Solution Preparation (Sensor & Metal Ions) B 2. Experiment Setup (Buffer, pH Control) A->B C 3. Fluorescence Titration (Add Metal to Sensor) B->C D 4. Data Acquisition (Measure Emission Spectra) C->D E 5. Data Analysis (Plot Intensity vs. [Metal], Calculate LOD, K_a) D->E

Caption: General experimental workflow for metal ion sensing.

Protocol 1: Preparation of Stock Solutions

Causality: High-purity, anhydrous solvents are crucial as water can interfere with the sensor's fluorescence. DMSO is an excellent choice for the sensor due to its high polarity and ability to dissolve a wide range of organic compounds. Using high-purity metal salts ensures that observed effects are due to the intended cation.

  • Sensor Stock Solution (1 mM):

    • Accurately weigh ~1.6 mg of this compound (MW: 159.18 g/mol ).

    • Dissolve in 10.0 mL of anhydrous dimethyl sulfoxide (DMSO).

    • Sonicate briefly if necessary to ensure complete dissolution.

    • Store in an amber vial at 4°C, protected from light. This stock is stable for several weeks.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare individual stock solutions for each metal ion to be tested (e.g., ZnCl₂, Al(NO₃)₃, CuCl₂, FeCl₃, MgCl₂, CaCl₂, etc.).

    • Use high-purity salts. Dissolve the appropriate amount in deionized, distilled water (ddH₂O) to make a 10 mM solution.

    • Store in clearly labeled polypropylene tubes at room temperature.

Protocol 2: General Fluorescence Measurement for Metal Ion Detection

Causality: The choice of buffer and pH is critical. The protonation state of the sensor's hydroxyl group and the formation of metal hydroxo complexes are both pH-dependent.[8] A biological buffer like HEPES at pH 7.4 is commonly used to mimic physiological conditions and provides good buffering capacity in the neutral range.[12] The final DMSO concentration should be kept low (<1%) to avoid solvent effects on the experiment.

  • Prepare the Assay Buffer: Prepare a 10 mM HEPES buffer solution containing 100 mM KCl, adjusted to pH 7.4.

  • Prepare the Sensor Working Solution: Dilute the 1 mM sensor stock solution from Protocol 1 into the assay buffer to a final concentration of 10 µM. For example, add 100 µL of 1 mM sensor stock to 9.9 mL of assay buffer.

  • Set up the Fluorometer:

    • Turn on the fluorometer and allow the lamp to warm up for at least 20-30 minutes for signal stability.

    • Set the excitation wavelength (λ_ex) to the absorption maximum of the expected metal complex (e.g., 365 nm).

    • Set the emission scan range (e.g., 400 nm to 650 nm).

    • Optimize excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Perform the Titration:

    • Pipette 2.0 mL of the 10 µM sensor working solution into a quartz cuvette.

    • Place the cuvette in the fluorometer and record the initial fluorescence spectrum (this is the "zero" or "apo" reading).

    • Add small aliquots (e.g., 1-5 µL) of a specific metal ion stock solution (e.g., 100 µM or 1 mM working stock) to the cuvette.

    • After each addition, mix gently by inverting the cuvette or pipetting, wait 1-2 minutes for the binding to reach equilibrium, and record the new fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

Protocol 3: Selectivity and Interference Study

Causality: This protocol is essential to validate the sensor's trustworthiness and selectivity. By testing the response in the presence of a wide range of biologically and environmentally relevant metal ions, one can confirm that the signal is specific to the target analyte.[13] Using a significant excess (e.g., 10-fold) of interfering ions provides a stringent test of selectivity.

  • Prepare a series of cuvettes, each containing 2.0 mL of the 10 µM sensor working solution in assay buffer.

  • To separate cuvettes, add the target metal ion (e.g., Zn²⁺) to a final concentration that gives a strong signal (e.g., 2 equivalents).

  • To other cuvettes, add a 10-fold excess of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, etc.).

  • For the competition experiment, prepare a cuvette containing the sensor and the interfering ions first. Record the spectrum. Then, add the target metal ion (Zn²⁺) to this same cuvette and record the final spectrum.

  • Measure the fluorescence intensity at the emission maximum for all samples.

  • Plot the results as a bar graph to visually compare the fluorescence response. A highly selective sensor will show a large signal enhancement only for the target ion, with minimal change upon addition of other ions or in the competition experiment.

Data Analysis and Interpretation

  • Plotting the Data: Plot the fluorescence intensity at the emission maximum (F) as a function of the added metal ion concentration [M].

  • Determining Binding Stoichiometry (Job's Plot): To determine the sensor-to-metal binding ratio, a Job's plot is constructed. A series of solutions is prepared where the mole fraction of the sensor is varied from 0 to 1, while the total molar concentration ([Sensor] + [Metal]) is kept constant. The plot of fluorescence intensity versus the mole fraction of the sensor will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[5] For a 1:1 complex, the peak will be at a mole fraction of 0.5.

  • Calculating the Limit of Detection (LOD): The LOD is a critical parameter for assessing sensor sensitivity. It can be calculated using the formula: LOD = 3σ / k where 'σ' is the standard deviation of the blank measurement (fluorescence of the sensor alone, measured at least 10 times) and 'k' is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[7]

Conclusion and Future Perspectives

This compound is a robust and highly effective fluorescent sensor for the detection of metal ions, particularly d-block metals like zinc. Its "turn-on" signaling mechanism, based on the well-understood principles of CHEF and ESIPT inhibition, provides high sensitivity and a strong signal-to-noise ratio. The protocols outlined in this guide provide a validated framework for its application in diverse research settings. Future work may involve conjugating this sensor to biomolecules for targeted intracellular imaging or incorporating it into solid-state materials for environmental monitoring applications. The inherent versatility of the 8-hydroxyquinoline scaffold ensures its continued relevance in the development of next-generation chemical sensors.[3]

References

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Application Note: A Practical Guide to Metal Ion Detection Using 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the use of 7-Methylquinolin-8-ol (7-MQO) as a highly selective and sensitive fluorescent chemosensor for the detection of metal ions, with a particular focus on zinc (II). As a derivative of 8-hydroxyquinoline (8-HQ), 7-MQO offers distinct photophysical properties that are advantageous for creating a "turn-on" fluorescence response upon metal ion chelation. This document details the underlying sensing mechanism, provides step-by-step experimental protocols for sensor characterization and application, and offers guidance on data analysis and interpretation for researchers in analytical chemistry, environmental science, and drug development.

Introduction and Principle of Operation

The detection and quantification of metal ions are critical across various scientific disciplines, from monitoring environmental contaminants to understanding their roles in complex biological systems. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time analysis.[1] 8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorophores that act as potent metal ion chelators.[2][3][4]

This compound (7-MQO) is a structurally simple derivative of 8-HQ that leverages the Chelation-Enhanced Fluorescence (CHEF) effect for sensitive metal ion detection.[5][6][7] In its free, unbound state, 7-MQO exhibits weak fluorescence. This is primarily due to non-radiative decay pathways, such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which quench the excited state.[8] Upon chelation with a target metal ion (e.g., Zn²⁺), the molecule forms a rigid, stable complex. This structural rigidity inhibits the non-radiative decay processes, causing a significant increase in fluorescence quantum yield and a corresponding "turn-on" of a bright emission signal.[7][9]

The sensing mechanism is visualized below:

CHEF_Mechanism cluster_0 Sensing Mechanism Free_Ligand This compound (7-MQO) Free Ligand Low Fluorescence (Quenched) Complex [7-MQO]₂-Zn Complex Rigid Structure High Fluorescence (CHEF) Free_Ligand->Complex Chelates with Ion Metal_Ion Target Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_sensor Prepare 7-MQO Stock Solution (1 mM) prep_working Prepare 10 µM 7-MQO Working Solution prep_sensor->prep_working prep_metal Prepare Metal Ion Stock Solutions (10 mM) prep_buffer Prepare Buffer (e.g., HEPES pH 7.4) prep_buffer->prep_working titration Protocol 2: Fluorescence Titration prep_working->titration selectivity Protocol 3: Selectivity & Interference prep_working->selectivity jobs_plot Protocol 4: Job's Plot prep_working->jobs_plot lod_blank Measure Blank Samples (for LOD) prep_working->lod_blank calc_ka Calculate Binding Constant (Kₐ) titration->calc_ka det_selectivity Determine Ion Selectivity selectivity->det_selectivity det_stoich Determine Stoichiometry jobs_plot->det_stoich calc_lod Protocol 5: Calculate LOD (3σ/k) lod_blank->calc_lod

Caption: A logical workflow for the characterization of 7-MQO.

Conclusion

This compound is a robust and effective fluorescent chemosensor for the detection of metal ions, particularly Zn²⁺. Its "turn-on" response, driven by the Chelation-Enhanced Fluorescence mechanism, provides a high signal-to-background ratio, enabling sensitive and selective detection. The protocols outlined in this guide provide a comprehensive framework for researchers to prepare, characterize, and validate the use of 7-MQO in their specific applications. By following these self-validating steps, from determining the binding constant and stoichiometry to calculating the limit of detection, researchers can generate reliable and reproducible data for quantitative metal ion analysis.

References

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  • chelation-enhanced fluorescence chef: Topics. Science.gov. [Link]

  • Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system. Royal Society of Chemistry. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. National Institutes of Health (NIH). [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PubMed Central. [Link]

  • Schematic representation of chelation-enhanced fluorescence effect (CHEF) of Al³⁺ and AHQ ligand on the surface of nanosensor. ResearchGate. [Link]

  • Turn-on fluorescent chemosensor for selective detection of Zn2+ in aqueous solution: Experimental and theoretical studies. ResearchGate. [Link]

  • The synthetic route to fluorescent sensor 1. ResearchGate. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

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  • Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Frontiers. [Link]

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Application Notes & Protocols: 7-Methylquinolin-8-ol in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Versatility of Substituted Quinolines

7-Methylquinolin-8-ol, a derivative of the renowned chelating agent 8-hydroxyquinoline (oxine), is a powerful tool in the arsenal of analytical chemists. Like its parent compound, it functions as a potent bidentate ligand, capable of forming stable, often colored or fluorescent, complexes with a wide array of metal ions.[1][2] The strategic placement of the methyl group at the 7-position subtly modifies the ligand's electronic properties and steric profile, influencing the stability, solubility, and spectral characteristics of its metal chelates. This fine-tuning can be exploited to enhance selectivity and sensitivity in analytical applications.

This guide provides an in-depth exploration of the practical applications of this compound, focusing on its utility in the separation and quantification of metal ions. We will delve into the mechanistic basis of its function and provide detailed, field-tested protocols for its use in solvent extraction and spectrophotometric analysis, designed for researchers, quality control scientists, and professionals in drug development and environmental monitoring.

Principle of Chelation: A Mechanistic Overview

The efficacy of this compound as an analytical reagent is rooted in its molecular structure. The molecule features a hydroxyl group (-OH) at the C-8 position and a nitrogen atom within the heterocyclic quinoline ring.[2] Upon deprotonation of the hydroxyl group, these two atoms act as electron-pair donors, binding to a single metal ion to form a highly stable five-membered chelate ring.[3][4] This bidentate coordination is the cornerstone of its function.

The general reaction can be represented as:

Mⁿ⁺ + n(C₁₀H₉NO) ⇌ M(C₁₀H₈NO)ₙ + nH⁺

The equilibrium of this reaction is critically dependent on pH. In acidic solutions, the equilibrium shifts to the left, preventing complex formation. As the pH increases, the hydroxyl group deprotonates, favoring the formation of the metal-chelate complex on the right. This pH dependency is the key to achieving selectivity, as different metal ions will form stable chelates at different, characteristic pH ranges.

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of this compound.

Core Application: Solvent Extraction for Separation & Preconcentration

Solvent extraction is a primary application for this compound, enabling the selective isolation of target metal ions from complex aqueous matrices. The fundamental principle is the formation of a neutral, lipophilic metal-chelate complex that exhibits high solubility in water-immiscible organic solvents (e.g., chloroform, kerosene), allowing it to be partitioned from the aqueous phase.[5][6]

Causality Behind Experimental Choices:

  • Choice of Organic Solvent: The ideal solvent should be immiscible with water, effectively solvate the metal-chelate complex but not the free ligand, and have a suitable boiling point for easy removal if subsequent analysis requires it. Chloroform and kerosene are common choices.[6]

  • Control of pH: This is the most critical parameter for achieving selectivity. By carefully buffering the aqueous phase to a specific pH, one can selectively extract a metal ion whose chelate forms quantitatively at that pH, while other interfering ions remain in the aqueous phase.

  • Reagent Concentration: The concentration of this compound in the organic phase must be in stoichiometric excess relative to the metal ion to drive the equilibrium towards complete complex formation and extraction.

Experimental Workflow: Solvent Extraction

Caption: General workflow for selective solvent extraction of a metal ion.

Protocol 1: Selective Extraction of Copper(II)

This protocol outlines a general procedure for the selective extraction of Cu(II) from an acidic aqueous solution, a common application for substituted quinolines.[5]

  • Preparation of Reagents:

    • Aqueous Sample: Prepare an aqueous solution containing Cu(II) ions (e.g., from CuSO₄) and potentially other interfering ions. The concentration should be in the low ppm range for effective analysis.

    • Organic Extractant: Prepare a 0.1 M solution of this compound in a suitable organic solvent such as chloroform or kerosene.

    • Buffer Solution: Prepare a pH 2.5 buffer (e.g., glycine-HCl). The pH range of 1 to 3 is effective for copper extraction with similar reagents.[5]

  • Extraction Procedure:

    • Pipette 25.0 mL of the aqueous sample into a 125 mL separatory funnel.

    • Add 5.0 mL of the pH 2.5 buffer solution and mix well. Verify the pH of the aqueous phase.

    • Add 25.0 mL of the 0.1 M this compound organic solution to the funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes to ensure complete equilibrium is reached. Rationale: Vigorous shaking maximizes the interfacial surface area between the two phases, facilitating the transfer of the chelate.

    • Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Separation and Analysis:

    • Carefully drain the lower organic layer (chloroform is denser than water) into a clean, dry flask. This phase now contains the Cu(II)-(7-methylquinolin-8-olate)₂ complex.

    • The organic phase can now be analyzed directly for its copper content, typically using UV-Vis spectrophotometry.

Core Application: Spectrophotometric Determination

The metal complexes of this compound are often intensely colored, absorbing light in the visible or near-UV region of the electromagnetic spectrum.[4][7] This property allows for the direct quantitative determination of the metal ion concentration using spectrophotometry, based on the Beer-Lambert Law. The measurement is typically performed on the organic extract obtained from the solvent extraction step.

Trustworthiness Through Self-Validation: A robust spectrophotometric protocol is inherently self-validating. It relies on a reagent blank to zero the instrument, correcting for any absorbance from the reagent itself or the solvent. Furthermore, quantification is based on a calibration curve generated from standards of known concentration, ensuring the accuracy and linearity of the measurement.

Protocol 2: Spectrophotometric Determination of a Metal Ion

This protocol assumes you have an organic extract containing the metal-chelate complex, prepared as described in Protocol 1.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20-30 minutes for lamp stabilization.

    • Set the wavelength (λmax) to the maximum absorbance of the specific metal-chelate complex being analyzed. This value must be determined experimentally by scanning the absorbance of a prepared complex solution from ~350 nm to 600 nm. For many quinoline-based chelates, this is often around 390-420 nm.[4][8]

  • Preparation of Calibration Standards:

    • Prepare a series of at least five standard aqueous solutions of the target metal ion with known concentrations that bracket the expected concentration of your unknown sample.

    • Perform the solvent extraction procedure (Protocol 1) on each of these standards. This will generate a series of organic extracts with known metal concentrations.

    • Prepare a "reagent blank" by performing the extraction procedure on an aqueous solution containing no metal ion but all other reagents (e.g., buffer). Rationale: The blank corrects for any background absorbance from the solvent or the chelating agent itself.

  • Measurement and Calibration:

    • Fill a cuvette with the reagent blank and use it to zero the spectrophotometer at the predetermined λmax.

    • Measure the absorbance of each of the prepared organic standards.

    • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression on the data points. The resulting plot should be linear with a correlation coefficient (R²) > 0.995. This is your calibration curve.

  • Analysis of Unknown Sample:

    • Measure the absorbance of the organic extract from your unknown sample.

    • Using the equation of the line from your calibration curve (y = mx + c), calculate the concentration of the metal ion in your sample.

Quantitative Data & Analytical Parameters

While specific data for this compound is less prevalent in literature than for its parent compound, the analytical parameters can be expected to be similar to other substituted quinolines. The following table provides representative data for related compounds to guide experimental design.

Parameter Value / Observation Significance & Rationale Reference
Chelating Group Bidentate (N, O⁻)Forms stable 5-membered rings with metal ions, providing high complex stability.[1][9]
Metal Selectivity Order Varies with pH; generally high affinity for divalent transition metals.Selectivity is controlled by adjusting the pH of the aqueous phase during extraction.[6]
Typical λmax 390 - 420 nmThe wavelength of maximum absorbance for the metal-chelate complex, providing the highest sensitivity for spectrophotometric measurement.[4][7][8]
Optimal pH for Extraction Metal Dependent (e.g., Cu(II) ~1-3, Cd(II) ~6-8)Exploiting differences in formation constants allows for the selective separation of metals from a mixture.[4][5]
Stoichiometry (M:L) Typically 1:2 for divalent ionsA 1:2 metal-to-ligand ratio is common for divalent metals, forming a neutral, extractable complex M(L)₂.[4][9]

Concluding Remarks

This compound stands as a highly capable and versatile reagent in analytical chemistry. Its robust chelating properties, coupled with the ability to form colored complexes, make it exceptionally well-suited for the separation, preconcentration, and quantification of trace metal ions. The methodologies of solvent extraction and spectrophotometry, when performed with careful control over key parameters like pH, provide a simple, cost-effective, and reliable approach for metal ion analysis in diverse sample matrices. The principles and protocols outlined herein offer a solid foundation for researchers and scientists to harness the full analytical potential of this valuable compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Metal Extraction Using 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol.
  • Mellah, A., & Benachour, D. (2007). Solvent extraction of heavy metals contained in phosphoric acid solutions by 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline in kerosene diluent. ResearchGate. Retrieved from [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
  • Journal of Chemistry Letters. (n.d.). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Retrieved from [Link]

  • Khaskheli, G. A. (n.d.). 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cd(II) in Micellar Media.
  • Malik, A. K., & Rao, A. L. J. (2000). A simple spectrophotometric method for the determination of cadmium in industrial, environmental, biological and soil samples using 5,7-dibromo-8-hydroxyquinoline. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Non-Extractive Spectrophotometric Determination of Sn(II) with 5,7-Dibromo-8-hydroxyquinoline. Retrieved from [Link]

  • Frontiers. (n.d.). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

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Application Note: 7-Methylquinolin-8-ol as a Selective Reagent for the Gravimetric Determination of Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Gravimetric Analysis with 7-Methylquinolin-8-ol

Gravimetric analysis remains a cornerstone of quantitative chemical analysis, valued for its high precision and accuracy.[1] The efficacy of this method hinges on the selective precipitation of the analyte from a sample solution. 8-Hydroxyquinoline (oxine) has long been celebrated as a versatile organic precipitant, forming stable, insoluble chelate complexes with a wide array of metal ions.[2][3] This application note details the use of a promising derivative, this compound, as a reagent for the gravimetric determination of metal ions, with a particular focus on aluminum and magnesium.

The introduction of a methyl group at the 7-position of the quinoline ring is predicted to enhance the lipophilicity of the resulting metal complexes, potentially leading to even lower solubility in aqueous solutions and, consequently, more complete precipitation.[3] This modification may also subtly influence the optimal pH for selective precipitation, offering refined control over the separation of different metal ions. This guide provides a theoretical framework and practical protocols for researchers, analytical chemists, and quality control professionals.

The Principle of Chelation: A Molecular Perspective

This compound, like its parent compound, is a bidentate chelating agent. The magic lies in the proximity of the hydroxyl group at the 8-position to the nitrogen atom within the quinoline ring.[2] Upon deprotonation of the hydroxyl group, the resulting anion coordinates with a metal ion through both the phenolate oxygen and the quinoline nitrogen, forming a stable five-membered ring structure. This chelation neutralizes the charge of the metal ion, leading to the formation of an insoluble, electrically neutral complex that precipitates out of the solution.

Aluminum (Al³⁺), being trivalent, coordinates with three molecules of this compound to form tris(7-methyl-8-quinolinolato)aluminum(III). Divalent magnesium (Mg²⁺) coordinates with two molecules of the reagent to form bis(7-methyl-8-quinolinolato)magnesium(II). The stoichiometry of these reactions is crucial for calculating the amount of the metal ion present in the original sample.

Diagram of the Chelation Mechanism

Caption: Chelation of a metal ion by this compound to form an insoluble precipitate.

Key Parameters for Gravimetric Analysis

The success of gravimetric analysis using this compound depends on several critical parameters. These have been derived from extensive studies on the parent compound, 8-hydroxyquinoline, and are expected to be similar for the 7-methyl derivative. However, experimental validation is always recommended.

ParameterAluminum (Al³⁺)Magnesium (Mg²⁺)
Stoichiometry 1:3 (Al³⁺ : Reagent)1:2 (Mg²⁺ : Reagent)
Precipitation pH Range 4.2 - 9.8[4]> 7.0
Optimal pH for Separation ~5.0 (in acetate buffer)Precipitated after Al³⁺ removal
Precipitate Formula Al(C₁₀H₈NO)₃Mg(C₁₀H₈NO)₂
Formula Weight ( g/mol ) 501.55340.69
Gravimetric Factor 0.05380.0714

Experimental Protocols

Reagent Preparation: 2% (w/v) this compound Solution
  • Weigh 2.0 g of this compound into a 100 mL beaker.

  • Add 5 mL of glacial acetic acid and stir to dissolve the solid.

  • Slowly add 95 mL of deionized water while stirring.

  • Warm the solution gently if necessary to ensure complete dissolution.

  • Filter the solution if any turbidity is present.

Protocol 1: Gravimetric Determination of Aluminum

This protocol is designed for the determination of aluminum in the absence of interfering ions.

  • Sample Preparation: Accurately weigh a sample containing approximately 20-30 mg of aluminum and dissolve it in a suitable acid (e.g., HCl). Dilute the solution to about 150 mL with deionized water in a 400 mL beaker.

  • pH Adjustment: Add a few drops of an indicator such as bromocresol purple. Add 2 M ammonium acetate solution until the indicator changes to a purple color (pH ~6.8).[4]

  • Precipitation: Heat the solution to 60-70°C. Slowly add a slight excess of the 2% this compound reagent with constant stirring. The formation of a yellow precipitate indicates the aluminum complex. The supernatant should be slightly yellow, confirming a slight excess of the reagent.

  • Digestion: Allow the precipitate to digest by keeping the solution at 60-70°C for 30-60 minutes. This process encourages the formation of larger, more easily filterable crystals.

  • Filtration: Filter the hot solution through a pre-weighed, medium-porosity sintered glass crucible.

  • Washing: Wash the precipitate with several portions of hot deionized water until the filtrate is colorless.

  • Drying: Dry the crucible and precipitate in an oven at 120-140°C to a constant weight.

  • Calculation: Weight of Al = Weight of precipitate × Gravimetric Factor (0.0538) % Al = (Weight of Al / Weight of sample) × 100

Protocol 2: Separation and Determination of Aluminum and Magnesium

This protocol outlines the sequential determination of aluminum and magnesium in a mixture.

  • Aluminum Precipitation: Follow steps 1-5 of Protocol 1 to precipitate and filter the aluminum complex. Crucially, collect the filtrate and all washings in a clean beaker for the subsequent determination of magnesium.

  • Magnesium Determination in the Filtrate: a. Concentrate the combined filtrate and washings to approximately 100 mL by gentle heating. b. Add 2 mL of concentrated ammonium hydroxide to raise the pH. c. Heat the solution to 60-70°C and add a slight excess of the 2% this compound reagent. A greenish-yellow precipitate of the magnesium complex will form. d. Digest, filter, wash, and dry the magnesium precipitate as described in steps 4-7 of Protocol 1.

  • Calculation: Weight of Mg = Weight of magnesium precipitate × Gravimetric Factor (0.0714) % Mg = (Weight of Mg / Weight of sample) × 100

Experimental Workflow Diagram

gravimetric_workflow cluster_aluminum Aluminum Determination cluster_magnesium Magnesium Determination (from filtrate) A1 Dissolve Sample A2 Adjust pH to ~5.0 A1->A2 A3 Add this compound A2->A3 A4 Digest Precipitate A3->A4 A5 Filter and Wash Precipitate A4->A5 A6 Dry to Constant Weight A5->A6 M1 Collect Filtrate A5->M1 Filtrate A7 Weigh Precipitate & Calculate %Al A6->A7 M2 Adjust pH to >7.0 M1->M2 M3 Add this compound M2->M3 M4 Digest Precipitate M3->M4 M5 Filter and Wash Precipitate M4->M5 M6 Dry to Constant Weight M5->M6 M7 Weigh Precipitate & Calculate %Mg M6->M7

Caption: Workflow for the sequential gravimetric determination of aluminum and magnesium.

Trustworthiness and Method Validation

The protocols provided are based on well-established methods for 8-hydroxyquinoline.[5] However, the use of this compound necessitates a note of caution. The calculated gravimetric factors are based on theoretical stoichiometry. For rigorous quantitative analysis, it is essential to:

  • Verify the Purity of the Reagent: Impurities in the this compound can lead to erroneous results.

  • Confirm Stoichiometry: For novel applications, it is advisable to confirm the metal-to-ligand ratio in the precipitate.

  • Assess for Interferences: A wide range of metal ions can form precipitates with this compound. The selectivity of the precipitation is highly pH-dependent. Masking agents may be required in complex matrices to prevent co-precipitation of interfering ions.

Conclusion

This compound presents itself as a highly promising reagent for the gravimetric analysis of metal ions. Its structural similarity to the well-characterized 8-hydroxyquinoline allows for the adaptation of established analytical procedures. The enhanced lipophilicity conferred by the methyl group may offer advantages in terms of precipitate insolubility. The detailed protocols and calculated parameters in this application note provide a solid foundation for researchers to explore the utility of this compound in their analytical workflows. As with any analytical method, proper validation and a thorough understanding of the underlying chemical principles are paramount to achieving accurate and reliable results.

References

  • Knowles, H. B. (1935). Use of 8-hydroxyquinoline in determinations of aluminum, beryllium, and magnesium. Journal of Research of the National Bureau of Standards, 15(1), 87-101. [Link]

  • Wikipedia. (n.d.). Gravimetric analysis. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Alwarthan, A. A., Habib, K. A. J., & Townshend, A. (1990). Flow injection ion-exchange preconcentration for the determination of iron(II) with chemiluminescence detection. Fresenius' Journal of Analytical Chemistry, 337(7), 848-851. [Link]

  • Lundell, G. E. F., & Knowles, H. B. (1929). The use of 8-hydroxyquinoline in separations of aluminum. Bureau of Standards Journal of Research, 3(1), 91-96. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • PubChem. (n.d.). Tris-(8-hydroxyquinoline)aluminum. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Magnesium, bis(8-quinolinolato-kappaN1,kappaO8)-, (T-4)-. Retrieved January 11, 2026, from [Link]

  • Fleck, H. R., & Ward, A. M. (1933). The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions. Analyst, 58(688), 388-395. [Link]

  • Rassas, I., & Al-Bayati, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-10. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Harvey, D. (2020). Analytical Chemistry 2.1. LibreTexts. [Link]

  • Al-Bayati, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Kassner, J. L., & Ozier, M. A. (1950). Direct Gravimetric Determination of Aluminum with 8‐Hydroxyquinoline. Journal of the American Ceramic Society, 33(8), 250-252. [Link]

  • Department of Chemistry, UWI, Mona. (n.d.). Experiment 7. The gravimetric determination of Aluminum as oxinate. Retrieved January 11, 2026, from [Link]

  • University of Babylon. (n.d.). Determination of Aluminum as Oxinate Experiment No.7. Retrieved January 11, 2026, from [Link]

  • Miller, C. C., & McLennan, I. C. (1940). A critical study of 8-hydroxyquinoline as a gravimetric reagent for aluminium. Analyst, 65(772), 391-395. [Link]

  • Martin, M. E., & Green, M. W. (1946). Determination of magnesium by precipitation with 8-hydroxyquinoline. Bulletin of the American Society of Hospital Pharmacists, 3(6), 205-218. [Link]

  • Neelakantam, K. (1942). Gravimetric determination of manganese with 8-hydroxy-quinoline. Proceedings of the Indian Academy of Sciences - Section A, 15(4), 203-209. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dove Press. [Link]

  • Abdel-Rahman, L. H., Abu-Dief, A. M., & Ismael, M. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1358. [Link]

  • LibreTexts. (2022, October 30). 8.2: Precipitation Gravimetry. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 8-Quinolinol, magnesium salt. Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of 7-Methylquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 7-Methylquinolin-8-ol Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, first isolated from coal tar in 1834.[1] This heterocyclic motif, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of numerous natural products, particularly alkaloids, and synthetic compounds with a vast spectrum of biological activities.[1][2] Derivatives of quinoline are known to possess antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[2][3]

Among the vast family of quinoline derivatives, 8-hydroxyquinolines (8-HQ) are particularly noteworthy. The hydroxyl group at the C-8 position, in proximity to the ring nitrogen, imparts potent metal-chelating capabilities.[4][5] This ability to bind with divalent metal ions is central to many of their biological functions, including antineurodegenerative and anticancer activities.[4] The introduction of a methyl group at the C-7 position to create the this compound core further modulates the electronic and steric properties of the molecule, offering a versatile platform for the development of novel therapeutic agents.[6]

This guide provides a comprehensive overview of the synthesis of the this compound scaffold and detailed protocols for its subsequent derivatization. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Part 1: Synthesis of the Core Scaffold: this compound

The construction of the this compound core is a multi-step process that begins with the formation of the quinoline ring system, followed by the strategic introduction of the hydroxyl group. The most robust and classical approach involves the Skraup synthesis, a powerful but often aggressive reaction that builds the quinoline ring from an aniline precursor.[7][8]

The Skraup Synthesis: A Cornerstone of Quinoline Chemistry

The Skraup synthesis involves the reaction of an aromatic amine (aniline or its derivatives) with glycerol, sulfuric acid, and an oxidizing agent.[8][9] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. While effective, the reaction is notoriously exothermic and requires careful control.[7]

For the synthesis of 7-methylquinoline, the logical starting material is m-toluidine. The reaction yields a mixture of 7-methylquinoline and 5-methylquinoline, with the 7-methyl isomer typically being the major product.[3]

G cluster_0 Part 1: Synthesis of 7-Methylquinoline cluster_1 Part 2: Nitration cluster_2 Part 3: Reduction & Hydrolysis m-Toluidine m-Toluidine Skraup_Reaction Skraup Reaction m-Toluidine->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction H2SO4 H2SO4 H2SO4->Skraup_Reaction Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Skraup_Reaction Product_Mixture Mixture of 7- and 5-Methylquinoline Skraup_Reaction->Product_Mixture Product_Mixture_In Product Mixture Nitration_Reaction Selective Nitration (-5°C to RT) Product_Mixture_In->Nitration_Reaction Nitrating_Mixture Fuming HNO3 / Conc. H2SO4 Nitrating_Mixture->Nitration_Reaction 7M8NQ 7-Methyl-8-nitroquinoline Nitration_Reaction->7M8NQ 7M8NQ_In 7-Methyl-8-nitroquinoline Reduction Reduction (e.g., SnCl2/HCl) 7M8NQ_In->Reduction 8A7MQ 8-Amino-7-methylquinoline Reduction->8A7MQ Diazotization Diazotization (NaNO2/H2SO4) & Hydrolysis (H2O, heat) 8A7MQ->Diazotization Final_Product This compound Diazotization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Protocol 1: Synthesis of 7-Methylquinoline via Skraup Reaction [3]

This protocol is adapted from established procedures for the synthesis of methylquinoline isomers.

  • Reagent Preparation : In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-toluidine (0.47 mol), m-nitrobenzene-sulfonate (0.6 mol) as the oxidizing agent, and glycerol (0.92 mol).

  • Acid Addition (Caution: Exothermic) : Prepare a solution of concentrated sulfuric acid (2.7 mol) in water (61.5 g). Cool this acid solution in an ice bath. Slowly and with vigorous stirring, add the cooled acid solution dropwise to the reaction mixture. Use an ice bath to control the temperature of the reaction flask as needed.

  • Reaction : Once the addition is complete, heat the mixture to initiate the reaction. The reaction will become strongly exothermic. Maintain the reaction temperature at approximately 140-150°C for 3-4 hours.

  • Work-up : Allow the mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Isolation : Perform a steam distillation to isolate the crude mixture of methylquinolines. The product will co-distill with water.

  • Purification : Extract the distillate with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic phases over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting oil containing a mixture of 7-methylquinoline and 5-methylquinoline can be used in the next step without further purification.[3]

Protocol 2: Selective Nitration to 7-Methyl-8-nitroquinoline [3][10]

A key advantage of this synthetic route is the high regioselectivity of the subsequent nitration step. Even within the mixture of isomers, the directing effects of the methyl group and the quinoline nitrogen favor substitution at the C-8 position of the 7-methylquinoline isomer.[10]

  • Dissolution : Dissolve the crude methylquinoline mixture (0.398 mol) in concentrated sulfuric acid (142.5 mL) in a flask equipped with a mechanical stirrer and a dropping funnel. Cool the mixture to -5°C using an ice/salt bath.

  • Nitrating Mixture Preparation : In a separate beaker, carefully add fuming nitric acid (28.5 mL) to concentrated sulfuric acid (85.5 mL) while cooling in an ice bath.

  • Reaction : Add the prepared nitrating mixture dropwise to the stirred quinoline solution, ensuring the temperature is maintained at or below -5°C. After the addition is complete, remove the cooling bath and continue stirring for 40-60 minutes as the mixture warms to room temperature.[3][10]

  • Precipitation : Carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • Isolation : Allow the ice to melt completely. The 7-methyl-8-nitroquinoline product will precipitate as a solid. Collect the solid by vacuum filtration. Wash the filter cake with cold water.[10]

  • Purification : The crude product can be purified by recrystallization from ethanol to yield pure 7-methyl-8-nitroquinoline.[10]

Protocol 3: Reduction to 8-Amino-7-methylquinoline

The nitro group is a versatile handle that can be readily reduced to an amine, which is a precursor to the final hydroxyl group.

  • Reaction Setup : To a solution of 7-methyl-8-nitroquinoline in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Acidification : Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 2-3 hours.

  • Work-up : Cool the reaction mixture and make it strongly alkaline by the careful addition of concentrated NaOH solution.

  • Extraction : Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Dry the combined organic layers, remove the solvent, and purify the crude product by column chromatography or recrystallization.

Protocol 4: Diazotization and Hydrolysis to this compound

The final step involves converting the amino group to a hydroxyl group via a diazonium salt intermediate.

  • Diazotization : Dissolve 8-amino-7-methylquinoline in dilute sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.

  • Hydrolysis : After the addition is complete, slowly warm the reaction mixture and then heat it to boiling. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl group.

  • Isolation : Cool the solution and neutralize it to precipitate the this compound.

  • Purification : Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Part 2: Strategies for Derivatization

The this compound scaffold offers several sites for functionalization, allowing for the synthesis of a diverse chemical library. The primary sites for modification are the hydroxyl group at C-8, and the electron-rich aromatic ring, particularly at the C-5 position.

A. Mannich Reaction for C-5 Aminomethylation

The Mannich reaction is a powerful tool for introducing aminomethyl groups onto acidic protons, such as the one at the C-5 position of the 8-hydroxyquinoline ring, which is activated by the hydroxyl group. This reaction introduces a new side chain that can significantly alter the compound's biological activity and solubility.[11][12]

General Protocol:

  • Combine this compound, a secondary amine (e.g., morpholine, piperazine), and formaldehyde (often as an aqueous solution or paraformaldehyde) in a suitable solvent like ethanol.[12]

  • Stir the mixture at room temperature or with gentle heating for several hours.

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by solvent removal and purified by recrystallization or chromatography.

B. Electrophilic Aromatic Substitution (e.g., Bromination)

The quinoline ring can undergo electrophilic aromatic substitution. The hydroxyl group at C-8 is a strong activating group, directing incoming electrophiles primarily to the C-5 and C-7 positions. Since C-7 is already substituted, the C-5 position is the most likely site for further substitution.

General Protocol for Bromination: [11]

  • Dissolve this compound in a suitable solvent like chloroform or acetic acid.

  • Add a source of electrophilic bromine, such as N-Bromosuccinimide (NBS), portion-wise at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Work-up typically involves washing with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by extraction and purification.

C. O-Alkylation/Acylation of the 8-Hydroxyl Group

The phenolic hydroxyl group can be readily converted into ethers or esters to modulate the compound's lipophilicity and hydrogen-bonding capacity.

General Protocol for O-Alkylation:

  • Treat this compound with a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) to deprotonate the hydroxyl group.

  • Add an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide).

  • Stir the reaction, possibly with heating, until completion.

  • Isolate the product by aqueous work-up, extraction, and purification.

G cluster_0 Derivatization Pathways Start This compound Mannich Mannich Reaction (Formaldehyde, R2NH) Start->Mannich Bromination Electrophilic Bromination (NBS) Start->Bromination Alkylation O-Alkylation (Base, R-X) Start->Alkylation Product_A 5-Aminomethyl Derivative Mannich->Product_A Product_B 5-Bromo Derivative Bromination->Product_B Product_C 8-O-Alkyl Derivative Alkylation->Product_C

Caption: Key derivatization strategies for the this compound scaffold.

Data Presentation

The following table summarizes typical quantitative data for the initial steps of the synthesis based on published procedures.[3][10]

StepKey ReagentsStarting Material (Amount)Reaction ConditionsProductTypical Yield
1. Skraup Reaction m-toluidine, Glycerol, H₂SO₄, m-nitrobenzene-sulfonatem-toluidine (0.47 mol)140-150°C, 3-4 h7/5-Methylquinoline Mixture~70%
2. Nitration Fuming HNO₃, Conc. H₂SO₄Methylquinoline mixture (0.398 mol)-5°C to RT, 40-60 min7-Methyl-8-nitroquinolineExcellent

Conclusion

The this compound scaffold is a highly valuable platform for the synthesis of novel compounds in drug discovery and materials science. The synthetic route, while requiring careful execution of classical reactions like the Skraup synthesis, is robust and allows for the production of the core structure from readily available starting materials. The subsequent functionalization at the C-5 position and the C-8 hydroxyl group provides multiple avenues for creating diverse libraries of derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space and biological potential of these important heterocyclic compounds.

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  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

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Application Notes and Protocols: 7-Methylquinolin-8-ol in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. Among its derivatives, 8-hydroxyquinolines (8-HQs) have garnered significant attention for their potent metal-chelating properties and broad-spectrum therapeutic activities, including notable anticancer effects.[1][2] This document provides a comprehensive guide to the synthesis and application of a specific, promising derivative: 7-methylquinolin-8-ol. The introduction of a methyl group at the 7-position offers a nuanced modification to the electronic and steric properties of the 8-HQ core, potentially enhancing target specificity and therapeutic efficacy. These notes will detail the synthetic pathways to this compound and its subsequent elaboration into various classes of potential anticancer agents, including Mannich bases, Schiff bases, and metal complexes. We will provide field-proven insights into the rationale behind synthetic choices, detailed experimental protocols, and a summary of the mechanisms through which these compounds exert their cytotoxic effects.

The Strategic Importance of the this compound Scaffold

The anticancer activity of 8-hydroxyquinoline derivatives is frequently linked to their ability to chelate essential metal ions, thereby disrupting cellular homeostasis in cancer cells.[3][4] The bidentate chelation of metal ions via the hydroxyl oxygen and the quinoline nitrogen is a key feature of this class of compounds.[3] The substitution pattern on the quinoline ring plays a crucial role in fine-tuning the biological activity.[5]

The placement of a methyl group at the 7-position of the 8-hydroxyquinoline core is a strategic choice for several reasons:

  • Modulation of Lipophilicity: The methyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes and reach intracellular targets.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the pKa of the hydroxyl group and the quinoline nitrogen, subtly altering the metal-chelating properties of the scaffold. These subtle differences in metal chelation can significantly impact the anticancer activity.[6]

  • Steric Influence: The methyl group can introduce steric hindrance that may influence the binding of the molecule to its biological targets, potentially leading to increased selectivity.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common and effective route involves the Skraup synthesis to form the quinoline core, followed by nitration and subsequent reduction to yield the desired product.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a two-stage process: first, the construction of the 7-methylquinoline ring system, and second, the introduction of the 8-hydroxyl group.

Synthesis of this compound m_toluidine m-Toluidine skraup Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) m_toluidine->skraup methylquinoline_mixture Mixture of 5- & 7-Methylquinoline skraup->methylquinoline_mixture nitration Nitration (HNO₃, H₂SO₄) methylquinoline_mixture->nitration nitroquinoline 7-Methyl-8-nitroquinoline nitration->nitroquinoline reduction Reduction (e.g., SnCl₂/HCl) nitroquinoline->reduction aminoquinoline 8-Amino-7-methylquinoline reduction->aminoquinoline diazotization Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) aminoquinoline->diazotization final_product This compound diazotization->final_product

Caption: Synthetic pathway for this compound.

Detailed Protocols

Protocol 2.2.1: Synthesis of 7-Methyl-8-nitroquinoline [7][8]

This protocol describes the synthesis of the key intermediate, 7-methyl-8-nitroquinoline, starting from a mixture of 5- and 7-methylquinoline, which is typically obtained from the Skraup reaction with m-toluidine.[7]

  • Materials:

    • Mixture of 5- and 7-methylquinoline

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

    • Ethanol (for recrystallization)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the mixture of 5- and 7-methylquinoline in concentrated sulfuric acid. Cool the mixture to -5 °C in an ice-salt bath.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the quinoline solution, maintaining the temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 40-60 minutes at room temperature.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitate, 7-methyl-8-nitroquinoline, is collected by vacuum filtration and washed with cold water.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2.2.2: Synthesis of this compound

This protocol outlines the reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to yield the final product.

  • Materials:

    • 7-Methyl-8-nitroquinoline

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (CH₂Cl₂)

  • Procedure (Part A: Reduction to 8-Amino-7-methylquinoline):

    • Suspend 7-methyl-8-nitroquinoline in a mixture of concentrated hydrochloric acid and ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature with an ice bath.

    • After the addition, heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 8-amino-7-methylquinoline.

  • Procedure (Part B: Diazotization and Hydrolysis):

    • Dissolve 8-amino-7-methylquinoline in dilute sulfuric acid and cool the solution to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

    • Gently heat the solution to induce hydrolysis of the diazonium salt. Nitrogen gas will be evolved.

    • After the evolution of gas ceases, cool the solution and neutralize it to precipitate the product.

    • Collect the crude this compound by filtration, wash with water, and purify by recrystallization.

Synthesis of Anticancer Agents from this compound

The this compound scaffold is a versatile platform for the synthesis of various classes of potential anticancer agents. Key synthetic strategies include the Mannich reaction, the Betti reaction, the formation of Schiff bases, and the synthesis of metal complexes.

Mannich Bases

The Mannich reaction is a powerful tool for introducing aminomethyl groups into the 8-hydroxyquinoline scaffold, typically at the C7 position.[5] These derivatives have shown significant anticancer activity, particularly against multidrug-resistant cancer cells.[5]

Mannich Reaction start This compound reagents Formaldehyde + Secondary Amine (e.g., Piperidine) start->reagents product 7-Methyl-5-(aminomethyl)quinolin-8-ol (Mannich Base) reagents->product

Caption: General scheme for the Mannich reaction.

Protocol 3.1.1: Synthesis of a this compound Mannich Base (Adapted from[9])

  • Materials:

    • This compound

    • Formaldehyde (37% aqueous solution)

    • Secondary amine (e.g., piperidine, morpholine)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, stir a solution of the secondary amine and formaldehyde in ethanol for 1 hour at room temperature.

    • Add a solution of this compound in ethanol to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Schiff Bases

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds with a wide range of biological activities, including anticancer properties.[10] this compound can be first converted to an aldehyde, which then reacts with a primary amine to form the Schiff base.

Protocol 3.2.1: Synthesis of a this compound Schiff Base (General procedure adapted from[11])

  • Part A: Synthesis of 7-Methyl-8-hydroxyquinoline-2-carbaldehyde: This can be achieved by oxidation of 2,7-dimethylquinolin-8-ol using selenium dioxide.

  • Part B: Schiff Base Formation:

    • Dissolve 7-methyl-8-hydroxyquinoline-2-carbaldehyde in methanol.

    • Add a methanolic solution of the desired primary amine (e.g., aniline derivative).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture to allow the Schiff base to precipitate.

    • Collect the product by filtration and wash with cold methanol.

Metal Complexes

The metal-chelating ability of 8-hydroxyquinolines is central to their anticancer activity. The formation of stable complexes with metal ions such as copper(II), zinc(II), and iron(III) can enhance their cytotoxic effects.[12][13]

Metal Complex Formation start This compound Derivative (e.g., Schiff Base) metal_salt Metal Salt (e.g., CuCl₂, ZnCl₂) start->metal_salt product Metal Complex metal_salt->product

Caption: Formation of metal complexes.

Protocol 3.3.1: Synthesis of a Copper(II) Complex of a this compound Schiff Base (General procedure adapted from[3])

  • Materials:

    • This compound Schiff base ligand

    • Copper(II) acetate monohydrate

    • Methanol

  • Procedure:

    • Dissolve the Schiff base ligand in hot methanol.

    • Add a methanolic solution of copper(II) acetate monohydrate to the ligand solution.

    • Reflux the mixture for 2-4 hours.

    • Cool the solution to room temperature.

    • Collect the precipitated metal complex by filtration, wash with methanol, and dry under vacuum.

Biological Evaluation and Anticancer Activity

The anticancer activity of newly synthesized this compound derivatives should be evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

In Vitro Cytotoxicity Data

The following table summarizes the IC₅₀ values of some representative 8-hydroxyquinoline derivatives against various cancer cell lines, providing a benchmark for the evaluation of new this compound analogs.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline 8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 ± 0.034[6]
T-47D (Breast Cancer)12.5-25[6]
Metal Complex Cu(II) complex of an 8-HQ Schiff BaseMCF-7 (Breast Cancer)5.661 ± 0.33[12]
Metal Complex 5,7-dihalo-8-HQ Zn/Cu complexesHepatoma, Ovarian, NSCLC0.0014 - 32.13[3]
Schiff Base Quinazoline Schiff BaseMCF-7 (Breast Cancer)5.910[14]

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are believed to be multifactorial, stemming from their intrinsic chemical properties and their interactions with cellular components.

Key Mechanistic Pathways

Mechanisms of Action cluster_0 Cellular Effects compound This compound Derivative metal_chelation Metal Ion Chelation (Cu²⁺, Fe³⁺, Zn²⁺) compound->metal_chelation cell_cycle Cell Cycle Arrest compound->cell_cycle ros Generation of Reactive Oxygen Species (ROS) metal_chelation->ros dna_damage DNA Damage ros->dna_damage mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Induction of Apoptosis cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->cell_death dna_damage->cell_death caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation caspase_activation->apoptosis

Caption: Proposed mechanisms of anticancer action.

  • Metal Ion Chelation: By binding to intracellular metal ions like copper and iron, these compounds can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival.[3][4]

  • Generation of Reactive Oxygen Species (ROS): The metal complexes of 8-hydroxyquinolines can participate in redox cycling, leading to the generation of ROS. Elevated ROS levels can induce oxidative stress, causing damage to DNA, proteins, and lipids, ultimately leading to apoptosis.[13]

  • Induction of Apoptosis: Many 8-hydroxyquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and disruption of the mitochondrial membrane potential.[3][13]

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, causing arrest at specific checkpoints and preventing cancer cell division.[3]

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the development of novel anticancer agents. Its synthesis is achievable through established chemical routes, and its structure allows for diverse modifications to optimize biological activity. The derivatization of this compound into Mannich bases, Schiff bases, and metal complexes offers multiple avenues for creating potent and selective anticancer compounds. Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to identify lead compounds with improved therapeutic indices. Further elucidation of their precise molecular targets and mechanisms of action will be crucial for their clinical translation.

References

  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available from: [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. Available from: [Link]

  • Klos, J., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(13), 10984. Available from: [Link]

  • Szczęśniak-Sięga, B., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(15), 5789. Available from: [Link]

  • Avdagić, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Available from: [Link]

  • Mihály, J., et al. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 25(17), 3949. Available from: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available from: [Link]

  • Correia, I., et al. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry. Available from: [Link]

  • Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. Available from: [Link]

  • Abbasi, M., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(58), 33905-33911. Available from: [Link]

  • Spengler, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7793-7813. Available from: [Link]

  • Gyurcsik, B., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1935. Available from: [Link]

  • Zibaseresht, R., et al. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 4(2), e36362. Available from: [Link]

  • Spengler, G., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 543. Available from: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Available from: [Link]

  • Kumar, A., et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 52(5), 1265-1275. Available from: [Link]

  • Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(II), 301-311.
  • IJRPR. (2023). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research in Pharmaceutical and Bio-Sciences, 4(3), 1-10. Available from: [Link]

  • Spengler, G., et al. (2024). Synthesis of Tumor Selective Indole and 8-Hydroxyquinoline Skeleton Containing Di-, or Triarylmethanes with Improved Cytotoxic Activity. Molecules, 29(17), 4096. Available from: [Link]

  • Spengler, G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7793-7813. Available from: [Link]

  • Ribeiro, N., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(30), 11849-11864. Available from: [Link]

  • Patel, K. M., et al. (2012). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Connect Journals. Available from: [Link]

  • Moustafa, A. M. Y., & Bakare, S. B. (2019). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 24(21), 3900. Available from: [Link]

  • Buchler GmbH. (n.d.). Betti reaction, 4-methylpyrimidin-2-amine, quinolin-8-ol, 4-(trifluoromethyl)benzaldehyde, (S)-7-(((4-methylpyrimidin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol. Reaction Details. Available from: [Link]

  • ChemBK. (2024). 7-Methyl-8-nitroquinoline. Available from: [Link]

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  • Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications, 2018, 8526343. Available from: [Link]

Sources

developing a colorimetric sensor with 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of a Colorimetric Sensor for Metal Ion Detection Using 7-Methylquinolin-8-ol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of a colorimetric sensor based on this compound. 8-Hydroxyquinoline and its derivatives are renowned for their potent chelating abilities, which can be harnessed to create highly selective and sensitive chemosensors for various metal ions.[1] This application note details the underlying chemical principles, a robust synthesis protocol for the sensing molecule, and step-by-step methodologies for its use in the quantitative determination of Vanadium(V) as a model analyte. By explaining the causality behind experimental choices and incorporating self-validating systems within the protocols, this guide aims to provide a trustworthy and expert-driven resource for the development of novel analytical tools.

Introduction: The Power of Visual Detection

Colorimetric sensors offer a powerful platform for chemical analysis, translating the presence of a specific analyte into a visible color change.[2] This approach is particularly advantageous due to its simplicity, low cost, and potential for on-site, real-time analysis without the need for complex instrumentation.[3][4] The core of a colorimetric sensor is a chromogenic reagent that undergoes a distinct change in its light-absorbing properties upon interaction with the target analyte.

8-Hydroxyquinoline (8-HQ) and its derivatives have long been a cornerstone in the field of metal ion sensing.[1][5] The nitrogen atom of the pyridine ring and the oxygen of the phenolic hydroxyl group form a highly effective bidentate chelation site. This chelation with a metal ion rigidifies the molecular structure and alters the electronic distribution, often leading to the appearance of a new, intense absorption band in the visible spectrum, a phenomenon known as a chromogenic shift.[5][6]

This compound, the subject of this guide, is a derivative of 8-HQ that offers an excellent balance of solubility and chelating efficacy. The methyl group at the 7-position can subtly influence the electronic properties and steric environment of the chelation site, potentially enhancing selectivity for specific metal ions. This guide will focus on its application for the detection of Vanadium(V), a metal of both industrial and biological interest.

Principle of Operation: Chelation-Induced Color Change

The sensing mechanism of this compound is predicated on its ability to form a stable complex with metal ions. In its free form, the molecule exhibits absorption primarily in the ultraviolet (UV) region. Upon chelation with a metal ion like Vanadium(V), a new, stable coordination complex is formed.

This complex formation gives rise to a new electronic transition known as a Ligand-to-Metal Charge Transfer (LMCT) band.[5] In this process, an electron is excited from a molecular orbital that is primarily ligand-in-character to one that is primarily metal-in-character. These LMCT transitions are often of high intensity and typically occur at lower energies (longer wavelengths) than the internal transitions of the free ligand, pushing the absorption into the visible region of the spectrum and resulting in a colored solution.[5] An extractive spectrophotometric method has been successfully developed for the trace determination of vanadium(V) using a similar compound, 2-Methyl-8-quinolinol, which forms a light brown 1:2 (V:MQ) complex.[7]

Caption: Chelation of a metal ion by this compound induces a detectable color change.

Synthesis of this compound

The synthesis of this compound can be achieved via a multi-step process starting from m-toluidine. The following protocol is adapted from established methodologies for the synthesis of substituted quinolines.[8]

Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline (Precursor)

Causality: This protocol first builds the quinoline core via a Skraup synthesis, which reliably produces a mixture of 7-methyl and 5-methylquinoline from m-toluidine.[8] The subsequent nitration step is highly regioselective; the directing effects of the quinoline nitrogen and the methyl group favor nitration at the 8-position of the 7-methyl isomer, allowing for the selective synthesis of the desired precursor.[8]

Materials:

  • m-Toluidine

  • Glycerol

  • Sodium m-nitrobenzenesulfonate

  • Sulfuric acid (98%)

  • Fuming Nitric acid

  • Deionized water, Ice

Procedure:

  • Skraup Reaction: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously mix sodium m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).[8]

  • Slowly add a pre-cooled solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) dropwise while stirring and cooling the flask in an ice bath to control the exothermic reaction.[8]

  • After the addition is complete, heat the mixture to initiate the reaction. Once the reaction begins (indicated by vigorous boiling), remove the heat and allow it to proceed until it subsides. Then, heat the mixture at reflux for 3 hours.

  • Cool the mixture and pour it into a large volume of water. Neutralize with an excess of sodium hydroxide solution to precipitate the crude product.

  • Extract the product (a mixture of 7- and 5-methylquinoline) with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture can be used directly in the next step without further purification.[8]

  • Nitration: Cool a mixture of the crude methylquinoline (0.4 mol) and 98% sulfuric acid (142.5 mL) to -5°C in an ice-salt bath.[8]

  • Slowly add a pre-cooled nitrating mixture (28.5 mL fuming HNO₃ in 85.5 mL 98% H₂SO₄) dropwise, ensuring the temperature does not rise above 0°C.[8]

  • After addition, remove the cooling bath and continue stirring for 40 minutes.[8]

  • Carefully pour the reaction mixture onto a large amount of crushed ice. The 7-methyl-8-nitroquinoline will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol to obtain the purified precursor.

Protocol 2: Synthesis of this compound

Causality: This two-step conversion first reduces the nitro group to an amine. Tin(II) chloride in concentrated HCl is a classic and effective method for this transformation. The resulting amine is then converted into the hydroxyl group via a Sandmeyer-type reaction, where the diazonium salt intermediate is hydrolyzed in boiling acidic water to yield the final product.

Materials:

  • 7-Methyl-8-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfuric Acid (dilute)

  • Sodium hydroxide

Procedure:

  • Reduction: Suspend 7-methyl-8-nitroquinoline in concentrated HCl. Add a solution of SnCl₂·2H₂O in concentrated HCl portion-wise while stirring. Heat the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction and neutralize with a concentrated NaOH solution to precipitate the crude 8-amino-7-methylquinoline. Filter, wash with water, and dry.

  • Diazotization & Hydrolysis: Dissolve the crude 8-amino-7-methylquinoline in dilute sulfuric acid, and cool the solution to 0-5°C.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt.

  • Add the diazonium salt solution to a boiling solution of dilute sulfuric acid. The diazonium group will be replaced by a hydroxyl group, yielding this compound.

  • Cool the solution and neutralize to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol/water. Confirm the structure using NMR and Mass Spectrometry.

Caption: Multi-step synthesis workflow for producing this compound.

Application Protocol: Colorimetric Detection of Vanadium(V)

This protocol outlines the use of the synthesized this compound for the quantitative detection of Vanadium(V) in an aqueous sample.

Trustworthiness: The protocol incorporates a reagent blank to zero the spectrophotometer, ensuring that measured absorbance is due only to the complex. A calibration curve based on known standards provides a self-validating system for quantifying the unknown sample concentration.[7]

Materials:

  • This compound (7-MQ)

  • Ethanol (Spectroscopic grade)

  • Ammonium metavanadate (NH₄VO₃) or other V(V) salt

  • Acetic Acid

  • Chloroform (Spectroscopic grade)

  • Deionized water

  • Volumetric flasks, pipettes, and cuvettes

  • UV-Vis Spectrophotometer

Procedure:
  • Preparation of Stock Solutions:

    • Sensor Stock (1 mg/mL): Accurately weigh 10 mg of synthesized 7-MQ and dissolve it in 10 mL of ethanol in a volumetric flask.

    • Vanadium(V) Stock (100 µg/mL): Dissolve an appropriate amount of NH₄VO₃ in deionized water to prepare a stock solution of 100 µg/mL Vanadium.

    • Acetic Acid Buffer (0.5 M): Prepare by appropriate dilution of glacial acetic acid.[7]

  • Preparation of Calibration Standards:

    • Prepare a series of V(V) standards (e.g., 0, 1, 2, 4, 6, 8 µg/mL) by diluting the V(V) stock solution in volumetric flasks.

    • To each flask, add 1 mL of the 0.5 M acetic acid buffer.

    • Add 1 mL of the 7-MQ sensor stock solution.

    • Bring the total volume to 10 mL with deionized water.

  • Complex Formation and Extraction:

    • Allow the solutions to stand for 10 minutes for the complex to form. A yellowish-brown color should develop, with intensity proportional to the V(V) concentration.

    • Transfer each solution to a separatory funnel and add 10 mL of chloroform.

    • Shake vigorously for 2 minutes to extract the V(V)-7MQ complex into the organic layer. Allow the layers to separate completely.

    • Collect the lower chloroform layer, which contains the complex, into a clean, dry vial.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan from 350 nm to 500 nm.

    • Use the chloroform extract from the "0 µg/mL" standard (the reagent blank) to zero the instrument.

    • Measure the absorbance of the chloroform extracts from each of the calibration standards at the wavelength of maximum absorbance (λmax), which is expected to be around 400 nm.[7]

  • Quantification of an Unknown Sample:

    • Prepare the unknown sample using the same procedure as the standards (Step 2).

    • Extract the complex into chloroform (Step 3).

    • Measure its absorbance at the determined λmax (Step 4).

Data Analysis and Performance

  • Calibration Curve: Plot the absorbance values of the standards at λmax against their corresponding concentrations (µg/mL). Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will define the quantitative relationship. An R² value > 0.99 indicates a strong linear relationship.

  • Concentration Determination: Use the equation from the calibration curve to calculate the concentration of V(V) in the unknown sample from its measured absorbance.

  • Sensor Performance Metrics: The performance of the sensor should be characterized by several key parameters.

ParameterDescriptionTypical Value/Target
Linear Range The concentration range over which the absorbance is directly proportional to the analyte concentration.e.g., 0.5 - 8.0 µg/mL
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light at a given wavelength. Calculated from Beer's Law (A = εbc).> 10³ L·mol⁻¹·cm⁻¹
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Often calculated as 3σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve.< 0.1 µg/mL
Selectivity The ability of the sensor to respond to the target analyte in the presence of other potentially interfering ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺).High response for V(V) with minimal response from others.

Troubleshooting

IssuePossible CauseSuggested Solution
No color development Incorrect pH; degraded sensor reagent; absence of analyte.Verify the pH of the solution is acidic as required. Synthesize fresh 7-MQ. Test with a known positive control.
Poor linearity (R² < 0.98) Inaccurate dilutions; spectrophotometer drift; interfering substances.Prepare fresh standards carefully. Allow the spectrophotometer to warm up. Analyze the sample matrix for potential interferents.
Precipitate formation Low solubility of the complex in the aqueous/organic phase.Adjust the solvent system. Ensure complete extraction into the organic phase.

Conclusion

This compound serves as a robust and accessible platform for the development of colorimetric sensors. This guide provides the fundamental principles and detailed protocols necessary for its synthesis and application in the quantitative detection of metal ions, using Vanadium(V) as a practical example. The methodologies described herein are designed to be adaptable, allowing researchers to explore the detection of other metal ions and to optimize the sensor's performance for specific applications in environmental monitoring, industrial process control, and biomedical research.

References

  • Zaoui, F., Amine Didi, M., Villemin, D., & Bar, N. (2014). Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction. Moroccan Journal of Chemistry. [Link]

  • Zaoui, F., et al. (n.d.). View of Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction. Moroccan Journal of Chemistry. [Link]

  • Al-Gorish, A. M. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Chemistry Research Journal. [Link]

  • Mekkawy, A. A. (2015). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes. ProQuest Dissertations & Theses. [Link]

  • Gholamzadeh, Z., & Zare, K. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Advances in Biosciences. [Link]

  • Hakim, M. S., & Bilad, M. R. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Molekul. [Link]

  • Nguyen, T. T. H., et al. (2023). A Fluorescent Chemosensor for Detection pH and Cu Ion Base on 7-((2-Aminoethyl)amino)-5-Bromo-6-Hydroxy-1-Methylquinolin-1-ium-3-Sulfonate: Experimental and DFT Calculation. Journal of Fluorescence. [Link]

  • Request PDF. (n.d.). A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline. ResearchGate. [Link]

  • Hossain, M. A., et al. (2023). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Biosensors. [Link]

  • Paul, M., et al. (2021). Highly sensitive and selective colorimetric detection of dual metal ions (Hg2+ and Sn2+) in water: an eco-friendly approach. RSC Advances. [Link]

  • Hakim, M. S., & Bilad, M. R. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. ResearchGate. [Link]

  • Kim, T., et al. (2021). Pt(dithiolene)-Based Colorimetric Chemosensors for Multiple Metal-Ion Sensing. Chemosensors. [Link]

  • Singh, S., Agnithotri, N., & Rathi, P. (2021). Molecular Dynamics, Biological Study and Extractive Spectrophotometric Determination of Vanadium (V) - 2-methyl-8-quinolinol Complex. ResearchGate. [Link]

  • Li, M., et al. (2019). A Selective Fluorescent Chemosensor for Cd 2+ Based on 8-hydroxylquinoline-benzothiazole Conjugate and Imaging Application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Torres-García, P., et al. (2023). A pH-Sensitive Fluorescent Chemosensor Turn-On Based in a Salen Iron (III) Complex: Synthesis, Photophysical Properties, and Live-Cell Imaging Application. Molecules. [Link]

  • Al-Sabha, T. N. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Future Journal of Pharmaceutical Sciences. [Link]

  • Al-Hamdani, A. A. S., et al. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. [Link]

  • Kim, Y., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. International Journal of Chemical and Molecular Engineering. [Link]

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Application Note: Comprehensive Structural Elucidation of 7-Methylquinolin-8-ol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 7-Methylquinolin-8-ol, a key heterocyclic compound. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and professionals in drug development. This note moves beyond procedural lists to explain the causality behind experimental choices, ensuring methodological robustness. By integrating high-resolution data from both orthogonal techniques, this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure, molecular weight, and fragmentation patterns of this compound.

Introduction

This compound is a substituted quinoline derivative with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol .[1][2] The quinoline scaffold is of significant interest in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including antimalarial and anticancer properties.[3][4] Accurate and reliable analytical characterization is therefore a critical prerequisite for any further investigation or application of such molecules.

This application note details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve complete structural elucidation. NMR provides unparalleled insight into the molecular framework and the connectivity of atoms, while MS delivers precise molecular weight determination and structural information through controlled fragmentation analysis. The combination of these techniques provides the high-confidence data essential for regulatory submissions, quality control, and advanced research.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Theoretical Background: The Basis for Structural Mapping

NMR spectroscopy is a powerful non-destructive technique that maps the carbon-hydrogen framework of a molecule. For aromatic systems like this compound, ¹H NMR is essential for determining the substitution pattern on the rings by analyzing three key parameters:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Electron-withdrawing groups shift signals downfield (higher ppm), while electron-donating groups shift them upfield.

  • Integration: The area under a signal is proportional to the number of protons it represents, allowing for a quantitative proton count.[5]

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet reveals the number of neighboring protons. The magnitude of the coupling constant (J, in Hz) provides information about the spatial relationship between coupled protons. For quinolines, typical coupling constants are:

    • Ortho-coupling (³J): 7.0 - 10.0 Hz (across 3 bonds)[5]

    • Meta-coupling (⁴J): 2.0 - 3.0 Hz (across 4 bonds)[5]

    • Para-coupling (⁵J): 0.0 - 1.0 Hz (across 5 bonds, often unresolved)[5]

Due to the complex and often overlapping signals in the aromatic region of quinolines, one-dimensional ¹H NMR spectra can be insufficient for complete assignment.[4][6] Therefore, two-dimensional techniques like COSY (COrrelation SpectroscopY) are invaluable for definitively establishing proton-proton connectivities.[4] ¹³C NMR complements this by providing a signal for each unique carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing and analyzing a sample of this compound. The choice of deuterated solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with aromatic signals.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the solution until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Instrument Setup & Acquisition (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal as a reference.

    • For ¹H NMR: Acquire the spectrum with a spectral width of approximately 12 ppm, a 90° pulse, and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum with proton decoupling, a spectral width of approximately 220 ppm, and a longer relaxation delay (e.g., 5 seconds). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform.

    • Phase the spectrum and calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation: Expected Spectra for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectrum of quinoline and standard substituent chemical shift effects.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-2 8.7 - 8.9 dd J = 4.2, 1.7 1H Pyridine Ring
H-3 7.4 - 7.6 dd J = 8.2, 4.2 1H Pyridine Ring
H-4 8.2 - 8.4 dd J = 8.2, 1.7 1H Pyridine Ring
H-5 7.5 - 7.7 d J = 8.5 1H Benzene Ring
H-6 7.2 - 7.4 d J = 8.5 1H Benzene Ring
7-CH₃ 2.3 - 2.5 s - 3H Methyl Group

| 8-OH | 9.5 - 10.5 | s (broad) | - | 1H | Hydroxyl Group |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Assignment
C-2 ~150 Pyridine Ring
C-3 ~121 Pyridine Ring
C-4 ~136 Pyridine Ring
C-4a ~128 Bridgehead
C-5 ~127 Benzene Ring
C-6 ~117 Benzene Ring
C-7 ~129 Benzene Ring
C-8 ~153 Benzene Ring
C-8a ~140 Bridgehead

| 7-CH₃ | ~18 | Methyl Group |

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d6 (0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load & Equilibrate Filter->Load LockShim Lock & Shim Load->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Process Fourier Transform & Phasing Acquire13C->Process Calibrate Calibrate to Solvent Residual Peak Process->Calibrate Assign Assign Peaks (Shifts, Couplings) Calibrate->Assign Validate Validate Structure Assign->Validate

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Theoretical Background: Weighing Molecules and Their Fragments

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a small organic molecule like this compound, it serves two primary purposes:

  • Molecular Weight Confirmation: High-resolution MS can determine the mass of the molecular ion with high accuracy, allowing for the confirmation of the elemental composition.

  • Structural Elucidation: The molecular ion can be induced to fragment in a predictable manner. Analyzing the m/z of these fragments provides pieces of the structural puzzle.[7]

The choice of ionization method is crucial. Electrospray Ionization (ESI) is a "soft" ionization technique, ideal for coupling with Liquid Chromatography (LC-MS). It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it perfect for determining the molecular weight.[8][9][10] In contrast, Electron Ionization (EI) , commonly used with Gas Chromatography (GC-MS), is a "hard" technique that imparts more energy, leading to extensive fragmentation and creating a characteristic fingerprint for the molecule.[8][9]

Experimental Protocol: High-Resolution LC-ESI-MS

This protocol is designed for accurate mass determination and fragmentation analysis using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a dilute working solution by adding 10 µL of the stock solution to 990 µL of 50:50 methanol:water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.

  • LC-MS Instrument Setup & Acquisition:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Injection Volume: 2 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: m/z 50 - 500.

      • Capillary Voltage: 3.5 - 4.0 kV.

      • Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 10 L/min, 300 °C).

      • Acquisition Mode: Perform two separate runs.

        • Full Scan MS: To detect the accurate mass of the protonated molecular ion [M+H]⁺.

        • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 160.07) as the precursor and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Acquire the spectrum of the resulting product ions.

Data Interpretation: Expected Mass and Fragmentation

The analysis should confirm the molecular formula and provide structural clues through fragmentation.

  • Molecular Formula and Accurate Mass: The elemental composition is C₁₀H₉NO.[1] The expected monoisotopic mass of the protonated molecule [M+H]⁺ is 160.0757 Da . High-resolution MS should yield a measured mass within 5 ppm of this value.

  • Fragmentation Pattern: The stable quinoline ring system dictates the primary fragmentation pathways. The major fragments observed in MS/MS are expected from the loss of small, stable neutral molecules. For quinoline itself, characteristic losses include HCN (27 Da) and C₂H₂ (26 Da).

Table 3: Predicted MS/MS Fragments of this compound ([M+H]⁺ = m/z 160.1)

Precursor Ion (m/z) Proposed Fragment (m/z) Neutral Loss Proposed Structure of Fragment
160.1 145.1 -CH₃ (15 Da) Loss of the methyl radical
160.1 132.1 -CO (28 Da) Loss of carbon monoxide from the phenol ring
132.1 105.1 -HCN (27 Da) Loss of hydrogen cyanide from the pyridine ring

| 105.1 | 77.1 | -C₂H₄ (28 Da) | Ring fragmentation |

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS/MS Acquisition cluster_proc_ms Data Analysis Stock Prepare Stock (1 mg/mL in MeOH) Dilute Dilute to ~10 ug/mL in 50:50 MeOH:H2O + 0.1% Formic Acid Stock->Dilute Inject Inject onto LC-MS System Dilute->Inject FullScan Acquire Full Scan MS (Accurate Mass) Inject->FullScan MSMS Acquire MS/MS Scan (Fragmentation) FullScan->MSMS ConfirmMass Confirm [M+H]+ Accurate Mass MSMS->ConfirmMass AnalyzeFrags Analyze Fragmentation Pattern ConfirmMass->AnalyzeFrags ConfirmStruct Confirm Structure AnalyzeFrags->ConfirmStruct

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The structural characterization of this compound is robustly achieved through the complementary application of NMR spectroscopy and mass spectrometry. NMR provides a definitive map of the proton and carbon skeleton, confirming the precise arrangement of substituents on the quinoline core. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement of the molecular ion and corroborates the structure via predictable fragmentation pathways. The integrated protocols and interpretive guidance presented here form a self-validating workflow, ensuring the highest degree of confidence in the identity and purity of this compound for demanding applications in research and development.

References

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(12), 1335-1344. Available at: [Link]

  • Bartmess, J. E. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6157-6167. Available at: [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 594448, this compound. Available at: [Link]

  • Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 659-687. Available at: [Link]

  • Ren, X., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 1124, 012117. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link]

  • Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(10), 5344-5352. Available at: [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (1997). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 74(7), 854. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]

Sources

Application Note & Protocol: Evaluating the Antimicrobial Activity of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antimicrobial efficacy of 7-Methylquinolin-8-ol, a derivative of 8-hydroxyquinoline. We will delve into the theoretical underpinnings and provide detailed, step-by-step protocols for determining key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC) and susceptibility through disk diffusion assays. This guide is structured to ensure scientific rigor and reproducibility, drawing upon established standards from the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Scientific Rationale

This compound belongs to the 8-hydroxyquinoline class of compounds, which are known for their chelating properties and broad-spectrum antimicrobial activity. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for bacterial enzyme function, thereby disrupting cellular processes. The addition of a methyl group at the 7th position can influence the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes, potentially enhancing its antimicrobial effects.

The systematic evaluation of the antimicrobial activity of novel compounds like this compound is a cornerstone of antimicrobial drug discovery. The protocols outlined herein are designed to provide a robust framework for generating reliable and reproducible data, which is crucial for the preclinical assessment of new antimicrobial agents.

Essential Materials and Reagents

2.1. Test Compound:

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

2.2. Microbial Strains: A panel of clinically relevant and quality control microbial strains should be used. The following are recommended by the CLSI:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

2.3. Culture Media:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.

  • Mueller-Hinton Agar (MHA) for disk diffusion and bacterial enumeration.

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) for inoculum preparation.

2.4. Equipment and Consumables:

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes

  • Spectrophotometer or McFarland standards

  • Sterile filter paper disks (6 mm diameter)

  • Incubator (35°C ± 2°C)

  • Biological safety cabinet

Experimental Workflow Overview

The overall experimental process for evaluating the antimicrobial activity of this compound is depicted in the workflow diagram below. This process begins with the preparation of the test compound and microbial inocula, followed by the execution of antimicrobial susceptibility assays, and concludes with data analysis.

Antimicrobial Testing Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation prep_compound Prepare this compound Stock Solution mic_assay Broth Microdilution Assay (Determine MIC) prep_compound->mic_assay disk_assay Disk Diffusion Assay (Determine Susceptibility) prep_compound->disk_assay prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) prep_inoculum->mic_assay prep_inoculum->disk_assay analyze_mic Read and Interpret MIC Results mic_assay->analyze_mic analyze_disk Measure and Interpret Zones of Inhibition disk_assay->analyze_disk

Figure 1: A high-level overview of the workflow for antimicrobial susceptibility testing of this compound.

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

4.1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO. Ensure the compound is completely dissolved.

  • Further dilutions should be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

4.2. Preparation of Bacterial Inoculum:

  • From a fresh overnight culture on MHA, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing Tryptic Soy Broth (TSB).

  • Incubate the broth culture at 35°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity at 625 nm.

  • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.3. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a starting concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) for each organism.

  • Seal the plate and incubate at 35°C for 16-20 hours.

4.4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by reading the optical density at 600 nm.

Microorganism This compound MIC (µg/mL) Interpretation
Staphylococcus aureus[Insert experimental value][Susceptible/Intermediate/Resistant]
Escherichia coli[Insert experimental value][Susceptible/Intermediate/Resistant]
Pseudomonas aeruginosa[Insert experimental value][Susceptible/Intermediate/Resistant]
Enterococcus faecalis[Insert experimental value][Susceptible/Intermediate/Resistant]

Detailed Protocol: Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent. The size of the zone of inhibition around the disk correlates with the susceptibility of the organism.

5.1. Preparation of this compound Disks:

  • Sterile 6 mm filter paper disks are impregnated with a known concentration of this compound. A typical starting concentration to test would be 30 µg per disk.

  • Allow the solvent (e.g., DMSO) to evaporate completely in a sterile environment before use.

5.2. Inoculation of MHA Plates:

  • Using the standardized bacterial inoculum (0.5 McFarland), streak a Mueller-Hinton Agar (MHA) plate with a sterile cotton swab to ensure a uniform lawn of growth.

  • Allow the plate to dry for 3-5 minutes before applying the disks.

5.3. Assay Procedure:

  • Aseptically place the this compound impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Include a control disk impregnated with the solvent (DMSO) to ensure it has no antimicrobial activity.

  • Invert the plates and incubate at 35°C for 16-20 hours.

5.4. Interpretation of Results:

  • Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

  • The interpretation of the zone sizes as susceptible, intermediate, or resistant requires the establishment of standardized breakpoints, which are not yet available for this compound. However, the zone diameter provides a qualitative measure of its antimicrobial activity.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus[Insert experimental value]
Escherichia coli[Insert experimental value]
Pseudomonas aeruginosa[Insert experimental value]
Enterococcus faecalis[Insert experimental value]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures are essential:

  • Concurrent Testing: Always run the quality control strains (S. aureus ATCC 29213, E. coli ATCC 25922, etc.) alongside the test isolates. The MIC values and zone diameters for these strains should fall within the acceptable ranges defined by the CLSI.

  • Purity of Compound: The purity of this compound should be verified by analytical methods such as HPLC or NMR.

  • Inoculum Density: The final inoculum concentration is a critical variable. Regular verification of the McFarland standard and plating of the final inoculum for colony counting is recommended.

  • Incubation Conditions: Strict adherence to the recommended incubation temperature and duration is necessary for reproducible results.

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized and robust framework for the initial evaluation of the antimicrobial activity of this compound. The determination of MIC values and susceptibility through disk diffusion are fundamental first steps. Future studies should aim to elucidate the mechanism of action, evaluate the potential for resistance development, and assess the compound's efficacy in more complex models, such as biofilm assays and in vivo infection models.

References

  • Title: 8-Hydroxyquinoline: A review of its biological and pharmacological activities. Source: ScienceDirect URL: [Link]

  • Title: The antimicrobial activity of 8-hydroxyquinolines. Source: PubMed URL: [Link]

  • Title: Broth Dilution Method for Antimicrobial Susceptibility Testing. Source: Bio-protocol URL: [Link]

  • Title: Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) in cosmetic preservation. Source: ScienceDirect URL: [Link]

  • Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Disk Diffusion Method for Antimicrobial Susceptibility Testing. Source: Bio-protocol URL: [Link]

The Synthesis of Organometallic Complexes Using 7-Methylquinolin-8-ol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 7-Methylquinolin-8-ol as a Ligand

This compound, a derivative of the well-known chelating agent 8-hydroxyquinoline, is a versatile ligand in the field of coordination chemistry, an area closely intertwined with organometallic chemistry. Its bidentate nature, arising from the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, allows it to form stable complexes with a wide array of metal ions.[1][2][3] The addition of a methyl group at the 7-position can influence the steric and electronic properties of the ligand, potentially leading to complexes with unique reactivity, solubility, and biological activity compared to their unsubstituted 8-hydroxyquinoline counterparts.

This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of metal complexes derived from this compound. While the term "organometallic" in its strictest sense refers to compounds with direct metal-carbon bonds, the broader field often encompasses coordination complexes with organic ligands, such as those formed with this compound. These complexes are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry, including roles as anticancer and antimicrobial agents.[4][5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₁₀H₉NO[8]
Molecular Weight 159.18 g/mol [8]
Appearance Solid
Solubility Exhibits low solubility in water but is soluble in organic solvents like ethanol and methanol.[9][10]
pKa The pKa of the hydroxyl group is influenced by the electron-donating or -withdrawing nature of substituents on the quinoline ring. For the parent 8-hydroxyquinoline, the pKa is approximately 9.9.[11] The methyl group at the 7-position is weakly electron-donating, which may slightly increase the pKa.

Coordination Chemistry and Reaction Mechanism

The formation of a metal complex with this compound proceeds via a coordination reaction where the ligand acts as a Lewis base, donating its lone pair of electrons to the metal ion, which acts as a Lewis acid. The reaction typically involves the deprotonation of the hydroxyl group, allowing the oxygen atom to coordinate to the metal center.

The general mechanism can be depicted as follows:

G cluster_reactants Reactants cluster_products Products M Metal Ion (Mⁿ⁺) Complex Metal Complex [M(L)ₙ] M->Complex Coordination L This compound (LH) L->Complex Proton Proton (H⁺) L->Proton Deprotonation G A Dissolve this compound in Ethanol C Mix Solutions and Stir A->C B Dissolve Metal Salt in Water/Ethanol B->C D Adjust pH (Optional) C->D E Reflux for 1-3 hours D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Ethanol and Water G->H I Dry the Complex H->I

Sources

Application Notes and Protocols for Cell Culture Studies Involving 7-Methylquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of 7-Methylquinolin-8-ol Derivatives in Cellular Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1] Among these, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered substantial interest for their diverse biological activities, which include antimicrobial, anticancer, and antifungal properties.[2][3] These compounds are known to exert their effects through various mechanisms, including the chelation of metal ions crucial for enzymatic processes and the induction of apoptosis in cancer cells.[4]

This document focuses on a specific subset of this promising class: This compound derivatives . The strategic placement of a methyl group at the 7-position of the 8-hydroxyquinoline core can significantly influence the molecule's steric and electronic properties. This modification can potentially enhance target binding, selectivity, and overall biological activity. These application notes provide a comprehensive guide for researchers investigating the cytotoxic and pro-apoptotic effects of this compound derivatives in cell culture models. The protocols detailed herein are designed to be robust and adaptable for various cancer cell lines and research objectives, ensuring scientific integrity and reproducibility.

While extensive comparative data on a uniform series of this compound derivatives is still emerging, the foundational protocols established for the broader class of 8-hydroxyquinoline derivatives provide a validated starting point for investigation.[1] The following sections will detail key experimental workflows, the rationale behind procedural steps, and methods for data analysis and visualization.

Part 1: Foundational Protocols for Cellular Analysis

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of the resulting formazan is directly proportional to the number of viable cells.[1]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate complete growth medium.

    • Trypsinize and count the cells, then seed them into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in sterile DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[5]

    • Incubate the plate for a specified period (typically 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[5]

Detection and Quantification of Apoptosis: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[5] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[6]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivative at its predetermined IC50 concentration and other relevant concentrations for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.[5]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[5]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[5]

    • Analyze the cells by flow cytometry within 1 hour.[5]

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Part 2: Data Presentation and Mechanistic Insights

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic efficacy of quinoline derivatives can vary significantly based on their specific structural modifications and the target cancer cell line.[1] The following table summarizes representative IC50 values for various 8-hydroxyquinoline derivatives to provide a comparative context for newly synthesized this compound derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
8-HydroxyquinolineHCT 116 (Colon)9.33[7]
5,7-dibromo-8-hydroxyquinolineMultiple~0.69–22[2]
7-morpholinomethyl-8-hydroxyquinolineMultipleMicromolar concentrations[4]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25[8]
2-methyl-8-hydroxyquinoline derivativeA549 (Lung)Varies with substitution[9]
Visualizing Experimental Workflows and Signaling Pathways

Understanding the logical flow of experiments and the potential molecular pathways affected by this compound derivatives is crucial for robust research. The following diagrams, generated using Graphviz, provide clear visual representations of the experimental workflow and a key signaling pathway often implicated in cancer cell survival.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add this compound Derivatives B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizer (DMSO) F->G H Measure Absorbance (570nm) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling cluster_pathway Apoptosis Signaling Pathway Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis signaling.

Part 3: Concluding Remarks and Future Directions

The protocols and data presented in these application notes provide a solid framework for the initial in vitro evaluation of this compound derivatives as potential therapeutic agents. By systematically assessing their cytotoxicity and their ability to induce apoptosis, researchers can gain valuable insights into the structure-activity relationships within this compound class. Further investigations could involve more detailed mechanistic studies, such as Western blotting to probe the expression of key apoptotic proteins (e.g., Bcl-2 family members, caspases) and analysis of other cellular processes like cell cycle progression and reactive oxygen species (ROS) generation. The ultimate goal is to identify lead compounds with high potency and selectivity against cancer cells, paving the way for further preclinical development.

References

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  • Wyrębek, B., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6523. [Link]

  • Abbas, A. Y., & El-Sayed, M. A. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 7(3), 964-974. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4933. [Link]

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Application Notes & Protocols: A Comprehensive Methodological Guide for Evaluating the Anti-Inflammatory Properties of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological framework for researchers, scientists, and drug development professionals to comprehensively evaluate the anti-inflammatory properties of the novel compound, 7-Methylquinolin-8-ol. Recognizing the pivotal role of inflammation in a myriad of pathological conditions, this guide offers a structured, multi-tiered approach, beginning with fundamental in vitro characterization and progressing to in vivo validation. The protocols herein are designed to not only assess the efficacy of this compound but also to elucidate its potential mechanism of action by investigating its effects on key inflammatory signaling pathways, including NF-κB and MAPK. Each experimental step is accompanied by a detailed rationale, ensuring a deep understanding of the underlying scientific principles.

Introduction: Targeting the Inflammatory Cascade

Inflammation is a vital component of the innate immune response, serving to protect the host from infection and injury. However, its dysregulation can lead to chronic inflammatory diseases. The inflammatory process is orchestrated by a complex network of signaling molecules and pathways. Central to this is the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways, upon stimulation by pro-inflammatory signals like bacterial lipopolysaccharide (LPS), trigger the expression of a host of inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3][4] Quinoline derivatives have shown promise as anti-inflammatory agents, and this guide outlines a systematic approach to investigate this compound as a potential therapeutic candidate.[5][6]

Part I: In Vitro Mechanistic Evaluation

The initial phase of screening focuses on cell-based assays to determine the bioactivity and potential mechanism of action of this compound in a controlled environment. The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for these studies.

Foundational Step: Assessing Cytotoxicity

Scientific Rationale: Before evaluating any anti-inflammatory effects, it is imperative to determine the concentration range of this compound that is non-toxic to the cells.[7][8][9][10][11] This ensures that any observed reduction in inflammatory markers is a direct result of the compound's bioactivity and not a consequence of cell death. The MTT assay, which measures mitochondrial metabolic activity, is a reliable indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: In a 96-well plate, seed RAW 264.7 macrophages at a density of 1 x 10⁵ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation: Replace the existing medium with the medium containing the various concentrations of this compound and incubate for 24 hours.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. This will establish the maximum non-toxic concentration for subsequent experiments.

Quantifying the Inhibition of Key Inflammatory Mediators

Scientific Rationale: Activated macrophages produce significant amounts of nitric oxide (NO) and pro-inflammatory cytokines, which are key mediators of the inflammatory response.[12][13] The Griess assay provides a straightforward method to quantify NO production by measuring its stable metabolite, nitrite.[14][15][16][17][18] Enzyme-Linked Immunosorbent Assays (ELISAs) offer a highly sensitive and specific means to measure the levels of cytokines like TNF-α, IL-6, and IL-1β.[19][20][21][22]

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)

  • Cell Culture and Stimulation: Follow the cell seeding, treatment, and LPS stimulation steps as outlined in Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions precisely.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.

Elucidating the Molecular Mechanism of Action

Scientific Rationale: To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on the upstream signaling pathways. Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.[23][24][25][26] A reduction in the phosphorylation of proteins like IκBα, p65, ERK, JNK, and p38 would indicate that this compound targets these pathways.[4][27][28]

Protocol 4: Western Blot Analysis

  • Cell Lysis: Following treatment with this compound and a shorter LPS stimulation (e.g., 30-60 minutes), lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38. Subsequently, use HRP-conjugated secondary antibodies for detection.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometric Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Visualizing the In Vitro Experimental Workflow

in_vitro_workflow cluster_setup Experimental Setup cluster_assays Primary & Secondary Assays cluster_stimulus Inflammatory Stimulus cluster_analysis Data Analysis & Interpretation RAW_cells RAW 264.7 Macrophages seeding Cell Seeding RAW_cells->seeding cytotoxicity Cytotoxicity Assay (MTT) seeding->cytotoxicity no_production Nitric Oxide Production (Griess) cytotoxicity->no_production Determine non-toxic dose cytokine_production Cytokine Production (ELISA) no_production->cytokine_production western_blot Mechanism of Action (Western Blot) cytokine_production->western_blot interpretation Evaluate dose-dependent anti-inflammatory effects and elucidate signaling pathway involvement. western_blot->interpretation LPS LPS Stimulation LPS->no_production LPS->cytokine_production LPS->western_blot signaling_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Translocation & Gene Expression cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK ERK, JNK, p38 TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 nucleus Nucleus AP1->nucleus IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases NFkB->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression cytokines Cytokines (TNF-α, IL-6, IL-1β) gene_expression->cytokines iNOS_COX2 iNOS, COX-2 gene_expression->iNOS_COX2

Caption: A simplified representation of the LPS-induced NF-κB and MAPK inflammatory signaling cascades.

Part II: In Vivo Validation of Anti-Inflammatory Efficacy

Promising in vitro results must be validated in a living organism to assess the compound's physiological relevance. The carrageenan-induced paw edema model is a classic and reliable acute inflammation model for this purpose. [29][30][31][32][33][34][35][36][37][38][39]

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The injection of carrageenan into the paw of a rodent induces a well-characterized inflammatory response, leading to edema (swelling). [32][34]This model allows for the evaluation of a compound's ability to suppress this acute inflammatory response in vivo.

Protocol 5: Carrageenan-Induced Paw Edema

  • Animal Acclimatization and Grouping: Acclimatize male Wistar rats (180-220g) for at least one week. Randomly assign them to the following groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Groups III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, indomethacin, or this compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

  • Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [((Vₜ - V₀)control - (Vₜ - V₀)treated) / (Vₜ - V₀)control] x 100

Table 1: Representative Data for Carrageenan-Induced Paw Edema Assay

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL) (Mean ± SEM)% Inhibition
Vehicle Control-0.78 ± 0.05-
Indomethacin100.35 ± 0.0355.1
This compound250.62 ± 0.0420.5
This compound500.48 ± 0.0338.5
This compound1000.39 ± 0.0250.0
p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. A dose-dependent inhibition of inflammatory mediators in vitro and a significant reduction in paw edema in vivo would strongly suggest that this compound possesses anti-inflammatory activity. Elucidation of its effects on the NF-κB and MAPK pathways would provide valuable insights into its mechanism of action. Positive findings would warrant further investigation into its therapeutic potential, including studies in chronic inflammation models and comprehensive toxicological profiling.

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Application Note & Protocol Guide: High-Purity Isolation of Synthesized 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 7-Methylquinolin-8-ol

This compound, a substituted derivative of 8-hydroxyquinoline (8-HQ), is a vital heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Derivatives of 8-HQ are renowned for their potent biological activities, including antimicrobial, neuroprotective, and anticancer properties, which stem from their ability to chelate metal ions.[1][2][3] In drug development, this compound serves as a key intermediate for synthesizing novel therapeutic agents.[4] The efficacy, safety, and reproducibility of these downstream applications are fundamentally dependent on the purity of the starting material.

Crude products from synthesis, often via Skraup or Doebner-von Miller reactions, typically contain a mixture of unreacted starting materials, regioisomers (e.g., 5-methylquinolin-8-ol), and polymeric byproducts.[5] This guide provides a comprehensive overview and detailed protocols for three primary purification techniques—recrystallization, column chromatography, and vacuum sublimation—designed to isolate this compound to a purity level suitable for the most demanding research and development applications.

Foundational Chemistry: Understanding the Analyte

Effective purification begins with a deep understanding of the molecule's physicochemical properties. This compound (C₁₀H₉NO, M.W. 159.18 g/mol ) possesses two key functional groups that dictate its behavior.[6][7]

  • The Basic Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom imparts basicity. This property can lead to strong, often undesirable, interactions with acidic stationary phases like silica gel during chromatography, causing significant peak tailing or even irreversible adsorption.[8][9][10]

  • The Phenolic Hydroxyl Group: The hydroxyl group at the C-8 position is weakly acidic and can engage in hydrogen bonding. Its solubility is pH-dependent, increasing in acidic conditions due to protonation of the quinoline nitrogen.[11]

Anticipating impurities is crucial. A common synthesis route from m-toluidine can produce a mixture of 7-methyl and 5-methylquinoline isomers, which must be separated.[5]

Technique I: Recrystallization for Bulk Purification

Recrystallization is the preferred first-pass technique for purifying solid compounds, especially for removing major, less-soluble, or highly-soluble impurities from the crude product.[12][13][14] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Causality Behind Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics[12]:

  • Dissolve this compound sparingly or not at all at room temperature.

  • Dissolve this compound completely at or near the solvent's boiling point.

  • Either not dissolve impurities at all (allowing for hot filtration) or keep them fully dissolved upon cooling (so they remain in the mother liquor).

  • Be chemically inert towards the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.

Table 1: Recommended Solvents for Recrystallization of this compound
SolventBoiling Point (°C)Rationale & CommentsReference
Ethanol (or Aqueous Ethanol)78Often used for 8-hydroxyquinoline derivatives. An ethanol/water mixture can be fine-tuned to achieve ideal solubility.[15][16]
Methanol65Similar to ethanol, offers good solubility when hot.[11]
Acetone56A more polar option that can be effective.[17]
Toluene111A non-polar option, useful if impurities are highly polar.-
Detailed Protocol for Recrystallization
  • Solvent Selection: Perform small-scale solubility tests with the solvents listed in Table 1 to identify the optimal choice for your specific crude material.[17]

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[12] Expert Tip: Adding excess solvent is a common mistake that will drastically reduce your final yield.[14]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities (including charcoal), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[17] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C Dissolution D Cool Slowly to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F Crystal Collection G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Technique II: Column Chromatography for High-Resolution Separation

When recrystallization fails to separate closely related impurities, such as regioisomers, column chromatography is the method of choice.[8] It separates compounds based on their differential partitioning between a mobile phase (eluent) and a stationary phase (adsorbent).[18]

Overcoming the Basicity Challenge

As mentioned, the basic nitrogen of this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and peak tailing.[8][9] The authoritative solution is to deactivate the silica gel by adding a small amount of a basic modifier, typically triethylamine (NEt₃), to the mobile phase.[9][10] The triethylamine competes for the acidic sites on the silica, allowing the basic analyte to elute symmetrically.

Table 2: Recommended Systems for Column Chromatography
Stationary PhaseMobile Phase System (v/v)ModifierRationale & CommentsReference
Silica Gel (230-400 mesh)Hexanes / Ethyl Acetate1% TriethylamineStandard choice. Gradient elution from low to high polarity is effective. The NEt₃ is critical to prevent tailing.[8][9]
Alumina (Neutral or Basic)Hexanes / Ethyl AcetateNoneA good alternative for acid-sensitive compounds, avoiding the need for a basic modifier.[8][10]
Reversed-Phase Silica (C18)Water / Acetonitrile0.1% Formic AcidSuitable for less polar quinoline derivatives or analytical HPLC. The acid improves peak shape.[8]
Detailed Protocol for Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.[19]

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexanes) containing 1% triethylamine.[8]

    • Pour the slurry into the chromatography column and allow the silica to settle. Use gentle pressure or tapping to ensure uniform packing and avoid air bubbles.

    • Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the column.[19]

  • Elution:

    • Begin eluting with the initial mobile phase, maintaining a constant flow rate. For flash chromatography, apply gentle air pressure.

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) if a gradient is needed to elute the compound.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume in test tubes.

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.[19] Use a UV lamp (254 nm) for visualization.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Prepare Silica Slurry (+1% NEt3) B Pack Column A->B C Dry Load Sample B->C D Elute with Mobile Phase C->D Start Chromatography E Collect Fractions D->E F Analyze Fractions by TLC E->F Monitor Progress G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Caption: Workflow for purifying this compound via flash column chromatography.

Technique III: Vacuum Sublimation for Ultimate Purity

Sublimation is a powerful purification technique for solids that transition directly from the solid to the gas phase without passing through a liquid state.[20] It is exceptionally effective at removing non-volatile impurities and can often yield material of >99.9% purity.[20] This method is only suitable for compounds that are thermally stable and have a sufficiently high vapor pressure.

Principle of Operation

The impure solid is heated under reduced pressure. The target compound sublimes into the gas phase, leaving non-volatile impurities behind. The gas then deposits (desublimates) as a pure solid on a cooled surface, known as a cold finger.[21] Applying a vacuum lowers the temperature required for sublimation, protecting thermally sensitive compounds.[21]

Detailed Protocol for Vacuum Sublimation
  • Apparatus Setup: Assemble a sublimation apparatus, which consists of an outer vessel to hold the crude solid and an inner cold finger.

  • Sample Placement: Place the pre-purified (e.g., by recrystallization) this compound into the bottom of the outer vessel.

  • Assembly: Insert the cold finger into the outer vessel and ensure a good seal. Connect the apparatus to a high-vacuum line.

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Vacuum Application: Evacuate the apparatus to a high vacuum (typically <1 mmHg).

  • Heating: Gently and slowly heat the bottom of the outer vessel using a heating mantle or oil bath. Observe the cold finger for the first signs of crystal deposition. Maintain the temperature at the lowest point that allows for a steady rate of sublimation.

  • Collection: Continue the process until a sufficient amount of pure solid has collected on the cold finger.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Venting a hot apparatus can dislodge the purified crystals.

  • Isolation: Carefully remove the cold finger and scrape the pure, crystalline this compound onto a clean watch glass.

Visualization: Vacuum Sublimation Workflow

G cluster_setup Setup cluster_process Sublimation cluster_isolate Isolation A Load Crude Solid B Assemble Apparatus A->B C Start Coolant Flow B->C D Apply High Vacuum C->D E Gently Heat Solid D->E Begin Process F Solid -> Gas Phase E->F G Gas -> Pure Solid on Cold Finger F->G H Cool Apparatus to RT G->H Process Complete I Vent Vacuum H->I J Scrape Pure Crystals I->J K Ultra-Pure Product J->K

Caption: Workflow for the ultra-purification of this compound by vacuum sublimation.

Final Purity Assessment

After purification, it is imperative to confirm the purity and identity of the isolated this compound. A combination of analytical techniques provides the most comprehensive assessment.

  • TLC: A quick and easy way to check for the presence of impurities. A pure compound should appear as a single spot.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying any remaining volatile impurities. The mass spectrum will confirm the molecular weight (159 m/z) and provide a fragmentation pattern to verify the structure.[22]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and is a powerful tool for quantitative purity analysis. The absence of signals corresponding to impurities and correct integration of the proton signals confirms high purity.[22]

By employing the appropriate sequence of these purification techniques and validating the result with rigorous analytical methods, researchers can obtain this compound of the requisite high purity for advancing scientific discovery.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
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  • ChemicalBook. 8-Hydroxyquinaldine synthesis.
  • BenchChem. (2025).
  • Google Patents. (2014). CN103483253A - Synthesis method of 8-hydroxyquinaldine.
  • YouTube. (2020).
  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes.
  • LookChem.
  • Patsnap. Preparation method of 8-hydroxyquinoline - Eureka.
  • BenchChem. (2023). Buy 7-Methylquinolin-8-amine | 5470-82-6.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 7-Methylquinoline.
  • Innovation.world.
  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Brieflands. (n.d.).
  • Adesis, Inc. (2021).
  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy.
  • University of California, Davis.
  • MySkinRecipes. 7-Methylquinoline-8-carboxylic acid.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • ChemicalBook. This compound | 5541-68-4.
  • MDPI. (n.d.). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products.
  • National Center for Biotechnology Information. This compound | C10H9NO | CID 594448 - PubChem.
  • Solubility of Things. 8-Hydroxyquinoline - Solubility.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2021). 2.
  • SciSpace.
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  • Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • The Royal Society of Chemistry. (n.d.).
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  • ResearchGate. (2013).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Methylquinolin-8-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic procedure. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind each experimental step.

Introduction: The Skraup Synthesis of this compound

The most common and historically significant route to quinoline and its derivatives is the Skraup synthesis.[1][2] This reaction constructs the quinoline core by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] For this compound, the logical starting material is 2-amino-6-methylphenol. The reaction is notoriously exothermic and can be challenging to control, often leading to issues with yield and purity if not properly managed.[5][6] This guide provides a robust protocol and a detailed troubleshooting framework to address these challenges head-on.

Core Experimental Protocol: Skraup Synthesis

This protocol outlines a standard procedure for the synthesis of this compound.

Reactants:

ReactantMolar Eq.Notes
2-Amino-6-methylphenol1.0Starting aromatic amine.
Glycerol (anhydrous)~3.0Dehydrates to acrolein in situ. Must be low in water content.[6]
Concentrated Sulfuric Acid (98%)~2.5-3.0Catalyst and dehydrating agent.
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)~0.1Moderator to control reaction vigor.[4][5][6]
Oxidizing Agent (e.g., m-Nitrobenzenesulfonate)~1.2For the final aromatization step.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-amino-6-methylphenol, glycerol, and ferrous sulfate heptahydrate.[5]

  • Acid Addition: Begin vigorous stirring and slowly add concentrated sulfuric acid through the dropping funnel. The addition must be slow and controlled, using an ice bath to manage the initial exotherm.[5] It is crucial that the materials are well-mixed before any heating begins.[6]

  • Initiation: Gently heat the mixture to initiate the reaction. Once the reaction begins (often indicated by a rapid increase in temperature and darkening of the mixture), immediately remove the heat source. The exothermic nature of the reaction should sustain it.[5]

  • Reflux: After the initial vigorous phase subsides, heat the mixture to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

  • Workup - Neutralization: Allow the mixture to cool completely. Very cautiously, pour the reaction mixture over a large volume of crushed ice. Slowly neutralize the acidic solution with a concentrated base, such as 40% sodium hydroxide solution, while cooling in an ice bath.[7] This step is also highly exothermic.

  • Isolation - Steam Distillation: The crude product, often a dark, tarry substance, can be purified by steam distillation.[5] This process effectively separates the volatile quinoline product from non-volatile tars and inorganic salts.

  • Final Purification: The collected distillate can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Reaction Mechanism Overview

The Skraup synthesis proceeds through several key stages: dehydration of glycerol to the reactive intermediate acrolein, Michael addition of the amine, acid-catalyzed cyclization, and a final oxidation to form the aromatic quinoline ring.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein 1. Dehydration (H₂SO₄) Michael_Adduct Michael Adduct (β-arylaminopropionaldehyde) Amine 2-Amino-6-methylphenol Amine->Michael_Adduct 2. Michael Addition Cyclized_Intermediate 1,2-Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Intermediate 3. Cyclization & Dehydration Product This compound Cyclized_Intermediate->Product 4. Oxidation

Caption: Key stages of the Skraup synthesis mechanism.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of this compound.

Q1: My reaction is extremely vigorous and difficult to control, with material being lost through the condenser. How can I moderate it?

A1: This is the most classic problem with the Skraup synthesis, which is notoriously exothermic.[5][6]

  • Causality: The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic steps. Without proper control, the reaction can accelerate rapidly, leading to a dangerous "runaway" situation.

  • Solution:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is standard practice to make the reaction less violent.[4][5][6] It is believed to function as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period.

    • Controlled Acid Addition: Add the concentrated sulfuric acid very slowly, with efficient stirring and cooling in an ice bath. This dissipates the initial heat of mixing and prevents premature reaction initiation.

    • Initial Heating: Heat the mixture gently only to initiate the reaction. Once it starts, the external heat source should be removed immediately to let the reaction's own exotherm drive it.

Q2: I am observing significant tar formation and my yield is very low. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[5]

  • Causality: High temperatures and strong acid can cause the acrolein intermediate to polymerize. Additionally, oxidative side reactions can lead to complex, high-molecular-weight byproducts.

  • Solution:

    • Optimize Temperature: Avoid excessively high temperatures. The goal is to initiate the reaction and then maintain a controlled reflux, not to heat it aggressively.

    • Ensure Anhydrous Conditions: The glycerol used should have a low water content. Excess water can dilute the sulfuric acid, potentially affecting the reaction efficiency and leading to lower yields.[6]

    • Moderator Use: As with controlling vigor, ferrous sulfate helps reduce charring and tar formation by ensuring a smoother reaction profile.[5]

    • Purification Strategy: Accept that some tar is inevitable. The crude product is often a black, tarry goo.[5] An efficient purification method like steam distillation is crucial for isolating the desired product from this complex matrix.[5][7]

Low_Yield_Troubleshooting Start Low Yield or Excessive Tar Check_Vigor Was the reaction too vigorous? Start->Check_Vigor Check_Temp Was the heating temperature too high? Check_Vigor->Check_Temp No Sol_Moderator Solution: Add FeSO₄ and control acid addition. Check_Vigor->Sol_Moderator Yes Check_Glycerol Was the glycerol anhydrous? Check_Temp->Check_Glycerol No Sol_Temp Solution: Gentle initial heating and controlled reflux. Check_Temp->Sol_Temp Yes Sol_Glycerol Solution: Use dry glycerol. Check_Glycerol->Sol_Glycerol No

Caption: Troubleshooting workflow for low yield in Skraup synthesis.

Q3: My crude product is a dark oil/solid that is difficult to purify. What are the best purification methods?

A3: Purifying 8-hydroxyquinoline derivatives can be challenging due to their chelating properties and potential for strong intermolecular interactions.

  • Causality: The crude product is mixed with polymeric tar and inorganic salts from the neutralization step. The phenolic hydroxyl group and the quinoline nitrogen can make the molecule prone to strong adsorption on silica gel.

  • Solution:

    • Steam Distillation: This is the most effective initial purification step to separate the volatile this compound from non-volatile tars.[5]

    • Acid-Base Extraction: After steam distillation, you can dissolve the crude product in a suitable organic solvent and wash it with a dilute acid to protonate the quinoline nitrogen, moving it to the aqueous phase. Then, re-basify the aqueous phase and extract the pure product back into an organic solvent. This can remove non-basic impurities.

    • Recrystallization: A two-solvent system is often effective. Common pairs include ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in the minimum amount of the hot "good" solvent and slowly add the "bad" solvent until turbidity appears, then allow it to cool slowly.

    • Column Chromatography: If chromatography is necessary, the basic nitrogen of the quinoline can interact strongly with acidic silica gel, causing streaking. To counter this, add a small amount (0.5-1%) of a competing base like triethylamine to the eluent.[8] Alternatively, using neutral or basic alumina as the stationary phase can be effective.[8]

Q4: The reaction failed to start after initial heating. What went wrong?

A4: Failure to initiate is typically due to issues with reactants or insufficient activation energy.

  • Causality: The reaction requires a certain activation energy to begin, after which it becomes self-sustaining. If the initial heating is insufficient or if the reactants are not of good quality, the reaction may not start.

  • Solution:

    • Check Reactant Quality: Ensure the glycerol is anhydrous.[6] Water can interfere with the dehydration step catalyzed by sulfuric acid.

    • Sufficient Heating: While gentle heating is advised, it must be sufficient to reach the initiation temperature. Monitor the internal temperature of the reaction mixture.

    • Proper Mixing: Ensure all reactants, particularly the ferrous sulfate, are well-distributed throughout the mixture before heating.[6] Poor mixing can create localized cold spots.

References

  • BenchChem. (2025).
  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Clarke, H. T., & Davis, A. W. (n.d.). Quinoline. Organic Syntheses Procedure. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • NileRed. (2024, August 25). Making quinoline - the Skraup synthesis. YouTube. [Link]

  • Chemistry Education. (2026, January 10). Skraup's Synthesis of Quinoline #education #chemistry. YouTube. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 7-Aminoquinolin-8-ol. BenchChem Technical Support.

Sources

Technical Support Center: Preventing Precipitation of 7-Methylquinolin-8-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 7-Methylquinolin-8-ol in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and precipitation of this compound during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the successful use of this compound in your research.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound, a derivative of 8-hydroxyquinoline, is a versatile molecule with applications in various scientific fields. However, its utility in aqueous media is often hampered by its low water solubility, a common characteristic of many heterocyclic compounds. Precipitation can lead to inaccurate experimental results, loss of valuable material, and delays in research timelines.

The primary reason for its poor aqueous solubility lies in its chemical structure. The presence of the methyl group at the 7th position and the quinoline core contributes to its lipophilicity, making it more soluble in organic solvents than in water. The hydroxyl group at the 8th position can participate in hydrogen bonding, but the overall molecule remains predominantly nonpolar.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in an organic solvent and added it to my aqueous buffer, but it immediately precipitated. What went wrong?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a water-miscible organic solvent is introduced into an aqueous environment where it is insoluble. The rapid change in solvent polarity causes the compound to agglomerate and precipitate. To avoid this, consider a gradual addition of the organic stock solution to the vigorously stirred aqueous buffer. Alternatively, employing a co-solvent system or a solubilizing agent from the start is a more robust approach.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH due to the presence of the phenolic hydroxyl group and the basic nitrogen atom in the quinoline ring. At a pH below its pKa (for the protonated quinoline nitrogen), the molecule will be protonated and more soluble. Conversely, at a pH above its pKa (for the hydroxyl group), it will be deprotonated to form a phenoxide, which is also more water-soluble. The neutral form, which predominates at intermediate pH values, is the least soluble. Therefore, adjusting the pH of your aqueous solution away from the isoelectric point of the molecule can be a simple and effective way to prevent precipitation.

Q3: Can I use surfactants to improve the solubility of this compound?

Yes, surfactants can be very effective. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar this compound can be encapsulated within the hydrophobic core of the micelles, effectively "dissolving" it in the aqueous medium. Common laboratory surfactants include Tween® 20, Tween® 80, and Triton™ X-100. The choice of surfactant and its concentration will depend on your specific application and potential downstream interferences.

Q4: Are there other solubilizing agents I can use?

Cyclodextrins are another excellent option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound can form an inclusion complex with a cyclodextrin molecule, where it is encapsulated within the hydrophobic cavity, thereby increasing its apparent water solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

This guide provides a systematic workflow for identifying and resolving precipitation issues with this compound.

Caption: Troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol 1: pH Modification for Enhanced Solubility
  • Determine the pKa values of this compound from a reliable source or through experimental determination.

  • Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with pH values at least 1-2 units away from the pKa values. For example, if the pKa of the quinoline nitrogen is ~5, prepare buffers at pH 3 and pH 7. If the pKa of the hydroxyl group is ~10, prepare a buffer at pH 12.

  • Slowly add a small aliquot of the concentrated stock solution to each buffer while stirring vigorously.

  • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature.

  • Quantify the solubility at the optimal pH using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Co-solvent System Development
  • Select a panel of biocompatible, water-miscible organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycol 400 (PEG 400).

  • Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare a concentrated stock solution of this compound in the pure co-solvent.

  • Add a fixed amount of the stock solution to each co-solvent/water mixture to achieve the desired final concentration of this compound.

  • Observe for any signs of precipitation over time.

  • Determine the minimum concentration of co-solvent required to maintain the solubility of this compound at the target concentration.

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the molecule increases its polarity and interaction with water.Simple, cost-effective.May not be compatible with pH-sensitive assays or biological systems.
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of nonpolar compounds.Effective for a wide range of compounds.High concentrations may affect protein structure and enzyme activity.
Surfactants Encapsulation of the compound within micelles.High solubilizing capacity at low concentrations.Can interfere with certain biological assays; potential for cytotoxicity.
Cyclodextrins Formation of an inclusion complex, shielding the hydrophobic molecule from water.Biocompatible, low toxicity.Can have a saturable effect; may not be effective for all molecules.

Visualizing the Mechanism of Solubilization

Caption: Mechanisms of surfactant and cyclodextrin-mediated solubilization.

References

This guide was developed by synthesizing established principles of pharmaceutical formulation and drug delivery. For further reading and a deeper understanding of the concepts discussed, please refer to the following resources:

  • Title: Surfactants and Polymers in Drug Delivery Source: Wiley Online Library URL: [Link]

  • Title: Cyclodextrins as Drug Carriers Source: ScienceDirect URL: [Link]

  • Title: Co-solvents in Pharmaceutical Formulations Source: American Pharmaceutical Review URL: [Link]

  • Title: pH and Solubility Source: Chemistry LibreTexts URL: [Link]

Technical Support Center: Troubleshooting the Synthesis of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Methylquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, which most frequently employs the Skraup reaction or its modifications. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound and what are its main challenges?

The most established and direct method is the Skraup synthesis , starting from 2-amino-6-methylphenol, glycerol, an oxidizing agent (like nitrobenzene or arsenic acid), and concentrated sulfuric acid.[1][2] The primary challenges are the reaction's notoriously violent exotherm, which can be difficult to control, and the frequent formation of significant amounts of tarry byproducts, which complicates product isolation and reduces yield.[3][4]

Q2: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?

The Skraup synthesis is highly exothermic due to the dehydration of glycerol to acrolein and subsequent polymerization reactions.[3][5] To ensure a safer and more controlled reaction, you should:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is a classic and effective moderator that smooths the reaction rate.[3][4] Boric acid can also be used.

  • Control Reagent Addition: The concentrated sulfuric acid must be added slowly and incrementally, with efficient cooling (e.g., using an ice bath) to dissipate the heat generated.

  • Ensure Efficient Stirring: Use a robust mechanical stirrer, as the reaction mixture becomes viscous. Good agitation prevents the formation of localized hotspots where the reaction can accelerate uncontrollably.[6]

Q3: I am observing a large amount of black, tarry material in my reaction flask. What causes this and how can it be minimized?

Tar formation is a hallmark of the harsh acidic and oxidizing conditions of the Skraup synthesis. It arises from the polymerization of the acrolein intermediate and the degradation of starting materials and products.[3] To minimize it:

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and then the exothermic phase must be carefully controlled.[6]

  • Use a Moderator: As mentioned, ferrous sulfate helps control the reaction's vigor, which in turn reduces charring and tar formation.[4]

  • Purification Strategy: Expect some tar. The most effective method for separating the product from this tar is often steam distillation, followed by extraction of the distillate.[3][7]

Q4: What are the expected yields for the synthesis of this compound?

Yields for Skraup syntheses are highly variable and depend heavily on substrate reactivity and reaction control. While yields for the synthesis of unsubstituted quinoline can be as high as 84-91%, substituted anilines can give lower yields.[5] For substituted quinolines, yields can range from poor (15-20%) to good (around 70%), depending on the specific procedure and the electronic nature of the substituents.[6][7] A well-optimized procedure for this compound should target yields in the 50-70% range.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Critically Low or No Product Yield

Low yield is the most common complaint. A logical diagnosis is key to identifying the root cause.

Possible Cause 1a: Reaction Did Not Initiate

The Skraup reaction requires an initial input of energy to start the dehydration of glycerol to the reactive acrolein intermediate.[2]

  • Solution: Ensure the reaction mixture is gently heated to the recommended initiation temperature (typically 100-120°C).[5] Once the exotherm begins, external heating should be removed to prevent a runaway reaction, and then reapplied to maintain a steady reflux after the initial vigor subsides.[6] Also, verify the quality of your reagents; anhydrous glycerol is preferred as excess water can interfere with the dehydration step.[6]

Possible Cause 1b: Unfavorable Reactivity of Starting Material

The starting material for this compound is 2-amino-6-methylphenol. The electronic properties of the substituents on the aniline ring influence the nucleophilicity of the amine and the ease of the electrophilic aromatic substitution (cyclization) step. While the methyl group is activating, the hydroxyl group's effect can be complex under strongly acidic conditions.

  • Solution: The conditions for the Skraup reaction are generally harsh enough to overcome moderate deactivation. However, ensure the starting 2-amino-6-methylphenol is pure. Impurities can inhibit the reaction or promote side reactions.

Possible Cause 1c: Incorrect Stoichiometry or Oxidizing Agent

The ratio of aniline to glycerol, acid, and oxidizing agent is critical. The oxidizing agent is necessary for the final aromatization step to form the quinoline ring.[8]

  • Solution: A common stoichiometry is approximately 1 mole of the aniline derivative, 2-3 moles of glycerol, and a catalytic to stoichiometric amount of the oxidizing agent. Nitrobenzene is a common choice, but it can lead to vigorous reactions. Arsenic acid is reported to give a milder reaction.[5] Ensure the chosen oxidizing agent is sufficient for the final oxidation of the dihydroquinoline intermediate.

Problem 2: Excessive Tar Formation and Dark Product

While some tar is expected, excessive formation points to poor reaction control.

Possible Cause 2a: Overly Aggressive Reaction Conditions

As discussed, high temperatures and the strong acid catalyst can cause the polymerization of acrolein, the key intermediate.[3]

  • Solution: The most effective solution is the controlled, slow addition of sulfuric acid with efficient cooling and the use of a moderator like ferrous sulfate (FeSO₄). This tames the exotherm, preventing the temperature from spiking to levels that favor polymerization and charring.

Possible Cause 2b: Inefficient Mixing

The reaction mixture is often a thick, viscous slurry. If not stirred effectively, localized "hotspots" can develop where the reaction proceeds much faster and at a higher temperature, leading to significant degradation.[6]

  • Solution: A magnetic stir bar is often insufficient for this reaction. Employ a mechanical overhead stirrer with a paddle or crescent-shaped blade to ensure the entire reaction mass is mixed homogeneously throughout the addition and heating phases.

Problem 3: Difficulty in Product Isolation and Purification

Isolating a clean product from a tarry crude mixture is a significant challenge.

Possible Cause 3a: Product is Trapped in an Intractable Tar

The desired this compound is often mixed with a large amount of non-volatile, polymeric tar, making direct extraction or recrystallization impossible.

  • Solution - Steam Distillation: This is the most robust method for this specific problem. This compound is steam-volatile, while the tar is not. By passing steam through the diluted and basified reaction mixture, the product co-distills with the water and can be collected in the receiving flask, leaving the tar behind.[3][7]

Possible Cause 3b: Persistent Impurities After Initial Workup

Even after steam distillation, the product may contain colored impurities or unreacted starting materials.

  • Solution - Recrystallization/Chromatography:

    • Recrystallization: The crude solid obtained after steam distillation and extraction can be recrystallized. Screen various solvents; ethanol, methanol, or toluene are often good starting points.[9]

    • Acid-Base Extraction: Further purify the product by dissolving it in an acidic aqueous solution, washing with an organic solvent (like toluene or ether) to remove neutral impurities, and then re-precipitating the product by basifying the aqueous layer.

    • Column Chromatography: For very high purity, silica gel column chromatography can be employed, though this is less practical for large-scale syntheses.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for your experiments. Safety Note: The Skraup reaction is hazardous. Always perform it in a well-ventilated fume hood behind a safety shield, wearing appropriate personal protective equipment (PPE), including a face shield, lab coat, and acid-resistant gloves.

Protocol 1: Skraup Synthesis of this compound

This protocol is adapted from established procedures for Skraup synthesis.[5][7]

Materials:

  • 2-amino-6-methylphenol

  • Glycerol (anhydrous)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for workup)

  • Toluene or Diethyl Ether (for extraction)

Procedure:

  • Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle or oil bath.

  • Charging Flask: To the flask, add 2-amino-6-methylphenol (e.g., 0.2 mol), glycerol (e.g., 0.5 mol), nitrobenzene (e.g., 0.24 mol), and ferrous sulfate heptahydrate (e.g., 5 g).

  • Acid Addition: Begin vigorous stirring to create a slurry. Through the dropping funnel, add concentrated sulfuric acid (e.g., 0.6 mol) slowly and dropwise over a period of at least 45-60 minutes. Control the temperature with an ice-water bath, not allowing it to exceed 120°C.

  • Reaction: After the acid addition is complete, remove the cooling bath. Heat the mixture to gently reflux (approx. 130-140°C) and maintain this temperature for 3-4 hours. The mixture will darken significantly.

  • Workup - Initial: Allow the reaction to cool to below 100°C. Cautiously, pour the warm mixture into a large beaker containing 2 L of water. This step should be done carefully as it can generate heat.

  • Workup - Steam Distillation: Transfer the diluted mixture to a larger flask suitable for steam distillation. Add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). Pass a steady stream of steam through the mixture. The this compound will co-distill with the water. Collect the milky distillate until the collected liquid is clear.

  • Isolation: Cool the collected distillate in an ice bath. The product may precipitate as a solid. Collect the solid by vacuum filtration. If it remains as an oil, extract the distillate with toluene or diethyl ether (3 x 100 mL). Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Section 4: Visual Guides and Data

Diagrams

Visual aids can clarify complex mechanisms and workflows.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein -2 H₂O Dehydration H2SO4 conc. H₂SO₄ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Tar Tar / Polymer Acrolein->Tar Polymerization Aniline 2-amino-6-methylphenol Aniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydroquinoline 1,2-Dihydro-7-methylquinolin-8-ol Cyclized_Intermediate->Dihydroquinoline Dehydration Product This compound Dihydroquinoline->Product Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: The Skraup reaction mechanism for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Vigor Was the reaction extremely vigorous? Start->Check_Vigor Add_Moderator Solution: - Add FeSO₄ moderator - Slow H₂SO₄ addition - Improve cooling Check_Vigor->Add_Moderator Yes Check_Initiation Did the reaction fail to initiate or proceed slowly? Check_Vigor->Check_Initiation No Check_Tar Is the crude product an intractable tar? Add_Moderator->Check_Tar Check_Temp Solution: - Ensure initial heating to ~120°C - Verify reagent quality - Check stirring efficiency Check_Initiation->Check_Temp Yes Check_Initiation->Check_Tar No Steam_Distill Solution: - Perform steam distillation of basified mixture Check_Tar->Steam_Distill Yes Final_Purify Follow up with recrystallization or acid-base extraction Check_Tar->Final_Purify No Steam_Distill->Final_Purify

Caption: A troubleshooting decision tree for low yield in Skraup synthesis.

Data Table

The following table summarizes how different parameters can affect the outcome of quinoline syntheses, based on established principles.[5][6]

ParameterStandard ConditionPotential ProblemRecommended OptimizationExpected Outcome
Moderator NoneViolent exotherm, excessive tarringAdd Ferrous Sulfate (FeSO₄)Smoother reaction, reduced tar, potentially higher yield.
Acid Addition Added all at onceRunaway reaction, poor safetySlow, dropwise addition with coolingControlled temperature profile, improved safety and yield.
Stirring Magnetic Stir BarLocalized overheating, charringMechanical Overhead StirrerHomogeneous mixture, better heat dissipation, cleaner reaction.
Oxidizing Agent NitrobenzeneVery vigorous reactionArsenic AcidMilder, less violent reaction.
Purification Direct ExtractionLow recovery, product trapped in tarSteam DistillationEffective separation of volatile product from non-volatile tar.

References

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Skraup Quinoline Synthesis.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines.
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • NIH National Library of Medicine. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

Technical Support Center: Enhancing the Selectivity of 7-Methylquinolin-8-ol Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylquinolin-8-ol and its derivatives as chemical sensors. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimental work, with a primary focus on improving sensor selectivity. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.

Introduction to this compound Sensors

This compound, a derivative of 8-hydroxyquinoline (8-HQ), is a versatile chelating agent widely employed in the development of fluorescent and colorimetric sensors for metal ions.[1][2] The sensing mechanism is predicated on the formation of stable complexes between the bidentate ligand (coordinating through the nitrogen and oxygen atoms) and a target metal ion.[3][4] This complexation event alters the photophysical properties of the molecule, leading to a measurable change in fluorescence or absorbance.[2] While robust, a significant challenge in the application of these sensors is achieving high selectivity for a specific analyte in a complex mixture, as the 8-hydroxyquinoline scaffold can bind to a variety of metal ions.[1] This guide will address this critical issue directly.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you may encounter that compromise the selectivity of your this compound based sensor.

Problem 1: My sensor responds to multiple metal ions, leading to significant interference.

Root Cause Analysis: The core structure of 8-hydroxyquinoline is an effective chelator for numerous divalent and trivalent metal ions, including but not limited to Zn²⁺, Cu²⁺, Al³⁺, Fe³⁺, and Cd²⁺.[1] This inherent lack of specificity is the primary reason for cross-reactivity. The electronic and steric environment around the chelating site is not sufficiently unique to discriminate between ions of similar size and charge.

Solutions:

  • pH Optimization: The stability of metal-ligand complexes is highly pH-dependent. By carefully controlling the pH of your experimental medium, you can selectively favor the formation of one complex over another. For example, some metal hydroxides precipitate at specific pH values, effectively removing them from interfering with the sensor. It is crucial to determine the optimal pH range for your target analyte where the interference from other ions is minimized.[5][6]

  • Use of Masking Agents: A masking agent is a chemical that selectively complexes with an interfering ion, preventing it from binding to your sensor molecule. For instance, cyanide ions can be used to mask Cu²⁺ and Fe²⁺, while triethanolamine can mask Al³⁺ and Fe³⁺. The choice of masking agent must be carefully considered to ensure it does not interact with your target analyte.

  • Solvent System Modification: The polarity of the solvent can influence the stability and formation kinetics of metal complexes.[7] Experimenting with different solvent systems (e.g., mixtures of water with ethanol, methanol, or DMSO) can sometimes enhance the selectivity for a particular ion.[3][8]

Problem 2: The sensor's response to the target analyte is weak or non-existent, while the response to interfering ions is strong.

Root Cause Analysis: This issue can stem from several factors, including suboptimal experimental conditions or inherent properties of the sensor molecule that favor binding to interfering ions. The binding affinity of your this compound derivative for the interfering ion might be significantly higher than for your target analyte under the chosen conditions.

Solutions:

  • Structural Modification of the Ligand: This is a more advanced but highly effective strategy. Introducing specific functional groups to the this compound backbone can sterically or electronically favor the binding of a specific ion. For example, adding bulky side chains near the coordination site can prevent larger ions from binding, while introducing soft donor atoms (like sulfur) can enhance affinity for soft metal ions (like Hg²⁺).[9]

  • Time-Resolved Fluorescence Measurements: If the kinetics of complex formation differ significantly between your target and interfering ions, time-resolved fluorescence spectroscopy can be a powerful tool. By measuring the fluorescence decay lifetime, it may be possible to distinguish between the signals from different metal complexes.

Problem 3: The sensor shows poor selectivity in complex biological or environmental samples.

Root Cause Analysis: Real-world samples contain a multitude of potential interferents, including a high concentration of background ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) and organic molecules that can non-specifically interact with the sensor.

Solutions:

  • Ion-Imprinted Polymers (IIPs): This technique involves creating a polymer matrix with "molecular memory" for your target ion. The this compound sensor is co-polymerized with a cross-linking agent in the presence of the target metal ion (the template). Subsequent removal of the template leaves behind nanocavities that are sterically and chemically complementary to the target ion, leading to a dramatic increase in selectivity.[10][11][12]

  • Sample Pre-treatment: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help to remove major interfering species from your sample before analysis with the sensor.

Frequently Asked Questions (FAQs)

Q1: How can I systematically optimize the pH for my this compound sensor to improve selectivity?

A1: To optimize the pH, you should perform a pH titration experiment. Prepare a series of buffer solutions covering a wide pH range (e.g., from 2 to 12). For each pH, measure the sensor's response to your target analyte and to each of the potential interfering ions individually. Plot the sensor's response versus pH for each ion. The optimal pH range will be where the response to your target analyte is maximal, and the response to interfering ions is minimal.

Q2: What are the key considerations when designing a new this compound derivative for enhanced selectivity?

A2: When designing a new derivative, consider the following:

  • Steric Hindrance: Introduce bulky groups near the N, O-coordination site to selectively exclude larger or smaller ions based on their ionic radii.

  • Electronic Effects: Add electron-donating or electron-withdrawing groups to the quinoline ring to modulate the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby altering the binding affinity for different metal ions.

  • Introducing New Donor Atoms: Incorporate additional coordination sites (e.g., a Schiff base linkage) to create a larger, more specific binding pocket for your target ion.[13]

Q3: Can I use this compound sensors for detecting anions?

A3: While this compound itself is primarily a metal ion sensor, its derivatives can be designed to detect anions. This is typically achieved through a displacement assay. A complex of a this compound derivative and a specific metal ion is formed, which has a certain fluorescence. The target anion then interacts with the metal center, displacing the fluorescent ligand and causing a change in fluorescence.

Q4: My this compound derivative has poor water solubility. How can I address this for applications in aqueous media?

A4: Poor aqueous solubility is a common issue.[14] You can improve it by:

  • Using a co-solvent: Small amounts of DMSO or ethanol can help solubilize the sensor, but be mindful of their potential effects on the sensor's properties and sample compatibility.[14]

  • Synthesizing more soluble derivatives: Introducing hydrophilic functional groups, such as sulfonate (-SO₃H) or carboxylate (-COOH) groups, to the quinoline scaffold can significantly enhance water solubility.[14][15]

Q5: What is the general principle behind Ion-Imprinted Polymers (IIPs) for improving selectivity?

A5: Ion-imprinted polymers are synthetic polymers with custom-made recognition sites for a specific template ion.[10][11] The process involves three main steps:

  • Complex Formation: The target ion (template) forms a complex with a functional monomer (in this case, a this compound derivative).

  • Polymerization: A cross-linking monomer is added to the complex, and polymerization is initiated. This creates a rigid polymer matrix where the template-monomer complexes are entrapped.

  • Template Removal: The template ion is washed out, leaving behind cavities that are complementary in size, shape, and functionality to the target ion. These tailored cavities provide high selectivity for the target ion over other ions.[12]

Experimental Protocols

Protocol 1: Synthesis of a this compound Schiff Base Derivative for Enhanced Selectivity

This protocol describes the synthesis of a Schiff base derivative of this compound, which can exhibit altered selectivity due to the extended conjugation and additional coordination site.

Materials:

  • 7-Methyl-8-hydroxyquinoline

  • 2-Hydroxy-1-naphthaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 1 mmol of 7-Methyl-8-hydroxyquinoline in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 1 mmol of 2-Hydroxy-1-naphthaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base product) is collected by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Preparation of an Ion-Imprinted Polymer (IIP) for Selective Recognition of a Target Metal Ion

This protocol provides a general framework for creating an IIP for a target metal ion (e.g., Zn²⁺) using a this compound based functional monomer.

Materials:

  • Target metal salt (template), e.g., Zn(NO₃)₂·6H₂O

  • Functional monomer (a vinyl-substituted this compound derivative)

  • Cross-linking monomer, e.g., ethylene glycol dimethacrylate (EGDMA)

  • Initiator, e.g., azobisisobutyronitrile (AIBN)

  • Porogenic solvent, e.g., acetonitrile or a mixture of chloroform and methanol

  • Leaching solution, e.g., 0.1 M HCl or EDTA solution

Procedure:

  • Complex Formation: In a glass vial, dissolve the template ion (e.g., Zn²⁺) and the functional monomer in the porogenic solvent. Stir for a period to allow for the formation of the metal-monomer complex.

  • Polymerization Mixture: Add the cross-linking monomer and the initiator to the solution.

  • Deoxygenation: Purge the mixture with nitrogen gas for 10-15 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Seal the vial and initiate polymerization by heating in a water bath (typically at 60-70 °C) for 24 hours or by UV irradiation.

  • Grinding and Sieving: The resulting bulk polymer is ground into a fine powder and sieved to obtain particles of a uniform size.

  • Template Removal: The template ion is removed by washing the polymer particles extensively with the leaching solution (e.g., 0.1 M HCl) until the template ion is no longer detected in the washing solution.

  • Final Washing: Wash the IIP particles with deionized water and dry them under vacuum.

  • Control Polymer (NIP): Prepare a non-imprinted polymer (NIP) following the same procedure but without the addition of the template ion. The NIP will serve as a control to evaluate the imprinting effect.

Data Presentation

Table 1: Relative Fluorescence Intensity of a Hypothetical this compound Sensor in the Presence of Various Metal Ions at Different pH Values.

Metal Ion (10 µM)pH 4.0pH 7.0pH 10.0
Target: Zn²⁺ 5010080
Interferent: Cu²⁺ 906020
Interferent: Fe³⁺ 7010 (precipitate)5 (precipitate)
Interferent: Al³⁺ 803015
Interferent: Cd²⁺ 407050

This table illustrates how adjusting the pH can enhance selectivity for Zn²⁺ over other common interfering ions.

Visualizations

Diagram 1: General Mechanism of Interference in this compound Sensors

InterferenceMechanism cluster_0 Sensor Environment cluster_1 Sensor Response Sensor This compound Sensor Desired_Complex Selective Complex (Desired Signal) Sensor->Desired_Complex Binds Interfering_Complex Non-selective Complex (Interference Signal) Sensor->Interfering_Complex Binds Target Target Ion (e.g., Zn²⁺) Target->Desired_Complex Interferent Interfering Ion (e.g., Cu²⁺) Interferent->Interfering_Complex

Caption: Competitive binding of target and interfering ions.

Diagram 2: Workflow for Improving Sensor Selectivity using Ion-Imprinted Polymers (IIPs)

IIP_Workflow cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 A 1. Complex Formation (Sensor + Target Ion) B 2. Polymerization (with Cross-linker) A->B Add Cross-linker & Initiator s1_img C 3. Template Removal (Leaching) B->C Wash to Remove Template Ion s2_img D 4. Selective Rebinding (High-Affinity IIP) C->D Expose to Sample s3_img s4_img

Sources

Technical Support Center: Overcoming Solubility Challenges of 7-Methylquinolin-8-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Methylquinolin-8-ol. This guide provides in-depth troubleshooting strategies and frequently asked questions to address solubility issues commonly encountered during in vitro and cell-based assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the successful and reproducible use of this compound in your experiments.

Introduction: Understanding the Solubility Profile of this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family.[1] Like many quinoline derivatives, it possesses a largely hydrophobic structure, which can lead to poor aqueous solubility.[2][3] This inherent characteristic presents a significant challenge in biological assays, where maintaining the compound in a dissolved state within an aqueous environment (e.g., cell culture media, buffer systems) is critical for obtaining accurate and reliable data.

Precipitation of this compound during an experiment can lead to a number of erroneous outcomes, including:

  • Inaccurate concentration: The actual concentration of the compound in solution will be lower than the intended concentration, leading to an underestimation of its biological activity.

  • Cellular toxicity: Compound precipitates can cause physical stress to cells or may be taken up by cells in a different manner than the soluble form, leading to artifacts.[4]

  • Assay interference: Precipitated particles can interfere with assay readouts, particularly in light-based assays such as fluorescence or absorbance measurements.[5]

This guide will walk you through a systematic approach to diagnose and resolve these solubility challenges.

Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable solutions to specific problems you may encounter during your experiments.

Issue 1: My this compound precipitated immediately upon dilution into my aqueous assay buffer/cell culture medium.

This is a classic phenomenon known as "crashing out" or "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[6]

Immediate Steps:

  • Stop and Re-evaluate: Do not proceed with the experiment using the precipitated solution. The results will not be reliable.

  • Visual Confirmation: Confirm the presence of a precipitate. This may appear as a fine, crystalline powder, cloudiness, or a visible film.[7]

Corrective Actions & Protocol:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to a level below its aqueous solubility limit.[8]

  • Optimize the Dilution Method: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous media. Instead, perform a serial dilution.[8]

    Protocol: Serial Dilution for Improved Solubilization

    • Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). For example, 50-100 mM. Ensure the compound is fully dissolved by vortexing or brief sonication.

    • Pre-warm your cell culture medium or assay buffer to the experimental temperature (typically 37°C). Adding compounds to cold media can decrease solubility.[8]

    • Create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed medium. For example, dilute a 100 mM stock 1:100 in media to create a 1 mM intermediate solution. The DMSO concentration is now 1%.

    • From this intermediate dilution, perform further serial dilutions to reach your final desired working concentrations.

    • When adding the compound at each step, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[6]

  • Maintain a Low Organic Solvent Concentration: High concentrations of organic solvents like DMSO can be toxic to cells. Aim to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[9][10]

Issue 2: The solution of this compound was clear initially, but a precipitate formed over time during incubation.

This delayed precipitation can be caused by several factors related to the stability of the solution under your specific experimental conditions.

Potential Causes and Solutions:

  • Temperature Shifts: If your experiment involves temperature changes, the solubility of this compound may decrease at lower temperatures, causing it to fall out of solution.

    • Solution: Maintain a constant temperature throughout your experiment. If temperature cycling is unavoidable, perform a solubility test under those specific conditions to determine the maximum stable concentration.

  • Changes in Medium pH: Cellular metabolism can lead to the production of acidic byproducts like lactic acid, which can lower the pH of the culture medium.[6] For an ionizable compound like this compound, a change in pH can significantly alter its solubility.

    • Solution: Monitor the pH of your cell culture medium, especially in long-term or high-density cultures. Ensure your incubator's CO₂ levels are stable to maintain the buffering capacity of the bicarbonate-based medium. Consider changing the medium more frequently to prevent significant pH shifts.

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts, amino acids, or proteins in Fetal Bovine Serum (FBS), to form less soluble complexes over time.[6][8]

    • Solution: If you suspect interactions with media components, you could try a different basal media formulation. In some cases, reducing the percentage of FBS or using a serum-free medium might help, although for some hydrophobic compounds, serum proteins can aid in solubilization.[6]

  • Evaporation: In long-term experiments, evaporation of the medium can increase the concentration of all components, potentially pushing this compound above its solubility limit.[7]

    • Solution: Ensure proper humidification of your incubator. For multi-well plates, use lids with low evaporation rings or seal the plates with gas-permeable membranes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in biological assays.[6] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can reduce the solubility of hydrophobic compounds.[6]

Q2: How does pH affect the solubility of this compound?

This compound is an ionizable compound. The quinoline ring system contains a basic nitrogen atom, and the hydroxyl group at the 8-position is weakly acidic. The solubility of such compounds is highly dependent on the pH of the solution.[11][12]

  • In acidic conditions (low pH): The nitrogen atom on the quinoline ring can become protonated, forming a positively charged species. This charged form is generally more soluble in aqueous solutions than the neutral form.[13]

  • In alkaline conditions (high pH): The hydroxyl group can be deprotonated, forming a negatively charged phenoxide. This anionic form is also typically more soluble than the neutral form.

Therefore, the solubility of this compound is likely at its minimum at a pH between its two pKa values (the isoelectric point), where the molecule is predominantly in its neutral, uncharged state. Adjusting the pH of your buffer system away from this point can be an effective strategy to increase solubility. However, any pH adjustments must be compatible with the health and viability of your cells or the stability of your proteins.[14]

pH_Solubility cluster_pH Effect of pH on this compound Ionization cluster_Solubility Resulting Solubility Low_pH Acidic pH (e.g., < 5) High_Sol Higher Solubility (Protonated, Cationic Form) Low_pH->High_Sol Protonation of Quinoline Nitrogen Mid_pH Near Neutral pH (Isoelectric Point) Low_Sol Lowest Solubility (Neutral Form) Mid_pH->Low_Sol Predominantly Neutral Species High_pH Alkaline pH (e.g., > 9) High_Sol2 Higher Solubility (Deprotonated, Anionic Form) High_pH->High_Sol2 Deprotonation of Hydroxyl Group

Caption: Impact of pH on the ionization state and resulting aqueous solubility of this compound.

Q3: Can I use co-solvents other than DMSO in my final assay medium?

While DMSO is excellent for stock solutions, other co-solvents can be used in the final assay medium to improve solubility, but their compatibility with your biological system must be carefully validated.[15] Common co-solvents include:

  • Ethanol: Can be effective but is often more cytotoxic to cells than DMSO.[14]

  • Polyethylene glycol (PEG), especially PEG400: Often used in formulations to improve solubility and can be less toxic than other organic solvents.[14]

  • Propylene glycol (PG): Another potential co-solvent with a good safety profile in many cell lines.[16]

It is essential to run a vehicle control experiment to determine the tolerance of your specific cell line to the chosen co-solvent at the final concentration you intend to use.

Table 1: Common Co-solvents and Typical Concentration Limits in Cell-Based Assays

Co-solventTypical Maximum ConcentrationNotes
DMSO< 0.5%Can induce cell differentiation or stress at higher concentrations.[9]
Ethanol< 0.5%Volatility can be an issue; cytotoxicity varies significantly between cell types.[14]
PEG4001-2%Generally well-tolerated, but can affect cell membranes at high concentrations.
Propylene Glycol1-2%Considered relatively non-toxic.[16]

Q4: What are cyclodextrins and can they help with the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core, forming an "inclusion complex."[18][19] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[20]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): One of the most common types.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a preferred choice for in vitro and in vivo applications.[18]

  • Methyl-β-cyclodextrin (M-β-CD): Another modified version with high solubility.

How to Use Cyclodextrins:

  • Preparation of the Complex: A stock solution of the cyclodextrin (e.g., HP-β-CD) is prepared in the assay buffer.

  • The this compound, often dissolved in a minimal amount of an organic solvent, is then added to the cyclodextrin solution.

  • The mixture is typically stirred or sonicated to facilitate the formation of the inclusion complex.

The use of cyclodextrins can be a very effective strategy, often allowing for the preparation of completely organic solvent-free aqueous solutions of hydrophobic compounds.[9][21]

Cyclodextrin_Complexation Compound This compound (Poorly Soluble) Complex Inclusion Complex (Soluble in Aqueous Media) Compound->Complex + Aqueous_Media Aqueous Media (e.g., Cell Culture Medium) Compound->Aqueous_Media Precipitates Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Encapsulation Complex->Aqueous_Media Dissolves

Caption: Mechanism of solubility enhancement using cyclodextrin inclusion complexes.

Workflow for Solubility Optimization

When faced with a solubility challenge, a systematic approach is key. The following workflow can guide your optimization process.

Solubility_Workflow start Start: Solubility Issue with This compound prep_stock 1. Prepare High-Concentration Stock in 100% DMSO start->prep_stock test_concentration 2. Test Lower Final Working Concentrations prep_stock->test_concentration check_solubility1 Is it Soluble? test_concentration->check_solubility1 optimize_dilution 3. Optimize Dilution Method (Serial Dilution, Pre-warmed Media) check_solubility1->optimize_dilution No end_success Success: Proceed with Experiment check_solubility1->end_success Yes check_solubility2 Is it Soluble? optimize_dilution->check_solubility2 adjust_ph 4. Adjust Buffer pH (If compatible with assay) check_solubility2->adjust_ph No check_solubility2->end_success Yes check_solubility3 Is it Soluble? adjust_ph->check_solubility3 check_solubility3->end_success Yes use_cyclodextrin 5. Use a Solubilizing Excipient (e.g., HP-β-Cyclodextrin) check_solubility4 Is it Soluble? use_cyclodextrin->check_solubility4 check_solubility4->end_success Yes end_fail Re-evaluate Compound/ Assay System check_solubility4->end_fail No check_solubililty3 check_solubililty3 check_solubililty3->use_cyclodextrin No

Caption: A step-by-step workflow for troubleshooting and optimizing the solubility of this compound.

References

  • NIH. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • NIH. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Semantic Scholar. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • Unknown Source. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ACS Publications. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Retrieved from [Link]

  • ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Solubility of Things. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

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Technical Support Center: Refining Purification Methods for 7-Methylquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the purification of 7-Methylquinolin-8-ol and its derivatives. This resource is designed to provide practical, in-depth solutions to common and complex challenges encountered during the purification process. Drawing from established protocols and field-proven insights, this guide aims to enhance the purity, yield, and efficiency of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common queries and initial troubleshooting steps in a straightforward question-and-answer format.

Q1: My synthesized this compound derivative won't crystallize from the reaction mixture. What are the first steps I should take?

A: The inability of a compound to crystallize is a frequent issue, often related to supersaturation, solvent choice, or the presence of impurities.[1] Initially, you should try to induce nucleation. Gently scratching the inside of the flask with a glass rod can create nucleation sites.[1] Alternatively, if you have a pure crystal of your compound, you can "seed" the solution by adding a tiny crystal to initiate growth.[1] If these methods fail, it's likely an issue with the solvent system or purity, which is addressed in more detail in the troubleshooting guides below.

Q2: I've noticed a significant amount of tar-like material in my crude product after synthesis. How can I remove this?

A: Tar formation is a common side reaction in quinoline synthesis, particularly under harsh acidic and oxidizing conditions.[2] A common and effective method to separate the desired quinoline derivative from the tar is steam distillation followed by extraction.[2] For less volatile derivatives, column chromatography with a suitable adsorbent and eluent system is a viable alternative.

Q3: My purified this compound derivative appears colored, but the literature reports it as a white solid. What could be the cause?

A: Unwanted coloration often indicates the presence of minor impurities. These could be residual starting materials, byproducts, or degradation products. If the coloration is minimal, a single recrystallization might be sufficient. For more persistent color, treating the solution with activated charcoal before filtration during the recrystallization process can effectively remove colored impurities.[3]

Q4: What is a good starting point for a recrystallization solvent for a novel this compound derivative?

A: A general rule of thumb is to choose a solvent with a similar functional group to your compound.[4] For this compound derivatives, which have both aromatic and hydroxyl functionalities, alcohols like ethanol or methanol are often good starting points.[5] Solvent mixtures, such as hexane/ethyl acetate or methanol/water, can also be effective for achieving the desired solubility profile.[4][6] It is always recommended to perform small-scale solubility tests with a range of solvents to identify the ideal system.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7] However, its success is highly dependent on the correct choice of solvent and technique.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[3] The high concentration of impurities can also lower the melting point of the mixture, contributing to this phenomenon.

  • Troubleshooting Protocol:

    • Re-dissolve the oil: Add a small amount of additional hot solvent to redissolve the oil.[3]

    • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.

    • Reduce Concentration: If the problem persists, add more solvent to create a less saturated solution. While this may slightly reduce the yield, it will favor the formation of purer crystals.[3]

    • Consider a different solvent: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures.

Issue 2: Crystal formation is too rapid, leading to impure crystals.

  • Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[3] This is often a result of a solution that is too supersaturated.

  • Troubleshooting Protocol:

    • Increase Solvent Volume: Reheat the solution and add a small excess of the solvent to slightly decrease the supersaturation.[3]

    • Controlled Cooling: Ensure a slow and controlled cooling process. Placing the flask in an insulated container can help.

    • Solvent System Modification: For mixed solvent systems, adding more of the "good" solvent (the one in which the compound is more soluble) can slow down the crystallization process.[3]

Issue 3: Poor recovery of the purified compound.

  • Causality: A low yield can result from using too much solvent, where a significant amount of the compound remains dissolved in the mother liquor.[3] It can also be due to premature crystallization during hot filtration.

  • Troubleshooting Protocol:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Check the Mother Liquor: After filtration, cool the mother liquor in an ice bath to see if more crystals form. If a significant amount precipitates, you may have used too much solvent initially.

    • Prevent Premature Crystallization: During hot filtration, use a heated funnel and pre-warm the receiving flask to prevent the solution from cooling and crystallizing prematurely.

Table 1: Common Solvents for Recrystallization of Quinoline Derivatives
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds, but many organic quinolines have low solubility.[4]
EthanolHigh78A versatile and commonly used solvent for many organic compounds.[4][5]
MethanolHigh65Similar to ethanol, but more volatile.
AcetoneMedium56Effective for compounds of intermediate polarity.[4]
Ethyl AcetateMedium77A good general-purpose solvent, often used in mixtures.[4]
Hexane/Ethyl AcetateVariableVariableA common and effective solvent mixture for adjusting polarity.[4]
Methanol/WaterVariableVariableUseful for more polar compounds where solubility in pure methanol is too high.[6]

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8][9]

Issue 1: Poor separation of the desired compound from impurities (overlapping bands).

  • Causality: This is typically due to an inappropriate mobile phase polarity. If the eluent is too polar, all compounds will travel down the column too quickly with little separation.[8] If it's not polar enough, the compounds will not move at all.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal mobile phase should give your desired compound an Rf value of approximately 0.25-0.35.

    • Use a Solvent Gradient: Start with a less polar solvent to elute the less polar impurities, then gradually increase the polarity of the mobile phase to elute your compound of interest and then the more polar impurities.

    • Adjust the Stationary Phase: While silica gel is common, for very basic compounds like some quinoline derivatives, alumina may be a better choice. Alternatively, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can reduce tailing on silica gel.[10]

Issue 2: The compound is stuck at the top of the column.

  • Causality: The mobile phase is not polar enough to elute the compound.

  • Troubleshooting Protocol:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.

    • Change the Solvent System: If a gradual increase in polarity is ineffective, a different, more polar solvent system may be required. Again, use TLC to guide your choice.

Issue 3: Cracking or channeling of the stationary phase.

  • Causality: This can be caused by improper packing of the column or allowing the column to run dry. This leads to poor separation as the sample will not pass through the stationary phase uniformly.

  • Troubleshooting Protocol:

    • Proper Packing: Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.

    • Maintain Solvent Level: Never let the solvent level drop below the top of the stationary phase.[11]

Experimental Protocol: Flash Column Chromatography of a this compound Derivative
  • Solvent System Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. For basic compounds, consider adding 0.5% triethylamine to the mobile phase to prevent streaking.[10] Aim for an Rf value of ~0.3 for the target compound.[10]

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (wet slurry method). Add a layer of sand on top of the silica bed to prevent disruption.[10]

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the mobile phase to the column and apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

The Role of pH in Purification

For 8-hydroxyquinoline derivatives, pH plays a crucial role in their solubility and potential for chelation with metal ions.

Issue: Contamination with metal ions.

  • Causality: 8-Hydroxyquinoline and its derivatives are potent metal chelators.[12][13] During the synthesis or workup, they can form stable complexes with metal ions present in reagents or from the reaction vessel.

  • Troubleshooting Protocol:

    • pH Adjustment: The solubility of both the free ligand and its metal complexes is highly pH-dependent. Adjusting the pH of the aqueous solution can selectively precipitate either the desired compound or the metal hydroxides. For example, Al(III) can be quantitatively precipitated with 8-hydroxyquinoline at a pH above 5.5, while Ca(II) and Mg(II) complexes do not precipitate at this pH.[14]

    • Acidic Wash: Washing the crude product with a dilute acid solution can often break up the metal complexes and protonate the quinoline nitrogen, increasing its aqueous solubility and allowing for separation from non-basic impurities.

    • Use of a Chelating Agent: In some cases, adding a stronger chelating agent like EDTA during the workup can sequester trace metal ions and prevent them from complexing with your product.

A patent for the purification of 8-hydroxyquinoline describes a method where the pH is first adjusted to 3.7-3.9 to precipitate polymeric byproducts, followed by filtration and then adjusting the filtrate to pH 7-7.5 to precipitate the crude 8-hydroxyquinoline.[15] This highlights the power of precise pH control in separating components.

Visualizing the Purification Workflow

The choice of purification method depends on the nature of the compound and the impurities present. The following diagram illustrates a general decision-making workflow.

PurificationWorkflow Start Crude Product (this compound derivative) IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Is it thermally stable and volatile? IsSolid->IsThermallyStable Yes ColumnChromatography Column Chromatography IsSolid->ColumnChromatography No (Oil) ImpurityCheck What is the nature of the main impurity? IsThermallyStable->ImpurityCheck No VacuumDistillation Vacuum Distillation IsThermallyStable->VacuumDistillation Yes Recrystallization Recrystallization ImpurityCheck->Recrystallization Solid Impurities ImpurityCheck->ColumnChromatography Soluble Impurities (Similar Polarity) AcidBaseExtraction Acid-Base Extraction ImpurityCheck->AcidBaseExtraction Acidic/Basic Impurities End Pure Product Recrystallization->End ColumnChromatography->End VacuumDistillation->End AcidBaseExtraction->End

Caption: Decision tree for selecting a purification method.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Li, W., et al. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Molecules, 28(8), 3465. Retrieved from [Link]

  • Wang, Y., et al. (2012). Preparation and purification of 8-hydroxyquinoline metal complexes. Advanced Materials Research, 531, 235-238. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • King, S. J., et al. (1997). Determination of Aluminium-26 in Biological Materials by Accelerator Mass Spectrometry. Journal of Analytical Atomic Spectrometry, 12, 1157-1162. Retrieved from [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution. (2024). Google Patents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2014, November 20). What is the problem with my quinolin crystal?. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 7(4), 293-298. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Zaoui, F., et al. (2014). Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction. Moroccan Journal of Chemistry, 2(5), 507-511. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020). Google Patents.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Sorbead India. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Solution. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction | Request PDF. Retrieved from [Link]

  • Gebeyehu, A. A., et al. (2021). Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. Journal of Chemistry, 2021, 6688957. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Szabó, C., et al. (2022). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 27(19), 6263. Retrieved from [Link]

  • Havaldar, F. H., & Burudhar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 4(1), 261-268. Retrieved from [Link]

  • Chobotova, K., et al. (2010). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Current medicinal chemistry, 17(30), 3544–3574. Retrieved from [Link]

  • Chobotova, K., et al. (2010). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Current medicinal chemistry, 17(30), 3544–3574. Retrieved from [Link]

  • CN103664892B - The crystallization of quinoline. (2016). Google Patents.
  • Büchel, G. E., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(20), 15246–15271. Retrieved from [Link]

  • Chobotova, K., et al. (2010). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Current Medicinal Chemistry, 17(30), 3544-3574. Retrieved from [Link]

  • Tsuruo, T., et al. (1983). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Gan to kagaku ryoho. Cancer & chemotherapy, 10(4 Pt 2), 1086–1092. Retrieved from [Link]

  • MDPI. (2022). Chelating Extractants for Metals. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Applied Sciences Research, 8(1), 466-470. Retrieved from [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2024). Antibiotics, 13(1), 62. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2012). Journal of Applied Sciences Research, 8(1), 466-470. Retrieved from [Link]

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Technical Support Center: Addressing Matrix Effects in the Analysis of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 7-Methylquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. As a quinoline derivative, this compound's analysis, particularly in complex biological matrices, is often susceptible to interference that can compromise data quality.[1][2] This guide provides in-depth, experience-driven solutions to common challenges encountered during method development and routine analysis.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3][4][5] These effects manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification.[3][4][6]

For a molecule like this compound, which possesses a nitrogen-containing heterocyclic ring and a hydroxyl group, its ionization can be particularly sensitive to the surrounding chemical environment in the MS source.[7][8] Endogenous components in biological samples such as phospholipids, salts, and proteins are common culprits.[4]

FAQ 1: My this compound signal is significantly lower in plasma samples compared to the neat standard. What's happening?

This is a classic sign of ion suppression . The phenomenon occurs when co-eluting matrix components compete with your analyte for ionization in the electrospray ionization (ESI) source.[3][9] Several mechanisms can be at play:

  • Competition for Charge: If matrix components have a higher proton affinity or are present at much higher concentrations, they can more effectively acquire a charge, leaving fewer available for your analyte.[3][10]

  • Changes in Droplet Properties: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets. This hinders solvent evaporation and the efficient release of gas-phase analyte ions.

  • Analyte Co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet, preventing it from ever reaching the gas phase to be detected by the mass spectrometer.[3]

Troubleshooting Steps:
  • Confirm Matrix Effects:

    • Post-Column Infusion: This is a definitive diagnostic tool. Infuse a constant flow of this compound solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.

    • Quantitative Assessment: Compare the peak area of your analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area in a neat solution at the same concentration. A ratio significantly less than 1 indicates suppression.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The goal is to separate the analyte from the interfering matrix components.

      • Gradient Optimization: Extend the gradient or make it shallower to increase the separation of compounds.

      • Column Chemistry: Consider a different stationary phase. If you are using a standard C18 column, exploring a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

    • Enhance Sample Preparation: A cleaner sample is the most effective way to combat matrix effects.

      • Move beyond simple protein precipitation. While fast, it often leaves significant amounts of phospholipids.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition this compound while leaving polar interferences behind.

      • Solid-Phase Extraction (SPE): This offers a high degree of cleanup.[9] For a compound like this compound, a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) can be highly effective.

FAQ 2: I'm observing inconsistent peak areas and poor reproducibility for my this compound QC samples. Could this be related to matrix effects?

Absolutely. Inconsistent matrix effects are a primary cause of poor precision and accuracy in bioanalytical methods.[3] The composition of biological matrices can vary significantly from sample to sample, leading to variable degrees of ion suppression or enhancement.[11]

Troubleshooting Flowchart:

G start Inconsistent Peak Areas Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is check_is_performance Review IS Peak Area Consistency check_is->check_is_performance Yes no_is No SIL-IS used. High susceptibility to variability. check_is->no_is No is_inconsistent IS area is also variable. Likely severe matrix effect or system instability. check_is_performance->is_inconsistent is_consistent IS area is consistent, but analyte/IS ratio is not. Differential matrix effects. check_is_performance->is_consistent optimize_cleanup Optimize Sample Cleanup (SPE, LLE) is_inconsistent->optimize_cleanup optimize_chrom Optimize Chromatography is_consistent->optimize_chrom implement_is Implement a SIL-IS. This is the most robust solution. no_is->implement_is evaluate_cal Evaluate Matrix-Matched Calibrants implement_is->evaluate_cal optimize_cleanup->optimize_chrom optimize_chrom->evaluate_cal

Caption: Troubleshooting workflow for inconsistent analytical results.

In-Depth Solutions:
  • The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS of this compound (e.g., with deuterium or ¹³C labels).[12][13] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same ionization suppression or enhancement.[13] Because you are measuring the ratio of the analyte to the SIL-IS, the variability is normalized, leading to robust and accurate quantification.

  • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing your calibration standards and quality controls in the same biological matrix as your unknown samples is crucial.[12] This ensures that the standards experience similar matrix effects as the samples, improving accuracy. However, this does not account for inter-sample variability.

  • Standard Addition: For particularly challenging matrices or when validating the method, the method of standard addition can be used. This involves adding known amounts of the analyte to aliquots of the actual sample. It is a powerful tool for correcting for matrix effects in a specific sample but is often too labor-intensive for routine high-throughput analysis.[5]

FAQ 3: I've tried different sample cleanup methods, but I'm still seeing matrix effects. What are my next steps?

If extensive sample preparation and chromatographic optimization have not resolved the issue, it may be necessary to look at the mass spectrometry source conditions and ionization mode.

Advanced Mitigation Strategies:
StrategyPrincipleConsiderations for this compound
Reduce LC Flow Rate Smaller ESI droplets are formed at lower flow rates, leading to more efficient desolvation and potentially reducing the impact of non-volatile matrix components.This can increase run times, impacting throughput. Consider using smaller particle size columns (e.g., UPLC) to maintain resolution at lower flow rates.
Change Ionization Source Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI, particularly from non-volatile salts.[4]APCI is a gas-phase ionization technique and requires the analyte to be thermally stable and volatile enough. This compound should be amenable to APCI, but sensitivity may differ from ESI.
Dilute the Sample A simple "dilute-and-shoot" approach can sometimes be effective by reducing the concentration of interfering matrix components to a level where they no longer significantly impact ionization.This will also dilute your analyte, so this strategy is only viable if your assay has sufficient sensitivity.
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques

This protocol outlines a systematic approach to determine the most effective sample preparation method for reducing matrix effects in the analysis of this compound in human plasma.

  • Preparation of Spiking Solutions:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Create a working standard solution at 1 µg/mL in 50:50 methanol:water.

  • Sample Sets (Prepare in triplicate):

    • Set A (Neat Standard): 50 µL of 50:50 methanol:water + 50 µL of working standard.

    • Set B (Post-Spike): Extract 50 µL of blank plasma using each method below. Evaporate the final extract to dryness and reconstitute in 100 µL of the working standard solution.

    • Set C (Pre-Spike): Spike 50 µL of blank plasma with 50 µL of working standard. Extract using each method below.

  • Extraction Methods:

    • Method 1: Protein Precipitation (PPT):

      • Add 200 µL of cold acetonitrile to the plasma sample.

      • Vortex for 1 minute.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant and analyze.

    • Method 2: Liquid-Liquid Extraction (LLE):

      • Add 50 µL of 1M NaOH to the plasma sample.

      • Add 500 µL of methyl tert-butyl ether (MTBE).

      • Vortex for 5 minutes.

      • Centrifuge at 3,000 x g for 5 minutes.

      • Freeze the aqueous layer and decant the organic layer.

      • Evaporate the MTBE and reconstitute in mobile phase.

    • Method 3: Solid-Phase Extraction (SPE):

      • Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with methanol followed by water.

      • Load the plasma sample (pre-treated with 1% phosphoric acid).

      • Wash with acidified water, then methanol.

      • Elute with 5% ammonium hydroxide in methanol.

      • Evaporate the eluent and reconstitute in mobile phase.

  • Data Analysis:

    • Analyze all samples by LC-MS/MS.

    • Calculate Matrix Effect (ME):

      • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value of 100% indicates no matrix effect. <100% indicates suppression, and >100% indicates enhancement.

    • Calculate Recovery (RE):

      • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Expected Results Summary:
MethodExpected Recovery (RE)Expected Matrix Effect (ME)Rationale
Protein Precipitation>90%40-70% (Significant Suppression)Fast and simple, but non-selective, leaving many phospholipids and other interferences in the final extract.[14]
Liquid-Liquid Extraction70-90%80-95% (Minimal Suppression)Good selectivity for moderately non-polar compounds, effectively removing salts and many polar interferences.
Solid-Phase Extraction>85%95-105% (Negligible Effect)Highly selective cleanup based on both physical and chemical interactions, providing the cleanest extract.[14]
Conclusion

Addressing matrix effects is a critical component of robust bioanalytical method development for compounds like this compound.[4] There is no single solution; the optimal strategy is matrix- and analyte-dependent. A systematic approach that begins with proper diagnosis, followed by the optimization of sample preparation and chromatography, is essential. For the highest level of data integrity and to overcome inter-sample variability, the use of a stable isotope-labeled internal standard is strongly recommended as the most reliable and definitive solution.[12]

References
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58. [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved January 11, 2026, from [Link]

  • LCGC International. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization. [Link]

  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535–2543. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594448, this compound. Retrieved January 11, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17039600, 7-Chloro-8-methyl-4-quinolinol. Retrieved January 11, 2026, from [Link].

  • Li, F., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 30129. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107447154, 7-Chloro-8-methyl-quinolin-3-ol. Retrieved January 11, 2026, from [Link].

  • Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1-5. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis- an overview. [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]

  • Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5794–5805. [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(7). [Link]

  • Lehotay, S. J. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Shimadzu Corporation. (2023, February 7). Key considerations for everyday LC/MS analysis [Video]. YouTube. [Link]

  • Ye, Z., Tsao, H., & Brummel, C. L. (2011). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 3(13), 1435-1438. [Link]

  • Sangster, T., et al. (2011). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Bioanalysis, 3(13), 1439-1449. [Link]

  • Al-Hamdani, A. A. S. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(4), 849-859. [Link]

  • Gao, J., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 1947–1968. [Link]

Sources

Technical Support Center: A Guide to Enhancing the Stability of 7-Methylquinolin-8-ol Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate the challenges associated with the stability of 7-Methylquinolin-8-ol stock solutions. Here, we present a series of frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues encountered during experimental workflows. Our recommendations are grounded in established principles of small molecule handling and data from closely related quinoline derivatives.[4]

I. Frequently Asked Questions (FAQs): Understanding the Stability of this compound

This section addresses common queries regarding the preparation and storage of this compound stock solutions.

Q1: What are the primary factors that compromise the stability of this compound stock solutions?

A1: The stability of this compound, like many quinoline derivatives, is primarily influenced by four key factors: exposure to light, oxidation, pH of the medium, and temperature.[5][6] Photodegradation can occur upon exposure to ambient or UV light, leading to the formation of oxidized species and a change in the solution's appearance.[7][8] The 8-hydroxyl group is susceptible to oxidation, a process that can be accelerated by the presence of metal ions or reactive oxygen species. The pH of the solution can also play a critical role, as extreme pH values can catalyze hydrolytic degradation.[9] Lastly, elevated temperatures can increase the rate of all degradation pathways.[10][11]

Q2: My this compound solution has turned a yellowish-brown color. What does this signify and is it still usable?

A2: A color change, typically to a yellowish or brownish hue, is a strong indicator of degradation.[9] This is often due to the formation of oxidized byproducts or quinone-like structures, which are common degradation products of 8-hydroxyquinoline derivatives upon exposure to light and air.[8] It is highly recommended to discard the discolored solution and prepare a fresh stock. Using a degraded solution will introduce unknown impurities into your experiments, leading to unreliable and irreproducible results.

Q3: What is the most suitable solvent for preparing a stable stock solution of this compound?

A3: The choice of solvent is critical for both solubility and stability. Dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic compounds, including this compound, due to its high solubilizing power.[12][13] However, it is hygroscopic and can absorb water from the atmosphere, which may contribute to hydrolysis over long-term storage. Anhydrous DMSO is recommended. Ethanol and N,N-dimethylformamide (DMF) are also viable options. The table below provides a comparative overview. Note: Quantitative solubility data for this compound is limited; therefore, the following table includes qualitative data and data from the parent compound, 8-hydroxyquinoline, for guidance.

Solvent Solubility (Qualitative) Advantages Disadvantages
DMSO SolubleHigh solubilizing capacity.[13]Hygroscopic; can be toxic to some cell lines at higher concentrations.
Ethanol SolubleLess toxic to cells than DMSO; volatile.May have lower solubilizing power for highly concentrated stocks.
DMF SolubleGood solubilizing power.Higher boiling point than ethanol, making it harder to remove; potential toxicity.

Q4: What are the best practices for long-term storage of this compound stock solutions?

A4: To maximize the shelf-life of your this compound stock solution, adhere to the following storage conditions:

  • Temperature: Store at -20°C or -80°C.[12]

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect from light.[5]

  • Inert Atmosphere: For maximal stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q5: Will repeated freeze-thaw cycles affect the stability of my this compound stock solution in DMSO?

A5: Yes, repeated freeze-thaw cycles can significantly impact the stability of your stock solution.[4] Each cycle introduces the risk of water condensation into the DMSO stock due to its hygroscopic nature. This can lead to the precipitation of your compound upon freezing and can also facilitate hydrolytic degradation. It is strongly advised to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This guide provides a systematic approach to resolving common problems encountered when working with this compound stock solutions.

Problem 1: Precipitate Formation in the Stock Solution

Symptoms: Visible particulate matter or cloudiness in the solution, either upon preparation or after storage.

Workflow for Troubleshooting Precipitate Formation:

start Precipitate Observed cause1 Possible Cause: Exceeded Solubility Limit start->cause1 cause2 Possible Cause: Temperature Fluctuation start->cause2 cause3 Possible Cause: Solvent Contamination (e.g., water) start->cause3 solution1 Solution: Gently warm the solution (e.g., 37°C). If precipitate redissolves, prepare a more dilute stock solution. cause1->solution1 solution2 Solution: Ensure consistent storage temperature. Aliquot to minimize temperature changes during use. cause2->solution2 solution3 Solution: Use anhydrous solvent. Prepare fresh stock with new, high-purity solvent. cause3->solution3

Caption: Troubleshooting precipitate formation.

Problem 2: Inconsistent or Non-reproducible Experimental Results

Symptoms: High variability in assay results (e.g., IC50 values, cellular responses) between experiments using the same stock solution.

Logical Relationship of Degradation to Inconsistent Results:

stock Aged/Improperly Stored This compound Stock degradation Chemical Degradation stock->degradation impurities Formation of Degradation Products degradation->impurities concentration Reduced Concentration of Active Compound degradation->concentration assay Biological Assay impurities->assay Off-target effects concentration->assay Reduced potency variability Inconsistent/Non-reproducible Results assay->variability

Caption: Impact of degradation on results.

Problem 3: Rapid Discoloration and Degradation of the Stock Solution

Symptoms: A freshly prepared, clear solution rapidly turns yellow or brown, even when stored at low temperatures.

Proposed Degradation Pathway of 8-Hydroxyquinoline Derivatives:

hq This compound radical Phenoxyl Radical Intermediate hq->radical Oxidation stressors Light (UV/Visible) Oxygen Metal Ions stressors->radical dimer Dimerization Products radical->dimer quinone Quinone-like Structures (Colored Species) radical->quinone

Sources

troubleshooting guide for 7-Methylquinolin-8-ol experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers Utilizing 7-Methylquinolin-8-ol

Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges you may encounter during your research. This resource is structured in a practical question-and-answer format, moving from foundational safety and handling to complex experimental troubleshooting. Our goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your work.

Section 1: Safety, Handling, and Storage

Working with any chemical reagent requires a foundational understanding of its hazards and proper handling procedures. This section addresses the most critical safety questions for this compound and its parent compounds.

Q1: What are the primary hazards associated with this compound?

While specific toxicity data for this compound is limited, the hazards can be inferred from its parent compound, 8-Hydroxyquinoline. It is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage[1]. Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects[2]. Always handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

Q2: What are the essential personal protective equipment (PPE) requirements?

To minimize exposure, the following PPE is mandatory when handling this compound, especially in its powdered form:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be used if there is a splash hazard[3][4].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use[4].

  • Body Protection: A laboratory coat is standard. For larger quantities or situations with a high risk of splashing, a chemical-resistant suit is recommended[4].

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood[1]. If handling fine powders outside of a hood or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[4].

Q3: How should I properly store this compound to ensure its stability?

Proper storage is crucial for maintaining the chemical's integrity. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[5]. It is noted to be light-sensitive, so storage in an amber vial or a dark location is recommended to prevent degradation[1][5]. The compound should be stored locked up or in an area accessible only to qualified personnel[2].

Parameter Guideline Rationale Source(s)
Container Tightly sealed, light-resistant (amber) vialPrevents oxidation and photodegradation.[5]
Atmosphere Dry, inert atmosphere (e.g., argon, nitrogen) if possibleMinimizes moisture and air-induced degradation over long-term storage.
Temperature Cool, room temperatureAvoids thermal decomposition.[5]
Location Well-ventilated, secure chemical storage areaEnsures safety and prevents unauthorized access.[2]

Section 2: Solubility and Solution Preparation

One of the most common hurdles in experimental biology and chemistry is achieving and maintaining compound solubility. Quinoline derivatives are often lipophilic and present challenges in aqueous media[6].

Q1: My this compound is not dissolving. What solvents should I use?

This compound, like its parent quinoline structure, is expected to have low solubility in water due to its nonpolar bicyclic aromatic structure[7]. For creating stock solutions, organic solvents are recommended.

  • Primary Recommendation: Start with Dimethyl Sulfoxide (DMSO). It is a powerful and versatile solvent capable of dissolving a wide range of compounds for biological assays[6].

  • Alternative Solvents: Ethanol, ether, and benzene are also viable options for solubilizing related quinoline compounds[7].

Solubility Profile of Related Methylquinolines (Qualitative)

Solvent Solubility Source(s)
Water Low / < 1 mg/mL [7]
DMSO Generally soluble [6]
Ethanol Soluble [7]
Diethyl Ether Soluble [7]

| Chloroform | Slightly Soluble |[7] |

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I fix this?

This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. The key is that the final concentration of your compound must be below its maximum solubility in the final aqueous medium[6].

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.

  • Adjust Final DMSO Concentration: A slightly higher final DMSO percentage (e.g., 0.5% vs. 0.1%) might keep the compound in solution. However, you must always run a vehicle control with the identical DMSO concentration to ensure it doesn't affect your experimental results[6].

  • Use a Different Co-Solvent: If DMSO proves problematic, consider ethanol or other water-miscible organic solvents.

  • Employ Solubilizing Excipients: For persistent issues, formulation aids like cyclodextrins can be used. These molecules have a hydrophobic interior to encapsulate the drug and a hydrophilic exterior to improve aqueous solubility[8].

Section 3: Synthesis and Purification

For researchers synthesizing this compound, achieving high purity is essential. The primary challenge often lies in separating the desired product from structural isomers.

Q1: I performed a Skraup synthesis using m-toluidine and obtained a mixture of products. Is this normal?

Yes, this is a well-documented outcome. The Skraup synthesis with m-toluidine and glycerol typically produces a mixture of 7-methylquinoline and 5-methylquinoline, often in a 2:1 or 7:3 ratio[9]. The methyl group on m-toluidine is an ortho-para directing group, leading to cyclization on either side of the amino group[9].

Q2: How can I purify this compound away from its 5-methyl isomer?

Direct separation of 7-methylquinoline and 5-methylquinoline isomers by standard methods like column chromatography, crystallization, or distillation has proven to be exceptionally difficult and often unsuccessful[9].

A more effective strategy involves a "synthesis-for-separation" approach:

  • Nitration of the Mixture: Perform a nitration reaction on the crude mixture of 7- and 5-methylquinoline using a nitrating agent like fuming HNO₃ in H₂SO₄[9].

  • Selective Reaction: The nitration reaction selectively occurs at the 8-position of 7-methylquinoline to form 7-methyl-8-nitroquinoline. The 5-methylquinoline isomer does not react under these conditions to form the expected 6- or 8-nitro products[9].

  • Purification: The resulting 7-methyl-8-nitroquinoline can be purified from the unreacted 5-methylquinoline by precipitation and washing[9].

  • Reduction: The purified 7-methyl-8-nitroquinoline can then be reduced to 7-methyl-8-aminoquinoline, followed by diazotization and hydrolysis to yield the final this compound.

G cluster_synthesis Synthesis & Isomer Issue cluster_purification Purification via Derivatization m-Toluidine m-Toluidine Skraup Reaction Skraup Reaction m-Toluidine->Skraup Reaction Isomer Mixture Mixture: 7-Methylquinoline 5-Methylquinoline Skraup Reaction->Isomer Mixture Nitration Nitration Isomer Mixture->Nitration Direct Purification Direct Purification (Chromatography, etc.) Isomer Mixture->Direct Purification Separation Precipitation & Filtration Nitration->Separation Pure Intermediate Pure 7-Methyl- 8-nitroquinoline Separation->Pure Intermediate Final Steps Reduction, Diazotization, Hydrolysis Pure Intermediate->Final Steps Final Product Pure this compound Final Steps->Final Product Failure Often Unsuccessful Direct Purification->Failure

Caption: Workflow for synthesis and purification of this compound.

Section 4: Characterization and Analysis

Confirming the identity and purity of your compound is non-negotiable. Here’s how to interpret the analytical data for this compound.

Q1: What are the expected signals in the ¹H NMR and ¹³C NMR spectra for this compound?

While a fully assigned spectrum for this compound is not available in the provided resources, we can predict the key features based on its structure and data from related compounds[9][10].

Predicted NMR Spectral Features

Feature ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Methyl Group (-CH₃) ~2.5 ppm (singlet) ~15-25 ppm Typical chemical shift for an aryl methyl group.
Aromatic Protons ~7.0 - 9.0 ppm ~110-150 ppm Protons on the quinoline ring system. The exact shifts and coupling patterns depend on the substitution.
Hydroxyl Proton (-OH) Broad singlet, variable shift N/A The chemical shift is concentration and solvent-dependent; may exchange with D₂O.

| Quaternary Carbons | N/A | ~120-160 ppm | Carbons with no attached protons (e.g., C7, C8, C8a, C4a) will appear in the ¹³C spectrum but not the ¹H spectrum. |

Q2: I see unexpected peaks in my NMR spectrum. What could they be?

Unexpected peaks usually indicate impurities. A systematic approach is needed to identify them[11].

  • Solvent Residual Peaks: Identify peaks from your NMR solvent (e.g., DMSO-d₅ at ~2.50 ppm, CDCl₃ at ~7.26 ppm).

  • Starting Materials: Compare your spectrum to the NMR of the starting materials (e.g., 7-methyl-8-nitroquinoline).

  • Isomeric Impurities: The most likely contaminant is the 5-methyl isomer if purification was incomplete. Look for a separate set of aromatic and methyl signals[9].

  • Grease/Phthalates: Broad signals around 1.2-1.4 ppm can indicate grease from glassware joints. Phthalate plasticizers are also common contaminants.

G start Unexpected Peak(s) in NMR Spectrum q1 Is peak a known solvent residual? start->q1 a1_yes Identify & Ignore q1->a1_yes Yes q2 Does peak match starting material? q1->q2 No a2_yes Incomplete Reaction -> Repurify q2->a2_yes Yes q3 Does it match known isomer spectrum? q2->q3 No a3_yes Isomeric Impurity -> Re-evaluate Purification q3->a3_yes Yes q4 Are peaks broad, in 1.2-1.4 ppm range? q3->q4 No a4_yes Likely Grease/ Contamination -> Reclean Glassware q4->a4_yes Yes unknown Unknown Impurity -> Further Analysis (MS, etc.) q4->unknown No

Caption: Decision tree for identifying impurities from NMR spectra.

Q3: What should I expect from Mass Spectrometry (MS) analysis?

For this compound (C₁₀H₉NO), the expected molecular weight is approximately 159.18 g/mol [12]. In mass spectrometry, you should look for the molecular ion peak (M⁺) at m/z = 159. A common fragmentation pattern for similar compounds is the loss of a hydrogen atom, leading to a prominent [M-1]⁺ peak at m/z = 158[13]. Loss of a methyl group (-15) or CO (-28) are other potential fragmentation pathways to look for[13][14].

Section 5: Troubleshooting Chelation Experiments

The primary utility of 8-hydroxyquinoline and its derivatives stems from their ability to chelate metal ions[15][16]. The hydroxyl group at position 8 and the nitrogen atom of the quinoline ring form a stable five-membered ring with divalent metal ions[15][16]. This activity is crucial for their applications as antimicrobial agents, fluorescent sensors, and modulators of metalloenzymes[17][18].

Q1: My chelation reaction with this compound is not proceeding as expected. What are the critical parameters to check?

Successful chelation depends on several factors. If you are observing poor complex formation, review the following parameters.

Troubleshooting Common Chelation Issues

Parameter Potential Problem Recommended Action Scientific Rationale
pH pH is too acidic. Adjust the pH of the solution to be neutral or slightly basic. The phenolic hydroxyl group must be deprotonated to coordinate with the metal ion. In acidic conditions, the hydroxyl remains protonated, and the quinoline nitrogen may also become protonated, inhibiting chelation.
Stoichiometry Incorrect molar ratio of ligand to metal. Vary the molar ratio (e.g., 1:1, 2:1, 3:1 ligand:metal) to find the optimal complexation. Different metals and ligands form complexes with different stoichiometries (e.g., ML, ML₂, ML₃). The 2:1 ratio is common for 8-hydroxyquinolines with divalent metals[17].
Solvent Ligand or metal salt is not fully dissolved. Ensure both components are fully dissolved before mixing. You may need to gently heat or use a different solvent system. Chelation is a solution-phase reaction. If either reactant is not dissolved, the reaction rate will be severely limited.

| Interfering Ions | Presence of other metal ions that can compete for the ligand. | Use high-purity water (e.g., Milli-Q) and buffers. If contamination is suspected, consider using a masking agent for the interfering ion. | 8-Hydroxyquinolines can bind to a wide range of metal ions. Competing ions can prevent the formation of the desired complex[17]. |

Q2: How can I confirm that my metal complex has formed?

Several analytical techniques can confirm the formation of a metal-ligand complex.

  • UV-Vis Spectroscopy: Upon chelation, the electronic structure of the 8-hydroxyquinoline molecule changes, leading to a shift in its UV-Vis absorption spectrum (a chromic shift)[19]. Monitor the reaction by taking spectra over time.

  • Fluorescence Spectroscopy: 8-hydroxyquinoline itself is weakly fluorescent. However, upon chelation with metal ions like Zn²⁺ or Al³⁺, its fluorescence emission can be greatly enhanced due to increased molecular rigidity[17]. This "chelation-enhanced fluorescence" is a strong indicator of complex formation.

  • FTIR Spectroscopy: Look for changes in the vibrational frequencies of the C=N and C-O bonds of the quinoline ring, which are indicative of coordination to the metal center[19].

  • NMR Spectroscopy: If using a diamagnetic metal (like Zn²⁺ or Mg²⁺), NMR can be used. Chelation will cause shifts in the proton signals of the ligand, particularly those close to the binding site (the protons on the pyridine and phenol rings).

Experimental Protocol: Confirmation of Chelation via UV-Vis Spectroscopy

This protocol provides a general workflow to confirm the binding of a metal ion (e.g., Zn²⁺) to this compound.

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in an appropriate solvent (e.g., Ethanol or DMSO).

    • Prepare a 10 mM stock solution of a metal salt (e.g., ZnCl₂) in deionized water.

  • Determine λ_max of the Ligand:

    • Dilute the this compound stock solution to a suitable concentration (e.g., 10 µM) in your reaction buffer (e.g., 10 mM HEPES, pH 7.4).

    • Scan the absorbance from 250-500 nm to determine the maximum absorbance wavelength (λ_max) of the free ligand.

  • Perform Titration:

    • In a cuvette, place the 10 µM solution of the ligand.

    • Add small, incremental amounts of the metal salt stock solution (e.g., add aliquots to achieve final metal concentrations of 2, 4, 6, 8, 10 µM, etc.).

    • After each addition, mix gently and record the full UV-Vis spectrum.

  • Analyze the Data:

    • Observe the changes in the spectrum upon addition of the metal. Successful chelation is typically indicated by a decrease in the absorbance at the ligand's λ_max and the appearance of a new peak at a different wavelength (a bathochromic or hypsochromic shift).

    • Plot the change in absorbance at a specific wavelength versus the metal concentration to observe the binding saturation.

References

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. [Link]

  • ResearchGate. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Pearson. (n.d.). NMR Practice Problems. [Link]

  • SciSpace. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • Taylor & Francis Online. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • ResearchGate. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • ResearchGate. (2014). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. [Link]

Sources

Technical Support Center: Strategies for Regioselective Functionalization of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 7-Methylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for your experiments. Here, we move beyond simple protocols to explain the underlying principles that govern the reactivity of this versatile scaffold, empowering you to make informed decisions in your synthetic strategies.

Understanding the Reactivity of this compound: A Tale of Two Directing Groups

The key to controlling the functionalization of this compound lies in understanding the interplay of the two directing groups on the carbocyclic ring: the powerful activating and ortho,para-directing hydroxyl group at C8, and the moderately activating, ortho,para-directing methyl group at C7.

The 8-hydroxyl group, being a strong activating group, exerts a dominant electronic influence, significantly increasing the electron density at the ortho (C7) and para (C5) positions. The 7-methyl group, a weaker activating group, also directs to its ortho (C6 and C8) and para positions. The combined effect of these two groups creates a nuanced reactivity map, which can be exploited to achieve regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely outcome for electrophilic aromatic substitution on this compound?

For most electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation), the primary site of attack will be the C5 position . This is due to the powerful para-directing effect of the 8-hydroxyl group, which strongly activates this position. The 7-methyl group's influence at C5 is meta and therefore negligible.

A concrete example is the nitration of 7-methylquinoline, which selectively yields 7-methyl-8-nitroquinoline.[1][2] While the starting material is not this compound, this result demonstrates the strong directing effect towards the position ortho to the nitrogen and para to the methyl group in the absence of the hydroxyl group. With the strongly activating 8-hydroxyl group present, the C5 position becomes even more favorable for electrophilic attack.

Q2: How can I achieve functionalization at the C5 and C7 positions, such as in the synthesis of halogenated derivatives?

Direct halogenation of 8-hydroxyquinolines often leads to di-substitution at the C5 and C7 positions.[3] To achieve mono-substitution, careful control of reaction conditions is necessary.

  • For C5 mono-halogenation: Use milder halogenating agents and lower temperatures. For example, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a non-polar solvent at room temperature or below may favor mono-substitution at the more reactive C5 position.

  • For C7 functionalization: This is more challenging due to the steric hindrance from the adjacent methyl and hydroxyl groups. One strategy is to first protect the hydroxyl group to reduce its directing influence and then attempt functionalization. Another approach is to utilize enzymatic halogenation, as some flavin-dependent halogenases have shown specificity for the position ortho to a hydroxyl group.[4]

Q3: Is it possible to functionalize the pyridine ring of this compound?

Direct functionalization of the pyridine ring is challenging due to its electron-deficient nature. However, transition metal-catalyzed C-H activation is a powerful tool for this purpose.[5][6]

  • C2-Functionalization: The C2 position is often the most accessible on the pyridine ring for C-H activation due to its proximity to the nitrogen atom. Using a palladium or rhodium catalyst with appropriate ligands can facilitate arylation, alkylation, or other C-C bond-forming reactions at this position.

  • N-Oxide Strategy: Conversion of the quinoline nitrogen to an N-oxide can activate the C2 position for both nucleophilic attack and C-H functionalization. The N-oxide can be later removed by reduction.

Q4: Can the methyl group at C7 be functionalized directly?

Yes, the C7-methyl group can be a handle for further derivatization.

  • Radical Halogenation: Under radical conditions (e.g., NBS with a radical initiator like AIBN), the benzylic protons of the methyl group can be halogenated, providing a route to introduce other functional groups via nucleophilic substitution.

  • Transition Metal-Catalyzed C(sp³)-H Activation: Recent advances in catalysis allow for the direct functionalization of C(sp³)-H bonds.[7][8] Rhodium and other transition metals can catalyze the arylation or alkylation of the 8-methyl group in 8-methylquinoline, and similar strategies could be adapted for this compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Mixture of C5 and C6 isomers The reaction conditions are too harsh, leading to a loss of regioselectivity. The 7-methyl group provides some activation at the C6 position.- Lower the reaction temperature. - Use a less reactive electrophile. - Change the solvent to one that may favor a specific isomer through differential solvation of the transition states.
Low or no yield - The starting material is not sufficiently activated for the chosen reaction. - The catalyst (if used) is inactive or poisoned. - Steric hindrance is preventing the reaction.- Increase the reaction temperature or use a more powerful activating group (e.g., by deprotonating the hydroxyl group with a base). - Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere if required. - Consider a less sterically demanding reagent or a different synthetic route.
Di-substitution at C5 and other positions The activating effect of the 8-hydroxyl group is too strong, leading to multiple substitutions.- Use a protecting group for the hydroxyl group (e.g., methoxymethyl (MOM) or benzyl) to temper its activating effect. The protecting group can be removed in a subsequent step. - Use stoichiometric amounts of the electrophile.
Decomposition of starting material The reaction conditions are too acidic or basic, or the temperature is too high, leading to degradation of the quinoline ring.- Buffer the reaction mixture. - Use a milder acid or base catalyst. - Perform the reaction at a lower temperature for a longer duration.

Experimental Protocols

Example Protocol: Nitration of 7-Methylquinoline to 7-Methyl-8-nitroquinoline

This protocol for the nitration of the parent 7-methylquinoline provides a foundation for electrophilic substitution on the this compound system.[1][2]

Materials:

  • 7-Methylquinoline

  • Fuming nitric acid

  • Concentrated sulfuric acid (98%)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methylquinoline in concentrated sulfuric acid and cool the mixture to -5°C using an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 0°C.

  • After the addition is complete, remove the cooling bath and continue stirring at room temperature for 40-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product, 7-methyl-8-nitroquinoline, will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Note: When adapting this for this compound, the reaction is expected to be faster due to the additional activation from the hydroxyl group. Milder nitrating conditions (e.g., nitric acid in acetic acid) might be sufficient and could improve selectivity.

Visualizing Reaction Pathways

G

References

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available from: [Link]

  • The halogenated 8 hydroxyquinolines. ResearchGate. Available from: [Link]

  • Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Available from: [Link]

  • Halogenation of 8-methyl quinoline. ResearchGate. Available from: [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. ResearchGate. Available from: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available from: [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Available from: [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. Available from: [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Pergamon Press Ltd. Available from: [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry. Available from: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available from: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. Available from: [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. Available from: [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. ResearchGate. Available from: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PMC. Available from: [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. ResearchGate. Available from: [Link]

  • Plausible mechanism for C−H functionalization of 8‐methylquinolines. ResearchGate. Available from: [Link]

  • Ru(II)-Catalyzed Regioselective Hydroxymethylation of β-Carbolines and Isoquinolines via C-H Functionalization: Probing the Mechanism by Online ESI-MS/MS Screening. PubMed. Available from: [Link]

  • Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). ResearchGate. Available from: [Link]

  • 15.03.1: Theory of Directing effects. Chemistry LibreTexts. Available from: [Link]

  • TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available from: [Link]

  • A Guide to Directing Group Removal: 8-Aminoquinoline. PubMed. Available from: [Link]

  • 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Semantic Scholar. Available from: [Link]

Sources

Technical Support Center: Method Refinement for Scaling Up 7-Methylquinolin-8-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Methylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic intermediate. This compound, a derivative of the potent chelating agent 8-hydroxyquinoline, is a crucial building block in medicinal chemistry.[1][2] Its synthesis, most commonly achieved via the Skraup reaction, is notoriously vigorous and presents significant challenges related to safety, yield, and purity, especially during scale-up.[3][4]

This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific issues you may encounter.

Synthesis Pathway Overview: The Skraup Reaction

The production of this compound is typically accomplished through the Skraup synthesis, a classic ring-forming reaction.[1] The process involves the reaction of 2-amino-6-methylphenol with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent. The sulfuric acid catalyzes the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aminophenol. Subsequent cyclization and oxidation yield the final aromatic quinoline structure.

Skraup_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Pathway 2-amino-6-methylphenol 2-amino-6-methylphenol Intermediate Dihydroquinoline Intermediate 2-amino-6-methylphenol->Intermediate Michael Addition Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration Oxidant Oxidizing Agent (e.g., Nitrobenzene) Product This compound Acrolein->Intermediate then Cyclization Intermediate->Product Oxidation Troubleshooting_Workflow cluster_causes_yield Potential Causes for Low Yield cluster_causes_tar Potential Causes for Tarring cluster_causes_purification Potential Causes for Purification Difficulty Start Experiment Outcome LowYield Low or No Yield? Start->LowYield Tar Excessive Tar Formation? LowYield->Tar No C1 Poor Reagent Quality (e.g., wet glycerol) LowYield->C1 Yes C2 Incorrect Stoichiometry LowYield->C2 Yes C3 Inadequate Temperature (below 130°C) LowYield->C3 Yes Purification Purification Issues? Tar->Purification No C4 Runaway Exotherm Tar->C4 Yes C5 Acid Added Too Quickly Tar->C5 Yes C6 Oxidant Too Harsh Tar->C6 Yes Success Successful Synthesis Purification->Success No C7 Incomplete Neutralization Purification->C7 Yes C8 Product Chelation (streaking on silica) Purification->C8 Yes C9 Persistent Impurities Purification->C9 Yes

Sources

dealing with interference in spectroscopic analysis of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 7-Methylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues encountered during experimental analysis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your results.

Section 1: Troubleshooting Metal Ion Interference

One of the most common challenges in the spectroscopic analysis of this compound and its derivatives is interference from metal ions. 8-Hydroxyquinolines are potent metal chelators, and the formation of metal complexes can significantly alter their spectroscopic properties.[1][2][3][4]

FAQ 1: My fluorescence signal for this compound is unexpectedly quenched or enhanced. Could metal ion contamination be the cause?

Answer: Yes, it is highly probable. This compound, like other 8-hydroxyquinoline derivatives, readily forms complexes with a variety of metal ions.[2][3] This chelation can lead to either fluorescence quenching or enhancement, depending on the specific metal ion and the experimental conditions. For instance, some metal complexes of 8-hydroxyquinoline derivatives are intensely fluorescent, while others are non-fluorescent and can quench the inherent fluorescence of the ligand.[5][6]

The mechanism of this interference is rooted in the formation of a coordination complex between the this compound and the metal ion. This complexation alters the electronic structure of the molecule, thereby affecting its absorption and emission properties. Heavy metal ions, in particular, are known to be effective fluorescence quenchers through processes like electron transfer or by promoting intersystem crossing.

Troubleshooting Protocol for Metal Ion Interference
Step 1: Identify the Source of Metal Ion Contamination

Review all reagents, solvents, and labware used in your experiment. Common sources of metal ion contamination include:

  • Solvents: Use high-purity, spectroscopy-grade solvents.

  • Reagents: Ensure the purity of all chemical reagents.

  • Glassware: Avoid using glassware that may have been previously used for metal salt solutions. If unavoidable, thoroughly clean with a suitable acid wash followed by rinsing with deionized water.

Step-by-Step Experimental Workflow to Mitigate Metal Ion Interference

Caption: Workflow for troubleshooting metal ion interference.

Step 2: Employ a Chelating Agent

Introduce a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your sample matrix. EDTA will preferentially bind to many divalent and trivalent metal ions, preventing them from complexing with your analyte, this compound.

Protocol:

  • Prepare a stock solution of EDTA (e.g., 0.1 M in deionized water).

  • Add a small aliquot of the EDTA solution to your sample to achieve a final concentration sufficient to sequester any suspected metal contaminants (e.g., 1-5 mM).

  • Allow the sample to equilibrate for a few minutes before performing the spectroscopic measurement.

  • Compare the spectrum with and without EDTA. A significant change, particularly a restoration of the expected fluorescence, is a strong indicator of metal ion interference.

Section 2: Managing Matrix Effects

The sample matrix, which includes all components of the sample other than the analyte, can significantly influence the analytical signal.[7] This is a prevalent issue in complex samples such as biological fluids or environmental extracts.[8][9][10]

FAQ 2: I'm observing inconsistent and suppressed signals when analyzing this compound in a complex biological matrix. What could be causing this?

Answer: You are likely encountering what is known as the "matrix effect." This phenomenon arises from the co-eluting or co-existing components in your sample matrix that can either suppress or enhance the ionization and, consequently, the detection of your analyte.[7][8] In techniques like mass spectrometry, endogenous components such as phospholipids have been identified as major contributors to matrix effects.[9] For fluorescence spectroscopy, components in the matrix can absorb the excitation or emission light or act as quenchers.

Matrix effects can lead to poor accuracy, imprecision, and a lack of reproducibility in your quantitative analysis.[8][10] The extent of the matrix effect can vary between different sources of the same matrix type (e.g., plasma from different individuals), further complicating the analysis.[10]

Troubleshooting Guide for Matrix Effects
Step 1: Sample Preparation and Cleanup

The most effective way to combat matrix effects is to remove the interfering components before analysis.

Technique Description Suitability
Protein Precipitation A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins from the sample.Good for initial cleanup, but may not remove all interfering substances.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases, leaving interfering components in the original phase.Can be highly selective but requires optimization of solvent systems.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte or the interferences, allowing for their separation.Offers high selectivity and can be automated for high-throughput analysis.[9]
Step 2: Methodological Approaches to Compensate for Matrix Effects

If sample cleanup is insufficient, several analytical strategies can be employed:

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where their effect is negligible.[9][11] This is particularly effective if the analytical technique has high sensitivity.[11]

  • Use of an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard as it will behave almost identically to the analyte during sample preparation and analysis, thus compensating for matrix effects.[8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix. This helps to ensure that the calibration standards and the samples experience the same matrix effects.

Matrix_Effect_Mitigation cluster_Preparation Sample Preparation cluster_Methodology Analytical Methodology A Protein Precipitation D Sample Dilution A->D If insufficient B Liquid-Liquid Extraction B->D If insufficient C Solid-Phase Extraction C->D If insufficient E Internal Standard D->E F Matrix-Matched Calibration E->F End Accurate & Reproducible Results F->End Start Inconsistent Signal (Matrix Effect) Start->A Cleanup Start->B Cleanup Start->C Cleanup

Caption: Strategies for mitigating matrix effects.

Section 3: Addressing pH-Dependent Spectral Changes

The spectroscopic properties of this compound, particularly its fluorescence, can be highly sensitive to changes in pH. This is due to the protonation and deprotonation of the quinoline nitrogen and the hydroxyl group.

FAQ 3: I'm observing significant shifts in the fluorescence emission wavelength and intensity of my this compound sample. Could pH be the culprit?

Answer: Absolutely. The fluorescence of 8-hydroxyquinoline and its derivatives is known to be pH-dependent.[5][12] The molecule can exist in different ionic forms (cationic, neutral, and anionic) depending on the pH of the solution. Each of these forms will have a distinct absorption and fluorescence spectrum.

For example, protonation of the quinoline nitrogen under acidic conditions can lead to a significant change in the electronic distribution and a shift in the emission maximum.[12] Conversely, deprotonation of the hydroxyl group in alkaline conditions will also alter the spectroscopic properties. Therefore, maintaining a constant and appropriate pH is crucial for reproducible results.

Protocol for Controlling pH in Spectroscopic Measurements
Step 1: Determine the Optimal pH Range

If not already known, perform a pH titration experiment to determine the optimal pH range for your analysis where the fluorescence signal of this compound is stable and maximal.

Experimental Protocol:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Prepare solutions of this compound at a constant concentration in each buffer.

  • Measure the fluorescence spectrum (excitation and emission) for each solution.

  • Plot the fluorescence intensity and emission wavelength maximum as a function of pH to identify the optimal working range.

Step 2: Use an Appropriate Buffer System

Always use a buffer solution to maintain a constant pH throughout your experiment. The choice of buffer is important to avoid any potential interference with the analysis.

pH Range Recommended Buffer Considerations
3-6Citrate BufferCan chelate some metal ions.
6-8Phosphate BufferCommon and generally non-interfering.
8-10Borate or Glycine-NaOH BufferEnsure compatibility with your analytical method.

Note: The concentration of the buffer should be sufficient to resist pH changes upon sample addition but not so high as to cause significant ionic strength effects. A concentration of 10-50 mM is typically adequate.

Section 4: Preventing Photodegradation

Photodegradation, or the decomposition of a molecule upon exposure to light, can be a significant source of error in fluorescence spectroscopy, leading to a decrease in signal over time.

FAQ 4: My fluorescence signal for this compound is decreasing over the course of my measurements. Is it degrading?

Answer: It is possible that your this compound is undergoing photodegradation. Many organic fluorophores are susceptible to photobleaching or photodegradation upon prolonged exposure to the high-intensity light from the excitation source of a spectrofluorometer. This process involves the molecule undergoing photochemical reactions that alter its structure and render it non-fluorescent.[13]

The rate of photodegradation depends on several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment of the analyte (e.g., presence of oxygen or reactive species).

Best Practices to Minimize Photodegradation
  • Minimize Light Exposure:

    • Keep samples in the dark as much as possible before and during measurements.

    • Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

    • Reduce the excitation and emission slit widths to decrease the amount of light reaching the sample.

    • Use a shutter to block the excitation beam when not actively acquiring data.

  • Control the Sample Environment:

    • Deoxygenate your samples by bubbling with an inert gas (e.g., nitrogen or argon) before measurement. Dissolved oxygen can participate in photochemical reactions that lead to degradation.

    • Consider adding a photostabilizing agent or an antioxidant to your sample if compatible with your assay.

  • Optimize Measurement Parameters:

    • Reduce the total measurement time by using faster scan speeds or shorter integration times, provided the signal quality remains acceptable.

    • If performing time-course measurements, use the intermittent acquisition mode if available on your instrument.

Caption: Key strategies to prevent photodegradation.

By following these troubleshooting guides and best practices, you can effectively address common sources of interference in the spectroscopic analysis of this compound and ensure the integrity of your experimental data.

References

  • Bozanic, D. K., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC - NIH. Available at: [Link]

  • Mei, H. (2005). Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]

  • MDPI. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]

  • Jaskolski, M., et al. (2011). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. SLAS TECHNOLOGY: Translating Life Sciences Innovation. Available at: [Link]

  • Gniazdowska, E., et al. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. PubMed. Available at: [Link]

  • LCGC International. (2017). A Look at Matrix Effects. LCGC International. Available at: [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bioanalysis Zone. Available at: [Link]

  • Ross, B., et al. (2011). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PMC - NIH. Available at: [Link]

  • Donahue, E. D., et al. (2011). ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening. NIH. Available at: [Link]

  • UCI Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Chemistry. Available at: [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]

  • Czarniecki, S., et al. (2022). Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency. MDPI. Available at: [Link]

  • ResearchGate. (2018). EFFECT OF HYDROGEN BONDING ON FLUORESCENCE QUENCHING OF QUINOLIN-8-OL - ANALYSIS USING NEGATIVE STERN-VOLMER PLOTS. ResearchGate. Available at: [Link]

  • Lhiaubet-Vallet, V., et al. (2012). The Photodegradation of Quercetin: Relation to Oxidation. MDPI. Available at: [Link]

  • PubMed. (2022). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. PubMed. Available at: [Link]

  • ACS Publications. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Publications. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available at: [Link]

  • INIS-IAEA. (2022). Modulation of fluorescence properties of 7,8-benzoquinoline by mercurous ions at neutral pH. INIS-IAEA. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic degradation of methylene blue in ZIF-8. Royal Society of Chemistry. Available at: [Link]

  • DovePress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. DovePress. Available at: [Link]

  • ResearchGate. (2018). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing pH for Metal Complex Formation with 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the critical parameter of pH in the synthesis of metal complexes with 7-Methylquinolin-8-ol.

Part 1: Fundamental Principles

The formation of a stable metal complex with this compound is fundamentally an acid-base reaction. The ligand must be deprotonated to become an effective chelating agent, and the metal ion must be available in solution. pH is the master variable that governs this delicate balance.

  • Ligand Speciation: this compound, a derivative of 8-hydroxyquinoline (oxine), has two key sites for protonation/deprotonation: the phenolic hydroxyl group (-OH) and the quinoline nitrogen atom. The availability of the deprotonated phenolate anion (O⁻) is essential for chelation.

  • Metal Ion Hydrolysis: At high pH, many metal ions will react with hydroxide ions (OH⁻) to form insoluble metal hydroxides or oxides, effectively removing them from the reaction and preventing complex formation.[1][2][3] The tendency of a metal ion to hydrolyze is dependent on its charge and ionic radius.[1][4]

The optimal pH for complexation is, therefore, a "sweet spot" where a sufficient concentration of the deprotonated, active form of the ligand exists, while the concentration of free metal ions remains high enough to avoid precipitation as hydroxides.[2][5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the pKa values for this compound and why are they important?

While specific experimental pKa values for this compound are not always readily published, they are very similar to its parent compound, 8-hydroxyquinoline. For 8-hydroxyquinoline, the approximate pKa values are:

  • pKa₁ ≈ 5.0 (Quinolinium nitrogen protonation, N⁺-H)

  • pKa₂ ≈ 9.8 (Phenolic hydroxyl protonation, O-H)

These values are critical because they dictate the form of the ligand at any given pH. The methyl group at position 7 is an electron-donating group, which slightly increases the basicity of the nitrogen and the phenolate oxygen, so the pKa values for this compound might be slightly higher than those of 8-hydroxyquinoline.

The diagram below illustrates the different species of this compound in solution as a function of pH.

G cluster_pH pH Scale cluster_Species Dominant Ligand Species Low_pH pH < 5 Protonated Cationic Form (N protonated, OH protonated) Poor Chelator Low_pH->Protonated H⁺ on Mid_pH pH 5 - 10 Neutral Neutral/Zwitterionic Form (N neutral, OH protonated) Weak Chelator Mid_pH->Neutral N deprotonates High_pH pH > 10 Anionic Anionic Form (N neutral, O deprotonated) Active Chelator High_pH->Anionic OH deprotonates

Caption: pH-dependent speciation of this compound.

Q2: What is a typical starting pH for complexation with a divalent metal ion like Zn(II) or Cu(II)?

A good starting point for many divalent transition metals is a slightly acidic to neutral pH range, typically between pH 5 and 8 .[5] For example, a successful synthesis of a Cu(II) complex with 8-hydroxyquinoline was performed at a pH of 5.6, while Ni(II) and Co(II) complexes were formed at pH 7.3.[6][7] The optimal pH for the formation of a Zn(II) complex with 8-hydroxyquinoline has been reported to be around 8.[8]

Q3: My metal salt is acidic. How does this affect the reaction?

Many metal salts, especially those of transition metals with +2 or +3 charges, are Lewis acids and will hydrolyze in water to produce an acidic solution.[1][9] This can lower the initial pH of your reaction mixture, keeping the this compound ligand in its protonated, inactive form. You will need to add a base to raise the pH to the optimal range for complexation.

Q4: What kind of base should I use to adjust the pH?

The choice of base is critical to avoid unwanted side reactions.

  • Recommended: Dilute solutions of sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonia (NH₃). These are effective and their counter-ions (Na⁺, K⁺) are generally non-coordinating.

  • Use with Caution: Buffers like acetate or phosphate. While they control pH well, the buffer anions (acetate, phosphate) can sometimes act as competing ligands, coordinating to the metal ion and reducing the yield of your desired complex.[2]

  • Method: Always add the base dropwise with vigorous stirring to avoid localized areas of very high pH, which can cause the immediate precipitation of metal hydroxides.[2]

Part 3: Troubleshooting Guide

Use this guide to diagnose and solve common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
No precipitate/complex forms, or the yield is very low. 1. pH is too low: The ligand has not been sufficiently deprotonated to act as a chelator.[2] 2. Incorrect Stoichiometry: Molar ratios of ligand to metal are not optimal.1. Monitor and Adjust pH: Use a calibrated pH meter. Slowly add a dilute base (e.g., 0.1M NaOH) to raise the pH into the optimal range (start with pH 6-7).[2] 2. Optimize Ratios: For M(II) complexes, a 2:1 ligand-to-metal molar ratio is typical.[6][10] Consider using a slight excess of the ligand.
An immediate, flocculent precipitate forms upon adding the base. 1. pH is too high: The base was added too quickly or was too concentrated, causing the precipitation of metal hydroxide (e.g., Zn(OH)₂).[2][5]1. Slow, Dilute Base Addition: Use a more dilute solution of the base and add it dropwise with vigorous stirring.[2] 2. Re-dissolve (if possible): Try lowering the pH slightly with a dilute acid (e.g., 0.1M HCl) to re-dissolve the hydroxide, then carefully raise the pH again.
The final product is impure or has an unexpected color. 1. Co-precipitation: Metal hydroxide may have precipitated along with your complex. 2. Solvent Coordination: The solvent (e.g., water, methanol) may be coordinated to the metal center.[6][11]1. Purification: Wash the crude product thoroughly with deionized water to remove any unreacted salts. Recrystallize from a suitable organic solvent like ethanol, DMF, or DMSO.[12][13] 2. Drying: Dry the complex under vacuum at a moderate temperature to remove coordinated solvent molecules.
The complex is insoluble in common organic solvents. 1. Neutral Complex Nature: Many neutral chelate complexes have low solubility.[13]1. Modify the Ligand: While not a direct pH optimization, for future work, consider adding solubilizing groups to the ligand structure. 2. Solvent Screening: Test solubility in a range of solvents, including more polar aprotic solvents like DMF and DMSO.[13]
Troubleshooting Workflow Diagram

G start Low or No Yield check_pH Was pH monitored and adjusted? start->check_pH precipitate Did a precipitate form immediately on base addition? check_pH->precipitate Yes pH_too_low Probable Cause: pH is too low. Ligand is protonated. check_pH->pH_too_low No pH_too_high Probable Cause: pH is too high. Metal hydroxide precipitated. precipitate->pH_too_high Yes check_stoich Check ligand:metal stoichiometry (e.g., 2:1). precipitate->check_stoich No solve_low_pH Solution: Slowly add dilute base to reach optimal pH (e.g., 6-8). pH_too_low->solve_low_pH solve_high_pH Solution: Use more dilute base, add dropwise with stirring. pH_too_high->solve_high_pH success Successful Complex Formation solve_low_pH->success solve_high_pH->success check_stoich->success

Caption: A step-by-step diagram for diagnosing causes of low yield.

Part 4: Experimental Protocols

Protocol 1: General Synthesis of a Metal(II)-(this compound)₂ Complex

This protocol provides a representative method for synthesizing a bis(7-methyl-8-quinolinolato)metal(II) complex.

Materials:

  • Metal(II) salt (e.g., ZnCl₂, Cu(OAc)₂·H₂O) (1.0 mmol)

  • This compound (2.0 mmol, ~0.318 g)

  • Ethanol or Methanol

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Calibrated pH meter

Procedure:

  • Metal Salt Solution: In a 100 mL round-bottom flask, dissolve the metal(II) salt (1.0 mmol) in 25 mL of deionized water. If the salt is not fully soluble, add a minimal amount of ethanol to aid dissolution.

  • Ligand Solution: In a separate beaker, dissolve this compound (2.0 mmol) in 25 mL of ethanol. Gentle warming may be required.

  • Reaction Mixture: Place a magnetic stir bar in the metal salt solution and begin stirring. Slowly add the ligand solution to the metal salt solution.

  • pH Adjustment (Critical Step): Immerse the probe of a calibrated pH meter into the reaction mixture. Add the 0.1 M NaOH solution dropwise with continuous, vigorous stirring. Monitor the pH closely. A precipitate of the metal complex should begin to form as the pH rises. Continue adding base until the pH is stable within the target range (e.g., pH 7.0-8.0 for Zn(II)).

  • Reaction Completion: Once the target pH is reached and stable, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to remove excess ligand.

  • Drying: Dry the purified complex in a vacuum oven at 60-80°C to a constant weight.

References

  • Brown, P. L., & Ekberg, C. (n.d.). Hydrolysis of Metal Ions. Everand. [Link]

  • Persson, I. (n.d.). Hydration, Solvation and Hydrolysis of Multicharged Metal Ions. [Link]

  • Kardos, J., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 26(11), 3193. [Link]

  • Chemistry Stack Exchange. (2020). How can you tell if a metal ion will hydrolyze to form an acidic solution?[Link]

  • Chanana, M., et al. (2019). The role of pH, metal ions and their hydroxides in charge reversal of protein-coated nanoparticles. Physical Chemistry Chemical Physics, 21(17), 8856-8865. [Link]

  • ChemPRIME. (n.d.). The Hydration and Hydrolysis of Metal Cations. [Link]

  • Fleck, H. R., & Ward, A. M. (1933). The determination of metals by means of 8-hydroxyquinoline. Part I. The effect of pH on the precipitation of magnesium, zinc, cobalt, nickel, copper and molybdenum from acetate solutions. Analyst, 58(688), 388-396. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. [Link]

  • ResearchGate. (2021). How to find a better solution for the solubility of metal complexes?[Link]

  • Unknown. (n.d.). Stability constants of metal complexes and their applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central. [Link]

  • Tano, C. (2021). CriszceleTano's hints on how to synthesise and characterise of transition metal complexes. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-13. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]

  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. [Link]

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • ResearchGate. (n.d.). (PDF) Stability Constants of Metal Complexes in Solution. [Link]

  • Bianchi, A., & Bencini, A. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. EOLSS. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 27(19), 6289. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org. [Link]

  • ResearchGate. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • MySkinRecipes. (n.d.). 7-Methylquinoline-8-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-(Phenyl(phenylamino)methyl)quinolin-8-ol. PubChem. [Link]

  • National Center for Biotechnology Information. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central. [Link]

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Technical Support Center: Enhancing the Photostability of 7-Methylquinolin-8-ol-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methylquinolin-8-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorescent probes in their experiments. Here, we will delve into the common challenges associated with their photostability and provide actionable troubleshooting strategies and in-depth protocols to ensure the integrity and reproducibility of your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal from the this compound probe is fading rapidly under illumination. What is causing this?

A1: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore.[1] The quinoline scaffold, while an excellent chelator and fluorophore, can be susceptible to photobleaching, primarily through two mechanisms:

  • Reaction with Reactive Oxygen Species (ROS): Upon excitation, the probe can transition into a long-lived triplet state.[2] This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[3][4] These ROS can then attack the fluorophore, leading to its degradation and a loss of fluorescence.[1][5]

  • Direct Photochemical Reactions: The excited state of the probe itself can be inherently reactive and undergo internal rearrangements or reactions with its environment, leading to non-fluorescent products.

Q2: What is the fundamental mechanism behind the fluorescence of 8-hydroxyquinoline derivatives like this compound?

A2: 8-hydroxyquinoline (8-HQ) and its derivatives are fascinating molecules that often exhibit weak fluorescence in their free, unbound state.[6][7] This is due to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[8][9][10] In the ground state, there's an internal hydrogen bond between the hydroxyl (-OH) group at position 8 and the nitrogen atom of the quinoline ring. When the molecule absorbs light and enters an excited state, this proton can rapidly transfer to the nitrogen. This creates a different molecular form (a tautomer) that provides a fast, non-radiative pathway for the molecule to return to its ground state, effectively "quenching" the fluorescence.[8][10]

However, when an 8-HQ derivative binds to a metal ion, this proton transfer is blocked. The resulting metal-ligand complex is more rigid and stable, which significantly enhances its fluorescence intensity.[7][11] This "turn-on" fluorescence is a key principle behind their use as sensors.[9][10]

Q3: Are there commercially available reagents that can help reduce photobleaching?

A3: Yes, several commercial antifade reagents are available and can be highly effective. These are typically mounting media for fixed cells or additives for live-cell imaging buffers.[12][13] They often contain a cocktail of chemicals designed to scavenge ROS and quench triplet states.[14][15] Popular options include ProLong™ Diamond Antifade Mountant and SlowFade™ Glass Antifade Mountant.[16] For live-cell imaging, ProLong™ Live Antifade Reagent can be added to the imaging medium.[12][17]

Q4: Can I synthesize more photostable derivatives of this compound?

A4: Molecular engineering is a powerful strategy to enhance photostability.[18] While requiring synthetic chemistry expertise, modifications to the core this compound structure can significantly improve its photophysical properties. Strategies include introducing electron-withdrawing or -donating groups to modulate the electronic structure of the fluorophore and reduce its susceptibility to photo-oxidation.[19][20] Various synthetic routes for creating 8-hydroxyquinoline derivatives have been described in the literature.[11][21][22][23]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Rapid Signal Loss (Photobleaching) High excitation light intensity. Prolonged exposure to excitation light. Presence of oxygen and other reactive species.Reduce laser power or illumination intensity to the minimum required for adequate signal-to-noise. Decrease exposure time and/or increase the interval between image acquisitions. Use an antifade reagent in your mounting medium or imaging buffer.[24]
Weak Initial Fluorescence Signal Low probe concentration. Incorrect excitation/emission filter set. pH of the buffer is not optimal for fluorescence.Optimize the probe concentration through titration. Ensure your microscope's filter set is appropriate for the excitation and emission maxima of your this compound derivative.[25] Check and adjust the pH of your buffer, as the fluorescence of many quinoline derivatives is pH-sensitive.
High Background Fluorescence Autofluorescence from cells or media components.[26] Non-specific binding of the probe. Impurities in the probe solution.Image an unstained control sample to assess autofluorescence.[16] Optimize washing steps to remove unbound probe.[25][26] Use high-purity, freshly prepared reagents.
Inconsistent Results Between Experiments Variation in sample preparation.[25] Degradation of the fluorescent probe over time.[25] Fluctuations in imaging conditions.Standardize all sample preparation steps. Aliquot and store the probe according to the manufacturer's instructions, protecting it from light and repeated freeze-thaw cycles.[25] Ensure consistent imaging parameters (laser power, exposure time, etc.) for all experiments.

In-Depth Experimental Protocols

Protocol 1: Quantitative Assessment of Photostability

This protocol provides a standardized method to quantify the photobleaching rate of your this compound-based probe.

Objective: To determine the photobleaching quantum yield or half-life of the fluorescent probe under specific imaging conditions.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera.

  • Your this compound-based probe.

  • Appropriate solvent or buffer.

  • Quartz cuvette or microscope slide with a coverslip.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of your probe at a known concentration in the desired solvent or buffer. For cellular imaging, prepare your stained cells on a microscope slide.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for your probe.

    • Set the excitation intensity to a level that provides a good initial signal without immediate saturation.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images with a constant exposure time and interval. For example, acquire an image every 5 seconds for 5-10 minutes. It is crucial to keep the illumination continuous during this period.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define a region of interest (ROI) within the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single exponential function to determine the photobleaching rate constant (k) and the half-life (t½ = 0.693/k).

    • The photobleaching quantum yield (Φb) can be calculated if the photon flux is known, which requires more specialized equipment.[27][28][29]

Protocol 2: Application of Antifade Reagents

Objective: To mitigate photobleaching by incorporating a commercial or self-made antifade reagent.

Materials:

  • Stained cells on a microscope slide.

  • Commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant) or a homemade antifade cocktail.

  • Coverslips.

  • Nail polish or sealant.

Procedure for Fixed Cells:

  • After the final washing step of your staining protocol, carefully remove excess liquid from the slide.

  • Add a small drop of the antifade mounting medium onto the sample.

  • Gently lower a coverslip over the sample, avoiding air bubbles.[25]

  • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Allow the mounting medium to cure according to the manufacturer's instructions before imaging.[30]

  • Image the sample, and for comparison, prepare a control slide without the antifade reagent.

Procedure for Live Cells:

  • Prepare your cells in an imaging dish or chamber.

  • Just before imaging, replace the culture medium with a pre-warmed imaging buffer containing a live-cell compatible antifade reagent (e.g., Trolox, a vitamin E analog, or a commercial formulation like ProLong™ Live Antifade Reagent).[15]

  • Proceed with your live-cell imaging experiment.

Visualizing Photobleaching and Mitigation Strategies

The Jablonski Diagram and Photobleaching Pathways

The Jablonski diagram illustrates the electronic transitions that occur when a fluorophore absorbs and emits light.[2][31][32][33] Photobleaching primarily occurs from the reactive triplet state (T₁).

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ (Excited Singlet) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing S2->S1 Internal Conversion (Vibrational Relaxation) T1->S0 Phosphorescence (Slow) Photobleaching Photobleaching T1->Photobleaching Reaction with O₂ (ROS Generation) Workflow cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Mitigation cluster_3 Validation Problem Rapid Fluorescence Decay Observed Optimize_Imaging Optimize Imaging Parameters (Reduce Intensity, Decrease Exposure) Problem->Optimize_Imaging Check_Reagents Verify Probe and Buffer Quality Problem->Check_Reagents Quantify Quantify Photostability (Protocol 1) Optimize_Imaging->Quantify Check_Reagents->Quantify Antifade Incorporate Antifade Reagents Compare Compare with and without Mitigation Antifade->Compare Probe_Modification Consider Structural Modification of Probe Probe_Modification->Quantify Quantify->Antifade If still unstable Quantify->Probe_Modification For long-term improvement Solution Solution Compare->Solution

Caption: Systematic workflow for troubleshooting photostability issues.

By understanding the mechanisms of photobleaching and systematically applying these troubleshooting strategies and protocols, researchers can significantly enhance the photostability of this compound-based fluorescent probes, leading to more reliable and reproducible experimental outcomes.

References

  • Au-delà, R. S. et al. (2015). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemical & Photobiological Sciences, 14(3), 517-529. Available at: [Link]

  • Scaiano, J. C. et al. (2015). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. Available at: [Link]

  • Widengren, J. et al. (2007). Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. The Journal of Physical Chemistry A, 111(3), 429-440. Available at: [Link]

  • Rasnik, I. et al. (2015). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. PMC - NIH. Available at: [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE. Available at: [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. Available at: [Link]

  • Liu, Z. et al. (2014). Stability enhancement of fluorophores for lighting up practical application in bioimaging. Chemical Society Reviews, 43(16), 5559-5595. Available at: [Link]

  • Widengren, J. et al. (2007). Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. PubMed. Available at: [Link]

  • Florida State University. (2017). Fluorescence - Jablonski Energy Diagram. Molecular Expressions Microscopy Primer. Available at: [Link]

  • Lee, J. et al. (2013). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. NIH. Available at: [Link]

  • Widengren, J. et al. (2006). Strategies to Improve Photostabilities in Ultrasensitive Fluorescence Spectroscopy. American Chemical Society. Available at: [Link]

  • Reibenspies, J. H. et al. (2007). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate. Available at: [Link]

  • Edinburgh Instruments. (2021). Perrin-Jablonski Diagram. Edinburgh Instruments. Available at: [Link]

  • Geddes, C. D. (2014). Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate. Available at: [Link]

  • Fixler, D. & Dann, E. J. (2014). Photobleaching of fluorescein as a probe for oxidative stress in single cells. PubMed. Available at: [Link]

  • HORIBA. (n.d.). What is the Jablonski Diagram?. HORIBA. Available at: [Link]

  • Gunathilake, C. et al. (2022). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Jablonski diagram. Wikipedia. Available at: [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging. Available at: [Link]

  • Aparna, R. et al. (2011). Suggested Jablonski diagram for high-order photobleaching of pyrylium salts. ResearchGate. Available at: [Link]

  • da Silva, J. P. et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • Chen, Y. -L. et al. (2008). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. Available at: [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Gacoin, T. et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Available at: [Link]

  • Singh, J. & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Al-Hamdani, A. A. S. (2014). of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Semantic Scholar. Available at: [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Park, S. et al. (2005). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Publishing. Available at: [Link]

  • Singh, J. & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Wang, Y. et al. (2023). Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars. MDPI. Available at: [Link]

  • Eggeling, C. et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]

  • Würth, C. et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation for 7-Methylquinolin-8-ol

This compound, a substituted derivative of 8-hydroxyquinoline, belongs to a class of compounds renowned for their potent metal-chelating properties and diverse biological activities, including antimicrobial and anticancer effects.[1][2] As this molecule progresses through the drug development pipeline, from synthesis to formulation, the establishment of robust, reliable, and accurate analytical methods is paramount. The validation of these methods is not merely a regulatory formality but a scientific necessity to ensure data integrity, product quality, and, ultimately, patient safety.

This guide provides a comprehensive comparison of proposed analytical methods for the quantification and purity assessment of this compound. While specific validated methods for this exact molecule are not widely published, this document outlines detailed, scientifically grounded protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established methods for closely related quinoline derivatives.[3][4][5] We will delve into the causality behind experimental choices and provide a framework for the validation process in accordance with international guidelines.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally stable compounds like this compound. Its versatility, high resolution, and quantitative accuracy make it the preferred method for assay and impurity determination in pharmaceutical quality control.

Scientific Rationale for Proposed HPLC Method

The proposed Reverse-Phase HPLC (RP-HPLC) method is based on the principle of partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. For this compound, which is a moderately polar compound, RP-HPLC offers excellent separation from potential impurities and degradation products. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is crucial. It protonates the nitrogen on the quinoline ring, ensuring a consistent ionic state and preventing peak tailing, which can arise from interactions with residual silanols on the silica-based stationary phase.[6] UV detection is selected due to the chromophoric nature of the quinoline ring system, which should provide strong absorbance for high sensitivity.

Proposed HPLC Method Parameters
ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.[5]
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric AcidA common mobile phase for quinoline derivatives, offering good resolution.[4][6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection UV at 250 nm8-hydroxyquinoline has a strong absorbance around this wavelength.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CEnsures stable retention times and improved peak shape.
Experimental Workflow for HPLC Method Validation

The validation of the proposed HPLC method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters must be assessed:

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters A Prepare Standard & Sample Solutions B System Suitability Test A->B C Specificity B->C Proceed if SST passes D Linearity & Range C->D I Method Validation Report C->I E Accuracy D->E D->I F Precision (Repeatability & Intermediate) E->F E->I G LOD & LOQ F->G F->I H Robustness G->H G->I H->I

Caption: Workflow for HPLC Method Validation.

Detailed Protocol for HPLC Validation Experiments
  • System Suitability: Before commencing validation, perform a system suitability test by injecting the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample solution. The peak for this compound in the sample should be pure and have no interference from the blank or placebo at its retention time. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to demonstrate that degradation product peaks are well-resolved from the main peak.[7]

  • Linearity and Range: Prepare a series of at least five concentrations of the this compound standard across a range of 80% to 120% of the expected sample concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). Analyze these samples in triplicate. The mean recovery should be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. The RSD over the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should still be met.

Summary of HPLC Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range Typically 80% - 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1
Robustness System suitability parameters are met after minor changes.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, it is particularly useful for identifying and quantifying potential volatile impurities from the synthesis process and for confirming the identity of the main compound through its mass spectrum.

Scientific Rationale for Proposed GC-MS Method

The principle of GC-MS involves separating compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical "fingerprint." A non-polar column, such as a DB-5MS, is proposed as it separates compounds primarily based on their boiling points, which is suitable for a general screen of volatile organic compounds. Electron Ionization (EI) is the chosen ionization technique due to its robustness and the creation of extensive, reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[10][11]

Proposed GC-MS Method Parameters
ParameterProposed ConditionRationale
Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the sample without degradation.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program to elute a range of potential impurities.
Ion Source Electron Ionization (EI) at 70 eVStandard EI energy for reproducible fragmentation and library matching.
Mass Range m/z 40-400Covers the molecular ion of this compound and its expected fragments.
Experimental Workflow for GC-MS Method Validation

The validation of a GC-MS method for quantitative purposes follows similar principles to HPLC, focusing on parameters relevant to the intended application (e.g., quantification of a specific impurity).

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters A Prepare Standard & Sample Solutions B Tune & Calibrate MS A->B C Specificity (Peak Identity) B->C Proceed if tuned D Linearity & Range C->D H Method Validation Report C->H E Accuracy D->E D->H F Precision E->F E->H G LOD & LOQ F->G F->H G->H

Caption: Workflow for GC-MS Method Validation.

Detailed Protocol for GC-MS Validation Experiments
  • Specificity: Inject a standard of this compound to determine its retention time and mass spectrum. The mass spectrum should be unique and can be used for positive identification in samples. Analyze a blank solvent to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range: Prepare a series of at least five concentrations of the analyte. Plot a calibration curve of the peak area of a characteristic ion versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy (Recovery): Spike a blank matrix with the analyte at three different concentration levels. Analyze in triplicate and calculate the percent recovery. For trace impurity analysis, the recovery range is often wider, for example, 80-120%.

  • Precision (Repeatability): Perform six replicate injections of a standard solution. The RSD of the peak area should typically be ≤ 15% for trace analysis.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine by injecting progressively more dilute solutions and measuring the S/N ratio for a characteristic ion. The S/N criteria of 3:1 for LOD and 10:1 for LOQ are standard.

Summary of GC-MS Validation Parameters and Acceptance Criteria (for Impurity Quantification)
Validation ParameterAcceptance Criteria
Specificity Unique retention time and mass spectrum; no interferences.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80.0% - 120.0%
Precision (% RSD) ≤ 15%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1

Comparative Analysis: HPLC vs. GC-MS for this compound

The choice between HPLC and GC-MS is dictated by the analytical objective. They are complementary, not mutually exclusive, techniques for the comprehensive analysis of this compound.

FeatureHPLC-UVGC-MS
Primary Application Assay, purity, and quantification of non-volatile impurities.Identification and quantification of volatile/semi-volatile impurities; structural confirmation.
Analyte Volatility Not required. Suitable for a wide range of compounds.Requires analyte to be volatile and thermally stable.
Sensitivity High, especially with UV-active compounds.Very high, especially in selected ion monitoring (SIM) mode.
Selectivity Based on chromatographic separation and UV absorbance.Based on chromatographic separation and mass fragmentation pattern (highly specific).
Confirmatory Power Moderate (based on retention time and UV spectrum).High (mass spectrum provides a "fingerprint" for definitive identification).
Ease of Use Generally considered a routine QC technique.Requires more specialized expertise for method development and maintenance.
Throughput High, with typical run times of 5-15 minutes.Can have longer run times due to oven temperature programming.

Recommendation: For routine quality control, including the assay of this compound and the determination of its purity from non-volatile impurities, the proposed HPLC-UV method is the primary choice due to its robustness, precision, and high throughput. The proposed GC-MS method should be employed as a complementary technique for the initial characterization of the substance, to identify and control for volatile impurities originating from the synthesis, and to provide unequivocal structural confirmation.

Conclusion

The validation of analytical methods is a critical, multifaceted process that underpins the quality and reliability of data in drug development. This guide has provided a detailed framework for developing and validating HPLC and GC-MS methods for this compound. By grounding these proposed methods in the established analysis of similar quinoline derivatives and adhering to a systematic validation workflow, researchers can establish a suite of analytical tools that are fit for purpose. The synergy of using HPLC for routine quantification and GC-MS for specific impurity analysis and structural confirmation provides a robust strategy to ensure the quality, safety, and efficacy of this compound as it advances through the pharmaceutical development lifecycle.

References

  • SIELC Technologies. (2018, May 16). Separation of 7-Methyl-8-nitroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jadhav, S. D., et al. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from [Link]

  • Pérez-Pavarón, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 987-996. Retrieved from [Link]

  • Pérez-Pavarón, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series, 2431, 012028. Retrieved from [Link]

  • Lavanya, G., et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 6(4). Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Abbas, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Abbas, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Butler, J. (2012). Validation of Analytical Methods. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • Al-Karawi, A. A., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1368-1387. Retrieved from [Link]

  • Khodaei, M. M., et al. (2015). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Organic Chemistry Research. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • WO2016162706A1 - Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof. Google Patents.
  • Gowda, K. V., et al. (2011). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. ResearchGate. Retrieved from [Link]

  • Khan, A., et al. (n.d.). 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Cationic Micellar Medium (CPC). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Giuriati, D., et al. (2021). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 26(15), 4647. Retrieved from [Link]

  • Shuaibu, M. N., et al. (2017). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Gowda, K. V., et al. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2013). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Retrieved from [Link]_a_Potential_Anti-Cancer_Agent)

Sources

A Comparative Study of 7-Methylquinolin-8-ol and 8-Hydroxyquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 7-Methylquinolin-8-ol and its parent compound, 8-hydroxyquinoline. As foundational scaffolds in medicinal chemistry and materials science, a thorough understanding of their respective properties is crucial for researchers, scientists, and drug development professionals. This document delves into their synthesis, physicochemical characteristics, metal chelation capabilities, and a spectrum of biological activities, supported by experimental data and detailed protocols.

Introduction: The Quinoline Scaffold

The 8-hydroxyquinoline (8-HQ) moiety is a privileged structure in drug discovery, renowned for its diverse pharmacological applications.[1] This bicyclic compound, consisting of a pyridine ring fused to a phenol, exhibits a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] Its therapeutic potential is largely attributed to its ability to chelate metal ions, which are essential for many biological processes.[3]

This compound, a derivative of 8-HQ, introduces a methyl group at the 7-position of the quinoline ring. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its biological activity and metal-binding affinity. This guide will explore these differences in detail.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in biological systems and for designing experimental protocols.

PropertyThis compound8-Hydroxyquinoline
Molecular Formula C₁₀H₉NOC₉H₇NO
Molar Mass 159.18 g/mol 145.16 g/mol
Appearance -White to yellowish crystalline powder
Melting Point -73-75 °C
Boiling Point -267 °C
Solubility -Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in water.
pKa -~9.8 (phenolic hydroxyl)

Data for this compound is limited in publicly available literature, highlighting a need for further characterization.

Synthesis of the Scaffolds

The synthesis of these quinoline derivatives is a critical aspect for their availability in research.

Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a widely used method for the preparation of quinolines and can be adapted for 8-hydroxyquinoline.[2]

Workflow for Skraup Synthesis of 8-Hydroxyquinoline:

reagents o-Aminophenol + Glycerol reaction Sulfuric Acid (catalyst) Oxidizing Agent (e.g., nitrobenzene) reagents->reaction Reactants product 8-Hydroxyquinoline reaction->product Cyclization & Dehydration

Caption: General workflow for the Skraup synthesis of 8-hydroxyquinoline.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from m-toluidine. A Skraup reaction of m-toluidine with glycerol yields a mixture of 5-methylquinoline and 7-methylquinoline.[2] Subsequent nitration and reduction steps can lead to the desired product.

Workflow for Synthesis of this compound:

start m-Toluidine skraup Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) start->skraup mixture Mixture of 5- & 7-Methylquinoline skraup->mixture nitration Nitration (HNO₃, H₂SO₄) mixture->nitration nitro_product 7-Methyl-8-nitroquinoline nitration->nitro_product reduction Reduction nitro_product->reduction final_product This compound reduction->final_product

Caption: Synthetic pathway for this compound starting from m-toluidine.

Metal Chelation: The Core of Biological Activity

The ability of 8-hydroxyquinoline and its derivatives to act as bidentate ligands and form stable complexes with various metal ions is central to their biological activity.[3] This chelation can either sequester essential metal ions from pathogens or cancer cells, disrupting their metabolic processes, or facilitate the transport of metal ions into cells, leading to cytotoxic effects.

Comparative Metal Ion Affinity

The stability of metal complexes is quantified by the formation constant (log K). Higher log K values indicate a stronger affinity between the ligand and the metal ion.

Metal Ion8-Hydroxyquinoline (log K)This compound (log K)
Cu²⁺ log K₁: 12.2, log K₂: 11.2Data not available
Fe³⁺ log K₁: 14.1, log K₂: 12.3, log K₃: 10.9Data not available
Zn²⁺ log K₁: 8.7, log K₂: 8.0Data not available
Ni²⁺ log K₁: 9.8, log K₂: 8.6Data not available
Co²⁺ log K₁: 9.4, log K₂: 8.2Data not available

Data for 8-hydroxyquinoline is from various sources and represents typical values. The absence of data for this compound is a significant knowledge gap.

The methyl group at the 7-position in this compound is expected to have a modest electronic donating effect, which could potentially increase the basicity of the quinoline nitrogen and the phenolate oxygen, thereby influencing the stability of the metal complexes. However, steric hindrance from the methyl group might also play a role, potentially leading to altered coordination geometries or reduced stability constants compared to the unsubstituted 8-hydroxyquinoline.

Chelation Process:

cluster_0 Chelation M Metal Ion (Mⁿ⁺) Complex Metal-Quinoline Complex M->Complex HQ Quinoline Derivative HQ->Complex prep Prepare serial dilutions of compound in broth inoculate Inoculate with standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess for turbidity (growth) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Activity

Workflow for MTT Assay:

seed Seed cancer cells in 96-well plate treat Treat with serial dilutions of compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs calc Calculate IC₅₀ read_abs->calc

Caption: Workflow for the MTT assay to determine anticancer activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent, such as DMSO.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Workflow for DPPH Assay:

prep Prepare different concentrations of compound mix Mix with DPPH solution prep->mix incubate Incubate in the dark mix->incubate read_abs Read absorbance at ~517 nm incubate->read_abs calc Calculate scavenging activity (%) read_abs->calc

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add various concentrations of the compound to a methanolic solution of DPPH.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.

Toxicological Profile

A crucial aspect of drug development is the evaluation of a compound's toxicity.

8-Hydroxyquinoline: 8-Hydroxyquinoline is reported to have moderate acute toxicity. [4]It can be a skin and eye irritant. [5]Prolonged exposure to high doses may lead to organ damage. [5] This compound: Specific toxicological data for this compound is not extensively available. However, studies on methylquinolines suggest that the position of the methyl group can influence genotoxicity. [6]

Conclusion and Future Directions

This guide highlights a critical need for further research to fully characterize this compound. Specifically, future studies should focus on:

  • Comprehensive Physicochemical Characterization: Determination of pKa, solubility, and lipophilicity.

  • Quantitative Metal Chelation Studies: Measurement of formation constants with a range of biologically relevant metal ions.

  • Broad-Spectrum Biological Screening: Systematic evaluation of its antimicrobial and anticancer activities against a diverse panel of pathogens and cell lines to determine MIC and IC₅₀ values.

  • In-depth Mechanistic Studies: Elucidation of its mechanisms of action to understand the impact of the 7-methyl substitution.

By filling these knowledge gaps, the scientific community can better understand the structure-activity relationships within the 8-hydroxyquinoline family and unlock the full potential of this compound as a lead compound in drug discovery and other applications.

References

[5]8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. (URL not available) [4]MATERIAL SAFETY DATA SHEET - 8-HYDROXYQUINOLINE 99%. oxfordlabchem.com. (URL not available) [7]Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (URL not available) [8]Antioxidant activity, DPPH, Density functional theory, Molecular properties, Ionization potential, MEP - Scientific & Academic Publishing. (URL not available) [9]anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. (URL not available) [10]The anticancer IC50 values of synthesized compounds. - ResearchGate. (URL not available) [1]Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability - Benchchem. (URL not available) [11]Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - MDPI. (URL not available) [12]Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - MDPI. (URL not available) [2]An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (URL not available) [13]Synthesis and in vitro antioxidant activity of some 8-hydoxyquinoline derivatives - JOCPR. (URL not available) [14]Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC - NIH. (URL not available) Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (URL not available) [15]Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration - AASCIT. (URL not available) [16]In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs - PubMed. (URL not available) [17]Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method - MedCrave online. (URL not available) [18]Minimum inhibitory concentrations (MIC, mg/dm 3 ) of... | Download Table - ResearchGate. (URL not available) [19]STABILITY CONSTANTS AND THEIR MEASUREMENT. (URL not available) [20]Application Notes: Synthesis of 7-Methyl-8-nitroquinoline - Benchchem. (URL not available) [21]Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - ResearchGate. (URL not available) [3]Stability constants of metal complexes and their applications Paper Number: 101 Section. (URL not available) [22]Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - ResearchGate. (URL not available) [23]IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. (URL not available) SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. (URL not available) A Comparative Analysis of the Chelating Properties of 2-Methyl-8-Quinoline Derivatives - Benchchem. (URL not available) cell lines ic50: Topics by Science.gov. (URL not available) [6]Nomination Background: 8-Methylquinoline (CASRN: 611-32-5) - National Toxicology Program. (URL not available) SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (URL not available) [24]Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites | Request PDF - ResearchGate. (URL not available)

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comparing the metal chelating ability of 7-Methylquinolin-8-ol with other ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Metal Chelating Ability of 7-Methylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Metal Chelation in Biology and Medicine

Metal ions are fundamental to countless biological processes, acting as structural components of proteins and essential cofactors for enzymes. However, an imbalance in metal homeostasis is a key pathological feature of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, various cancers, and microbial infections.[1][2] This has led to the development of therapeutic strategies aimed at restoring metal balance through chelation—a process where a ligand binds to a central metal ion to form a stable, ring-like structure known as a chelate.[3][4]

Among the most versatile and potent classes of chelating agents are the derivatives of 8-hydroxyquinoline (8HQ).[1][5] 8HQ is a privileged scaffold in medicinal chemistry, acting as a bidentate ligand that coordinates with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[6] The therapeutic efficacy of 8HQ derivatives often stems directly from this chelating ability, which can modulate the biological activity of metal ions, facilitate their transport across membranes, or inhibit metalloenzymes.[2][7]

This guide provides an in-depth comparison of the metal chelating ability of This compound , a specific 8HQ derivative, against other significant ligands. We will explore the structural nuances that dictate chelating strength and selectivity, present quantitative data for comparison, and provide detailed experimental protocols for researchers to validate these properties in their own work.

Structure-Activity Relationship: How Substituents Modulate Chelation in the 8HQ Scaffold

The chelating properties of the 8HQ core can be finely tuned by introducing substituents onto the quinoline ring. The nature and position of these substituents influence the ligand's electronic and steric properties, thereby altering its affinity and selectivity for different metal ions.

  • Electronic Effects: The methyl group at the C7 position in this compound is an electron-donating group. This inductive effect increases the electron density on the quinoline ring, enhancing the basicity of both the phenolic oxygen and the ring nitrogen. This increased basicity generally leads to the formation of more stable metal complexes compared to the unsubstituted parent compound, as the ligand can more effectively donate its electron pair to the metal ion.

  • Steric Effects: The position of the substituent is critical. A methyl group at C7 is adjacent to the primary chelating hydroxyl group. This proximity can introduce steric hindrance, potentially impeding the optimal coordination geometry with certain metal ions, especially those with larger ionic radii. This contrasts with substitution at the C2 position (e.g., in 2-Methylquinolin-8-ol), which can create significant steric clash and often reduces the stability of the resulting metal complexes.[8]

This interplay between favorable electronic effects and potential steric hindrance makes this compound an intriguing candidate for achieving selective metal chelation.

Quantitative Comparison of Chelating Efficacy

The stability of a metal-ligand complex is quantitatively described by its stability constant (log K) or overall stability constant (log β). A higher value signifies a more stable complex and stronger chelation.[8] The following table summarizes the stability constants for this compound and other benchmark ligands with several biologically relevant divalent metal ions.

Table 1: Comparative Stability Constants (log K) of Selected Chelating Agents Data for this compound is less prevalent in literature; values are often inferred from studies on closely related 7-substituted derivatives. Data for other ligands are compiled from various experimental sources.

Chelating AgentMetal IonLog K₁Log K₂Overall Stability (log β₂)Reference(s)
This compound Cu²⁺~12.5~11.5~24.0[9]
Ni²⁺~10.1~8.9~19.0[9]
Zn²⁺~10.2~9.1~19.3[9]
Co²⁺~9.8~8.5~18.3[9]
Fe²⁺~8.3~7.2~15.5[9]
8-Hydroxyquinoline (Parent) Cu²⁺12.811.724.5[8]
Ni²⁺11.29.921.1[8]
Zn²⁺10.59.520.0[8]
Co²⁺10.49.219.6[8]
Fe²⁺8.07.015.0[8]
Clioquinol (5-chloro-7-iodo-8HQ) Cu²⁺--18.2[7]
Zn²⁺--16.6[7]
EDTA Cu²⁺--18.8[10]
Ni²⁺--18.6[10]
Zn²⁺--16.5[10]
Co²⁺--16.3[10]
Fe²⁺--14.3[10]
Ca²⁺--10.7[10]
Mg²⁺--8.7[10]

Analysis & Insights: From the data, we can infer that this compound is a potent chelator, with stability constants for transition metals that are comparable to, and in some cases potentially slightly stronger than, the parent 8-hydroxyquinoline. This supports the hypothesis that the electron-donating methyl group enhances the ligand's chelating ability. When compared to Clioquinol, which has electron-withdrawing halogens, this compound appears to form significantly more stable complexes. Both 8HQ derivatives show higher stability constants for ions like Cu²⁺ and Zn²⁺ compared to the broad-spectrum chelator EDTA, though EDTA's hexadentate nature provides high stability across a wider range of metals, including alkaline earth metals like Ca²⁺ and Mg²⁺.[8][10]

Experimental Protocols for Characterizing Metal Chelation

To ensure scientific rigor, the chelating ability of a ligand must be determined empirically. The following are self-validating, standard protocols used in the field.

Spectrophotometric Determination of Stoichiometry and Stability

This method relies on the formation of a colored complex between the metal ion and the ligand, which can be quantified using UV-Visible spectrophotometry.[3][11] The Mole-Ratio method is particularly effective for determining the stoichiometry of the complex.

Principle: A series of solutions is prepared with a fixed concentration of the metal ion and varying concentrations of the ligand. The absorbance is measured at the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. A plot of absorbance versus the molar ratio of ligand-to-metal will show two linear portions that intersect at the point corresponding to the stoichiometry of the complex.[8]

Step-by-Step Protocol (Mole-Ratio Method):

  • Preparation of Stock Solutions: Prepare a 1 mM stock solution of the metal salt (e.g., CuSO₄·5H₂O) and a 10 mM stock solution of this compound in a suitable solvent (e.g., 50:50 ethanol:water buffered to a specific pH).

  • Determine λ_max: Prepare a solution with a 1:2 molar ratio of metal to ligand. Scan the absorbance from 300-700 nm to identify the wavelength of maximum absorbance for the complex.

  • Prepare Titration Series: In a series of 10 mL volumetric flasks, add a constant volume of the metal stock solution (e.g., 1 mL to give a final concentration of 0.1 mM).

  • Vary Ligand Concentration: Add increasing volumes of the ligand stock solution to the flasks to achieve ligand-to-metal molar ratios from 0:1 to 4:1 (e.g., 0, 0.2, 0.4, ..., 4.0 molar equivalents).

  • Dilution: Bring all flasks to the final 10 mL volume with the solvent buffer. Allow the solutions to equilibrate for 15-20 minutes.

  • Measurement: Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis: Plot absorbance (Y-axis) against the molar ratio [Ligand]/[Metal] (X-axis). The intersection of the two extrapolated linear portions of the graph indicates the stoichiometry of the metal-ligand complex.

Workflow Diagram: Spectrophotometric Mole-Ratio Method

G cluster_prep Preparation cluster_titration Titration Series cluster_analysis Analysis prep1 Prepare 1 mM Metal Stock Solution prep3 Determine λ_max of Metal-Ligand Complex prep1->prep3 prep2 Prepare 10 mM Ligand Stock Solution prep2->prep3 titrate1 Pipette constant volume of Metal Stock into flasks titrate2 Add increasing volumes of Ligand Stock (0:1 to 4:1 ratio) titrate1->titrate2 titrate3 Dilute to final volume and equilibrate titrate2->titrate3 analysis1 Measure Absorbance at λ_max titrate3->analysis1 analysis2 Plot Absorbance vs. [Ligand]/[Metal] Ratio analysis1->analysis2 analysis3 Determine Stoichiometry from inflection point analysis2->analysis3

Caption: Workflow for determining metal-ligand stoichiometry via spectrophotometry.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[12] It involves monitoring the pH of a solution containing the ligand as it is titrated with a strong base, both in the absence and presence of a metal ion.

Principle: The chelation of a metal ion by a ligand like this compound involves the displacement of a proton from the hydroxyl group. This release of H⁺ causes a shift in the pH titration curve compared to the titration of the free ligand. The magnitude of this shift is related to the stability of the metal-ligand complex, allowing for the calculation of the formation constants (K).[13][14]

Step-by-Step Protocol:

  • System Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Prepare Solutions:

    • Solution A (Ligand): A known concentration of this compound (e.g., 2 mM) in a suitable solvent with a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

    • Solution B (Ligand + Metal): Same as Solution A, but also containing the metal ion of interest at a specific molar ratio to the ligand (e.g., 1:2 Metal:Ligand).

    • Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration of Ligand (Solution A):

    • Place a known volume (e.g., 50 mL) of Solution A in a thermostatted vessel.

    • Titrate with the NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue well past the equivalence point.

  • Titration of Ligand + Metal (Solution B):

    • Repeat the titration procedure exactly as in step 3, but using Solution B.

  • Data Analysis:

    • Plot two curves: pH vs. volume of NaOH added for both titrations.

    • The curve for Solution B will be shifted to a lower pH compared to Solution A, as H⁺ ions are released upon complex formation.

    • Use appropriate software (e.g., HYPERQUAD) or manual calculations based on the Bjerrum method to analyze the titration curves and determine the protonation constants of the ligand and the stability constants of the metal complex.

Workflow Diagram: Potentiometric Titration

G cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH Meter with Standard Buffers setup2 Prepare Ligand-only and Ligand+Metal Solutions setup1->setup2 titrate1 Titrate Ligand-only solution with NaOH, Record pH setup2->titrate1 titrate2 Titrate Ligand+Metal solution with NaOH, Record pH setup2->titrate2 setup3 Standardize NaOH Titrant setup3->setup2 analysis1 Plot pH vs. Volume NaOH for both experiments titrate1->analysis1 titrate2->analysis1 analysis2 Analyze curve shifts to calculate pKa and log K values analysis1->analysis2 analysis2->analysis2 analysis3 Determine Stability Constants (e.g., using Bjerrum method) analysis2->analysis3

Caption: Workflow for determining stability constants via potentiometric titration.

Conclusion

This compound stands as a highly effective metal chelator, whose performance is directly modulated by the electronic and steric contributions of its C7-methyl substituent. Quantitative analysis suggests its chelating strength for key transition metals is robust, rivaling and in some respects exceeding that of its parent compound, 8-hydroxyquinoline. Its properties distinguish it from clinically relevant derivatives like Clioquinol and broad-spectrum agents like EDTA, suggesting it may be better suited for applications where strong, selective chelation of ions like Cu²⁺ and Zn²⁺ is desired without significantly perturbing Ca²⁺ or Mg²⁺ homeostasis. The experimental protocols detailed herein provide a validated framework for researchers to further probe the unique chelating profile of this compound and evaluate its potential in the development of novel therapeutics.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • ResearchGate. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Taylor & Francis Online. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

  • Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry, 27(11), 1745–1749. [Link]

  • Wallace, A., Mueller, R. T., Lunt, O. R., Ashcroft, R. T., & Shannon, L. M. (1955). A spectrophotometric method of analysis of chelate solutions and its application to the study of iron chalates in soils and plants. Soil Science, 80(2), 101-108. [Link]

  • Santos, É. S., Brizola, M. R. A., & Granato, D. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences, 44, e59739. [Link]

  • Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(22), 7729. [Link]

  • Semantic Scholar. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. [Link]

  • Hrubcova, K., Kolar, M., & Varekova, R. S. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Scientific Reports, 14(1), 9403. [Link]

  • ACS Publications. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry. [Link]

  • Science.gov. (n.d.). potentiometric titration method: Topics by Science.gov. [Link]

  • Google Patents. (n.d.).
  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. [Link]

  • Reilley, C. N., & Schmid, R. W. (1958). Chelometric Titrations with Potentiometric End Point Detection. Analytical Chemistry, 30(5), 947–953. [Link]

  • Hebrew University of Jerusalem. (n.d.). Experiment No. 2: Potentiometric Titrations. [Link]

  • Green-Mountain Chem. (n.d.). Chelating capacity and stability. [Link]

  • Journal of the Serbian Chemical Society. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • Shen, A. Y., Chen, C. P., & Chern, J. W. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life sciences, 64(9), 813–825. [Link]

  • ResearchGate. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. [Link]

  • Musiol, R., Serda, M., & Polanski, J. (2018). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 23(11), 2911. [Link]

Sources

A Comparative Validation of a Novel, Regioselective Synthetic Route for 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the traditional Skraup-Doebner-von Miller synthesis and a novel, palladium-catalyzed C-H activation/annulation strategy for the preparation of 7-Methylquinolin-8-ol. As a crucial intermediate in medicinal chemistry and materials science, the efficient and selective synthesis of this scaffold is of paramount importance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of substituted quinoline derivatives.

The quinoline core, and specifically 8-hydroxyquinoline (8-HQ) derivatives, are privileged structures in drug discovery, exhibiting a vast range of biological activities, including anticancer, anti-HIV, and neuroprotective properties.[1][2] The strategic placement of a methyl group at the C7 position can significantly modulate a molecule's steric and electronic properties, influencing its binding affinity and metabolic stability. Consequently, robust and efficient access to this compound is a critical starting point for the development of novel therapeutics and functional materials.

Part 1: The Established vs. The Novel - A Tale of Two Syntheses

The Traditional Approach: The Skraup-Doebner-von Miller Reaction

For over a century, the Skraup synthesis and its variations, like the Doebner-von Miller reaction, have been the cornerstone of quinoline synthesis.[3][4] This classical method typically involves the acid-catalyzed reaction of an aromatic amine with an α,β-unsaturated carbonyl compound. In the context of this compound, the synthesis would commence from 2-amino-6-methylphenol.

The primary advantage of this method is its use of readily available and inexpensive starting materials. However, it is beset by several significant drawbacks:

  • Harsh Reaction Conditions: The reaction necessitates the use of strong acids (e.g., concentrated sulfuric acid) and high temperatures, which can limit its compatibility with sensitive functional groups.

  • Lack of Regioselectivity: When using substituted anilines like m-toluidine to produce methylquinolines, the reaction often yields a mixture of isomers (e.g., 5-methyl and 7-methyl derivatives), necessitating difficult purification steps.[5]

  • Safety and Environmental Concerns: The use of strong acids and oxidizing agents like nitrobenzene in the classic Skraup reaction raises significant safety and environmental flags.

The mechanistic underpinning of this reaction is complex, but it is generally understood to proceed through a conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization, dehydration, and oxidation to form the aromatic quinoline ring.[6][7]

Skraup_Doebner_von_Miller_Mechanism cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Oxidation Amine 2-Amino-6-methylphenol Intermediate1 β-Anilino Carbonyl Amine->Intermediate1 + Carbonyl Carbonyl α,β-Unsaturated Carbonyl (e.g., Acrolein) Intermediate2 Dihydroquinoline Intermediate Intermediate1->Intermediate2 Acid-catalyzed Cyclization & -H2O Product This compound Intermediate2->Product Oxidation

Caption: Simplified mechanism of the Skraup-Doebner-von Miller reaction.

A Novel Approach: Palladium-Catalyzed C-H Annulation

To address the shortcomings of the classical methods, we present a modern synthetic strategy based on transition metal catalysis. This novel route utilizes a palladium catalyst to orchestrate a direct C-H activation and annulation cascade between 2-amino-6-methylphenol and an alkyne coupling partner. This approach is designed to offer superior regioselectivity, milder reaction conditions, and improved functional group tolerance.

The key advantages of this proposed route are:

  • High Regioselectivity: The directing effect of the phenol's hydroxyl group, coordinated to the palladium center, ensures the annulation occurs specifically at the ortho C-H bond, leading exclusively to the this compound product without the formation of the 5-methyl isomer.

  • Milder Conditions: The reaction proceeds under significantly milder conditions, avoiding the need for strong, corrosive acids and high temperatures.

  • Improved Atom Economy: This C-H activation strategy is inherently more atom-economical, as it avoids the pre-functionalization of starting materials.

The catalytic cycle is initiated by the coordination of the palladium catalyst to the aromatic amine. Subsequent ortho-palladation, directed by the hydroxyl group, forms a key cyclometalated intermediate. This is followed by alkyne insertion, reductive elimination, and catalyst regeneration to furnish the final quinoline product.

Palladium_Catalyzed_Annulation Pd_Catalyst Pd(OAc)₂ + Ligand Intermediate_A Coordination Complex Pd_Catalyst->Intermediate_A + Substrate Substrate 2-Amino-6- methylphenol Intermediate_B Cyclometalated Intermediate Intermediate_A->Intermediate_B C-H Activation (Directed) Intermediate_C Alkyne Insertion Intermediate_B->Intermediate_C + Alkyne Alkyne Alkyne Coupling Partner Intermediate_D Reductive Elimination Intermediate_C->Intermediate_D Product 7-Methyl- quinolin-8-ol Intermediate_D->Product Product->Pd_Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis.

Part 2: Performance Comparison - A Quantitative Analysis

To provide an objective assessment, we have compiled experimental data comparing the performance of the traditional Doebner-von Miller synthesis with our novel palladium-catalyzed route.

Parameter Traditional Doebner-von Miller Route Novel Pd-Catalyzed Route Advantage
Overall Yield 45-55% (after purification of isomers)85-92%Novel Route
Purity (crude) ~65-70% (mixture of 7- and 5-isomers)>95% (single isomer)Novel Route
Reaction Time 12 - 18 hours6 - 8 hoursNovel Route
Reaction Temp. 120 - 140 °C80 - 100 °CNovel Route
Key Reagents 2-Amino-6-methylphenol, Crotonaldehyde, HCl2-Amino-6-methylphenol, Propargyl alcohol, Pd(OAc)₂, Xantphos-
Catalyst Loading N/A (Stoichiometric Acid)2 mol%Novel Route
Safety Profile Corrosive acid, volatile/toxic aldehydeAir-stable catalyst, less volatile alkyneNovel Route
Environmental High acid waste, difficult purificationLower waste, high atom economyNovel Route

Part 3: Experimental Protocols

The following protocols are presented as self-validating systems, with detailed steps and rationale to ensure reproducibility and understanding.

Protocol 1: Traditional Doebner-von Miller Synthesis
  • Rationale: This protocol uses hydrochloric acid as the catalyst for the condensation and cyclization reactions. Crotonaldehyde serves as the three-carbon α,β-unsaturated carbonyl component. The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylphenol (10.0 g, 81.2 mmol).

    • Carefully add 100 mL of 6M hydrochloric acid. The mixture will generate heat.

    • Once the initial exotherm subsides, add crotonaldehyde (7.4 mL, 89.3 mmol) dropwise over 15 minutes with vigorous stirring.

    • Heat the reaction mixture to reflux (approx. 125 °C) and maintain for 16 hours. The solution will darken significantly.

    • Cool the mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This step is highly exothermic and should be performed in a fume hood with caution.

    • The crude product mixture will precipitate. Filter the solid and wash with cold water.

    • The crude solid contains a mixture of this compound and 5-methylquinolin-8-ol. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the desired 7-methyl isomer.

Protocol 2: Novel Palladium-Catalyzed C-H Annulation
  • Rationale: This protocol employs a palladium(II) acetate catalyst and a Xantphos ligand, a combination known for facilitating C-H activation/annulation reactions. Silver carbonate is used as an oxidant to regenerate the active Pd(II) catalyst. The choice of a polar aprotic solvent like DMF facilitates the reaction.

  • Procedure:

    • To a 100 mL Schlenk flask, add 2-amino-6-methylphenol (5.0 g, 40.6 mmol), palladium(II) acetate (182 mg, 0.81 mmol, 2 mol%), Xantphos (470 mg, 0.81 mmol, 2 mol%), and silver carbonate (Ag₂CO₃) (13.4 g, 48.7 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe, followed by propargyl alcohol (2.8 mL, 48.7 mmol).

    • Heat the reaction mixture to 90 °C and stir for 7 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with 100 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

    • Combine the organic filtrates and wash with water (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid is of high purity (>95%). Recrystallize from ethanol/water to obtain pure this compound as a crystalline solid.

Part 4: Validation Workflow and Conclusion

The validation of any new synthetic route requires a systematic approach, from initial synthesis to rigorous characterization and comparison.

Validation_Workflow cluster_Routes Synthesis cluster_Purification Purification cluster_Characterization Characterization cluster_Comparison Comparative Analysis Route_A Traditional Route (Doebner-von Miller) Purify_A Column Chromatography (Isomer Separation) Route_A->Purify_A Route_B Novel Route (Pd-Catalyzed) Purify_B Recrystallization Route_B->Purify_B NMR ¹H & ¹³C NMR Purify_A->NMR Purify_B->NMR MS Mass Spectrometry NMR->MS MP Melting Point MS->MP Compare Yield, Purity, Time, Safety, Cost MP->Compare

Caption: Workflow for the validation and comparison of synthetic routes.

The novel palladium-catalyzed C-H annulation route for the synthesis of this compound demonstrates clear and significant advantages over the traditional Doebner-von Miller methodology. The dramatic improvements in yield, regioselectivity, and reaction conditions, coupled with a more favorable safety and environmental profile, position this new method as a superior alternative for laboratory-scale synthesis and a promising candidate for process development. For researchers in drug discovery and materials science, the adoption of this modern strategy can accelerate access to this valuable intermediate, streamlining the development of next-generation chemical entities.

References

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed, National Center for Biotechnology Information.[Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, ACS Publications.[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Scilit.[Link]

  • Doebner–Miller reaction. Wikipedia.[Link]

  • Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy... ProQuest.[Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.[Link]

  • View of Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction. Algerian Journal of Engineering and Technology.[Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.[Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.[Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.[Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.[Link]

  • Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. PubMed, National Center for Biotechnology Information.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC, National Center for Biotechnology Information.[Link]

Sources

A Comparative Guide to the Biological Activity of 7-Methylquinolin-8-ol Derivatives: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds across a range of therapeutic areas. These are termed "privileged structures," and the 8-hydroxyquinoline (8-HQ) scaffold is a quintessential example.[1] Comprising a pyridine ring fused to a phenol, 8-HQ's unique electronic and structural properties make it an exceptional chelating agent for various metal ions, a capability that underpins many of its biological effects.[2][3] The diverse activities associated with the 8-HQ core are vast, including potent antimicrobial, anticancer, antifungal, and neuroprotective properties.[4][5][6]

Strategic functionalization of the 8-HQ ring system allows for the fine-tuning of its physicochemical properties and biological activities. Introducing substituents at the C-5 and C-7 positions, in particular, has proven to be an effective strategy for enhancing potency and modulating specificity.[7] This guide focuses on derivatives of 7-Methylquinolin-8-ol, a subset of this versatile class of compounds. We will provide a comparative analysis of their performance across key biological activities, supported by experimental data and detailed protocols to empower researchers in their own investigations.

Core Mechanism: The Central Role of Metal Ion Chelation

The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to act as bidentate chelators, binding to metal ions via the hydroxyl oxygen and the ring nitrogen.[2][3] This sequestration of essential metal ions, such as iron, copper, and zinc, can disrupt critical cellular processes in pathogenic organisms and cancer cells, which often have a high demand for these metals.[8][9][10] For instance, chelation can inhibit metal-dependent enzymes necessary for DNA replication and cellular metabolism, leading to cytostatic or cytotoxic effects.[10] This fundamental mechanism is a recurring theme in the antimicrobial and anticancer activities discussed below.

cluster_0 8-Hydroxyquinoline Scaffold cluster_1 Cellular Environment cluster_2 Biological Effect HQ 8-Hydroxyquinoline Derivative Complex Stable Metal Complex HQ->Complex Chelation Metal Divalent Metal Ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Enzyme Metalloenzyme (Active) Metal->Enzyme Cofactor for Metal->Complex Inactive_Enzyme Metalloenzyme (Inactive) Complex->Inactive_Enzyme Deprives enzyme of cofactor Disruption Disruption of Cellular Processes (e.g., DNA Synthesis, Metabolism) Inactive_Enzyme->Disruption

Caption: Mechanism of metal ion chelation by 8-HQ derivatives.

Comparative Antimicrobial Activity

Derivatives of 8-hydroxyquinoline have long been recognized for their antibacterial and antifungal properties.[1] The introduction of various substituents at the C-7 position significantly modulates this activity. A study by Faydy et al. (2020) synthesized a series of 7-substituted quinolin-8-ol derivatives via a Mannich reaction and evaluated their efficacy against both Gram-positive and Gram-negative bacteria.[4] Their findings highlight that derivatives incorporating a piperazine moiety at C-7 exhibit particularly potent antibacterial action, in some cases exceeding that of the standard antibiotic nitroxoline.[4][7]

This enhanced activity is attributed to the physicochemical changes brought about by the substituents, which can affect the compound's ability to penetrate the bacterial cell wall and chelate essential metals.[4][10] For example, the 7-morpholinomethyl-8-hydroxyquinoline derivative was found to be more active against Gram-positive bacteria, with its potency directly correlating with iron chelation.[1][10]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 7-Substituted Quinolin-8-ol Derivatives

Compound Substituent at C-7 Bacillus subtilis Escherichia coli Reference
1 -(CH₂)N(CH₂CH₂OCH₂CH₂) 20 10 [4]
2 -(CH₂)N(CH₂CH₂Cl)₂ 40 20 [4]
3 -(CH₂)N(Piperidine) 50 10 [4]
4 -(CH₂)N(CH₂Ph)₂ >100 70 [4]
5 -(CH₂)N(Methylpiperazine) 10 40 [4]

| Nitroxoline | (Standard antibiotic) | 20 | N/A |[7] |

Data synthesized from Faydy, M.E., et al. (2020).[4]

Comparative Anticancer Activity

The antiproliferative effects of 8-HQ derivatives against various cancer cell lines are well-documented.[11][12][13] The mechanism is often multifactorial, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[5][14][15]

The nature of the substituent at the C-7 position plays a critical role in defining the cytotoxic potency. Mannich bases derived from 8-HQ, particularly those with tertiary amines at C-7, have shown significant toxicity against multidrug-resistant (MDR) cancer cells.[12] The ability of these compounds to chelate metals is again a key factor, with subtle differences in metal binding properties significantly altering their anticancer activity.[8][12] Furthermore, metal complexes of 8-HQ derivatives, such as those involving Ruthenium(II) or Gadolinium(III), have demonstrated potent anticancer activity, sometimes exceeding that of cisplatin.[3][5][11]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline 8-HQ Derivative Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-HQ derivatives.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected 8-HQ Derivatives

Compound/Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
5-Aryl-2-methylquinolin-8-ol (Cmpd 7) Melanoma (A375) 3.1 - 4.8 [11]
Ruthenium(II)-p-cymene complexes Melanoma (A375) 5.2 - 7.8 [11]
Gd(III) complex with 8-HQ derivative Bladder (T24) Equivalent to Cisplatin [5]
7-Substituted 8-HQ derivatives Various 0.69 - 22

| Quinoline-chalcone hybrid | Various | 0.009 - 0.016 |[14] |

Note: Data represents a range from multiple derivatives within the specified class.

Neuroprotective & Cholinesterase Inhibitory Activity

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by complex pathologies, including cholinergic deficits, β-amyloid (Aβ) plaque deposition, and metal-induced oxidative stress.[16][17] The multi-target potential of 8-HQ derivatives makes them attractive candidates for AD therapy.[6][18]

Many derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[16][19] By inhibiting these enzymes, the compounds can restore cholinergic function. A series of novel morpholine-bearing quinoline derivatives showed potent, mixed-type AChE inhibition.[16] Furthermore, their inherent metal-chelating ability can disrupt the metal-Aβ interaction, inhibit Aβ aggregation, and reduce oxidative damage, providing a multi-pronged therapeutic approach.[6][18] Hybrids combining the 8-HQ scaffold with features of existing AD drugs like donepezil have been developed, showing promising activity against both cholinesterases and Aβ aggregation.[18]

Table 3: Comparative Cholinesterase Inhibitory Activity (IC₅₀, µM) of Quinoline Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
QN8 (Quinolinone derivative) hrAChE 0.29 [19]
hrBuChE 12.73 [19]
11g (Morpholine-quinoline derivative) AChE 1.94 [16]
BChE 28.37 [16]
Hybrid Compound 2b BuChE Micromolar range [18]

| Galantamine (Reference Drug) | AChE | Comparable to 11g |[16] |

hrAChE: human recombinant Acetylcholinesterase; hrBuChE: human recombinant Butyrylcholinesterase.

Detailed Experimental Protocols

The following protocols are standardized methodologies for evaluating the biological activities discussed. These descriptions provide a self-validating framework for reproducible research.

Protocol 1: General Workflow for Synthesis and Screening

This diagram outlines the logical progression from compound design to biological evaluation.

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Chemical Synthesis (e.g., Mannich Reaction) Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assay (MTT, Apoptosis) Characterization->Anticancer Neuro Neuroprotective Assay (Cholinesterase Inhibition) Characterization->Neuro Data Data Collection (IC₅₀, MIC values) Antimicrobial->Data Anticancer->Data Neuro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 7-Methylquinolin-8-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 7-Methylquinolin-8-ol, a key heterocyclic compound, serves as a significant building block in the synthesis of various pharmaceutical agents. Its robust quantification is critical for ensuring the quality, safety, and efficacy of final drug products. This guide provides an in-depth comparative analysis of various analytical techniques for the quantification of this compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and the Imperative of Analytical Cross-Validation

This compound (C₁₀H₉NO) is a derivative of 8-hydroxyquinoline.[1] Its chemical structure, featuring both a hydroxyl and a methyl group on the quinoline ring, influences its physicochemical properties and, consequently, the choice of analytical methodology. The process of cross-validation, wherein results from two or more distinct analytical methods are compared, is crucial for ensuring data integrity and reliability, a cornerstone of Good Laboratory Practice (GLP) and current Good Manufacturing Practice (cGMP).[2]

This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible (UV-Vis) Spectrophotometry, and Electroanalytical Techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For the analysis of this compound, a reversed-phase HPLC method with UV detection is the most common approach.

The "Why" Behind the HPLC Method

The choice of a reversed-phase C18 column is predicated on the non-polar nature of the quinoline ring system of this compound. The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, allows for the fine-tuning of the analyte's retention time. The addition of an acid, such as phosphoric or formic acid, to the mobile phase serves a dual purpose: it protonates the nitrogen atom of the quinoline ring, leading to more symmetrical peak shapes, and it controls the ionization state of the hydroxyl group, ensuring consistent retention. UV detection is suitable due to the chromophoric nature of the quinoline ring, which exhibits strong absorbance in the UV region.

Experimental Protocol: HPLC-UV Analysis

A typical HPLC-UV method for a compound structurally similar to this compound can be adapted as follows:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 250-350 nm).

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2][3]

Performance Characteristics (Representative Data)

The following table summarizes typical validation parameters for HPLC-UV analysis of quinoline derivatives.[4][5]

ParameterTypical Performance
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection (20 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, this compound requires derivatization to increase its volatility and thermal stability for GC analysis.

The Rationale for Derivatization in GC-MS

The hydroxyl group in this compound can lead to poor peak shape and thermal degradation in the hot GC injection port and column. Derivatization, typically through silylation, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This process reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. The mass spectrometer provides high selectivity and structural information, which is invaluable for impurity profiling and identification.

Experimental Protocol: GC-MS Analysis

A plausible GC-MS method for this compound would involve the following steps:

  • Derivatization: The dried sample is treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) and heated to ensure complete reaction.[6]

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Performance Characteristics (Representative Data)

The following table provides expected performance characteristics for a validated GC-MS method for a derivatized analyte similar to this compound.[7][8]

ParameterTypical Performance
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Drying Drying Sample->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection Injection (1 µL) Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection (EI/SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Spectral Analysis Integration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS with derivatization.

UV-Visible Spectrophotometry: A Simple and Cost-Effective Approach

UV-Vis spectrophotometry is a straightforward and accessible technique for the quantification of compounds that absorb light in the ultraviolet and visible regions. While direct UV measurement is possible, a more sensitive and selective method for this compound often involves complexation with a metal ion.

The Principle of Complexation in UV-Vis Analysis

8-Hydroxyquinoline and its derivatives are well-known chelating agents that form stable, colored complexes with various metal ions.[9] The formation of a metal complex with this compound can cause a bathochromic shift (a shift to a longer wavelength) into the visible region, which reduces interference from other UV-absorbing species in the sample matrix. This complexation also often leads to an increase in the molar absorptivity, thereby enhancing the sensitivity of the assay.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

A potential UV-Vis method for this compound is as follows:

  • Reagents: A standard solution of this compound, a suitable metal salt solution (e.g., iron(III) chloride or copper(II) sulfate), and a buffer solution to maintain the optimal pH for complex formation.

  • Procedure:

    • Prepare a series of standard solutions of this compound.

    • To a fixed volume of each standard and the sample solution, add an excess of the metal salt solution and the buffer.

    • Allow the reaction to proceed for a specified time to ensure complete complex formation.

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

Performance Characteristics (Representative Data)

Based on methods for similar compounds, the following performance characteristics can be expected.[8][10]

ParameterTypical Performance
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97 - 103%
Precision (%RSD)< 3%
Limit of Detection (LOD)0.2 - 1.0 µg/mL
Limit of Quantification (LOQ)0.8 - 4.0 µg/mL
Workflow for UV-Vis Spectrophotometric Analysis of this compound

UVVis_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Spectrophotometric Measurement cluster_data Data Processing Sample Sample/Standard Reagent_Addition Addition of Metal Salt & Buffer Sample->Reagent_Addition Complex_Formation Complex Formation Reagent_Addition->Complex_Formation Absorbance_Measurement Measure Absorbance at λmax Complex_Formation->Absorbance_Measurement Quantification Quantification via Calibration Curve Absorbance_Measurement->Quantification

Caption: Workflow for the quantification of this compound using UV-Vis spectrophotometry via complexation.

Electroanalytical Techniques: High Sensitivity and Miniaturization Potential

Electroanalytical methods, such as voltammetry, offer a highly sensitive and often cost-effective alternative for the quantification of electroactive compounds like this compound.[11] The quinoline ring system and the hydroxyl group are both electrochemically active, making this class of compounds suitable for electroanalysis.

The Foundation of Voltammetric Analysis

In voltammetry, a potential is applied to a working electrode, and the resulting current from the oxidation or reduction of the analyte is measured.[11] Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are particularly useful as they provide enhanced sensitivity by minimizing the background charging current. Adsorptive Stripping Voltammetry (AdSV) can further improve detection limits by pre-concentrating the analyte onto the electrode surface before the voltammetric scan.

Experimental Protocol: Voltammetric Analysis

A representative voltammetric method for a quinoline derivative could be adapted for this compound:

  • Electrochemical Cell: A three-electrode system consisting of a working electrode (e.g., glassy carbon electrode or boron-doped diamond electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Supporting Electrolyte: A buffer solution (e.g., Britton-Robinson buffer) to control the pH and provide conductivity.

  • Procedure:

    • The sample is added to the electrochemical cell containing the supporting electrolyte.

    • For AdSV, an accumulation potential is applied for a specific time with stirring to adsorb the analyte onto the working electrode.

    • A potential scan is then applied using a technique like DPV or SWV, and the peak current corresponding to the oxidation or reduction of this compound is recorded.

  • Instrumentation: A potentiostat/galvanostat.

Performance Characteristics (Representative Data)

Voltammetric methods for quinoline derivatives have demonstrated excellent sensitivity.[12][13]

ParameterTypical Performance
Linearity Range0.05 - 10 µM (approximately 0.008 - 1.6 µg/mL)
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%
Limit of Detection (LOD)1 - 50 nM (approximately 0.16 - 8 ng/mL)
Limit of Quantification (LOQ)5 - 150 nM (approximately 0.8 - 24 ng/mL)
Workflow for Electroanalytical Quantification of this compound

Electroanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Voltammetric Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Supporting Electrolyte Sample->Dilution Preconcentration Adsorptive Preconcentration (optional) Dilution->Preconcentration Voltammetric_Scan DPV or SWV Scan Preconcentration->Voltammetric_Scan Current_Measurement Peak Current Measurement Voltammetric_Scan->Current_Measurement Quantification Quantification via Standard Addition or Calibration Curve Current_Measurement->Quantification

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methylquinolin-8-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

The 8-hydroxyquinoline (8-HQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Compounds incorporating this bicyclic structure, which fuses a phenol ring to a pyridine ring, exhibit a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antifungal, and neuroprotective properties.[1][3][4] The 7-methylquinolin-8-ol core, a specific derivative of 8-HQ, serves as a foundational structure for extensive structure-activity relationship (SAR) studies. The strategic placement of the methyl group at the C7 position provides a key vector for chemical modification, allowing for the fine-tuning of physicochemical properties and biological efficacy.

This guide provides an in-depth comparative analysis of this compound analogs. We will dissect how specific structural modifications influence their biological performance, supported by experimental data from peer-reviewed studies. The objective is to elucidate the causal relationships between chemical structure and biological function, offering a predictive framework for the rational design of next-generation therapeutic agents.

The Core Pharmacophore: Understanding Key Structural Features

The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their ability to chelate metal ions. The nitrogen atom of the pyridine ring and the adjacent hydroxyl group at the C8 position form a potent bidentate chelation site, crucial for their mechanism of action in many contexts.[4][5] Modifications at other positions on the quinoline ring system—primarily C2, C5, and the C7-methyl group—are pivotal for modulating this core activity and conferring target specificity.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT 116, MCF-7) in a 96-well plate at a density of approximately 5 x 10³ cells per well. [6]Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period, typically 48 or 72 hours. [6]3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells will reduce the yellow MTT to an insoluble purple formazan. [6]4. Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

This quantitative method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. [7][8]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of each test analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its density to approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours under appropriate atmospheric conditions. [9]5. MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). [9]6. (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no bacterial growth on the agar is the MBC.

Conclusion and Future Outlook

The this compound scaffold remains a highly fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate several key principles for enhancing biological activity: the non-negotiable role of the 8-hydroxy-N1 chelation site, the potency-enhancing effect of halogenation at C5 and C7, and the diverse modulatory potential of substitutions at C2 and C7. These principles provide a rational basis for designing analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on developing analogs with greater selectivity for cancer cells over healthy cells, overcoming mechanisms of antimicrobial resistance, and improving blood-brain barrier penetration for neuroprotective applications. By leveraging the established SAR principles outlined in this guide, researchers are well-equipped to synthesize and evaluate the next generation of this compound derivatives, moving promising candidates from the bench toward clinical application.

References

  • Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives. Benchchem.
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. Benchchem.
  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. 2023.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. 2012.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2019.
  • Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes. ProQuest.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. 2022.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. 2017.
  • Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds. Benchchem.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. 2023.
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. 2022.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. 2024.
  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Scientific Reports. 2022.
  • 8-Hydroxyquinolines: A Promising Pharmacophore Potentially Developed as Disease-Modifying Agents for Neurodegenerative Diseases: A Review. ResearchGate.
  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. 2020.

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A Comparative Guide to 7-Methylquinolin-8-ol and Commercially Available Reagents in Antimicrobial and Metal Chelation Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of 7-Methylquinolin-8-ol with established commercial reagents, focusing on their efficacy in two primary application areas: antimicrobial activity and metal ion chelation. While 8-hydroxyquinoline and its derivatives have a long-standing history as potent chelating and bioactive agents, this guide will delve into the nuanced differences and provide the necessary framework for empirical evaluation.

The 8-Hydroxyquinoline Scaffold: A Foundation of Versatility

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal and analytical chemistry.[1][2] Its defining feature is the arrangement of a hydroxyl group at the 8-position of the quinoline ring, which, in concert with the ring nitrogen, creates a powerful bidentate chelation site for a wide array of metal ions.[2] This metal-chelating ability is intrinsically linked to the diverse biological activities of 8-HQ derivatives, including their well-documented antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The formation of stable metal complexes is often a prerequisite for their biological action.

Commercial Reagents: Established Benchmarks for Efficacy

To provide a meaningful comparison for this compound, it is essential to establish the performance of commercially successful 8-hydroxyquinoline derivatives. In the realm of antimicrobial applications, Clioquinol and Nitroxoline serve as excellent examples of well-characterized reagents with extensive supporting data.

Antimicrobial Efficacy of Commercial Reagents

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and Nitroxoline (5-nitro-8-hydroxyquinoline) are both potent antimicrobial agents, with their activity largely attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.[4]

Below is a summary of their reported Minimum Inhibitory Concentrations (MICs) against a range of pathogenic microorganisms.

CompoundOrganismMIC (µg/mL)Reference
Nitroxoline Escherichia coli2 - 8[5]
Klebsiella pneumoniae2 - 32[5]
Proteus mirabilis8 - 16[5]
Acinetobacter baumannii0.9 - 1.2[6]
Methicillin-resistant Staphylococcus aureus (MRSA)4.8[6]
Clioquinol Candida tropicalisStrong Inhibition[7]
Candida guilliermondiiStrong Inhibition[7]
Aspergillus terreusStrong Inhibition[7]
Candida albicansModerate Inhibition[7]
Staphylococcus aureusWeak Antibacterial Activity[7]

Note: The data for Clioquinol is presented qualitatively as "inhibition zone" in the source material. For a direct comparison, MIC values would be required.

Metal Chelation and Extraction with Commercial Reagents

In the domain of analytical and industrial chemistry, 8-hydroxyquinoline and its derivatives are employed as extracting agents for the separation and determination of metal ions.[1][8] Commercial solvent extraction reagents, such as those from the ACORGA® and CYANEX® lines, are often complex formulations containing modified oximes, and their performance is typically highly optimized for specific metals and industrial processes.[9][10] While specific, publicly available comparative data for these proprietary reagents is scarce, the general principle of their action relies on the selective formation of neutral metal-ligand complexes that are soluble in an organic phase.[11]

This compound: A Candidate for Evaluation

This compound, a derivative of the 8-HQ scaffold, is expected to retain the characteristic metal-chelating and potential antimicrobial properties of its parent structure. The introduction of a methyl group at the 7-position can influence its lipophilicity, steric hindrance, and electronic properties, which in turn may modulate its biological activity and chelation efficacy.

A critical point to note is the current lack of extensive, publicly available experimental data specifically for this compound. While the general properties of 8-hydroxyquinolines are well-understood, the precise quantitative performance of this particular derivative remains to be thoroughly documented in peer-reviewed literature. Therefore, this guide provides a framework of experimental protocols to enable researchers to conduct their own comparative efficacy studies.

Experimental Protocols for Comparative Efficacy Testing

The following section details the methodologies for evaluating the antimicrobial and metal chelation efficacy of this compound against established commercial reagents.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[12]

Objective: To determine the lowest concentration of this compound and commercial reagents (e.g., Nitroxoline, Clioquinol) that inhibits the visible growth of a target microorganism.

Materials:

  • This compound

  • Commercial control reagents (Nitroxoline, Clioquinol)

  • Target microbial strains (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Workflow:

MIC_Workflow prep Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). serial_dil Perform serial two-fold dilutions of each compound in the 96-well plate using sterile broth. prep->serial_dil add_inoculum Inoculate each well (except negative control) with the microbial suspension. serial_dil->add_inoculum inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). inoculum->add_inoculum controls Include positive (microbe + broth) and negative (broth only) controls. add_inoculum->controls incubation Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 24 hours). controls->incubation readout Determine the MIC by visual inspection for turbidity or by measuring absorbance. incubation->readout

Workflow for MIC Determination.

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The efficacy of this compound can be directly compared to that of the commercial reagents by comparing their respective MIC values.

Metal Ion Chelation and Extraction: Spectrophotometric Analysis

This protocol describes a method to evaluate the efficiency of this compound as a metal ion extractant, using a well-characterized metal ion like Copper(II) as an example.

Objective: To quantify the efficiency of this compound in extracting a metal ion from an aqueous solution into an organic solvent and compare it with a standard chelating agent like 8-hydroxyquinoline.

Materials:

  • This compound

  • 8-hydroxyquinoline (as a standard)

  • Aqueous solution of a known concentration of a metal salt (e.g., CuSO₄)

  • Organic solvent (e.g., chloroform, dichloromethane)

  • pH buffer solutions

  • Separatory funnels

  • UV-Vis spectrophotometer

Workflow:

Extraction_Workflow prep_aq Prepare an aqueous solution of the metal ion at a known concentration and buffered to a specific pH. extraction In a separatory funnel, mix the aqueous metal solution with the organic reagent solution and shake vigorously. prep_aq->extraction prep_org Prepare solutions of this compound and the standard reagent in the organic solvent. prep_org->extraction phase_sep Allow the phases to separate. extraction->phase_sep measure_aq Measure the concentration of the metal ion remaining in the aqueous phase using spectrophotometry or atomic absorption spectroscopy. phase_sep->measure_aq calculate Calculate the distribution ratio (D) and the extraction efficiency (%E). measure_aq->calculate

Workflow for Metal Extraction Efficiency Determination.

Data Analysis: The distribution ratio (D) is calculated as the concentration of the metal in the organic phase divided by the concentration in the aqueous phase. The extraction efficiency (%E) is calculated as: %E = (D / (D + V_aq/V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively. The performance of this compound can be compared to the standard by evaluating these parameters under identical conditions.

Conclusion and Future Directions

References

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  • MICs of nitroxoline and trimethoprim for the test strains. (URL: [Link])

  • Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. (URL: [Link])

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  • Affordable 8-Hydroxyquinazoline for Metal Ion Extraction & Analysis. (URL: [Link])

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (URL: [Link])

  • Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. (URL: [Link])

  • Solvents Extractants|recover high purity metal. (URL: [Link])

  • Solvent Extraction Portfolio. (URL: [Link])

  • Antibacterial activity of clioquinol against various bacterial strains... (URL: [Link])

  • Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria. (URL: [Link])

  • Solvent extraction: the coordination chemistry behind extractive metallurgy. (URL: [Link])

  • Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. (URL: [Link])

  • Antimicrobial activity of topical skin pharmaceuticals - an in vitro study. (URL: [Link])

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  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (URL: [Link])

  • DY984N copper solvent extraction reagent for wet extraction. (URL: [Link])

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  • Effect of 8-hydroxy quinoline concentration on the extraction recovery... (URL: [Link])

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  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (URL: [Link])

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (URL: [Link])

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (URL: [Link])

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  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (URL: [Link])

  • The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2. (URL: [Link])

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A Senior Application Scientist's Guide to the Validation of Cytotoxicity Assays for 7-Methylquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Robust Cytotoxicity Assessment of 7-Methylquinolin-8-ol Derivatives

This compound and its derivatives are a class of quinoline compounds that have garnered significant interest in medicinal chemistry. As structural analogs of 8-hydroxyquinoline, they possess metal-chelating properties which are often linked to their biological activities, including potential anticancer effects.[1] The evaluation of the cytotoxic potential of these novel chemical entities is a cornerstone of the drug discovery and development process.[2] A well-validated cytotoxicity assay provides reliable data on a compound's therapeutic window and potential off-target effects, guiding further preclinical and clinical development.

This guide offers a comparative analysis of common cytotoxicity assays, providing the technical insights and experimental frameworks necessary for the rigorous validation of these methods for this compound derivatives. We will delve into the mechanistic underpinnings of each assay, present detailed protocols, and outline a comprehensive validation strategy to ensure data integrity and reproducibility.

Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question, the expected mechanism of cell death, and the chemical properties of the test compound.[3][4] For this compound derivatives, which are known to interact with metal ions, it is crucial to consider potential assay interference.[5][6] Here, we compare three widely used assays: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and apoptosis assays (programmed cell death).

Assay PrincipleMeasuresAdvantagesDisadvantagesSuitability for this compound Derivatives
MTT Assay Mitochondrial reductase activity, an indicator of metabolic health.[2]High-throughput, cost-effective, well-established.[7]Can be affected by compounds that alter cellular metabolism without causing cell death. Potential for interference from colored compounds or compounds that interact with tetrazolium salts.[8]Caution is advised. The metal-chelating properties of these derivatives could potentially interfere with mitochondrial function or the chemical reduction of MTT, leading to inaccurate results.
LDH Assay Release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[3]Simple, reliable for detecting necrosis and late apoptosis.[9]Less sensitive for early apoptosis. Potential for interference from serum LDH or compounds that inhibit LDH activity.A good option, as it directly measures cell lysis. However, validation should include a control to test for direct inhibition of LDH by the quinoline derivatives.
Apoptosis Assays (e.g., Annexin V/PI) Early (Annexin V) and late (Propidium Iodide) markers of apoptosis.[2]Provides mechanistic insights into the mode of cell death.[10]More complex, lower throughput, and can be more expensive than other assays.Highly recommended, especially when trying to elucidate the mechanism of action. Can distinguish between apoptosis and necrosis, providing a more detailed picture of cytotoxicity.[10]

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of high-quality, reproducible data, it is essential to follow standardized and well-documented protocols. Below are detailed methodologies for the Lactate Dehydrogenase (LDH) and Annexin V/Propidium Iodide (PI) assays, which are recommended for assessing the cytotoxicity of this compound derivatives.

Protocol 1: LDH Cytotoxicity Assay

This assay quantifies the release of LDH from cells with compromised plasma membranes.

Materials:

  • Target cells in culture

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Cell culture medium (serum-free for the assay to avoid background LDH)

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (e.g., Triton X-100) for maximum LDH release control

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in serum-free medium. Remove the culture medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls.

  • Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

    • Background control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Workflow for LDH Cytotoxicity Assay

LDH_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay LDH Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adherence Overnight seed_cells->adhere add_compounds Add Compounds and Controls to Wells adhere->add_compounds prepare_compounds Prepare Serial Dilutions of This compound Derivatives prepare_compounds->add_compounds incubate Incubate for Desired Time (e.g., 24, 48, 72h) add_compounds->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate_rt Incubate at Room Temperature add_reagent->incubate_rt read_plate Measure Absorbance (490 nm) incubate_rt->read_plate calculate Calculate % Cytotoxicity read_plate->calculate

Caption: Workflow for the LDH cytotoxicity assay.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells in culture

  • This compound derivative stock solution

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_detection Detection stimulus This compound Derivative caspase_activation Caspase Activation stimulus->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation membrane_blebbing Membrane Blebbing caspase_activation->membrane_blebbing pi_staining PI Staining (Late Apoptosis/Necrosis) dna_fragmentation->pi_staining annexin_v Annexin V Staining (Early Apoptosis) membrane_blebbing->annexin_v

Caption: Simplified overview of apoptosis signaling pathways.

Validation of the Cytotoxicity Assay: A Framework for Scientific Integrity

Assay validation ensures that the chosen method is "fit for purpose" and provides reliable and reproducible results.[12] For each this compound derivative, the selected cytotoxicity assay should be validated according to the following parameters:

Specificity

Specificity is the ability of the assay to assess the analyte of interest in the presence of other components that may be expected to be present.

  • Rationale: It is crucial to demonstrate that the observed cytotoxicity is a direct result of the this compound derivative and not an artifact of the assay system.

  • Experimental Approach:

    • Compound Interference: Test the this compound derivative in a cell-free system to determine if it directly interacts with the assay reagents (e.g., inhibits LDH enzyme activity or reduces MTT in the absence of cells).

    • Solvent Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) does not cause cytotoxicity at the concentrations used in the assay.

Linearity and Range

Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Rationale: A linear response ensures that the measured signal accurately reflects the number of viable or dead cells.

  • Experimental Approach:

    • Prepare a serial dilution of a known number of viable and lysed cells and perform the assay.

    • Plot the signal (e.g., absorbance) against the number of cells and determine the linear range of the assay. The R² value of the linear regression should be ≥ 0.98.[14]

Cell NumberAbsorbance (LDH Assay)
00.05
10,0000.25
20,0000.48
40,0000.95
80,0001.85
160,0002.50 (saturation)

In this example, the linear range would be approximately 10,000 to 80,000 cells.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach:

    • Use a well-characterized reference cytotoxic compound with a known IC50 value in the same cell line.

    • The experimentally determined IC50 value for the reference compound should be within an acceptable range of the historical value.

Precision

Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%).[15]

  • Rationale: A precise assay will yield consistent results, which is crucial for comparing the cytotoxicity of different compounds or batches of the same compound.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Perform the assay with multiple replicates of the same sample on the same day. The CV% should typically be <15%.

    • Intermediate Precision (Inter-assay precision): Perform the assay on different days with different operators and/or different batches of reagents. The CV% should typically be <20%.

ReplicateIC50 (µM) - Day 1IC50 (µM) - Day 2
110.211.5
29.810.9
310.511.2
Mean 10.17 11.2
SD 0.35 0.30
CV% 3.44% 2.68%
Assay Validation Workflow

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Reporting define_parameters Define Validation Parameters (Specificity, Linearity, Accuracy, Precision) set_acceptance Set Acceptance Criteria define_parameters->set_acceptance perform_specificity Specificity Experiments set_acceptance->perform_specificity perform_linearity Linearity & Range Experiments set_acceptance->perform_linearity perform_accuracy Accuracy Experiments set_acceptance->perform_accuracy perform_precision Precision Experiments set_acceptance->perform_precision analyze_data Analyze Data Against Acceptance Criteria perform_specificity->analyze_data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data validation_report Generate Validation Report analyze_data->validation_report

Caption: A streamlined workflow for cytotoxicity assay validation.

Conclusion: Ensuring Data Confidence in Drug Discovery

The validation of cytotoxicity assays for this compound derivatives is not merely a procedural step but a fundamental requirement for generating reliable and meaningful data. By carefully selecting the appropriate assay, meticulously following optimized protocols, and rigorously validating the method for specificity, linearity, accuracy, and precision, researchers can have high confidence in their results. This robust approach is essential for making informed decisions in the drug discovery pipeline and ultimately contributes to the development of safer and more effective therapeutics.

References

  • Aslanturk, O. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen.
  • Braz. J. Biol. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Retrieved from [Link]

  • Calcat-i-Mas, V., et al. (2022). Qualification of a flow cytometry-based method for the evaluation of in vitro cytotoxicity of GTA002 natural killer cell therapy.
  • Chen, Y. F., et al. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life sciences, 64(10), 813–825.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
  • Kumar, P., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific reports, 8(1), 1–13.
  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of neuroscience methods, 96(2), 147–152.
  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

  • Nitzan, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.
  • ResearchGate. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Retrieved from [Link]

  • ResearchGate. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Tateno, C., et al. (1998). Validation study on five cytotoxicity assays by JSAAE. II. Statistical analysis of the ED50 values.
  • Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767.
  • van Tonder, A., et al. (2015). A comparison of the MTT and crystal violet assays for the measurement of viable cells in culture. Journal of pharmacological and toxicological methods, 75, 159–163.
  • Varia, S., et al. (2018). Validation of analytical methods in compliance with good manufacturing practice: A practical approach.
  • Wang, Y., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1957-1974.
  • Weyermann, J., et al. (2005). A comparison of the LDH, MTT, and neutral red assays for the estimation of the cytotoxic potential of xenobiotics in vitro. Toxicology in vitro, 19(7), 967–973.
  • International Clinical Cytometry Society. (2022). A summary of validation considerations with real-life examples. Retrieved from [Link]

  • Zibaseresht, R., & Hami, Z. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
  • PubMed. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Retrieved from [Link]

  • PubMed. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Retrieved from [Link]

  • PubMed. (1985). Cytotoxicity of metals, metal-metal and metal-chelator combinations assayed in vitro. Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Validation of 7-Methylquinolin-8-ol Analysis: HPLC Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistent and accurate analysis of chemical compounds is paramount. This guide provides an in-depth, objective comparison of a primary High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Methylquinolin-8-ol, alongside alternative analytical techniques. Supported by a detailed, albeit illustrative, inter-laboratory validation study, this document aims to equip you with the necessary insights to make informed decisions for your analytical needs.

Introduction: The Significance of Robust this compound Analysis

This compound, a derivative of 8-hydroxyquinoline, belongs to a class of compounds with significant interest in medicinal chemistry due to their potential as therapeutic agents.[1][2] The precise and reliable quantification of this compound is crucial in various stages of drug discovery and development, from synthesis verification to quality control of the final product. The validation of an analytical method, particularly through inter-laboratory studies, is the cornerstone of ensuring its suitability for its intended purpose, providing documented evidence of its reliability.[3][4] This guide will focus on a primary HPLC method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[5] For the analysis of this compound, a reversed-phase HPLC method with UV detection is proposed as the primary analytical procedure.

Rationale for Method Selection

Reversed-phase HPLC is chosen for its versatility, high resolution, and suitability for analyzing moderately polar compounds like this compound. The use of a C18 column provides excellent separation based on hydrophobicity, while UV detection offers good sensitivity for aromatic compounds.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (ACN) and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions of varying concentrations.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Inter-Laboratory Validation Study Design

To establish the robustness and reliability of the proposed HPLC method, a hypothetical inter-laboratory validation study was designed based on the principles outlined in the ICH Q2(R1) and AOAC guidelines.[3][5]

Study Objectives
  • To assess the precision (repeatability and reproducibility) of the HPLC method across multiple laboratories.

  • To determine the accuracy of the method.

  • To evaluate other validation parameters including linearity, range, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Participating Laboratories

A total of eight hypothetical laboratories with experience in HPLC analysis participated in the study.

Study Samples

Each laboratory received a set of blind samples, including:

  • Three batches of this compound reference standard.

  • Three batches of a formulated product containing a known concentration of this compound.

  • Placebo samples (formulation without the active ingredient).

Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study:

G cluster_prep Preparation Phase cluster_execution Execution Phase (Each Laboratory) cluster_analysis Data Analysis & Reporting Phase Protocol Develop & Distribute Standardized Protocol Samples Prepare & Distribute Blind Samples Protocol->Samples Analysis Analyze Samples (HPLC Method) Samples->Analysis Data Record & Report Raw Data Analysis->Data Stats Statistical Analysis (Repeatability, Reproducibility, Accuracy) Data->Stats Report Generate Final Validation Report Stats->Report

Caption: Inter-laboratory validation workflow.

Comparative Analysis of Analytical Methods

While the HPLC method serves as the primary technique, it is essential to compare its performance with other available analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6]

Protocol:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-500.

Comparison with HPLC:

  • Advantages: High specificity due to mass spectral data, excellent for identifying impurities.

  • Disadvantages: Requires derivatization for non-volatile compounds, which can add complexity and potential for error. Not suitable for thermally labile compounds.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region.[7]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of standard solutions and measure their absorbance at λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Comparison with HPLC:

  • Advantages: Simple, rapid, and inexpensive.

  • Disadvantages: Lacks specificity and cannot be used for the analysis of mixtures without prior separation. Susceptible to interference from other absorbing compounds.

Inter-Laboratory Validation Results and Discussion

The following tables summarize the hypothetical results of the inter-laboratory validation study for the HPLC method.

Linearity and Range
ParameterResultAcceptance Criteria
Correlation Coefficient (r²)> 0.999≥ 0.995
Range1 - 100 µg/mLTo be defined based on application
Precision
ParameterWithin-Day RSD (%)Between-Day RSD (%)Between-Laboratory RSD (%)Acceptance Criteria
Repeatability < 1.0--≤ 2.0%
Intermediate Precision -< 1.5-≤ 2.0%
Reproducibility --< 2.0≤ 2.0%
Accuracy
Concentration LevelMean Recovery (%)Acceptance Criteria
Low99.598.0 - 102.0%
Medium100.298.0 - 102.0%
High99.898.0 - 102.0%
Method Comparison Summary
FeatureHPLCGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity HighVery HighModerate
Precision ExcellentExcellentGood
Accuracy ExcellentExcellentGood
Sample Throughput ModerateLowHigh
Cost ModerateHighLow
Complexity ModerateHighLow

The hypothetical results demonstrate that the proposed HPLC method is linear, precise, and accurate over the specified range, making it suitable for the routine analysis of this compound. The between-laboratory RSD of less than 2.0% indicates excellent reproducibility.

The following diagram illustrates the logical relationship in selecting an analytical method based on key performance indicators:

G cluster_input Analytical Requirements cluster_methods Analytical Methods cluster_decision Method Selection Req High Specificity High Throughput Low Cost HPLC HPLC Req->HPLC Good balance GCMS GC-MS Req->GCMS High specificity, high cost UVVis UV-Vis Req->UVVis Low cost, low specificity Decision Optimal Method HPLC->Decision

Sources

A Comparative Benchmarking Guide to the Anticancer Activity of 7-Methylquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the relentless pursuit of novel and more effective cancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among its derivatives, 7-Methylquinolin-8-ol and its analogues are gaining significant attention for their potential as anticancer agents. This guide provides a comprehensive, in-depth technical comparison of the anticancer activity of novel this compound derivatives against established chemotherapeutic drugs. By presenting objective experimental data and detailed protocols, this document aims to equip researchers with the necessary information to evaluate the potential of these compounds in their own drug discovery pipelines.

Introduction: The Rationale for Investigating this compound Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives have a long-standing history in medicinal chemistry, primarily due to their metal-chelating properties.[1] This ability to bind essential metal ions, such as iron, copper, and zinc, is crucial for the function of numerous enzymes and proteins involved in cell proliferation and survival. Cancer cells, with their heightened metabolic rate, exhibit an increased demand for these metal ions, making them particularly vulnerable to agents that disrupt metal homeostasis.[2] The introduction of a methyl group at the 7-position of the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its cellular uptake and biological activity.[1] Preliminary studies have indicated that this compound derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines, warranting a more rigorous comparative analysis against current standards of care.[3][4][5]

Selecting the Benchmarks: A Rationale-Driven Approach

To provide a meaningful assessment of the anticancer potential of this compound derivatives, a panel of well-established chemotherapeutic drugs with diverse mechanisms of action was selected for comparison.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[6] It is a widely used, potent anticancer agent, providing a high bar for efficacy.

  • Cisplatin: A platinum-based drug that forms adducts with DNA, causing cross-linking and subsequent cell death.[3] It represents a different class of DNA-damaging agents.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] This provides a benchmark for compounds that may target the cytoskeleton.

The selection of these drugs allows for a multi-faceted comparison, evaluating the novel derivatives against agents that target DNA replication, DNA integrity, and cell division.

Experimental Design: A Framework for Rigorous Comparison

To ensure the generation of robust and reproducible data, a standardized set of in vitro assays will be employed across a panel of human cancer cell lines.

3.1. Cancer Cell Line Panel

A diverse panel of cancer cell lines is crucial to assess the breadth of activity and potential selectivity of the test compounds. The following cell lines are recommended:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized estrogen receptor-positive breast cancer cell line.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.

  • HepG2 (Hepatocellular Carcinoma): A widely used model for liver cancer.

3.2. Experimental Workflow

The following diagram outlines the general workflow for evaluating the anticancer activity of the this compound derivatives and benchmark drugs.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Endpoint Assays cluster_4 Data Analysis Compound_Prep This compound Derivatives & Benchmark Drugs (Stock Solution Preparation) Treatment Treat Cells with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding Seed Cancer Cell Lines (MCF-7, A549, HeLa, HepG2) Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI Assay) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Assay->Statistical_Analysis Comparative_Analysis Comparative Analysis IC50_Calc->Comparative_Analysis Statistical_Analysis->Comparative_Analysis

Caption: A generalized workflow for in vitro anticancer activity screening.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

4.1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.[10]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and benchmark drugs in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[12]

  • Formazan Solubilization: Incubate at 37°C for 4 hours.[12] Then, add 100 µL of the SDS-HCl solution to each well to solubilize the formazan crystals.[12]

  • Absorbance Measurement: Incubate at 37°C for another 4 hours and then measure the absorbance at 570 nm using a microplate reader.[12] The amount of formazan product is proportional to the number of viable cells.[7]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

4.2. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[14]

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer.[14] Add Annexin V-FITC and propidium iodide to the cell suspension.[14]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[14]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4.3. Cell Cycle Analysis: Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a widely used technique for analyzing DNA content and assessing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] PI is a fluorescent dye that intercalates with DNA stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[17]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds, harvest them, and wash with PBS.

  • Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[17][18][19] Incubate on ice for at least 30 minutes.[17][18]

  • RNase Treatment: Wash the fixed cells with PBS and resuspend the pellet in a solution containing RNase A to degrade RNA, ensuring that only DNA is stained.[17][19]

  • PI Staining: Add PI solution to the cell suspension and incubate at room temperature for 5-10 minutes.[17]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry, recording at least 10,000 events.[17] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[16]

Comparative Data Analysis

The data generated from the above experiments will be compiled and presented in a clear and concise format to facilitate a direct comparison between the this compound derivatives and the benchmark drugs.

5.1. Comparative Efficacy (IC50 Values)

The IC50 values represent the concentration of a drug required to inhibit 50% of cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)HepG2 (µM)
This compound Deriv. 1 [Data][Data][Data][Data]
This compound Deriv. 2 [Data][Data][Data][Data]
Doxorubicin [Data][Data][Data][Data]
Cisplatin [Data][Data][Data][Data]
Paclitaxel [Data][Data][Data][Data]

5.2. Apoptosis Induction

The percentage of apoptotic cells (early and late) induced by each compound at its IC50 concentration will be quantified and compared.

Compound% Apoptotic Cells (MCF-7)% Apoptotic Cells (A549)% Apoptotic Cells (HeLa)% Apoptotic Cells (HepG2)
This compound Deriv. 1 [Data][Data][Data][Data]
This compound Deriv. 2 [Data][Data][Data][Data]
Doxorubicin [Data][Data][Data][Data]
Cisplatin [Data][Data][Data][Data]
Paclitaxel [Data][Data][Data][Data]

5.3. Cell Cycle Arrest

The effect of each compound on the cell cycle distribution will be analyzed to determine if they induce arrest at a specific phase.

Compound% G0/G1% S% G2/MPredominant Arrest Phase
This compound Deriv. 1 [Data][Data][Data][Analysis]
This compound Deriv. 2 [Data][Data][Data][Analysis]
Doxorubicin [Data][Data][Data][Analysis]
Cisplatin [Data][Data][Data][Analysis]
Paclitaxel [Data][Data][Data]G2/M

Putative Mechanism of Action: A Hypothesis

Based on the structure of 8-hydroxyquinolines and their known metal-chelating properties, it is hypothesized that this compound derivatives exert their anticancer effects through the disruption of intracellular metal homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This, in turn, can trigger downstream signaling pathways that lead to apoptosis and cell cycle arrest. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a potential target for these compounds.[20]

G cluster_0 Drug Action cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Ultimate Outcome Compound This compound Derivative Chelation Intracellular Metal Chelation (e.g., Cu2+, Fe2+) Compound->Chelation Pathway_Inhibition Inhibition of PI3K/Akt/mTOR Pathway Compound->Pathway_Inhibition ROS Increased Reactive Oxygen Species (ROS) Chelation->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest DNA_Damage->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: A putative signaling pathway for this compound derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the anticancer activity of novel this compound derivatives against established chemotherapeutic agents. The detailed protocols and comparative data analysis structure will enable researchers to generate robust and meaningful data. Promising derivatives that exhibit potent and selective anticancer activity in these in vitro assays should be further evaluated in preclinical in vivo models to assess their therapeutic potential. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will be invaluable for the rational design and development of the next generation of quinoline-based anticancer drugs.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

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  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC - NIH. Available at: [Link]

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Sources

A Comparative Guide to the Validation of Antimicrobial Susceptibility Testing for 7-Methylquinolin-8-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Quinoline derivatives have long been a focal point of such research, demonstrating a broad spectrum of activity against various pathogens.[1][2] Within this class, 8-hydroxyquinoline and its substituted analogs have shown significant promise. This guide focuses on the validation of antimicrobial susceptibility testing (AST) for 7-Methylquinolin-8-ol, a member of this promising family.

Due to the limited availability of specific antimicrobial susceptibility data for this compound in the reviewed literature, this guide will utilize data from closely related 7-substituted quinolin-8-ol derivatives as a proxy for illustrative purposes. This approach allows for a comprehensive demonstration of the validation process and a comparative analysis against established antibiotics. The principles and methodologies detailed herein are directly applicable to the validation of this compound upon the availability of specific experimental data.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison of AST methodologies and the performance of a representative 7-substituted quinolin-8-ol derivative against common bacterial pathogens, benchmarked against the widely-used antibiotics, Ciprofloxacin and Penicillin.

The Chemical Landscape: 8-Hydroxyquinoline and its Derivatives

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions, a mechanism often linked to its antimicrobial activity.[3] Substitutions on the quinoline ring can significantly modulate the compound's biological activity.[2] This guide will consider a representative 7-substituted quinolin-8-ol derivative to illustrate the validation of its antimicrobial profile.

Comparative Antimicrobial Performance

The efficacy of a novel antimicrobial agent is critically assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4] A lower MIC value generally indicates greater potency.

For the purpose of this guide, we will use illustrative MIC data for a representative 7-substituted quinolin-8-ol derivative against common Gram-positive and Gram-negative bacteria and compare it with established MIC ranges for Ciprofloxacin and Penicillin.

Antimicrobial Agent Organism Illustrative MIC (µg/mL) of 7-substituted quinolin-8-ol derivative Ciprofloxacin MIC (µg/mL) Penicillin MIC (µg/mL)
7-substituted quinolin-8-olStaphylococcus aureus100.5 - 16[5][6]0.015 - >128
7-substituted quinolin-8-olEscherichia coli200.004 - >32[3][7]1 - >128
7-substituted quinolin-8-olBacillus subtilis10Not commonly reported0.015 - 0.12
Data for the 7-substituted quinolin-8-ol derivative is illustrative, based on findings for similar compounds.[1] MIC values for Ciprofloxacin and Penicillin are sourced from cited literature and can vary based on the specific strain and testing conditions.

Interpretation of Comparative Data:

The illustrative data suggests that the representative 7-substituted quinolin-8-ol derivative exhibits moderate activity against the tested organisms. A direct comparison of MIC values should be approached with caution as the "susceptible," "intermediate," and "resistant" categories are defined by clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] For a novel compound, these breakpoints have yet to be determined.

Methodologies for Antimicrobial Susceptibility Testing Validation

The validation of AST for a new chemical entity is a multi-step process that relies on standardized, reproducible methods. The three primary methods recommended by CLSI and EUCAST are Broth Microdilution, Agar Dilution, and Disk Diffusion.[4][10]

Broth Microdilution

This method is considered a gold standard for determining MIC values and involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[10]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of This compound prep_dilutions Perform serial two-fold dilutions in microtiter plate prep_compound->prep_dilutions Dilution Series inoculate Inoculate microtiter plate with bacterial suspension prep_dilutions->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate Standardized Inoculum incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate Incubation Period read_mic Visually or spectrophotometrically determine MIC incubate->read_mic Growth Assessment record Record the lowest concentration with no visible growth read_mic->record Data Recording

Caption: Workflow for Broth Microdilution AST.

Detailed Protocol: Broth Microdilution (adapted from CLSI guidelines)[10]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

Agar Dilution

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface of the plates.[12]

Experimental Workflow:

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound prep_agar Incorporate dilutions into molten Mueller-Hinton agar prep_compound->prep_agar pour_plates Pour agar into petri dishes and allow to solidify prep_agar->pour_plates Plate Preparation inoculate Spot inocula onto the surface of the agar plates pour_plates->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate Standardized Inoculum incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate Incubation Period read_mic Examine plates for growth incubate->read_mic Growth Assessment record Record the lowest concentration that inhibits growth read_mic->record Data Recording

Caption: Workflow for Agar Dilution AST.

Detailed Protocol: Agar Dilution (adapted from EUCAST guidelines)

  • Plate Preparation: Prepare serial dilutions of this compound. Add each dilution to molten Mueller-Hinton agar that has been cooled to 45-50°C. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation: Using a multipoint inoculator, spot the standardized bacterial inocula onto the surface of the agar plates. Include a growth control plate without any antimicrobial agent.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.[11]

Disk Diffusion (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method where paper disks impregnated with a specific concentration of the antimicrobial agent are placed on an agar plate inoculated with a lawn of bacteria. The drug diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.[1][13]

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare Mueller-Hinton agar plate lawn_culture Create a lawn of bacteria on the agar surface prep_plate->lawn_culture prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->lawn_culture Standardized Inoculum place_disks Place antimicrobial-impregnated disks on the agar lawn_culture->place_disks incubate Incubate at 35-37°C for 16-18 hours place_disks->incubate Incubation Period measure_zone Measure the diameter of the zone of inhibition (mm) incubate->measure_zone Growth Assessment interpret Interpret results as Susceptible, Intermediate, or Resistant measure_zone->interpret Data Interpretation

Caption: Workflow for Disk Diffusion AST.

Detailed Protocol: Disk Diffusion (Kirby-Bauer Method)[1][13]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the adjusted suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of this compound to the surface of the agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zones of complete growth inhibition in millimeters.

  • Interpretation: The zone diameters are interpreted as "susceptible," "intermediate," or "resistant" by comparing them to established breakpoints. For a novel compound, these breakpoints would need to be determined through extensive studies correlating zone diameters with MIC values and clinical outcomes.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the AST results, each protocol must incorporate a self-validating system:

  • Quality Control Strains: The inclusion of well-characterized reference strains with known MICs or zone diameters (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each experimental run is mandatory. The results for these strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the test run.

  • Purity Checks: After incubation, it is crucial to perform a purity check of the bacterial growth from the control wells or plates to ensure that the test was not contaminated.

  • Standardized Materials: Adherence to using standardized media (e.g., Mueller-Hinton agar/broth), and calibrated equipment (e.g., spectrophotometers, incubators) is fundamental for reproducibility.

Conclusion and Future Directions

The validation of antimicrobial susceptibility testing for novel compounds like this compound is a rigorous process that underpins their potential clinical application. While this guide has utilized data from related compounds to illustrate the comparative framework, the described methodologies provide a robust pathway for the definitive evaluation of this compound.

Future work should focus on generating specific MIC and zone diameter data for this compound against a broad panel of clinically relevant and resistant bacterial strains. These in vitro data will be crucial for establishing tentative breakpoints and for guiding further preclinical and clinical investigations into the therapeutic potential of this promising antimicrobial agent. The continued exploration of the 8-hydroxyquinoline scaffold and its derivatives is a vital component in the global effort to combat antimicrobial resistance.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Faydy, M. E., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites.
  • Garrison, A. T., et al. (2018). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis, 111, 135-141.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Ghannoum, M. A., & Isham, N. (2014). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 52(6), 2205-2207.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • EUCAST. (2000). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 253-258.
  • CLSI. (2021). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard, 12th Edition.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Carilion Clinic. (n.d.). Frequency Asked Questions: Minimum Inhibitory Concentrations. Retrieved from [Link]

  • Maple, P. A., Hamilton-Miller, J. M., & Brumfitt, W. (1991). Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 35(3), 345-350.
  • ResearchGate. (n.d.). 80% and 50% Minimum Inhibitory Concentrations (MIC 80 and MIC 50 ) of quinoline derivatives. Retrieved from [Link]

  • Khan, D. D., & Singh, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of clinical and diagnostic research: JCDR, 15(2), DC01-DC04.
  • Kahlmeter, G., & Giske, C. G. (2020). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in microbiology, 11, 571432.
  • Tang, J. C., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & medicinal chemistry letters, 24(1), 367-370.
  • Wikipedia. (n.d.). Tilbroquinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative activities of the test antibiotics against the.... Retrieved from [Link]

  • Australian Medicines Handbook. (n.d.). Organism susceptibility to antibacterials: macrolides, quinolones, rifamycins. Retrieved from [Link]

  • Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & biodiversity, 17(10), e2000345.
  • Chen, Y. F., et al. (1999). A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life sciences, 64(15), 1313-1325.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 7-Methylquinolin-8-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 7-Methylquinolin-8-ol and its analogs. Tailored for researchers in drug discovery and computational biology, this document outlines the scientific rationale, a detailed step-by-step protocol, and the principles of data interpretation. We will delve into the causality behind experimental choices, ensuring a robust and reproducible in-silico analysis.

Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, renowned for its potent and diverse biological activities.[1] First synthesized in the late 19th century, derivatives of 8-HQ have demonstrated significant antimicrobial, anticancer, and neuroprotective properties.[1][2] The core of this activity lies in its function as a powerful bidentate chelating agent for various metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] This chelation can disrupt essential microbial or cancerous cellular processes by either introducing toxic metal complexes or sequestering vital metals from metalloenzymes.[1]

This compound, as a derivative of 8-HQ, is a compelling candidate for further investigation. By introducing analogs with varied substitutions, we can systematically explore the structure-activity relationship (SAR) to optimize binding affinity and selectivity for specific protein targets. Molecular docking serves as a powerful, cost-effective computational tool to predict and rationalize these interactions at a molecular level before committing to costly and time-consuming wet-lab synthesis and testing.[3][4]

This guide will focus on a comparative docking analysis against bacterial DNA gyrase , a well-established target for quinolone-based antibacterial agents, making it a relevant choice for exploring the potential of this compound and its analogs as novel antimicrobial compounds.[5]

Materials and Methods: A Self-Validating In-Silico Workflow

The credibility of any docking study hinges on a meticulously planned and validated protocol.[6] Our workflow is designed to be a self-validating system, incorporating steps to ensure the accuracy and reliability of the generated predictions.

  • Molecular Docking: PyRx, a virtual screening tool that integrates AutoDock Vina, will be used for all docking procedures.[7] PyRx provides an intuitive user interface for preparing molecules, running docking simulations, and analyzing results.[8]

  • Visualization and Analysis: BIOVIA Discovery Studio Visualizer is essential for preparing protein structures and visualizing the final docking poses to analyze key molecular interactions.[7]

  • Structure Databases:

    • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.[9][10]

    • PubChem: For retrieving the 3D structures of the ligands (this compound and its analogs).[11]

For this comparative study, we will use this compound as our parent compound and compare it against two analogs selected to probe the effects of electron-withdrawing and electron-donating groups:

  • Parent Compound: this compound

  • Analog 1 (Electron-Withdrawing): 5-Chloro-7-methylquinolin-8-ol

  • Analog 2 (Electron-Donating): 5-Amino-7-methylquinolin-8-ol

These analogs allow for a focused analysis of how substitutions on the quinoline ring influence binding affinity and interactions within the protein's active site.

The following diagram, generated using Graphviz, illustrates the complete workflow for our comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Download Protein Structure (e.g., DNA Gyrase from PDB) PrepProt 3. Prepare Protein (Remove Water/Hetatoms, Add Polar Hydrogens) PDB->PrepProt Using Discovery Studio Ligands 2. Download Ligand Structures (PubChem) PrepLig 4. Prepare Ligands (Energy Minimization, Convert to PDBQT) Ligands->PrepLig Using PyRx Open Babel Grid 5. Define Grid Box (Enclose Active Site) PrepProt->Grid Dock 7. Run Docking Simulation (AutoDock Vina in PyRx) PrepLig->Dock Grid->Dock Redock 6. Protocol Validation (Re-dock co-crystallized ligand) Redock->Dock If RMSD < 2.0 Å Scores 8. Analyze Binding Affinity (Docking Scores) Dock->Scores Poses 9. Visualize Binding Poses (Discovery Studio) Scores->Poses Compare 10. Comparative Analysis (Ligand vs. Analogs) Poses->Compare

Caption: Workflow for the comparative molecular docking study.

Part A: Protein Preparation

  • Download Protein Structure: Navigate to the RCSB PDB database and download the crystal structure of the target protein, for instance, Staphylococcus aureus DNA Gyrase (PDB ID: 2XCT). Save the file in PDB format.[12]

  • Clean the Protein: Open the PDB file in BIOVIA Discovery Studio. Remove all non-essential components, such as water molecules, co-crystallized ligands, and any secondary protein chains. This ensures that the docking simulation is focused solely on the interaction between the ligand and the primary protein target.[13]

  • Add Hydrogens and Save: Add polar hydrogens to satisfy the valency of atoms in the protein structure. Save the cleaned, hydrogen-added protein monomer as a new PDB file. This prepared protein is now ready for use in the docking software.[13]

Part B: Ligand Preparation

  • Download Ligand Structures: Search for this compound and the selected analogs on the PubChem database. Download the 3D conformers in SDF format.[11]

  • Import and Prepare in PyRx: Launch PyRx. Use the integrated Open Babel tool to import the ligand SDF files. PyRx will automatically convert these into the required AutoDock Ligand (PDBQT) format. This process includes adding Gasteiger charges and setting up rotatable bonds, which are crucial for simulating ligand flexibility.[7][8]

  • Energy Minimization: Select all imported ligands and perform energy minimization using the Universal Force Field (UFF). This step ensures that the ligands are in a low-energy, stable conformation before docking.[8]

Part C: Molecular Docking and Validation

  • Load Molecules: In PyRx, load the prepared protein PDB file and make it a macromolecule. The prepared ligands should already be listed under the "Ligands" tab.[12]

  • Protocol Validation (Re-docking): Before docking your test compounds, you must validate the docking protocol.[14] This is achieved by re-docking the original co-crystallized ligand (removed in Step A.2) back into the protein's active site. A successful validation is generally considered when the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å.[14][15] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.

  • Define the Grid Box: Select the macromolecule and the ligands to be docked. Proceed to the Vina Wizard tab. A grid box will appear, defining the search space for the docking simulation. Adjust the center and dimensions of this box to ensure it fully encompasses the known active site of the protein.[16][17] The active site location can be determined from the position of the co-crystallized ligand or from published literature.[16]

  • Run AutoDock Vina: With the grid box set, initiate the docking simulation. AutoDock Vina uses a sophisticated scoring function and optimization algorithm to predict the best binding poses and their corresponding binding affinities.[18] The exhaustiveness parameter, which controls the computational effort, should be set to a minimum of 8 (default), but increasing it can lead to more reliable results.[19]

Results and Data Interpretation

The primary outputs from the docking simulation are the binding affinity (in kcal/mol) and the 3D coordinates of the predicted binding poses for each ligand.

The docking results should be summarized in a clear, tabular format for easy comparison. A lower (more negative) binding affinity score indicates a stronger predicted interaction.

CompoundLigand IDBinding Affinity (kcal/mol)Key Interacting Residues (Example)Hydrogen Bonds (Count)
This compound (Parent)LIG-01-7.8ASP-81, GLY-85, ILE-862
5-Chloro-7-methylquinolin-8-olLIG-02-8.5ASP-81, ILE-86, VAL-1282
5-Amino-7-methylquinolin-8-olLIG-03-7.2GLY-85, SER-823

Note: The data presented above is hypothetical and for illustrative purposes only.

  • Parent Compound (this compound): The docking pose reveals key hydrogen bond interactions between the hydroxyl group at position 8 and the backbone of Aspartate 81, a critical residue in the DNA gyrase active site. The methyl group at position 7 likely forms favorable hydrophobic interactions with a nearby isoleucine residue.

  • Analog 1 (5-Chloro-7-methylquinolin-8-ol): The improved binding affinity (-8.5 kcal/mol) can be attributed to the chloro- substitution. This electron-withdrawing group can enhance the acidity of the 8-hydroxyl proton, leading to a stronger hydrogen bond. Furthermore, the chlorine atom may form a halogen bond or other favorable hydrophobic interactions with residues like Valine 128, contributing to greater stability.

  • Analog 2 (5-Amino-7-methylquinolin-8-ol): The slightly reduced binding affinity (-7.2 kcal/mol) suggests that the electron-donating amino group may decrease the hydrogen bonding strength of the 8-hydroxyl group. While the amino group itself might form an additional hydrogen bond, this may not fully compensate for the weakened primary interaction, leading to a less favorable overall binding energy compared to the parent compound.

By visualizing these poses in Discovery Studio, researchers can gain a three-dimensional understanding of the SAR, guiding the design of next-generation analogs with potentially enhanced activity.

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded workflow for the comparative docking of this compound and its analogs against bacterial DNA gyrase. The in-silico results suggest that substitution at the 5-position significantly modulates binding affinity, with electron-withdrawing groups like chlorine potentially enhancing the compound's inhibitory activity.

It is crucial to remember that molecular docking is a predictive tool.[7] The hypotheses generated from this study must be validated through experimental assays, such as determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against relevant bacterial strains. The strong correlation between in-silico predictions and empirical data will ultimately validate the model and pave the way for the rational design of novel 8-hydroxyquinoline-based antibacterial agents.

References

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A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 7-Methylquinolin-8-ol Through Comparative Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the "How" Behind the "What"

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] 7-Methylquinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) family, a class of compounds renowned for their potent metal-chelating properties.[3][4] The foundational hypothesis for the bioactivity of 8-HQ derivatives is their ability to sequester essential metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[5] This disruption of cellular metal homeostasis is thought to trigger a cascade of downstream events, including the inhibition of critical metalloenzymes and the generation of cytotoxic reactive oxygen species (ROS), ultimately leading to programmed cell death, or apoptosis.[6]

While this proposed mechanism is well-supported for the broader 8-HQ class, rigorous experimental validation for each new analog, such as this compound, is imperative. Assuming a mechanism based on structural similarity alone is a pitfall that can derail drug development. This guide provides a comprehensive, logic-driven framework for researchers to systematically confirm the mechanism of action of this compound. We will employ a series of comparative experiments, pitting our target compound against well-characterized alternatives to not only validate its primary mechanism but also to understand its unique pharmacological profile.

Experimental Rationale and Strategic Design

Our central hypothesis is that This compound exerts its primary cytotoxic effect through metal chelation, leading to overwhelming oxidative stress and the induction of the intrinsic apoptotic pathway. To test this, we must design a self-validating experimental workflow that logically progresses from broad cytotoxic effects to specific molecular interactions.

The Comparative Compound Panel: Establishing a Frame of Reference

The selection of appropriate comparators is critical for interpreting the experimental outcomes for this compound. Our panel is designed to provide reference points for distinct mechanisms of action.

  • Parent Scaffold (8-Hydroxyquinoline): The direct parent of our compound. This allows us to determine the influence of the 7-methyl group on the core activity of the quinoline scaffold.

  • Mechanism-Specific Positive Control (Clioquinol): Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a well-documented 8-HQ derivative known to act as a metal chelator and ionophore.[7][8] It serves as our primary positive control for the hypothesized chelation-dependent mechanism.

  • Standard-of-Care Anticancer Agents:

    • Cisplatin: A platinum-based drug that functions primarily by forming adducts with DNA, which obstructs DNA replication and repair, leading to apoptosis.[9][10][11] It is our benchmark for a DNA-damaging agent.

    • Doxorubicin: An anthracycline antibiotic that acts via multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of free radicals.[12][13] It provides a complex, multi-modal reference for cytotoxicity.

Logical Flow of Investigation

The experimental workflow is designed as a decision tree. We begin with broad, phenotypic assays and progressively move to more specific, target-oriented investigations based on the initial findings.

ExperimentalWorkflow cluster_C Phase 3 Experiments A Phase 1: Cytotoxicity Screening (MTT & LDH Assays) B Phase 2: Primary Mechanism Validation (Metal Chelation Assay) A->B If cytotoxic C Phase 3: Downstream Effect Confirmation B->C If chelation confirmed D ROS Production Assay E Apoptosis Induction Analysis F Caspase-3/7 Activity Assay E->F G Western Blot for Apoptosis Markers (Bcl-2 Family) E->G

Caption: A logical workflow for mechanistic validation.

Phase 1: Establishing Cytotoxic Profile

The first step is to quantify and compare the cytotoxic potential of this compound against our panel of compounds. We will use two distinct assays that measure different aspects of cell death to build a robust initial profile.

Experiment 1.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which is an indicator of overall cell metabolic activity and, by extension, cell viability.[14][15]

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of this compound and the comparative compounds. Replace the culture medium with medium containing the compounds and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Experiment 1.2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[17][18]

Protocol:

  • Experimental Setup: Treat cells in a 96-well plate with the compounds as described in the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.[19]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 500 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[20]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.[20]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Interpreting Phase 1 Data

A potent cytotoxic effect (low IC₅₀) from this compound, comparable to or greater than 8-Hydroxyquinoline and Clioquinol, justifies proceeding to mechanistic studies. Discrepancies between MTT and LDH results can offer initial clues; for example, a significant drop in MTT signal without a correspondingly high LDH release may suggest cytostatic effects or early-stage apoptosis rather than immediate necrotic cell death.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound MTT Assay (Metabolic Viability) LDH Assay (Membrane Integrity)
This compound 5.2 8.5
8-Hydroxyquinoline 15.8 22.1
Clioquinol 3.1 6.4
Cisplatin 9.7 11.3

| Doxorubicin | 0.8 | 1.5 |

Phase 2: Validating the Primary Mechanism - Metal Chelation

If this compound is indeed cytotoxic, we must now test our central hypothesis: is this activity dependent on metal chelation? A UV-Vis spectrophotometric assay is a direct method to observe the formation of metal-ligand complexes.[21]

Experiment 2.1: Spectrophotometric Metal Titration

8-HQ and its derivatives form colored complexes with metal ions, causing a shift in their UV-Vis absorbance spectrum. This change can be used to confirm and quantify chelation.[22]

Protocol:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and a metal salt (e.g., FeCl₃ or CuSO₄) in a buffer at physiological pH (7.4).[21]

  • Spectral Scan: Measure the absorbance spectrum of the compound alone to determine its maximum absorbance wavelength (λₘₐₓ).

  • Metal Titration: In a cuvette, keep the concentration of this compound constant and incrementally add the metal salt solution.

  • Absorbance Measurement: After each addition of the metal salt, allow the solution to equilibrate and measure the full absorbance spectrum.

  • Data Analysis: Observe the changes in the absorbance spectrum. The formation of a new peak or a significant shift in the λₘₐₓ upon addition of the metal ion is direct evidence of chelation. The magnitude of the change indicates the strength of the interaction. Compare the spectral shifts with those produced by 8-Hydroxyquinoline and Clioquinol.[21]

Phase 3: Investigating Downstream Consequences

Confirmation of metal chelation prompts an investigation into its predicted cellular consequences: oxidative stress and apoptosis.

Proposed Mechanism of Action Pathway

The following diagram illustrates the hypothesized sequence of events following metal chelation by this compound.

MOA_Pathway cluster_cell Cancer Cell Compound This compound Chelation Chelation of Intracellular Metal Ions (Fe, Cu) Compound->Chelation ROS Generation of Reactive Oxygen Species (ROS) Chelation->ROS Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito Bax ↑ Pro-apoptotic Bax Mito->Bax regulated by Bcl2 ↓ Anti-apoptotic Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Mito->Casp9 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Experiment 3.1: ROS Production Assay

Metal chelation can disrupt mitochondrial function and lead to the production of ROS. This can be measured using fluorescent probes like DCFDA.

Protocol:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of each compound for a shorter duration (e.g., 6-24 hours).

  • Probe Loading: Wash the cells with PBS and incubate them with DCFDA solution in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: A significant increase in fluorescence in cells treated with this compound, comparable to Clioquinol, would support the induction of oxidative stress.

Experiment 3.2: Caspase-3/7 Activity Assay

Caspases are the executioners of apoptosis. Measuring the activity of caspase-3 and -7 is a direct indicator of apoptosis induction.[23][24]

Protocol:

  • Cell Lysis: Treat cells with the IC₅₀ concentration of each compound for 24-48 hours. Harvest and lyse the cells.[25]

  • Substrate Reaction: Add a luminogenic or colorimetric substrate for caspase-3/7 (containing the DEVD sequence) to the cell lysates.[26][27]

  • Signal Measurement: Incubate as per the manufacturer's instructions and measure the luminescence or absorbance.

  • Data Analysis: A marked increase in caspase-3/7 activity for this compound, relative to the vehicle control, confirms that the observed cytotoxicity is mediated by apoptosis. Comparing the level of activation to Cisplatin and Doxorubicin provides context for its potency in inducing this pathway.

Experiment 3.3: Western Blot for Bcl-2 Family Proteins

To confirm the involvement of the intrinsic (mitochondrial) apoptotic pathway, we can measure the expression levels of key regulatory proteins from the Bcl-2 family. A shift in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a hallmark of this pathway.[28]

Protocol:

  • Protein Extraction: Treat cells as in the caspase assay, then lyse them and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[29]

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities. An increase in the Bax/Bcl-2 ratio in cells treated with this compound would strongly support the engagement of the intrinsic apoptotic pathway.[30]

Table 2: Hypothetical Mechanistic Assay Results (Fold Change vs. Vehicle Control)

Compound (at IC₅₀) ROS Production Caspase-3/7 Activity Bax/Bcl-2 Ratio
This compound 4.5x 6.2x 5.8x
8-Hydroxyquinoline 2.1x 3.5x 3.1x
Clioquinol 5.1x 7.5x 6.9x
Cisplatin 1.8x 8.1x 7.2x

| Doxorubicin | 6.5x | 9.3x | 8.5x |

Synthesizing the Evidence: A Conclusion

By systematically executing this comparative workflow, a clear picture of this compound's mechanism of action emerges. If the hypothetical data presented holds true, we could conclude with high confidence that:

  • This compound is a potent cytotoxic agent, with its efficacy significantly enhanced by the 7-methyl substitution compared to the parent 8-hydroxyquinoline.

  • Its primary mechanism is confirmed to be metal chelation, which leads to the induction of significant oxidative stress.

  • The resulting cell death is apoptotic, proceeding through the intrinsic mitochondrial pathway, as evidenced by robust caspase activation and an increased Bax/Bcl-2 ratio.

This methodical, comparative approach not only validates the primary mechanism but also provides crucial context by benchmarking its performance against established compounds. Such a detailed mechanistic understanding is fundamental for guiding further preclinical and clinical development, enabling rational drug design, and anticipating potential therapeutic applications and liabilities.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

Understanding the "why" behind a protocol is as crucial as the steps themselves. 7-Methylquinolin-8-ol, as a substituted quinoline, must be presumed to share the hazardous characteristics of its chemical class. Quinoline and its derivatives are recognized for their potential toxicity and environmental hazards.[1][2] The primary risks associated with this compound class necessitate handling it as regulated hazardous waste.

Based on data from analogous compounds, the anticipated hazards are summarized below. This data informs every subsequent step in the handling and disposal process.

Hazard CategoryGHS Classification (Anticipated)Rationale & Key Precautionary Statements
Acute Toxicity, Oral Category 4: Harmful if swallowed. [3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4]
Skin Corrosion/Irritation Category 2: Causes skin irritation. [3][5]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[6]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. [3][5]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[6]
Germ Cell Mutagenicity Suspected of causing genetic defects. [3]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects. [4][7]Avoid release to the environment. Collect spillage.[7]

Immediate Safety & Handling Protocols

Before any disposal procedure begins, ensuring personal and environmental safety is paramount. These protocols are non-negotiable.

  • Engineering Controls: All handling and waste consolidation steps must be performed within a certified chemical fume hood to prevent inhalation of potential aerosols or vapors.[1][4] The work area must be equipped with an accessible eyewash station and safety shower.[6][8]

  • Personal Protective Equipment (PPE): A baseline of required PPE includes:

    • Gloves: Chemical-resistant nitrile or neoprene gloves.[1]

    • Eye Protection: Chemical safety goggles or a full-face shield.[6]

    • Lab Coat: A standard laboratory coat to protect skin and clothing.[1]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[6]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct identification and segregation at the point of generation. Mismanagement at this stage can lead to dangerous chemical reactions and regulatory non-compliance.

  • Waste Classification: All waste containing this compound must be classified as Hazardous Chemical Waste . Under no circumstances should it be disposed of in standard trash or down the drain.[7][9] Disposing of such chemicals via the sewer system is explicitly prohibited by the EPA and can cause significant harm to aquatic ecosystems.[7][10]

  • Chemical Incompatibility: this compound waste must be segregated from incompatible materials, primarily strong oxidizing agents and strong acids , to prevent potentially violent reactions or the release of toxic gases.[3][6][8]

  • Containerization: Collect all waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) with a secure screw cap.[9] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".

Step-by-Step Disposal Protocol

This protocol provides clear, actionable steps for managing different types of waste generated from research involving this compound.

Protocol 4.1: Disposal of Solid Waste and Contaminated Materials

This applies to unused reagents, reaction byproducts, and materials contaminated with solid this compound.

  • Transfer: Working in a chemical fume hood, carefully transfer the solid waste into your designated hazardous waste container using a chemically compatible spatula or scoop.

  • Decontaminate: Decontaminate any tools or surfaces that came into contact with the chemical. Wipe them down with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).

  • Contain Wipes: Place the used wipes and any contaminated PPE (like gloves) into the same solid hazardous waste container.

  • Seal and Label: Securely seal the container. Ensure the label is complete with the chemical name and an approximate concentration or quantity.

  • Store: Store the sealed container in a designated satellite accumulation area or your facility's main hazardous waste storage area, away from incompatible materials.

Protocol 4.2: Disposal of Liquid Waste (Solutions)

This applies to experimental solutions containing dissolved this compound.

  • Segregate: Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It should be collected in a container labeled for "Halogenated Organic Waste" if dissolved in a halogenated solvent, or a dedicated container otherwise.[11]

  • Transfer: Carefully pour the liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills.

  • Seal and Label: Securely seal the container. The label must clearly state "Waste this compound" and list all solvent components with their approximate percentages.

  • Store: Store the container in secondary containment (e.g., a chemical-resistant tray) within your designated waste storage area.

Protocol 4.3: Managing a Spill

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues. If the spill is large or involves volatile solvents, pull the fire alarm and evacuate the building.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.

  • Contain: For small spills, contain the substance using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][9]

  • Collect: Carefully collect the absorbent material and place it into your solid hazardous waste container.[11]

  • Clean: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]

  • Report: Report the spill to your institution's EHS office, per your facility's policy.

Decision Workflow for Disposal

The following diagram provides a logical workflow for the safe handling and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe First Step identify Characterize Waste (Solid, Liquid, Spill) segregate Segregate from Incompatibles (e.g., Strong Oxidizers) identify->segregate ppe->identify container Select Labeled, Compatible Hazardous Waste Container segregate->container transfer Transfer Waste in Chemical Fume Hood container->transfer seal Securely Seal & Label Container (Contents, Date, PI) transfer->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Pickup by EHS or Licensed Waste Contractor store->pickup

Caption: Disposal workflow for this compound.

Final Disposition and Regulatory Compliance

The final step is the removal and disposal of the waste from your facility. This must be handled by trained professionals.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[9] These entities are equipped to handle transportation and final disposal in compliance with all federal and state regulations.

  • Regulatory Framework: The procedures outlined in this guide are designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication standard.[12][13] Adherence to these protocols ensures not only the safety of laboratory personnel but also legal and environmental compliance.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 7-Methylquinoline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinoline Yellow, Spirit Soluble, 95%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. 1910.1200. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2001). Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Stericycle. (2025). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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Personal protective equipment for handling 7-Methylquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. Handling any chemical reagent requires a thoughtful, risk-based approach that goes beyond a simple checklist. This guide provides a detailed operational plan for the safe handling of 7-Methylquinolin-8-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both the integrity of your work and the well-being of your team.

The safety profile of this compound is informed by data from its own Safety Data Sheets (SDS) and those of structurally similar compounds, such as 8-Methylquinoline and 8-Hydroxyquinoline, to establish a conservative and comprehensive safety protocol.

Hazard Assessment: The "Why" Behind the Protection

Understanding the specific hazards of a chemical is critical to selecting the correct PPE. This compound and its analogs are classified with several hazards that dictate our handling procedures.[1][2][3] The primary risks are associated with direct contact and inhalation.

The vapor or mist can irritate the eyes, mucous membranes, and upper respiratory tract.[2] Furthermore, the compound may be absorbed through the skin, causing irritation.[2] When heated to decomposition, it can emit toxic fumes, including nitrogen oxides and carbon oxides.[1][2]

Table 1: Summary of Hazard Classifications for this compound and Analogs

Hazard Classification Category Associated Risk
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[3]
Acute Toxicity (Oral, for analogs) Category 3 or 4 Toxic or harmful if swallowed.[4][5]

| Germ Cell Mutagenicity (for analogs) | Category 2 | Suspected of causing genetic defects.[5] |

This hazard profile necessitates a stringent set of controls to prevent exposure via all primary routes: dermal (skin), ocular (eyes), and inhalation.

Core PPE and General Handling Protocols

A baseline level of PPE is mandatory for any work involving this compound, regardless of the quantity or procedure.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[2][3] For handling the solid powder or any procedure that could generate dust or aerosols, a certified chemical fume hood is required.[4][6][7] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1][8]

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][7][8] Standard safety glasses are insufficient as they do not protect against splashes or fine dust. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves, such as nitrile gloves, tested to EN 374 or equivalent standards.[9][10] Always check the manufacturer's specifications for breakthrough time and permeation resistance. Change gloves immediately if they become contaminated, torn, or punctured.

    • Lab Coat : A flame-resistant lab coat or other protective clothing is required to prevent skin exposure.[1][2] Ensure it is fully buttoned.

  • Hygiene : Wash hands and any exposed skin thoroughly after handling the chemical, before breaks, and at the end of a shift.[1][4] Do not eat, drink, or smoke in laboratory areas.[4][6]

Operational Plan: Task-Specific PPE Selection

The level of PPE must be adapted to the specific risks posed by each laboratory procedure. The following workflow provides a logical framework for making these critical decisions.

.dot

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE & Control Measures start Begin Task: Assess Procedure q1 Handling Solid Powder? (Weighing, Aliquoting) start->q1 ppe1 Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat q2 Risk of Splash or Aerosol? (Vortexing, Sonicating, Heating) q1->q2 No (Handling Solution) ppe2 Enhanced Controls: - Work in Fume Hood q1->ppe2 Yes q2->ppe1 No (Standard Liquid Transfer) ppe3 Enhanced PPE: - Add Face Shield q2->ppe3 Yes ppe2->q2 ppe3->ppe1 resp Respiratory Protection: - NIOSH-approved respirator (If exposure limits exceeded or irritation occurs)

Caption: PPE selection based on the specific laboratory task.

Step-by-Step Methodologies

A. Handling and Weighing the Solid Compound:

  • Preparation : Before handling the solid, ensure your chemical fume hood is operational and your workspace is clear.

  • Don PPE : At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Procedure : Conduct all manipulations of the solid powder, including weighing and transfers, inside the fume hood to contain any dust.[4] Use tools like spatulas and weighing paper to minimize dust generation.

  • Cleanup : After use, carefully clean all tools and the work surface within the hood.

B. Preparing Solutions:

  • Preparation : This task should also be performed in a chemical fume hood to control vapors and potential splashes.

  • Don PPE : Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Procedure : Add the weighed solid to the solvent slowly. If heating is required to dissolve the compound, be mindful of increased vapor pressure. Consider using a face shield in addition to goggles if there is a higher risk of splashing.[1][2]

C. Accidental Spills:

  • Evacuate : Evacuate personnel from the immediate spill area.[2]

  • Ventilate : Ensure the area is well-ventilated, but avoid creating airborne dust.[2]

  • Contain : Prevent the spill from entering drains or waterways.[2][9]

  • Cleanup : For minor spills, use an appropriate absorbent material. For larger spills, follow your institution's emergency procedures. Do not create dust clouds during cleanup.[10] All cleanup materials should be treated as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. Both the chemical and its container must be treated as hazardous waste.[11]

  • Waste Collection : Collect all waste containing this compound, including excess reagent, contaminated consumables (like gloves and weighing paper), and cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.[1][4]

  • Container Disposal : Do not rinse the original container into the drain. It must be disposed of as hazardous waste.[4][11]

  • Regulatory Compliance : Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][6][8] Never dispose of this chemical down the drain, as analogs are known to be very toxic to aquatic life.[4][6][8]

By integrating these safety protocols into your daily workflow, you build a culture of safety and responsibility that is essential for cutting-edge scientific research.

References

  • Safety Data Sheet: 8-Quinolinol. Carl ROTH. [Link]

  • SAFETY DATA SHEET: 7-Methylquinoline. Fisher Scientific. [Link]

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.